Product packaging for Phycourobilin(Cat. No.:)

Phycourobilin

カタログ番号: B1239017
分子量: 590.7 g/mol
InChIキー: KDCCOOGTVSRCHX-YYVBKQGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Phycourobilin (PUB) is a linear tetrapyrrole chromophore that plays a critical role in the light-harvesting apparatus of cyanobacteria and red algae . Covalently bound to phycobiliproteins within phycobilisomes, PUB is an orange pigment with a sharp absorption maximum at approximately 495 nm , enabling efficient capture of blue-green light that penetrates deep into oceanic waters . This makes it a vital component for the adaptation of marine cyanobacteria like Synechococcus to their ecological niches . In scientific research, this compound is valued for its distinct photophysical properties. It serves as a key sensitizer in energy transfer studies due to its role as a donor chromophore, transferring captured light energy to acceptor chromophores like phycoerythrobilin with high efficiency . Beyond its natural function, PUB shows significant promise in biotechnology applications. Theoretical studies indicate that this compound can function as an efficient sensitizer in dye-sensitized solar cells (DSSCs), with predicted power conversion efficiencies reaching up to 11.05%, highlighting its potential in renewable energy technologies . Its bright and stable fluorescence also makes it an excellent candidate for developing fluorescent probes and labels for various bioassays . This product is supplied as high-purity this compound, suitable for advancing your research in photosynthesis, bioenergy, and fluorescence-based detection. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H42N4O6 B1239017 Phycourobilin

3D Structure

Interactive Chemical Structure Model





特性

分子式

C33H42N4O6

分子量

590.7 g/mol

IUPAC名

3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid

InChI

InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b28-15-/t26-,27+/m1/s1

InChIキー

KDCCOOGTVSRCHX-YYVBKQGDSA-N

SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

異性体SMILES

CCC1=C(C(=O)N[C@H]1CC2=C(C(=C(N2)/C=C\3/C(=C(C(=N3)C[C@@H]4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

正規SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C

同義語

phycourobilin

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Phycourobilin: Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin (PUB) is a crucial orange linear tetrapyrrole pigment, playing a vital role in the light-harvesting machinery of cyanobacteria and red algae.[1] As a chromophore covalently bound to phycobiliproteins, particularly phycoerythrin, it significantly expands the spectral range of light absorption for photosynthesis, especially in the blue-green region of the spectrum. This adaptation is particularly prominent in marine cyanobacteria like Synechococcus, which inhabit oceanic environments where blue light penetrates to greater depths.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is an open-chain tetrapyrrole. Its structure is characterized by four pyrrole (B145914) rings connected by methine bridges. The detailed chemical identity of this compound is provided in the table below.

IdentifierValue
IUPAC Name 3-[2-[(Z)-[3-(2-carboxyethyl)-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-2-pyrrolylidene]methyl]-5-[[(2S)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid[2]
Molecular Formula C₃₃H₄₂N₄O₆[2]
Molar Mass 590.71 g/mol [2]
CAS Number 121734-26-7[2]

Physicochemical Properties

This compound's distinct orange color and its photophysical properties are central to its biological function. It is a water-soluble molecule, a characteristic that is essential for its role within the aqueous environment of the phycobilisome.[3] However, it is also sensitive to light and temperature, which should be considered during its extraction and analysis.

PropertyValueReference
Color Orange[2]
Solubility Highly soluble in water[3]
Absorption Maximum (λmax) ~495 nm (when bound to phycoerythrin)[2]
Molar Absorptivity (ε) 54,900 M⁻¹cm⁻¹ at 495 nm[4]
Fluorescence Emission Maximum (λem) ~510 nm (PUB attached to protein)[5]
Fluorescence Quantum Yield (Φf) Varies depending on the protein environment; generally lower than chlorophylls. Calculated yields for phycobilisomes containing PUB can be in the range of 0.6-3.8%.[6]

Biosynthesis of this compound

This compound is not synthesized as a free molecule but is formed post-translationally through the enzymatic modification of another phycobilin, phycoerythrobilin (B231632) (PEB). This process is catalyzed by a specific bilin lyase-isomerase. The biosynthetic pathway begins with the common precursor for all phycobilins, biliverdin (B22007) IXα, which is derived from heme.

Phycourobilin_Biosynthesis This compound Biosynthesis Pathway cluster_0 Attachment and Isomerization Heme Heme Biliverdin Biliverdin IXα Heme->Biliverdin Heme Oxygenase PEB Phycoerythrobilin (PEB) Biliverdin->PEB PEB Synthase (PebA/PebB) PUB_PE This compound-Phycoerythrin PEB->PUB_PE Bilin Lyase-Isomerase (e.g., MpeZ) Apo_PE Apo-Phycoerythrin Apo_PE->PUB_PE

Biosynthesis of this compound.

Role in Photosynthesis: The Phycobilisome Energy Transfer Cascade

This compound is a key component of the phycobilisome, a large protein complex responsible for capturing light energy and transferring it to the photosynthetic reaction centers. Within the phycobilisome, energy is transferred directionally from pigments that absorb higher-energy light (shorter wavelengths) to those that absorb lower-energy light (longer wavelengths). This compound, with its absorption maximum around 495 nm, is positioned at the periphery of the phycobilisome rods, where it absorbs blue-green light and initiates the energy transfer cascade.

Energy_Transfer_Pathway Energy Transfer in Phycobilisomes Light Blue-Green Light (~495 nm) PUB This compound (PUB) Light->PUB PEB Phycoerythrobilin (PEB) PUB->PEB Energy Transfer PC Phycocyanin (PC) PEB->PC Energy Transfer APC Allophycocyanin (APC) PC->APC Energy Transfer RC Photosynthetic Reaction Center APC->RC Energy Transfer

Energy transfer cascade in phycobilisomes.

Experimental Protocols

Isolation and Purification of this compound-Containing Phycobiliproteins

The isolation of pure this compound is challenging as it is covalently attached to its apoprotein. Therefore, the purification of this compound-containing phycobiliproteins is the standard approach. The following is a generalized workflow for the extraction and purification of these proteins from cyanobacteria.

Purification_Workflow Purification Workflow for this compound-Proteins Start Cyanobacterial Cell Culture (e.g., Synechococcus sp.) Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., French Press, Sonication) in Phosphate (B84403) Buffer Harvest->Lysis Clarify Clarification (Centrifugation to remove cell debris) Lysis->Clarify Precipitate Ammonium (B1175870) Sulfate (B86663) Precipitation Clarify->Precipitate Dialysis Dialysis (to remove salt) Precipitate->Dialysis Chromatography1 Ion-Exchange Chromatography (e.g., DEAE-Cellulose) Dialysis->Chromatography1 Chromatography2 Size-Exclusion Chromatography Chromatography1->Chromatography2 Analysis Purity Analysis (SDS-PAGE, Spectroscopy) Chromatography2->Analysis End Purified this compound-Protein Analysis->End

General purification workflow.

Detailed Steps:

  • Cell Culture and Harvest: Grow cyanobacterial cells (e.g., Synechococcus sp.) under controlled conditions. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0) and lyse the cells using methods like a French press or sonication to release the intracellular contents.[7]

  • Clarification: Centrifuge the lysate at high speed to remove cell debris and obtain a clear supernatant containing the phycobiliproteins.[7]

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate the phycobiliproteins. The desired protein fraction is typically precipitated between 25% and 65% saturation.[8]

  • Dialysis: Redissolve the precipitated protein pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove the ammonium sulfate.[8]

  • Chromatography:

    • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-cellulose). Elute the bound proteins using a salt gradient (e.g., NaCl).[8]

    • Size-Exclusion Chromatography: Further purify the collected fractions using a size-exclusion column to separate proteins based on their molecular weight.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE and spectrophotometry. A purity index (Amax/A₂₈₀) can be calculated.

Characterization by Mass Spectrometry and NMR

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of phycobilins.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and fragmentation pattern of the chromophore. Cleavage of the chromophore from the protein is typically required. The fragmentation pattern can provide information about the structure of the different pyrrole rings.[1][9]

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. For phycobilins, NMR can be used to determine the stereochemistry and conformation of the molecule. Obtaining high-quality NMR data for phycobilins can be challenging due to their complex structure and potential for aggregation.[10][11]

Data Tables for Experimental Analysis

Mass Spectrometry Data (Hypothetical for this compound)
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
591.2 [M+H]⁺573.2H₂O
591.2 [M+H]⁺545.2CO₂H₂
591.2 [M+H]⁺468.2C₇H₉NO₂ (Ring D)
NMR Spectroscopy Data (Hypothetical for this compound)

¹H NMR (Hypothetical in CDCl₃):

ProtonChemical Shift (ppm)
Methine bridges5.5 - 7.0
Vinyl protons5.0 - 6.5
Propionic acid CH₂2.0 - 3.0
Methyl groups1.5 - 2.5
Ethyl group CH₂2.0 - 2.5
Ethyl group CH₃0.9 - 1.2

¹³C NMR (Hypothetical in CDCl₃):

CarbonChemical Shift (ppm)
C=O (lactam)170 - 180
C=O (acid)170 - 180
Pyrrole C=C100 - 150
Methine bridges90 - 110
Propionic acid CH₂30 - 40
Methyl groups10 - 25

Conclusion

This compound is a fascinating and biologically significant molecule that plays a critical role in the adaptation of photosynthetic organisms to diverse light environments. This guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and the experimental methodologies used for its study. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for harnessing the potential of this compound and the phycobiliproteins that contain it, whether for applications in bioimaging, as natural colorants, or for their potential therapeutic properties. Further research to obtain high-resolution spectroscopic data for isolated this compound will undoubtedly provide deeper insights into its structure-function relationships.

References

An In-depth Technical Guide to the Biosynthesis of Phycourobilin in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycourobilin (PUB) is a vital light-harvesting pigment in many marine cyanobacteria, enabling them to efficiently absorb blue-green light, a wavelength that penetrates deep into oceanic waters. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a core resource for researchers in phycology, biochemistry, and drug development, offering detailed experimental protocols for studying this pathway and quantitative data to facilitate comparative analysis. The guide also includes detailed diagrams of the biosynthetic pathway and experimental workflows to provide a clear visual representation of the processes involved.

Introduction

Cyanobacteria, as major primary producers in aquatic ecosystems, have evolved sophisticated light-harvesting systems to thrive in diverse light environments. A key component of these systems in many marine species is the phycobilisome, a protein-pigment complex that captures light energy and transfers it to the photosynthetic reaction centers. This compound, an orange tetrapyrrole chromophore, is a crucial constituent of the phycobiliprotein phycoerythrin within these phycobilisomes[1][2]. Its unique absorption maximum at approximately 495 nm allows for the efficient capture of blue-green light, which is prevalent in oceanic waters and poorly absorbed by chlorophyll (B73375) a[2]. Understanding the biosynthesis of this compound is not only fundamental to marine ecology and photosynthesis research but also holds potential for biotechnological applications, including the development of novel fluorescent probes and photosensitizers.

This guide delineates the multi-step enzymatic pathway leading to the synthesis of this compound in cyanobacteria, from the initial precursor, heme, to the final, protein-bound chromophore.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branched pathway that begins with the ubiquitous tetrapyrrole, heme. The pathway can be broadly divided into three main stages:

  • Conversion of Heme to Biliverdin (B22007) IXα: The initial step is the oxidative cleavage of the heme macrocycle.

  • Reduction of Biliverdin IXα to Phycoerythrobilin (B231632): A two-step reduction process catalyzed by ferredoxin-dependent bilin reductases.

  • Isomerization and Ligation of Phycoerythrobilin to form this compound: The final step involves the attachment of the phycoerythrobilin precursor to an apoprotein and its concurrent isomerization to this compound.

Heme to Biliverdin IXα

The biosynthesis of all phycobilins, including this compound, commences with the conversion of heme to biliverdin IXα. This reaction is catalyzed by Heme Oxygenase (HO; EC 1.14.99.3) .

  • Substrate: Heme

  • Product: Biliverdin IXα

  • Cofactors: NADPH, Ferredoxin, O₂

  • Byproducts: Fe²⁺, Carbon Monoxide (CO)

This enzymatic step opens the cyclic tetrapyrrole of heme to form the linear tetrapyrrole structure characteristic of bilins[2].

Biliverdin IXα to Phycoerythrobilin

The conversion of biliverdin IXα to phycoerythrobilin (PEB) is a critical juncture, as PEB is the direct precursor to this compound. This process requires the sequential action of two distinct ferredoxin-dependent bilin reductases: PebA and PebB [3][4].

  • Step 1: PebA-mediated reduction. 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase (PebA; EC 1.3.7.2) catalyzes the two-electron reduction of the C15-C16 double bond of biliverdin IXα to produce 15,16-dihydrobiliverdin (15,16-DHBV)[3][5].

    • Substrate: Biliverdin IXα

    • Product: 15,16-dihydrobiliverdin (15,16-DHBV)

    • Electron Donor: Reduced Ferredoxin

  • Step 2: PebB-mediated reduction. Phycoerythrobilin:ferredoxin oxidoreductase (PebB) then catalyzes the two-electron reduction of the A-ring of 15,16-DHBV to yield (3Z)-phycoerythrobilin[3][6].

    • Substrate: 15,16-dihydrobiliverdin (15,16-DHBV)

    • Product: (3Z)-Phycoerythrobilin (PEB)

    • Electron Donor: Reduced Ferredoxin

Phycoerythrobilin to this compound

The final step in this compound biosynthesis is a post-translational modification that involves both the attachment of phycoerythrobilin to a specific cysteine residue on an apophycobiliprotein and a simultaneous isomerization of the chromophore. This dual function is carried out by a specialized enzyme known as a phycoerythrobilin lyase-isomerase [1][7].

In many marine cyanobacteria, such as Synechococcus sp., this enzyme is RpcG [1][7]. RpcG catalyzes the attachment of PEB to a cysteine residue (typically Cys84) on the α-subunit of phycocyanin and concurrently isomerizes the A-ring of PEB to form the mature this compound chromophore[1].

  • Enzyme: RpcG (Phycoerythrobilin lyase-isomerase)

  • Substrates: (3Z)-Phycoerythrobilin, Apophycocyanin α-subunit

  • Product: Holo-phycocyanin with covalently bound this compound

Interestingly, RpcG is a fusion protein with domains homologous to the heterodimeric lyase-isomerase PecE/F, which performs a similar isomerization of phycocyanobilin to phycoviolobilin in some freshwater cyanobacteria[1].

Visualization of the Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of this compound.

Phycourobilin_Biosynthesis cluster_heme_to_bvn Stage 1: Heme Cleavage cluster_bvn_to_peb Stage 2: Reduction to PEB cluster_peb_to_pub Stage 3: Isomerization and Ligation Heme Heme BV Biliverdin IXα Heme->BV Heme Oxygenase (HO) + NADPH, Ferredoxin, O₂ - Fe²⁺, CO DHBV 15,16-Dihydrobiliverdin BV->DHBV PebA + 2e⁻ (from Ferredoxin) PEB (3Z)-Phycoerythrobilin DHBV->PEB PebB + 2e⁻ (from Ferredoxin) HoloPC Holo-phycocyanin (with this compound) PEB->HoloPC RpcG (Lyase-Isomerase) ApoPC Apophycocyanin (α-subunit) ApoPC->HoloPC

Biosynthesis pathway of this compound in cyanobacteria.

Quantitative Data

While extensive research has been conducted on the this compound biosynthesis pathway, specific kinetic parameters for the key enzymes are not always readily available in the literature. The following table summarizes the available quantitative data. Further research is needed to fully characterize the kinetics of these enzymes.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
PebA Synechococcus sp. WH8020Biliverdin IXαData not availableData not availableData not available[3]
PebB Synechococcus sp. WH802015,16-DHBVData not availableData not availableData not available[3]
RpcG Synechococcus sp.PhycoerythrobilinData not availableData not availableData not available[1]

Note: The lack of specific kinetic data in the table highlights a significant gap in the current understanding of the this compound biosynthesis pathway and presents an opportunity for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Recombinant Expression and Purification of PebA, PebB, and RpcG in E. coli

This protocol describes a general workflow for the expression and purification of His-tagged PebA, PebB, and RpcG. Optimization may be required for each specific protein.

5.1.1. Gene Cloning and Vector Construction

  • Amplify the coding sequences of pebA, pebB, and rpcG from the genomic DNA of the cyanobacterial species of interest using PCR with primers containing appropriate restriction sites.

  • Clone the PCR products into a suitable E. coli expression vector (e.g., pET series) containing an N-terminal or C-terminal hexahistidine (His₆) tag.

  • Verify the sequence of the resulting constructs by DNA sequencing.

5.1.2. Protein Expression

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

5.1.3. Protein Purification

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • For long-term storage, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protein_Purification_Workflow start E. coli culture with expression plasmid induction Induce with IPTG start->induction harvest Harvest cells (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification affinity Ni-NTA Affinity Chromatography clarification->affinity wash Wash affinity->wash elution Elution wash->elution analysis SDS-PAGE Analysis elution->analysis end Purified Protein analysis->end

Workflow for recombinant protein purification.
In Vitro Ferredoxin-Dependent Bilin Reductase Assay (for PebA and PebB)

This assay measures the activity of PebA and PebB by monitoring the change in absorbance of the bilin substrate.

5.2.1. Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Biliverdin IXα (for PebA) or 15,16-DHBV (for PebB) stock solution (in DMSO)

  • Purified PebA or PebB enzyme

  • Ferredoxin

  • Ferredoxin-NADP⁺ reductase (FNR)

  • NADPH

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)

5.2.2. Procedure

  • Prepare a reaction mixture in an anaerobic cuvette containing assay buffer, ferredoxin, FNR, and the oxygen scavenging system.

  • Make the cuvette anaerobic by flushing with nitrogen or argon gas.

  • Add NADPH to initiate the reduction of ferredoxin.

  • Add the bilin substrate (Biliverdin IXα for PebA, or 15,16-DHBV for PebB).

  • Initiate the reaction by adding the purified PebA or PebB enzyme.

  • Monitor the decrease in absorbance of the substrate and the increase in absorbance of the product over time using a spectrophotometer. The specific wavelengths will depend on the bilin being assayed. For example, the conversion of biliverdin IXα can be monitored by the decrease in absorbance around 660 nm.

In Vitro this compound Synthesis and Ligation Assay (for RpcG)

This assay reconstitutes the final step of this compound synthesis in vitro.

5.3.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • Purified apophycocyanin α-subunit

  • (3Z)-Phycoerythrobilin (PEB)

  • Purified RpcG enzyme

5.3.2. Procedure

  • Incubate the purified apophycocyanin α-subunit with an excess of PEB in the assay buffer.

  • Initiate the reaction by adding the purified RpcG enzyme.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by SDS-PAGE. Successful ligation and isomerization will result in a colored protein band corresponding to the holo-phycocyanin.

  • The formation of this compound can be confirmed by spectrophotometric analysis of the purified protein, looking for the characteristic absorbance peak around 495 nm.

Conclusion

The biosynthesis of this compound in cyanobacteria is a finely tuned enzymatic pathway that is crucial for the adaptation of these organisms to their light environment. This guide has provided a detailed overview of this pathway, from the initial cleavage of heme to the final ligation and isomerization of phycoerythrobilin. While the key enzymatic players have been identified, this guide also highlights the need for further quantitative characterization of their kinetic properties. The provided experimental protocols offer a starting point for researchers aiming to investigate this fascinating pathway, with potential applications in biotechnology and drug development. A deeper understanding of this compound biosynthesis will undoubtedly contribute to our ability to harness the unique photophysical properties of this and other phycobilins for novel applications.

References

An In-depth Technical Guide to the Spectroscopic Properties of Phycourobilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycourobilin (PUB) is an orange linear tetrapyrrole (bilin) chromophore integral to the light-harvesting machinery of cyanobacteria and red algae.[1] As a key constituent of phycobiliproteins, particularly phycoerythrin, PUB plays a crucial role in absorbing blue-green light, a spectral region poorly utilized by chlorophylls.[1][2] This adaptation is particularly significant for marine organisms thriving in oceanic waters where blue-green light penetrates to greater depths.[2][3] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a summary of its biosynthesis. The potential applications in drug development and cellular imaging are also discussed within the broader context of phycobiliproteins.

Spectroscopic Properties of this compound

The spectroscopic characteristics of this compound are fundamental to its biological function. These properties are intrinsically linked to its molecular structure, which consists of an open chain of four pyrrole (B145914) rings. The environment, particularly its covalent attachment to an apoprotein, significantly influences its spectral behavior.

Absorption Spectroscopy

When bound to phycoerythrin, this compound exhibits a characteristic absorption maximum at approximately 495 nm.[1] This absorption in the blue-green region of the visible spectrum is what imparts the orange color to this chromophore.[3] The molar extinction coefficient for PUB in acidic urea (B33335) has been reported, providing a means for its quantification.

Fluorescence Spectroscopy
Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the chirality and secondary structure of proteins and their bound chromophores. The CD spectra of PUB-containing phycobiliproteins provide insights into the conformation of the bilin and its interactions with the protein environment.[4] These spectra are complex and sensitive to changes in the protein structure and the aggregation state of the phycobiliproteins.[7][8]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: Absorption and Fluorescence Properties of this compound

ParameterValueConditionsReference
Absorption Maximum (λmax)~495 nmBound to phycoerythrin[1]
Molar Extinction Coefficient (ε)104,000 M⁻¹cm⁻¹In 8 M urea (pH 1.5)[9]
Fluorescence Emission Maximum (λem)~505 nmPUB-containing chromoproteins[4]
Fluorescence Quantum Yield (Φf)Not reported for isolated PUBPhycobilisome quantum yields are reported to be in the range of 0.7% to 3.5% depending on environmental conditions.[5]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound

The study of isolated this compound requires its cleavage from the apoprotein. This is a multi-step process that begins with the purification of the this compound-containing phycobiliprotein.

Protocol 1: Isolation of Phycobiliproteins from Cyanobacteria

  • Cell Lysis: Cyanobacterial cells are harvested and resuspended in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0). Cell disruption can be achieved by methods such as sonication or freeze-thawing.[10]

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The supernatant containing the phycobiliproteins is subjected to fractional ammonium sulfate precipitation to concentrate the proteins.[11]

  • Chromatography: The protein pellet is redissolved and further purified using chromatographic techniques such as anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.[11][12] The purity of the isolated phycobiliprotein is assessed by measuring the ratio of its visible absorbance to its protein absorbance at 280 nm.[10]

Protocol 2: Cleavage of this compound from the Apoprotein

  • Methanolysis: The purified phycobiliprotein is suspended in methanol (B129727) and refluxed for several hours. This process cleaves the thioether bond linking the this compound to the cysteine residues of the apoprotein.[9]

  • Separation: The reaction mixture is filtered to remove the precipitated apoprotein.

  • Purification: The filtrate containing the free this compound is evaporated to dryness and can be further purified using techniques like high-performance liquid chromatography (HPLC).

Spectroscopic Measurements

Protocol 3: Absorption Spectroscopy

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent (e.g., methanol or acidic urea for quantification).

  • Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of at least 300-700 nm. The absorbance at the maximum peak is used for concentration determination using the Beer-Lambert law (A = εcl).

Protocol 4: Fluorescence Spectroscopy

  • Sample Preparation: A dilute solution of the sample is prepared in a fluorescence-free solvent to avoid inner filter effects.

  • Measurement: The fluorescence emission spectrum is recorded on a spectrofluorometer. An excitation wavelength is chosen at or near the absorption maximum of this compound.

  • Quantum Yield Determination (Comparative Method): The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.[6][13][14]

    • Prepare a series of solutions of both the sample and a standard (e.g., fluorescein (B123965) in 0.1 M NaOH, Φf ≈ 0.92) with absorbances below 0.1 at the excitation wavelength.[6]

    • Measure the absorbance and integrated fluorescence intensity for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ηs² / ηr²) where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[14]

Protocol 5: Circular Dichroism Spectroscopy

  • Sample Preparation: The sample is prepared in a CD-transparent buffer. The concentration should be adjusted to give a suitable absorbance at the wavelengths of interest.[1][15]

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.[1]

  • Measurement: The CD spectrum is recorded over the desired wavelength range (e.g., 190-700 nm). The high tension (HT) voltage of the photomultiplier tube should be monitored and kept within the linear range of the detector.[1][15]

  • Data Processing: A baseline spectrum of the buffer is subtracted from the sample spectrum. The data is typically expressed in units of ellipticity.

Signaling Pathways and Biological Roles

The primary and well-established role of this compound is in light harvesting for photosynthesis. It acts as an accessory pigment, absorbing light energy and transferring it to other pigments in the phycobilisome, ultimately funneling it to the photosynthetic reaction centers.

This compound Biosynthesis

This compound is not synthesized as a free molecule but is formed post-translationally from a phycoerythrobilin (B231632) (PEB) precursor that is already attached to the apoprotein.[4] This isomerization is catalyzed by a lyase-isomerase enzyme.[4] The overall biosynthetic pathway of phycobilins originates from heme.

Phycourobilin_Biosynthesis Heme Heme Biliverdin_IXa Biliverdin_IXa Heme->Biliverdin_IXa Heme Oxygenase PEB_precursor Phycoerythrobilin (PEB) precursor Biliverdin_IXa->PEB_precursor Bilin Reductases PEB_Apoprotein PEB-Apoprotein PEB_precursor->PEB_Apoprotein Apoprotein Apoprotein Apoprotein->PEB_Apoprotein PUB_Apoprotein This compound-Apoprotein PEB_Apoprotein->PUB_Apoprotein Lyase-Isomerase

Caption: Biosynthesis of this compound-Apoprotein.

Energy Transfer in the Phycobilisome

Within the phycobilisome, this compound acts as a donor chromophore, transferring its absorbed energy to phycoerythrobilin, which in turn passes it down the energy cascade to phycocyanin, allophycocyanin, and finally to the chlorophyll (B73375) in the photosynthetic reaction center.

Energy_Transfer_Pathway Light Light (495 nm) PUB This compound (PUB) Light->PUB PEB Phycoerythrobilin (PEB) PUB->PEB Energy Transfer PC Phycocyanin (PC) PEB->PC Energy Transfer APC Allophycocyanin (APC) PC->APC Energy Transfer RC Reaction Center (Chlorophyll) APC->RC Energy Transfer

Caption: Energy transfer pathway in the phycobilisome.

Applications in Drug Development and Imaging

While specific applications targeting this compound are not extensively documented, the broader class of phycobiliproteins and their chromophores are of significant interest in the pharmaceutical and biotechnology sectors.

Phycobiliproteins are widely used as fluorescent labels in various biomedical applications, including immunofluorescence, flow cytometry, and fluorescence-activated cell sorting, due to their high fluorescence quantum yields when protein-bound, large Stokes shifts, and water solubility.[8] Although the fluorescence of free bilins like PUB is quenched, their potential as photosensitizers in photodynamic therapy or as antioxidants is an area of active research. The development of molecular imaging techniques offers a promising avenue for utilizing the unique spectral properties of such natural pigments in drug discovery and development, for instance, in tracking drug distribution or as biomarkers.[16][17][18]

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis Sample_Prep Prepare serial dilutions of sample and standard (Abs < 0.1) Abs_Measure Measure Absorbance at λex Sample_Prep->Abs_Measure Fluor_Measure Measure Integrated Fluorescence Intensity Sample_Prep->Fluor_Measure Plotting Plot Integrated Fluorescence vs. Absorbance Abs_Measure->Plotting Fluor_Measure->Plotting Gradient Determine Gradients (Grads, Gradr) Plotting->Gradient Calculation Calculate Quantum Yield (Φs) using comparative formula Gradient->Calculation

References

The Pivotal Role of Phycourobilin in Phycobiliprotein Light-Harvesting Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycobiliproteins are highly efficient light-harvesting protein complexes found in cyanobacteria, red algae, and cryptophytes. Their broad absorption spectra are due to the presence of covalently attached chromophores, known as phycobilins. Among these, phycourobilin (PUB) plays a crucial role in capturing blue-green light, a spectral region poorly absorbed by chlorophyll (B73375). This technical guide provides an in-depth analysis of the function of this compound within phycobiliproteins, detailing its structure, spectral properties, and its integral role in the intricate energy transfer cascade. This document summarizes key quantitative data, outlines detailed experimental protocols for the study of this compound, and presents visual representations of relevant biological and experimental pathways to facilitate a comprehensive understanding for researchers in the fields of photosynthesis, biophysics, and drug development.

Introduction

The phycobilisome is a sophisticated supramolecular antenna complex responsible for capturing light energy and transferring it with near-perfect quantum efficiency to the photosynthetic reaction centers.[1][2] The remarkable efficiency of this process is largely attributed to the specific arrangement and spectral properties of its constituent phycobiliproteins and their associated phycobilin (B1239373) chromophores. Phycobilins are open-chain tetrapyrroles that exhibit strong absorption in the visible region of the electromagnetic spectrum.

There are four major types of phycobilins: phycoerythrobilin (B231632) (PEB), phycocyanobilin (PCB), phycoviolobilin (PVB), and this compound (PUB).[3] this compound, an orange-colored chromophore, is of particular interest due to its absorption maximum in the blue-green region (~495 nm), a wavelength of light that penetrates deep into aquatic environments.[4] This allows organisms containing PUB-rich phycobiliproteins, particularly marine cyanobacteria, to thrive in ecological niches where other photosynthetic organisms are less efficient.[4] This guide will elucidate the multifaceted role of this compound in the context of phycobiliprotein structure and function.

Structure and Linkage of this compound

This compound is a linear tetrapyrrole, structurally similar to other phycobilins and the bile pigment bilirubin.[3] It is covalently attached to the apophycobiliprotein, typically phycoerythrin, through one or two thioether bonds.[5] A common linkage occurs between a cysteine residue of the protein and the C3-vinyl group of the A-ring of the this compound molecule.[5] In some instances, a second thioether bond can form between another cysteine residue and the C18-vinyl group of the D-ring.[6] The specific protein environment, including the proximity of amino acid residues, significantly influences the conformation and spectral properties of the bound this compound.

Quantitative Data on this compound and Associated Phycobiliproteins

The photophysical properties of this compound are central to its function in light harvesting. The following tables summarize key quantitative data for this compound and the phycobiliprotein it is most commonly associated with, R-Phycoerythrin (R-PE).

ParameterValueReference
This compound (PUB) in R-Phycoerythrin
Absorption Maximum (λmax)~495 nm[4][7]
Emission Maximum (λem)~578 nm (for R-PE)[8]
R-Phycoerythrin (containing PUB and PEB)
Absorption Maxima (λmax)498 nm, 546 nm, 565 nm[8]
Emission Maximum (λem)578 nm[8]
Fluorescence Quantum Yield (ΦF) of R-PE~0.82 - 0.98[9]
Förster Resonance Energy Transfer (FRET) Efficiency (PUB to PEB)High (exact value not consistently reported in literature)Inferred from high overall efficiency of phycobilisome

Note: The fluorescence quantum yield of isolated this compound is not well-documented as its fluorescence is heavily influenced by the protein environment and is typically quenched in favor of energy transfer.

The Role of this compound in the Energy Transfer Cascade

This compound's primary role is to act as an initial photon absorber in the blue-green spectral range. Once excited, it efficiently transfers this energy to other phycobilins within the same phycobiliprotein that absorb at longer wavelengths. In phycoerythrin, this energy transfer cascade typically proceeds from this compound to phycoerythrobilin (PEB), which has an absorption maximum around 540-565 nm.[4] This unidirectional energy flow is governed by Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling mechanism.[10] The efficiency of FRET is highly dependent on the distance between the donor (PUB) and acceptor (PEB) chromophores and the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The rigid protein scaffold of the phycobiliprotein holds the chromophores in optimal orientations and distances to ensure near-perfect energy transfer efficiency.[11]

The energy is then funneled from phycoerythrin through phycocyanin and finally to allophycocyanin in the core of the phycobilisome, from where it is transferred to the chlorophyll molecules in the photosynthetic reaction centers.

Experimental Protocols

Isolation and Purification of Phycobiliproteins

This protocol describes a general method for the extraction and purification of phycobiliproteins from cyanobacteria or red algae.

Materials:

  • Algal biomass (fresh or frozen)

  • Phosphate (B84403) buffer (100 mM, pH 7.0) containing protease inhibitors (e.g., PMSF)

  • Liquid nitrogen

  • Mortar and pestle or bead beater

  • Centrifuge (refrigerated)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis tubing (12-14 kDa MWCO)

  • Chromatography system (e.g., FPLC or HPLC) with an ion-exchange column (e.g., DEAE-Sepharose)

Procedure:

  • Cell Lysis:

    • Harvest algal cells by centrifugation.

    • Resuspend the cell pellet in cold phosphate buffer.

    • Freeze the cell suspension in liquid nitrogen and thaw at room temperature. Repeat this freeze-thaw cycle 3-5 times.

    • Alternatively, disrupt the cells using a mortar and pestle with liquid nitrogen or a bead beater.

  • Clarification:

    • Centrifuge the crude lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble phycobiliproteins.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant with constant stirring at 4°C to achieve a desired saturation (e.g., 50-70%). This will precipitate the phycobiliproteins.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C to collect the precipitated proteins.

  • Dialysis:

    • Resuspend the protein pellet in a minimal volume of phosphate buffer.

    • Transfer the protein solution to dialysis tubing and dialyze against a large volume of phosphate buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Chromatographic Purification:

    • Load the dialyzed sample onto a pre-equilibrated ion-exchange column.

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound phycobiliproteins using a linear salt gradient (e.g., 0-0.5 M NaCl in phosphate buffer).

    • Collect fractions and monitor the absorbance at the characteristic wavelengths for the different phycobiliproteins (e.g., 495 nm for PUB-containing phycoerythrin, 565 nm for phycoerythrin, 620 nm for phycocyanin, and 650 nm for allophycocyanin).

    • Pool the fractions containing the purified phycobiliprotein and confirm purity using SDS-PAGE and spectrophotometry.

Chromophore Analysis by HPLC

This protocol outlines a method for the cleavage and analysis of phycobilins from purified phycobiliproteins.

Materials:

  • Purified phycobiliprotein

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Phycobilin standards (if available)

Procedure:

  • Chromophore Cleavage (Methanolysis):

    • Lyophilize the purified phycobiliprotein to obtain a dry powder.

    • Resuspend the powder in methanol.

    • Heat the solution at 95°C for 2-4 hours in the dark to cleave the thioether bonds.

    • Centrifuge to pellet the precipitated apoprotein.

    • Collect the supernatant containing the cleaved phycobilins.

    • Evaporate the methanol under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried phycobilin extract in the HPLC mobile phase starting condition.

    • Inject the sample onto the C18 column.

    • Elute the phycobilins using a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B). A typical gradient might be a linear increase from 20% B to 80% B over 30 minutes.

    • Monitor the elution profile using the PDA detector, collecting spectra from 250 to 700 nm.

    • Identify this compound and other phycobilins based on their characteristic retention times and absorption spectra compared to standards or literature values.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of a phycobiliprotein relative to a known standard.

Materials:

  • Purified phycobiliprotein solution

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, ΦF = 1.0)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculate the quantum yield of the sample (ΦF_sample) using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) where ΦF_std is the quantum yield of the standard, and n is the refractive index of the solvent for the sample and standard.

Time-Resolved Fluorescence Spectroscopy (TRFS)

TRFS is used to measure the excited-state lifetimes of the chromophores and determine the kinetics of energy transfer.

Instrumentation:

  • A pulsed laser source with a high repetition rate and short pulse duration (picosecond or femtosecond).

  • A sensitive, high-speed detector such as a streak camera or a time-correlated single photon counting (TCSPC) system.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified phycobiliprotein in a suitable buffer.

  • Excitation: Excite the sample with the pulsed laser at a wavelength where the donor chromophore (this compound, ~495 nm) absorbs.

  • Fluorescence Decay Measurement: Collect the fluorescence decay at the emission wavelength of the acceptor chromophore (phycoerythrobilin, ~570 nm).

  • Data Analysis: Analyze the fluorescence decay curve by fitting it to a multi-exponential decay model. The decay components will correspond to the lifetimes of different processes, including the energy transfer time from the donor to the acceptor. A rise time in the acceptor's fluorescence decay corresponding to the donor's decay time is a hallmark of FRET.

Visualizations of Key Pathways and Workflows

This compound Biosynthesis Pathway

Phycourobilin_Biosynthesis cluster_precursors Precursor Synthesis cluster_attachment Attachment & Isomerization Heme Heme Biliverdin_IXa Biliverdin_IXa Heme->Biliverdin_IXa Heme Oxygenase Phycoerythrobilin Phycoerythrobilin Biliverdin_IXa->Phycoerythrobilin PEB Synthase (PebA, PebB) Phycourobilin_Apoprotein This compound-Apoprotein Phycoerythrobilin->Phycourobilin_Apoprotein Phycoerythrobilin Lyase-Isomerase (e.g., RpcG)

Caption: Biosynthesis of this compound from heme.

Energy Transfer Cascade in Phycoerythrin

Energy_Transfer_Phycoerythrin Photon Photon (495 nm) PUB This compound Photon->PUB Absorption PEB Phycoerythrobilin PUB->PEB FRET PC Phycocyanin PEB->PC Inter-protein FRET Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis Start Algal Biomass Extraction Extraction & Purification Start->Extraction Characterization Spectroscopic Characterization Extraction->Characterization Extraction_Details Cell Lysis Ammonium Sulfate Precipitation Chromatography (Ion Exchange) Extraction->Extraction_Details Analysis Functional Analysis Characterization->Analysis Characterization_Details UV-Vis Spectroscopy Fluorescence Spectroscopy HPLC of Chromophores Characterization->Characterization_Details End Data Interpretation Analysis->End Analysis_Details Time-Resolved Fluorescence Quantum Yield Determination Analysis->Analysis_Details

References

Phycourobilin in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the occurrence, biosynthesis, and therapeutic potential of phycourobilin, a key light-harvesting pigment in marine ecosystems.

Introduction

This compound (PUB) is a vibrant orange, open-chain tetrapyrrole (bilin) pigment predominantly found in marine cyanobacteria and red algae.[1][2] As a chromophore covalently bound to the phycobiliprotein phycoerythrin, PUB plays a crucial role in the light-harvesting machinery of these organisms, enabling them to efficiently capture blue-green light, which penetrates deep into oceanic waters.[2][3] This adaptation provides a significant ecological advantage in the marine environment. Beyond its fundamental role in photosynthesis, emerging research has highlighted the potential of phycobilins, including this compound, as bioactive compounds with significant antioxidant and anti-inflammatory properties, making them promising candidates for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of this compound, focusing on its occurrence in marine algae, its biosynthesis, and its potential therapeutic applications, with a particular emphasis on experimental protocols and quantitative data.

Occurrence and Quantitative Data of this compound in Marine Algae

This compound is a characteristic pigment of marine cyanobacteria, particularly strains of Synechococcus, and is also found in red algae and cryptophytes.[3][4] Its presence is a key adaptation to the light environment of the open ocean, which is enriched in blue-green wavelengths.[2] The ratio of this compound (PUB) to another common phycoerythrin chromophore, phycoerythrobilin (B231632) (PEB), can vary significantly between different species and even strains of marine algae, reflecting their adaptation to specific light niches.[5][6] Offshore strains of Synechococcus, for instance, are typically rich in PUB, enhancing their ability to absorb the prevalent blue light in clear oceanic waters.[2]

The following tables summarize the quantitative data on the this compound to phycoerythrobilin ratio and the total phycobiliprotein content in selected marine algae.

Marine Algal StrainThis compound (PUB) to Phycoerythrobilin (PEB) RatioReference
Synechococcus sp. WH8102High PUB/PEB ratio[7]
Synechococcus sp. (offshore strains)High PUB/PEB ratio[2]
Synechococcus sp. (coastal strains)Low or no PUB[2]
Lithothamnion glaciale (Red Alga)PEB: 41-54%, PUB: 40-53% of total chromophores[8]
Marine Algal SpeciesPhycobiliprotein Content (mg/g dry weight)Reference
Phormidium sp. (Cyanobacterium)Phycocyanin: 18.52 - 31.76, Phycoerythrin: Lower values[9]
Cyanothece sp. (Cyanobacterium)Phycocyanin: 18.34 - 34, Phycoerythrin: Lower values[9]
Synechococcus sp.Relative pigment content (Phycobilin/Chl a): 2.1 for PE[10]

Biosynthesis of this compound

The biosynthesis of this compound, like other phycobilins, originates from heme.[11] The pathway involves a series of enzymatic reactions that convert the cyclic tetrapyrrole of heme into a linear tetrapyrrole. The key steps are:

  • Heme to Biliverdin (B22007) IXα: Heme is oxidatively cleaved by heme oxygenase (HO) to produce biliverdin IXα, the common precursor for all phycobilins.[12]

  • Biliverdin IXα to Phycoerythrobilin (PEB): Biliverdin IXα is then reduced to phycoerythrobilin (PEB) through a two-step process catalyzed by ferredoxin-dependent bilin reductases (FDBRs).[13]

    • Step 1: 15,16-dihydrobiliverdin (B1205345):ferredoxin oxidoreductase (PebA) reduces biliverdin IXα to 15,16-dihydrobiliverdin.[13]

    • Step 2: Phycoerythrobilin:ferredoxin oxidoreductase (PebB) then reduces 15,16-dihydrobiliverdin to phycoerythrobilin.[13]

  • Phycoerythrobilin (PEB) to this compound (PUB): Free this compound does not appear to exist in the cell. Instead, PEB is covalently attached to its specific binding site on the phycoerythrin apoprotein (the protein component) by a specialized enzyme called a lyase-isomerase.[3][7] This enzyme, such as RpcG in Synechococcus sp. WH8102, concomitantly isomerizes the PEB molecule into PUB during the attachment process.[7]

Below is a diagram illustrating the biosynthetic pathway of this compound.

Phycourobilin_Biosynthesis Heme Heme BV Biliverdin IXα Heme->BV Heme Oxygenase (HO) DHBV 15,16-Dihydrobiliverdin BV->DHBV PebA PEB Phycoerythrobilin (PEB) DHBV->PEB PebB PEB_ApoPE PEB-Apo-phycoerythrin PEB->PEB_ApoPE Lyase ApoPE Apo-phycoerythrin ApoPE->PEB_ApoPE PUB_PE This compound-Phycoerythrin PEB_ApoPE->PUB_PE Lyase-Isomerase (e.g., RpcG)

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound-containing phycoerythrin, as well as assays to evaluate its biological activity.

Extraction and Purification of Phycoerythrin

The following protocol is a general guideline for the extraction and purification of phycoerythrin rich in this compound from marine cyanobacteria like Synechococcus or red algae.

1. Cell Harvesting and Lysis:

  • Harvest algal cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Resuspend the cell pellet in the same buffer.

  • Disrupt the cells using one of the following methods:

    • Freeze-thaw cycles: Repeatedly freeze the cell suspension at -20°C or -80°C and thaw at 4°C.[14] This method is effective for many cyanobacteria and cryptophytes.[15][16]

    • Sonication: Subject the cell suspension to sonication on ice.

    • French press: Pass the cell suspension through a French press for efficient lysis.

2. Crude Extract Preparation:

  • Centrifuge the cell lysate at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to remove cell debris.

  • The resulting supernatant is the crude phycobiliprotein extract.

3. Purification by Chromatography:

  • Ammonium (B1175870) Sulfate Precipitation: Fractionally precipitate the phycobiliproteins from the crude extract by slowly adding solid ammonium sulfate. Phycoerythrin typically precipitates at a concentration between 20% and 50% saturation.

  • Hydrophobic Interaction Chromatography (HIC): Resuspend the precipitated protein in a high-salt buffer and apply it to an HIC column (e.g., Butyl-Sepharose).[17] Elute the bound proteins with a decreasing salt gradient.

  • Ion-Exchange Chromatography (IEX): Further purify the phycoerythrin fraction using an IEX column (e.g., DEAE-Sepharose).[17] Elute the protein with an increasing salt gradient.

  • Gel Filtration Chromatography: As a final polishing step, use a gel filtration column (e.g., Sephadex G-150) to separate proteins based on size and to remove any remaining impurities.

4. Purity Assessment:

  • The purity of the phycoerythrin is assessed spectrophotometrically by the ratio of its absorbance maximum (around 495 nm for PUB-rich phycoerythrin) to the absorbance at 280 nm (protein). A ratio greater than 4.0 is generally considered to indicate high purity.

Quantification of this compound

1. Spectrophotometric Method:

  • The concentration of covalently bound this compound can be determined by measuring the absorbance of the purified phycobiliprotein in acidic urea (B33335) (8 M urea, pH 1.5).[7]

  • The concentration is calculated using the Beer-Lambert law and the molar extinction coefficient of PUB at 495 nm (ε = 104,000 M⁻¹cm⁻¹).[7]

2. High-Performance Liquid Chromatography (HPLC):

  • For more precise quantification and to determine the ratio of different phycobilins, an HPLC method is recommended.

  • Cleavage of Chromophores: The phycobilins are first cleaved from the apoprotein by methanolysis (heating in methanol).[18]

  • HPLC Analysis: The cleaved phycobilins are then separated and quantified using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in water containing trifluoroacetic acid (TFA).[18][19] Detection is typically performed using a photodiode array (PDA) detector at the respective absorbance maxima of the phycobilins.[18][19]

Antioxidant Activity Assays

The antioxidant potential of this compound can be assessed using various in vitro assays. The protocols provided here are based on those used for the closely related phycocyanobilin.[1][20]

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add the this compound sample to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the decrease in absorbance at 517 nm.

  • The percentage of scavenging activity is calculated relative to a control without the sample.[1]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution to an absorbance of ~0.7 at 734 nm.

  • Add the this compound sample to the ABTS•+ solution.

  • Measure the decrease in absorbance at 734 nm after a short incubation period.

  • The percentage of inhibition is calculated relative to a control.[1]

Anti-inflammatory Activity Assays

The anti-inflammatory effects of this compound can be investigated by examining its ability to inhibit key inflammatory mediators and signaling pathways.

1. NADPH Oxidase (NOX) Inhibition Assay:

  • Cell Culture: Use a suitable cell line, such as macrophages (e.g., RAW 264.7) or neutrophils.

  • Treatment: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Induce NOX activity with a stimulant like phorbol (B1677699) 12-myristate 13-acetate (PMA).[21]

  • ROS Detection: Measure the production of reactive oxygen species (ROS), such as superoxide, using a fluorescent probe like dihydroethidium (B1670597) (DHE).[21] A decrease in fluorescence in the presence of this compound indicates NOX inhibition.

2. NF-κB (Nuclear Factor kappa B) Activation Assay:

  • Cell Culture: Use a cell line with an NF-κB reporter system (e.g., luciferase reporter).

  • Treatment and Stimulation: Pre-treat the cells with this compound and then stimulate with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Measure the luciferase activity, which corresponds to NF-κB activation. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[22]

  • Western Blot: Alternatively, assess the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65) by Western blotting.

Signaling Pathways and Potential Therapeutic Applications

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related phycocyanobilin (PCB) provides valuable insights into its potential mechanisms of action. It is hypothesized that this compound shares similar bioactive properties due to its structural similarity to PCB.

Antioxidant and Anti-inflammatory Mechanisms

The primary antioxidant and anti-inflammatory effects of phycobilins are attributed to their ability to inhibit NADPH oxidase (NOX) enzymes.[21] NOX are a major source of cellular ROS, which act as signaling molecules to promote inflammation. By inhibiting NOX, this compound can reduce oxidative stress and downregulate pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[23][24]

The proposed mechanism of action is illustrated in the following diagram:

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound NOX NADPH Oxidase (NOX) This compound->NOX Inhibits ROS Reactive Oxygen Species (ROS) NOX->ROS Produces IKK IκB kinase (IKK) ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκBα (Inactive) IKK->NFkB_inactive Leads to IκBα degradation IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Inflammation Transcription

Proposed anti-inflammatory signaling pathway of this compound.
Potential Therapeutic Applications

The potent antioxidant and anti-inflammatory properties of this compound suggest its potential use in the prevention and treatment of a wide range of chronic diseases, including:

  • Neurodegenerative Diseases: By mitigating oxidative stress, this compound may offer neuroprotective effects in conditions like Alzheimer's and Parkinson's disease.

  • Cardiovascular Diseases: Inhibition of NADPH oxidase and reduction of inflammation are key therapeutic targets in atherosclerosis and other cardiovascular disorders.

  • Inflammatory Disorders: this compound's ability to modulate the NF-κB pathway makes it a promising candidate for managing chronic inflammatory conditions.

  • Cancer: Some studies on other phycobiliproteins have shown anti-cancer effects, suggesting a potential role for this compound in this area as well.[25]

Conclusion

This compound represents a fascinating and promising biomolecule from the marine environment. Its unique light-harvesting properties have enabled the success of cyanobacteria and red algae in diverse aquatic ecosystems. Beyond its role in photosynthesis, the potential of this compound as a potent antioxidant and anti-inflammatory agent opens up exciting avenues for drug discovery and development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further explore and unlock the full therapeutic potential of this hidden gem from the sea. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to evaluate its efficacy and safety in preclinical and clinical studies.

References

An In-depth Technical Guide to the Discovery and Isolation of Phycourobilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycourobilin (PUB) is a vital orange tetrapyrrole chromophore integral to the light-harvesting machinery of cyanobacteria and red algae. As a key component of phycoerythrin, it plays a crucial role in absorbing blue-green light, a spectral range poorly utilized by chlorophyll. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the biosynthetic pathway, outlines experimental protocols for the extraction of its parent protein, R-phycoerythrin, and discusses the enzymatic and chemical methods for the isolation of the this compound chromophore. Furthermore, this guide presents key quantitative and spectroscopic data and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in phycobiliprotein chemistry and drug development.

Introduction: The Discovery of a Key Light-Harvesting Pigment

This compound is an open-chain tetrapyrrole (bilin) that functions as a light-harvesting pigment in the phycobilisomes of cyanobacteria and red algae.[1] Its discovery is intrinsically linked to the study of phycobiliproteins, particularly phycoerythrin, the protein to which it is covalently bound.[2][3] Early research on phycobiliproteins focused on their spectral properties, revealing a complex absorption spectrum for R-phycoerythrin with a characteristic peak around 495-500 nm, which was later attributed to the presence of this compound.[4][5] This orange chromophore allows organisms rich in this compound, such as marine Synechococcus species, to efficiently capture blue-green light prevalent in oceanic environments, giving them a distinct ecological advantage.[6][7]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the ubiquitous precursor, heme. Unlike other phycobilins that can exist in a free state before attachment to their apoproteins, this compound biosynthesis is a post-translational modification.[8] The key steps are outlined below and visualized in the accompanying diagram.

  • Heme to Biliverdin (B22007) IXα: The pathway initiates with the oxidative cleavage of the heme macrocycle by heme oxygenase (HO) to yield biliverdin IXα, a green linear tetrapyrrole.[9]

  • Biliverdin IXα to Phycoerythrobilin (B231632) (PEB): Biliverdin IXα is then reduced by a ferredoxin-dependent bilin reductase to form phycoerythrobilin (PEB), a red-orange bilin.[10]

  • Attachment and Isomerization of PEB to this compound: The final and most critical step is the covalent attachment of PEB to a specific cysteine residue on the apophycobiliprotein, followed by an isomerization reaction that converts the bound PEB into this compound. This dual function is catalyzed by a specific phycoerythrobilin lyase-isomerase, such as RpcG in some marine Synechococcus species.[8] This enzymatic reaction explains why free this compound is not found in cells.[8]

Phycourobilin_Biosynthesis cluster_precursors Precursor Synthesis cluster_attachment Post-translational Modification heme Heme bv Biliverdin IXα heme->bv Heme Oxygenase (HO) peb Phycoerythrobilin (PEB) bv->peb Ferredoxin-dependent bilin reductase peb_apo PEB-Apoprotein Intermediate peb->peb_apo apo Apo-phycobiliprotein (e.g., Apo-RpcA) apo->peb_apo pub_apo Holo-phycobiliprotein with this compound peb_apo->pub_apo Phycoerythrobilin lyase-isomerase (e.g., RpcG)

Biosynthetic pathway of this compound.

Isolation and Purification of this compound-Containing Phycobiliproteins

The isolation of this compound begins with the extraction and purification of its parent phycobiliprotein, most commonly R-phycoerythrin (R-PE) from red algae or specific phycocyanins from marine cyanobacteria.

Extraction of R-Phycoerythrin

A general workflow for the extraction of R-phycoerythrin is depicted below. The choice of buffer and cell disruption method is critical for maximizing yield and maintaining the integrity of the protein.

RPE_Extraction_Workflow start Algal Biomass (e.g., Red Algae, Cyanobacteria) disruption Cell Disruption (e.g., Freeze-thaw, Sonication, Homogenization) start->disruption extraction Extraction with Buffer (e.g., Phosphate buffer, pH 7.0) disruption->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Crude Phycobiliprotein Extract (Supernatant) centrifugation1->supernatant1 pellet1 Cell Debris (Discard) centrifugation1->pellet1

General workflow for R-Phycoerythrin extraction.
Purification of R-Phycoerythrin

Following extraction, a multi-step purification process is employed to obtain highly pure R-phycoerythrin.

StepMethodPurpose
1. Precipitation Ammonium Sulfate PrecipitationTo concentrate the phycobiliproteins and remove other soluble proteins.
2. Dialysis Dialysis against extraction bufferTo remove excess salts from the precipitation step.
3. Chromatography Ion-Exchange Chromatography (e.g., DEAE-Cellulose)To separate phycobiliproteins based on their charge.
4. Chromatography Gel Filtration Chromatography (e.g., Sephadex G-100)To separate proteins based on size and to remove any remaining impurities.

Isolation of the Free this compound Chromophore

The covalent linkage between this compound and the apoprotein must be cleaved to isolate the free chromophore. This is a challenging step due to the potential for degradation of the bilin.

Chemical Cleavage: Methanolysis

The most common method for cleaving phycobilins from their apoproteins is methanolysis. This involves refluxing the purified phycobiliprotein in methanol (B129727), which breaks the thioether bond.

Experimental Protocol: Methanolysis of R-Phycoerythrin

  • Preparation: A solution of purified R-phycoerythrin in a suitable buffer is prepared.

  • Methanolysis: The protein solution is added to boiling methanol and refluxed for several hours. The reaction should be carried out in the dark to prevent photodegradation of the chromophore.[11]

  • Extraction: After cleavage, the mixture is cooled, and the free this compound is extracted into an organic solvent such as chloroform.

  • Purification: The crude this compound extract is then purified, typically by High-Performance Liquid Chromatography (HPLC).

Note: While effective, methanolysis can lead to the formation of artifacts. The reaction conditions, such as time and temperature, must be carefully optimized to maximize the yield of the native chromophore.[12]

Enzymatic Cleavage

Enzymatic methods for the release of phycobilins are also being explored. Specific lyases with detaching activity could potentially offer a milder and more specific cleavage method, although this is still an area of active research.[4]

Characterization of this compound

Once isolated, this compound is characterized using various spectroscopic and analytical techniques.

Spectroscopic Properties

The spectroscopic properties of this compound are key to its identification and quantification.

PropertyValueReference
Absorption Maximum (in R-PE) ~495-500 nm[4][5]
Fluorescence Emission (in R-PE) ~560 nm[5]
Molar Extinction Coefficient (bound) 104,000 M⁻¹cm⁻¹ at 495 nm (in acidic urea)[6]
Mass Spectrometry

High-resolution mass spectrometry is used to determine the exact molecular weight of the isolated this compound. The expected molecular weight of this compound (C₃₃H₄₂N₄O₆) is 590.71 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. While NMR data for many other phycobilins are available, detailed ¹H and ¹³C NMR spectra for isolated this compound are not yet widely published in the literature, representing an area for future research.

Applications and Future Perspectives

The unique spectral properties of this compound and its parent phycobiliproteins make them valuable tools in various scientific and industrial applications.

  • Fluorescent Probes: R-phycoerythrin, with its high this compound content, is widely used as a fluorescent label in immunoassays, flow cytometry, and microscopy due to its intense fluorescence and large Stokes shift.

  • Natural Colorants: The vibrant orange-red color of phycoerythrin makes it a potential natural colorant for the food and cosmetic industries.

  • Drug Development: Phycobilins, including this compound, have been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making them interesting candidates for drug development.

Future research will likely focus on optimizing the isolation of free this compound to enable more detailed structural and functional studies, including the acquisition of comprehensive NMR data. Furthermore, exploring the therapeutic potential of this unique chromophore holds significant promise for the development of novel pharmaceuticals.

Conclusion

The discovery and isolation of this compound have been pivotal in understanding the intricate mechanisms of light harvesting in photosynthetic organisms. From its initial characterization as a spectral component of phycoerythrin to the elucidation of its enzymatic biosynthesis, our knowledge of this important chromophore has grown significantly. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the chemistry and biology of this compound, paving the way for new discoveries and applications in biotechnology and medicine.

References

Phycourobilin: A Technical Guide to its Role in Light-Harvesting Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycourobilin (PUB) is a key orange tetrapyrrole chromophore integral to the light-harvesting machinery of cyanobacteria and red algae.[1] As a component of the phycobilisome (PBS), a highly efficient energy-capture and transfer system, PUB plays a crucial role in absorbing blue-green light, a spectral range poorly utilized by chlorophylls (B1240455).[2] This technical guide provides an in-depth analysis of this compound, detailing its biochemical properties, its integral function within light-harvesting complexes, and its biosynthetic pathway. Furthermore, this document outlines key experimental protocols for the study of this compound and associated phycobiliproteins, and presents signaling and workflow diagrams to facilitate a deeper understanding of these complex biological systems. The unique spectral properties of this compound and its role in the highly efficient energy transfer of phycobilisomes make it a subject of growing interest for applications in biotechnology and drug development, particularly in the development of fluorescent probes and photosensitizers.

Introduction to this compound and Light-Harvesting Complexes

In the aquatic environments where cyanobacteria and red algae thrive, the quality and quantity of light can be highly variable. To optimize photosynthetic efficiency, these organisms have evolved sophisticated accessory pigment systems known as phycobilisomes (PBS).[3][4] These large, water-soluble protein complexes are attached to the stromal side of the thylakoid membranes and are responsible for absorbing light in the 450-650 nm range and transferring the energy to the photosynthetic reaction centers with over 95% efficiency.[3][5]

The primary components of phycobilisomes are phycobiliproteins (PBPs), which are colored proteins covalently linked to chromophores called phycobilins.[3][4][5] There are four main types of phycobilins: phycoerythrobilin (B231632) (PEB), phycocyanobilin (PCB), phycoviolobilin (PVB), and this compound (PUB).[5] this compound is an orange-colored bilin that absorbs light maximally around 495 nm.[1][2] Its presence is particularly prominent in marine cyanobacteria, such as Synechococcus, inhabiting offshore waters where blue-green light penetrates deepest.[1][2] This adaptation highlights the critical role of this compound in expanding the spectral range for photosynthesis.[1]

This compound is typically found bound to the phycobiliprotein phycoerythrin (PE), where it functions as a donor chromophore, transferring absorbed light energy to the acceptor chromophore, phycoerythrobilin.[1] This energy is then funneled through a series of other phycobiliproteins, namely phycocyanin (PC) and allophycocyanin (APC), before reaching the chlorophylls in the reaction centers of Photosystem II and sometimes Photosystem I.[3][4]

Biochemical Properties and Data Presentation

The unique spectral characteristics of this compound are central to its function. These properties are influenced by the number of conjugated double bonds in its tetrapyrrole structure and its interaction with the surrounding apoprotein.[5]

Spectral Properties of this compound and Related Phycobilins

The following table summarizes the key spectral properties of this compound and other major phycobilins.

PhycobilinColorAbsorption Maximum (λmax)
This compound (PUB)Orange/Yellow~495 nm[1][2][6]
Phycoerythrobilin (PEB)Red~550 nm[7]
Phycoviolobilin (PVB)Violet~570 nm[6]
Phycocyanobilin (PCB)Blue~640 nm[7]
Energy Transfer Dynamics

The transfer of energy from this compound to other chromophores within the phycobilisome is an ultrafast process. Studies using femtosecond time-resolved transient fluorescence spectroscopy have elucidated the kinetics of these energy transfer pathways.

Energy Transfer PathwayTime Constant
This compound (PUB) → Phycoerythrobilin (PEB)2.5 - 3.0 ps[8]
α84 → β84 pigment pair in R-phycoerythrin1 - 2 ps[8]
Between α84 and β84 pairs within R-PE trimer30 - 40 ps[8]

This compound Biosynthesis and Signaling

The biosynthesis of this compound is a multi-step process that begins with the precursor molecule heme.

Biosynthetic Pathway of this compound

The synthesis of all phycobilins originates from the cleavage of the heme macrocycle by heme oxygenase to form biliverdin (B22007) IXα.[2][7] This common precursor is then modified by a series of ferredoxin-dependent bilin reductases to produce the various phycobilins.[2] The specific pathway to this compound involves the conversion of biliverdin to 3(Z)-phycoerythrobilin, which is then isomerized.[2] Interestingly, free this compound does not appear to exist in the cell; instead, its precursor is attached to the apoprotein and then isomerized to its final form.[2]

Phycourobilin_Biosynthesis This compound Biosynthetic Pathway Heme Heme Biliverdin Biliverdin IXα Heme->Biliverdin PEB_Z 3(Z)-Phycoerythrobilin Biliverdin->PEB_Z PebA/PebB PEB_E 15(E)-Phycoerythrobilin PEB_Z->PEB_E PE_PEB PEB-Apo-phycoerythrin PEB_E->PE_PEB Lyase-Isomerase (e.g., MpeZ) Apo_PE Apo-phycoerythrin Apo_PE->PE_PEB PE_PUB This compound-Apo-phycoerythrin (Functional Holoprotein) PE_PEB->PE_PUB Isomerization on protein

This compound Biosynthetic Pathway Diagram
Energy Transfer Cascade in Phycobilisomes

The highly organized structure of the phycobilisome facilitates a unidirectional flow of energy from the outer phycoerythrin units, rich in this compound, to the core allophycocyanin, and finally to the reaction centers.

Energy_Transfer_Cascade Energy Transfer Cascade in Phycobilisomes cluster_PE Phycoerythrin (PE) cluster_PC Phycocyanin (PC) cluster_APC Allophycocyanin (APC) Core PUB This compound (PUB) (~495 nm) PEB Phycoerythrobilin (PEB) (~550 nm) PUB->PEB Energy Transfer PCB Phycocyanobilin (PCB) (~640 nm) PEB->PCB Energy Transfer APC Allophycocyanobilin (~650 nm) PCB->APC Energy Transfer RC Reaction Center (Chlorophyll a) APC->RC Energy Transfer Light Light (450-650 nm) Light->PUB

Energy Transfer Cascade in Phycobilisomes Diagram

Experimental Protocols

The study of this compound and its associated proteins requires a series of well-defined experimental procedures. Below are detailed methodologies for the extraction, purification, and analysis of phycobiliproteins.

Extraction of Phycobiliproteins

This protocol describes a general method for the extraction of phycobiliproteins from cyanobacterial or red algal biomass.

Materials:

  • Frozen or fresh cell paste

  • Extraction Buffer: 0.1 M Phosphate (B84403) buffer (pH 7.0)[9]

  • Liquid nitrogen

  • Centrifuge and rotor

  • Spectrophotometer

Procedure:

  • Harvest cells by centrifugation and wash with the extraction buffer.

  • Resuspend the cell pellet in a minimal volume of cold extraction buffer.

  • Freeze the cell suspension in liquid nitrogen and thaw at 4°C. Repeat this freeze-thaw cycle three times to promote cell lysis.[9]

  • For more robust cells, sonication on ice or French press can be used following the freeze-thaw cycles.[9][10]

  • Centrifuge the crude lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.[11]

  • Carefully collect the colored supernatant containing the phycobiliproteins.

Purification of Phycobiliproteins

A multi-step purification process is typically required to isolate specific phycobiliproteins.

Materials:

Procedure:

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract with gentle stirring at 4°C to a final saturation of 50-70%. This will precipitate the phycobiliproteins.

  • Incubate on ice for at least 1 hour, then centrifuge to collect the precipitated protein pellet.

  • Resuspend the pellet in a minimal volume of phosphate buffer.

  • Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze against the phosphate buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.[9]

  • Ion-Exchange Chromatography:

    • Equilibrate the anion-exchange column with the starting buffer.

    • Load the dialyzed sample onto the column.

    • Wash the column with the starting buffer to remove unbound proteins.

    • Elute the bound phycobiliproteins using a linear salt or pH gradient.[9]

    • Collect fractions and monitor the absorbance at the characteristic wavelengths for the desired phycobiliprotein (e.g., ~495 nm and ~565 nm for phycoerythrin).

Spectroscopic Analysis

Spectrophotometry and spectrofluorometry are used to quantify and characterize the purified phycobiliproteins.

Procedure:

  • Absorbance Spectra: Record the absorbance spectrum of the purified protein solution from 250 nm to 750 nm.

  • Determine the concentration and purity of the phycobiliprotein using specific absorbance values and ratios (e.g., A565/A280 for phycoerythrin purity).[12]

  • Fluorescence Emission Spectra: Excite the sample at the absorption maximum of the donor chromophore (e.g., 495 nm for this compound) and record the emission spectrum to observe energy transfer to acceptor chromophores.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the extraction and purification of phycobiliproteins.

Experimental_Workflow Phycobiliprotein Extraction and Purification Workflow Start Start: Algal/Cyanobacterial Biomass Cell_Lysis Cell Lysis (Freeze-thaw, Sonication) Start->Cell_Lysis Centrifugation1 Centrifugation (Remove Debris) Cell_Lysis->Centrifugation1 Crude_Extract Crude Phycobiliprotein Extract Centrifugation1->Crude_Extract AmSO4_Precip Ammonium Sulfate Precipitation Crude_Extract->AmSO4_Precip Centrifugation2 Centrifugation (Collect Protein) AmSO4_Precip->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis IEC Ion-Exchange Chromatography Dialysis->IEC Purified_PBP Purified Phycobiliprotein IEC->Purified_PBP Analysis Spectroscopic Analysis (Absorbance, Fluorescence) Purified_PBP->Analysis

Phycobiliprotein Extraction and Purification Workflow

Applications in Drug Development and Research

The intense fluorescence and unique spectral properties of phycobiliproteins containing this compound make them valuable tools in various research and biotechnological applications.

  • Fluorescent Probes: Phycoerythrin, with its high this compound content, is widely used as a fluorescent label in applications such as flow cytometry, immunofluorescence, and fluorescence microscopy.[13][14] Its large Stokes shift and high quantum yield make it an exceptionally bright and sensitive fluorescent marker.

  • Photosensitizers: The ability of phycobilins to absorb light and generate reactive oxygen species is being explored for applications in photodynamic therapy for the treatment of cancer and other diseases.

  • Natural Colorants: The vibrant colors of phycobiliproteins make them attractive as natural colorants in the food and cosmetic industries.

Conclusion

This compound is a vital component of the light-harvesting machinery in many photosynthetic aquatic organisms. Its ability to absorb light in the blue-green region of the spectrum significantly enhances the efficiency of photosynthesis in environments where these wavelengths are predominant. The intricate organization of this compound within the phycobilisome and the ultrafast energy transfer processes highlight the elegance and efficiency of these natural light-harvesting systems. A thorough understanding of the biochemistry, biosynthesis, and function of this compound, facilitated by the experimental protocols and conceptual diagrams presented in this guide, is crucial for harnessing its potential in a wide range of biotechnological and pharmaceutical applications. Continued research into the structure-function relationships of this compound and its associated proteins will undoubtedly open new avenues for the development of novel light-based technologies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Characteristics of Phycourobilin

Introduction

This compound (PUB) is an orange, open-chain tetrapyrrole (bilin) chromophore integral to the light-harvesting machinery of cyanobacteria and red algae.[1][2] As a component of the phycobiliprotein phycoerythrin (PE), PUB plays a crucial role in absorbing blue-green light, a spectral region poorly captured by chlorophylls.[3][4] This captured energy is then efficiently transferred through a series of other chromophores to the photosynthetic reaction center.[5] Its unique spectral properties and function as an initial energy donor in the phycobilisome antenna complex make it a subject of significant interest.[2] This guide provides a detailed overview of the photophysical characteristics of this compound, the experimental methods used for its characterization, and its biological context.

Core Photophysical Data

The photophysical properties of this compound are intrinsically linked to its molecular environment within the phycoerythrin protein. Unlike free chromophores, protein-chromophore interactions significantly modulate its absorption and emission characteristics. The quantum yield and fluorescence lifetime of PUB in its native state reflect its primary function: near-unity efficiency of energy transfer rather than fluorescence emission.

Photophysical ParameterValueNotes
Absorption Maximum (λmax) ~495 nmCorresponds to the blue-green region of the visible spectrum.[2][3][6]
Fluorescence Emission Maximum (λem) ~500 - 510 nmEmission is heavily quenched in the native phycobilisome due to efficient energy transfer.
Fluorescence Quantum Yield (Φf) Very low in situThe quantum yield of the entire phycobilisome is low (e.g., 0.7% to 3.8%), indicating that most absorbed energy is transferred, not emitted as fluorescence.[7]
Fluorescence Lifetime (τ) ps to ns rangeIn the context of the full phycobilisome, lifetimes range from 0.07 ns to 0.38 ns, reflecting rapid energy transfer rates.[7][8]

Biological Context and Signaling

Biosynthesis of this compound

This compound is not synthesized as a free molecule. Instead, it is formed post-translationally through the enzymatic modification of another phycobilin (B1239373), phycoerythrobilin (B231632) (PEB), which is already attached to its apoprotein.

The generalized biosynthetic pathway is as follows:

  • Heme is cleaved by heme oxygenase to produce Biliverdin IXα , the common precursor for all phycobilins.[3][9]

  • Biliverdin IXα is reduced by the sequential action of ferredoxin-dependent bilin reductases, such as PebA and PebB, to form Phycoerythrobilin (PEB) .[9]

  • A specific lyase-isomerase enzyme, such as RpcG, catalyzes the covalent attachment of PEB to a specific cysteine residue on an apophycobiliprotein (e.g., the alpha-subunit of R-phycocyanin V).[4]

  • Immediately following attachment, the same enzyme isomerizes the protein-bound PEB into This compound (PUB) .[3][4]

G cluster_0 Post-Translational Modification heme Heme bv Biliverdin IXα heme->bv Heme Oxygenase peb Phycoerythrobilin (PEB) bv->peb PebA, PebB (Reductases) peb_bound PEB bound to Apoprotein peb->peb_bound apoprotein Apoprotein (e.g., Apo-phycoerythrin) apoprotein->peb_bound Lyase-Isomerase (e.g., RpcG) pub_bound This compound (PUB) bound to Protein peb_bound->pub_bound Isomerization

Figure 1: Simplified biosynthesis pathway of this compound.

Role in Phycobilisome Energy Transfer

Phycobilisomes (PBS) are highly organized protein complexes that act as the primary light-harvesting antennae in cyanobacteria.[10] Within the PBS, energy absorbed by chromophores is transferred with remarkable efficiency in a unidirectional cascade. PUB, being part of the outermost phycoerythrin (PE) layers, is one of the first chromophores to absorb light energy.[2] This energy is then funneled inward.

The energy transfer pathway is: This compound (PUB)Phycoerythrobilin (PEB)Phycocyanobilin (PCB)Allophycocyanin (APC)Photosystem II (Chlorophyll a)

G cluster_0 Phycoerythrin (PE) cluster_1 Phycocyanin (PC) cluster_2 Core photon Photon (495 nm) pub PUB photon->pub peb PEB pub->peb FRET pcb PCB peb->pcb FRET apc APC pcb->apc FRET psii Photosystem II (Chlorophyll a) apc->psii FRET

Figure 2: Energy transfer cascade within the phycobilisome.

Experimental Protocols and Workflows

Accurate characterization of photophysical properties requires standardized methodologies.[11]

Absorbance and Fluorescence Spectroscopy
  • Objective: To determine the absorption and fluorescence emission spectra of the sample.

  • Instrumentation: UV-Vis Spectrophotometer and a Spectrofluorometer.

  • Protocol:

    • Sample Preparation: Purified phycobiliproteins containing PUB are dissolved in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0-7.5) to a concentration that yields an absorbance between 0.05 and 0.1 at the excitation wavelength to avoid inner filter effects.

    • Absorbance Measurement: A continuous absorbance spectrum (typically 400–750 nm) is recorded using a spectrophotometer.[12] The buffer solution is used as a blank for baseline correction. The peak absorbance wavelength (λmax) is identified.

    • Fluorescence Measurement: Using a spectrofluorometer, the sample is excited at its absorption maximum (~495 nm). The emission spectrum is recorded over a range that covers the expected fluorescence (e.g., 500-700 nm).[12] The wavelength of maximum fluorescence intensity (λem) is determined.

Fluorescence Quantum Yield (Φf) Determination

The comparative method (Williams et al.) is most commonly used, referencing a standard with a known quantum yield.[13]

  • Objective: To measure the efficiency of the fluorescence process.

  • Protocol:

    • Standard Selection: Choose a fluorescent standard with a known quantum yield (Φstd) and an absorption profile that overlaps with the sample's excitation wavelength (e.g., Fluorescein in 0.1 M NaOH, Φstd = 0.95).

    • Solution Preparation: Prepare a series of dilute solutions of both the PUB-containing sample and the standard, ensuring absorbance at the excitation wavelength is below 0.1.

    • Data Acquisition: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence emission spectrum.[13]

    • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of each line (Grad) is determined. The quantum yield of the sample (Φsmp) is calculated using the formula: Φsmp = Φstd * (Gradsmp / Gradstd) * (η2smp / η2std) where η is the refractive index of the solvent.[13]

G start Start prep Prepare Dilute Series (Sample & Standard) start->prep abs Measure Absorbance at Excitation λ prep->abs fluor Measure Integrated Fluorescence Emission abs->fluor plot Plot Integrated Fluorescence vs. Absorbance fluor->plot calc Calculate Slopes (Grad) & Quantum Yield (Φ) plot->calc end End calc->end

References

An In-depth Technical Guide to the Natural Sources and Distribution of Phycourobilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin (PUB) is a yellow-orange, open-chain tetrapyrrole chromophore, a type of phycobilin (B1239373), that plays a crucial role in the light-harvesting machinery of various photosynthetic organisms.[1][2] As an accessory pigment, it absorbs light in a spectral region where chlorophylls (B1240455) absorb poorly, primarily in the blue-green range with a maximum absorption around 495 nm.[2][3] This captured light energy is then efficiently transferred to chlorophylls within the photosynthetic reaction centers.[4] The unique spectral properties of PUB make it a significant component for organisms thriving in specific light environments, such as deep oceanic waters where blue light predominates.[3] This guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and experimental analysis of this compound.

Natural Sources and Distribution

This compound is found in a diverse range of photosynthetic organisms, primarily within specific groups of cyanobacteria, red algae, and cryptophytes.[3][5] Its distribution is closely linked to the organism's adaptation to its light environment.

2.1 Cyanobacteria

This compound is particularly abundant in marine cyanobacteria, especially those adapted to oceanic waters, leading to the suggestion that it may be the most plentiful phycobilin in the ocean.[3]

  • Marine Synechococcus: Many oceanic strains, such as Synechococcus sp. WH8102 and CC9605, are rich in PUB.[6] These organisms possess a unique trichromatic phycocyanin, termed R-Phycocyanin V, which contains one this compound, one phycocyanobilin, and one phycoerythrobilin (B231632), allowing it to absorb a broad spectrum of light between 450 and 650 nm.[3][6]

  • Marine Synechocystis: The marine strain Synechocystis sp. WH8501 is another significant source. Its phycoerythrins contain a high ratio of PUB, with four PUB molecules and one phycoerythrobilin (PEB) per αβ monomer.[7] This strain also possesses a unique phycocyanin that carries a single PUB on its α-subunit, a feature not observed in other phycocyanins.[7]

  • Chromatic Acclimation: In some cyanobacteria, the ratio of this compound to phycoerythrobilin in phycoerythrin can change in response to the ambient light spectrum, a process known as Type IV chromatic acclimation.[8] This allows them to optimize light harvesting in environments dominated by blue or green light.[8]

2.2 Red Algae (Rhodophyta)

This compound is also a component of the phycobilisomes in many species of red algae.[3][9] Phycobilisomes are large protein complexes that act as the primary light-harvesting antennae in these organisms.[2] The PUB chromophores are typically found within phycoerythrin, where they function as the primary light absorbers, transferring energy to other bilins like phycoerythrobilin.[2]

2.3 Cryptophyte Algae (Cryptophyta)

Cryptophytes are unicellular algae that possess phycobiliproteins located within their thylakoid lumen rather than in large, externally-bound phycobilisomes.[10][11][12][13] These algae are known for their ability to thrive in low-light conditions.[10][11] Similar to some cyanobacteria, cryptophytes can modulate the chromophore composition of their phycobiliproteins in response to light quality.[12] This includes adjusting the ratio of this compound to phycoerythrobilin to optimize photosynthesis.[12][14]

Quantitative Data: this compound Content in Phycobiliproteins

Direct quantitative measurement of this compound concentration across a wide range of species is not extensively documented in comparative literature. However, the stoichiometric distribution of bilins within specific, purified phycobiliproteins has been well-characterized. The following table summarizes the known bilin composition of select PUB-containing proteins.

OrganismPhycobiliproteinSubunitBilin Composition per SubunitReference
Synechococcus sp. WH8102R-Phycocyanin V (R-PC V)α-subunit1 this compound (PUB)[3][6]
β-subunit1 Phycocyanobilin (PCB), 1 Phycoerythrobilin (PEB)[3]
Synechocystis sp. WH8501Phycocyanin (PC)α-subunit1 this compound (PUB)[7]
β-subunit2 Phycocyanobilins (PCB)[7]
Synechocystis sp. WH8501Phycoerythrin (PE)αβ-monomer4 Phycourobilins (PUB), 1 Phycoerythrobilin (PEB)[7]

Biosynthesis of this compound

This compound is not synthesized as a free molecule. Instead, it is formed through a post-translational modification of another phycobilin, phycoerythrobilin (PEB), after it has been attached to its target apoprotein.[3] The general biosynthetic pathway for phycobilins begins with heme.[15][16]

Pathway Overview:

  • Heme to Biliverdin (B22007) IXα: The synthesis starts with the cleavage of the heme macrocycle by the enzyme heme oxygenase (HO), yielding biliverdin IXα, the common precursor for all phycobilins.[15][16]

  • Biliverdin IXα to Phycoerythrobilin (PEB): Biliverdin IXα is then reduced by ferredoxin-dependent bilin reductases. Specifically, the enzymes 3(Z)-phycoerythrobilin:ferredoxin oxidoreductase (PebA) and 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebB) catalyze the conversion of biliverdin IXα to PEB.[3]

  • Attachment and Isomerization to this compound (PUB): Free PEB is attached to a specific cysteine residue on an apophycobiliprotein (e.g., the α-subunit of R-Phycocyanin V). This attachment is catalyzed by a bifunctional enzyme known as a lyase-isomerase, such as RpcG.[3][6] Concurrently with the attachment, this enzyme isomerizes the newly bound PEB into PUB.[3][6] The heterodimeric lyase-isomerase PecE/F is also known to catalyze this type of isomerization reaction.[6][16]

Phycourobilin_Biosynthesis cluster_process Post-translational Modification Heme Heme BV9 Biliverdin IXα Heme->BV9 Heme Oxygenase (HO) PEB Phycoerythrobilin (PEB) BV9->PEB PebA, PebB (Reductases) invis1 PEB->invis1 Apoprotein Apo-phycobiliprotein (e.g., α-R-PC V) Apoprotein->invis1 PUB_Protein PUB-Phycobiliprotein invis1->PUB_Protein RpcG or PecE/F (Lyase-Isomerase) invis2

Figure 1: Biosynthetic pathway of this compound (PUB).

Experimental Protocols: Extraction and Quantification

While no single standardized method for phycobilin extraction exists, several well-established protocols are commonly used.[17] The general workflow involves cell lysis, pigment extraction into an aqueous buffer, and subsequent spectrophotometric or spectrofluorometric analysis.[17][18]

5.1 Extraction Methodology

This protocol is a composite of common methods for extracting phycobiliproteins from cyanobacterial or algal biomass.

  • Cell Harvesting: Harvest cell cultures via centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).

  • Cell Lysis: Resuspend the cell pellet in a minimal volume of cold extraction buffer (0.1 M sodium phosphate buffer, pH 7.0, containing protease inhibitors). Disrupt the cells using one or a combination of the following methods:

    • Sonication: Perform on ice using an ultrasonic homogenizer. Use short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating and pigment degradation.[17][18]

    • Freeze-Thaw Cycles: Repeatedly freeze the cell suspension in liquid nitrogen or at -80°C and thaw at room temperature or 4°C.[14][17] This process helps to rupture cell walls and membranes. Typically, 3-5 cycles are effective.

    • Mechanical Grinding: For robust cells, grinding with glass beads or a mortar and pestle in the presence of liquid nitrogen can be employed.[17]

  • Extraction: After cell lysis, incubate the suspension in the dark at 4°C for 1-2 hours with gentle agitation to allow for the complete extraction of water-soluble phycobiliproteins.

  • Clarification: Centrifuge the extract at a high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Supernatant Collection: Carefully collect the colored supernatant, which contains the crude phycobiliprotein extract, for immediate analysis or purification.

5.2 Quantification by Spectrophotometry

The concentration of phycobiliproteins in the crude extract can be determined using a spectrophotometer by measuring the absorbance at specific wavelengths. The equations derived by Bennett and Bogorad (1973) are widely used, although they quantify the primary phycobiliproteins rather than PUB directly. Since PUB is a chromophore on these proteins (primarily phycoerythrin), quantifying the protein provides an estimate of its abundance.

  • Spectra Acquisition: Measure the absorbance of the crude extract at 562 nm (for Phycoerythrin - PE), 615 nm (for Phycocyanin - PC), and 652 nm (for Allophycocyanin - APC). Use the extraction buffer as a blank.

  • Concentration Calculation: Use the following equations to calculate the concentration (mg/mL) of each phycobiliprotein:

    • Phycocyanin (PC) = [A₆₁₅ - (0.474 * A₆₅₂)] / 5.34

    • Allophycocyanin (APC) = [A₆₅₂ - (0.208 * A₆₁₅)] / 5.09

    • Phycoerythrin (PE) = [A₅₆₂ - (2.41 * PC) - (0.849 * APC)] / 9.62

Note: These equations are best suited for cyanobacterial extracts. For cryptophyte extracts, which contain different types of PE, specific equations or purification followed by analysis is recommended.

For more precise quantification of PUB, the phycobiliproteins must first be purified (e.g., via chromatography), and then advanced techniques like HPLC analysis of cleaved chromophores or mass spectrometry can be used.[12]

Experimental_Workflow cluster_analysis Quantification start Start: Cell Culture harvest 1. Cell Harvesting (Centrifugation) start->harvest lysis 2. Cell Lysis (Sonication / Freeze-Thaw) harvest->lysis extraction 3. Extraction (Phosphate Buffer, 4°C, Dark) lysis->extraction clarify 4. Clarification (High-Speed Centrifugation) extraction->clarify collect 5. Collect Supernatant (Crude Phycobiliprotein Extract) clarify->collect spectro Spectrophotometry (Measure A₅₆₂, A₆₁₅, A₆₅₂) collect->spectro calc Calculate Concentrations (Bennett & Bogorad Equations) spectro->calc end_node End: Concentration Data calc->end_node

References

Phycourobilin's Antioxidant Potential: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Phycourobilin's Putative Antioxidant Properties, Mechanisms, and Future Research Directions

Executive Summary

This compound (PUB), a yellow, open-chain tetrapyrrole, is a chromophore found in phycoerythrin, a phycobiliprotein crucial for light harvesting in cyanobacteria and red algae.[1][2][3] While its sibling chromophore, phycocyanobilin (PCB), has been extensively studied for its potent antioxidant and anti-inflammatory properties, this compound remains a largely unexplored molecule in the realm of antioxidant research. This technical guide synthesizes the current, albeit limited, understanding of this compound's antioxidant potential, drawing inferences from studies on its parent protein, phycoerythrin, and related phycobilins. It provides a comprehensive overview of the theoretical mechanisms of action, detailed experimental protocols for future investigations, and a structured presentation of available quantitative data on related compounds to serve as a benchmark for forthcoming research. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic potential of this compound.

Introduction: The Untapped Potential of this compound

The family of phycobiliproteins, including phycocyanin and phycoerythrin, are well-regarded for their significant antioxidant capacities, which are largely attributed to their covalently attached phycobilin (B1239373) chromophores.[1][4][5][6] Phycocyanobilin (PCB), the chromophore of phycocyanin, is a known potent free radical scavenger.[7] Phycoerythrin, which contains both phycoerythrobilin (B231632) (PEB) and this compound (PUB), has demonstrated strong antioxidant and anti-inflammatory effects.[8][9] However, the specific contribution of this compound to these activities remains to be elucidated.

The structure of phycobilins, with their extended system of conjugated double bonds, theoretically endows them with the ability to delocalize electrons and effectively neutralize reactive oxygen species (ROS).[1][3] While direct experimental evidence for this compound is scarce, the established antioxidant prowess of its parent protein and related chromophores provides a strong rationale for investigating its potential as a novel antioxidant agent.

Putative Mechanisms of Antioxidant Action

Based on the known mechanisms of other phycobilins, particularly phycocyanobilin, the antioxidant activity of this compound is likely multifaceted, involving both direct and indirect pathways.

Direct Radical Scavenging

This compound is expected to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. Its conjugated tetrapyrrole structure is key to this activity. Potential targets for scavenging include:

  • Superoxide radicals (O₂⁻)

  • Hydroxyl radicals (•OH)

  • Peroxyl radicals (ROO•)

  • Singlet oxygen (¹O₂)

  • Hydrogen peroxide (H₂O₂)

Modulation of Cellular Antioxidant Pathways

A crucial indirect mechanism for the antioxidant effects of phycobilins is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response. While not yet demonstrated for this compound, it is plausible that it could act as an activator of this protective pathway.

The proposed mechanism involves:

  • Nrf2 Activation: Under conditions of oxidative stress, this compound may promote the dissociation of Nrf2 from its inhibitor, Keap1.

  • Nuclear Translocation: Freed Nrf2 translocates to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

  • Gene Expression: This binding initiates the transcription of a suite of protective genes, including:

    • Heme oxygenase-1 (HO-1)

    • NAD(P)H:quinone oxidoreductase 1 (NQO1)

    • Glutamate-cysteine ligase (GCL)

    • Superoxide dismutase (SOD)

    • Catalase (CAT)

Nrf2_ARE_Pathway This compound and the Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUB This compound Keap1_Nrf2 Keap1-Nrf2 Complex PUB->Keap1_Nrf2 potential activation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

This compound's potential activation of the Nrf2-ARE pathway.

Quantitative Data on Phycobilin Antioxidant Activity

Table 1: Antioxidant Activity of Phycobiliproteins

PhycobiliproteinAssayIC₅₀ / Activity ValueReference CompoundReference IC₅₀ / Activity
R-Phycoerythrin (contains PEB & PUB)DPPH Radical Scavenging7.66 ± 0.81 µg/mLBHT35.06 ± 1.15 µg/mL
Phycocyanin (contains PCB)DPPH Radical Scavenging158.3 µg/mLAscorbic Acid112.9 µg/mL
Phycocyanin (contains PCB)Hydroxyl Radical Scavenging88.67 µg/mLAscorbic Acid57.78 µg/mL
Phycocyanin (contains PCB)Hydrogen Peroxide Scavenging110.9 µg/mLAscorbic Acid44.63 µg/mL
Phycocyanin (from Spirulina)Peroxyl Radical Scavenging12.15 µMUric Acid2.15 µM
Phycocyanin (from Lyngbya)Peroxyl Radical Scavenging6.63 µMUric Acid2.15 µM

Note: IC₅₀ values are highly dependent on experimental conditions and should be compared with caution.

Table 2: Antioxidant Activity of Phycocyanobilin (PCB)

AssayIC₅₀ / Activity ValueReference Compound
DPPH Radical ScavengingUp to 87.07% scavenging at 33 µg/mLVitamin E
ABTS Radical ScavengingUp to 100% scavenging at 33 µg/mLVitamin E
Hydroxyl Radical ScavengingUp to 64.19% scavenging at 33 µg/mLVitamin E
Hydrogen Peroxide ScavengingUp to 78.75% scavenging at 33 µg/mLVitamin E

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

    • Prepare a series of dilutions of this compound in methanol.

    • Prepare a series of dilutions of a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the this compound dilutions or positive control to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound and Control Dilutions A1 Add 100 µL Sample/Control to 96-well plate P1->A1 P2 Prepare 0.1 mM DPPH Solution A2 Add 100 µL DPPH Solution P2->A2 A1->A2 A3 Incubate in Dark (30 min, RT) A2->A3 M1 Measure Absorbance at 517 nm A3->M1 D1 Calculate % Inhibition M1->D1 D2 Determine IC₅₀ Value D1->D2

Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the this compound dilutions or positive control to respective wells.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes in the dark.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

ABTS_Assay_Workflow ABTS Radical Cation Decolorization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare this compound and Control Dilutions A1 Add 20 µL Sample/Control to 96-well plate P1->A1 P2 Prepare and Dilute ABTS•+ Solution A2 Add 180 µL ABTS•+ Solution P2->A2 A1->A2 A3 Incubate in Dark (6 min, RT) A2->A3 M1 Measure Absorbance at 734 nm A3->M1 D1 Calculate % Inhibition M1->D1 D2 Determine IC₅₀ Value D1->D2

Workflow for the ABTS Radical Cation Decolorization Assay.
Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.

    • Remove the DCFH-DA solution, wash the cells, and treat with this compound or a positive control (e.g., quercetin) at various concentrations.

    • Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Measurement:

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for control and treated cells.

    • Determine the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.

CAA_Assay_Workflow Cellular Antioxidant Activity (CAA) Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stress Induction cluster_analysis Analysis C1 Seed and Grow HepG2 Cells C2 Wash Cells with PBS C1->C2 C3 Load with DCFH-DA C2->C3 T1 Wash and Treat with This compound/Control C3->T1 T2 Induce Oxidative Stress (e.g., AAPH) T1->T2 M1 Measure Fluorescence Over Time T2->M1 D1 Calculate Area Under Curve (AUC) M1->D1 D2 Determine CAA Value D1->D2

Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Future Directions and Conclusion

The current body of scientific literature strongly suggests that phycobilins are a promising class of natural antioxidants. While this compound's direct antioxidant capacity has yet to be quantified, its structural similarity to other potent phycobilins and its presence in the highly antioxidant phycoerythrin protein provide a solid foundation for future research.

Key areas for future investigation include:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound is a critical first step.

  • In Vitro Antioxidant Assays: Comprehensive evaluation of the radical scavenging activity of isolated this compound using a battery of assays (DPPH, ABTS, ORAC, etc.).

  • Cellular Antioxidant Activity: Assessment of this compound's ability to counteract oxidative stress in cellular models.

  • Mechanism of Action: Investigation into the activation of the Nrf2-ARE pathway and other potential cellular mechanisms.

  • Structure-Activity Relationship: Comparative studies with other phycobilins to understand how structural differences influence antioxidant potential.

  • Computational Modeling: In silico studies to predict the antioxidant capacity and reaction kinetics of this compound.

References

A Technical Guide to the Chemical Synthesis of Phycourobilin Derivatives for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of phycourobilin derivatives, a class of linear tetrapyrroles with significant potential in biomedical research and drug development. This compound, an orange pigment found in cyanobacteria and red algae, and its synthetic analogues are gaining attention as fluorescent probes for cellular imaging and the detection of reactive oxygen and nitrogen species. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the production and application of these valuable compounds.

Core Synthetic Strategies

The chemical synthesis of this compound and its derivatives, like other phycobilins, is a complex undertaking that typically involves the convergent assembly of smaller pyrrole-based building blocks. While the total synthesis of this compound itself is not extensively documented in publicly available literature, the established strategies for synthesizing structurally related phycobilins, such as phycoerythrobilin, provide a robust framework.

The general approach involves the synthesis of substituted pyrrolinones and formylpyrroles, which represent the A/D and B/C rings of the final tetrapyrrole structure, respectively. These precursors are then coupled, often via a base-catalyzed condensation reaction like the Knoevenagel condensation, to form a bilatriene-a,b,c, which is the core structure of phycobilins. Subsequent modifications, such as esterification of the propionic acid side chains, are often performed to improve solubility and facilitate purification.

A key challenge in the synthesis of this compound derivatives is the introduction of the specific substitution pattern and stereochemistry that define this particular bilin. The synthesis of the precursor pyrrolinones with the correct substituents at each position is therefore a critical aspect of the overall strategy.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound derivative synthesis, adapted from established procedures for related phycobilins.

Synthesis of Pyrrolinone Precursors (A/D-rings)

The synthesis of the terminal pyrrolinone rings often starts from readily available chiral precursors to establish the desired stereochemistry. A representative procedure for the synthesis of a substituted pyrrolinone is as follows:

Protocol 2.1: Synthesis of a Chiral Pyrrolinone from an Amino Ester

  • Condensation: A primary amino ester is condensed with a formyl- or acetyl-succinic acid derivative in a suitable solvent, such as methanol (B129727) or ethanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: The resulting condensation product is cyclized to the pyrrolinone ring, often under acidic or basic conditions.

  • Purification: The crude pyrrolinone is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Synthesis of Formylpyrrole Precursors (B/C-rings)

The central dipyrrinone core, which constitutes the B and C rings, is typically prepared by the condensation of a 2-formylpyrrole with a pyrrolinone. The synthesis of the requisite formylpyrrole is a crucial step.

Protocol 2.2: Vilsmeier-Haack Formylation of a Pyrrole

  • Reagent Preparation: A solution of phosphorus oxychloride in anhydrous N,N-dimethylformamide (DMF) is prepared at 0 °C.

  • Formylation: The substituted pyrrole, dissolved in anhydrous DMF, is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, such as dichloromethane.

  • Purification: The crude formylpyrrole is purified by recrystallization or column chromatography.

Assembly of the Bilatriene-a,b,c Backbone

The key carbon-carbon bond-forming reaction to construct the linear tetrapyrrole is the condensation of the formylpyrrole with the pyrrolinone.

Protocol 2.3: Knoevenagel Condensation for Bilatriene-a,b,c Synthesis

  • Reaction Setup: The formylpyrrole (representing the B-C rings) and two equivalents of the pyrrolinone (representing the A and D rings) are dissolved in a suitable solvent, such as methanol or a mixture of chloroform (B151607) and methanol.

  • Base Catalysis: A catalytic amount of a base, such as piperidine (B6355638) or potassium hydroxide, is added to the solution.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or UV-Vis spectroscopy for the formation of the intensely colored bilatriene product.

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Purification of Synthetic this compound Derivatives

The purification of synthetic phycobilins can be challenging due to their polarity and potential for aggregation. Reversed-phase HPLC is a powerful technique for obtaining high-purity material.

Protocol 2.4: HPLC Purification of this compound Derivatives

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, is employed.

  • Detection: The elution of the compounds is monitored using a UV-Vis detector at the characteristic absorption maxima of the this compound derivative.

  • Collection and Evaporation: The fractions containing the pure product are collected, and the solvent is removed under reduced pressure to yield the purified this compound derivative.

Quantitative Data of this compound and Derivatives

The photophysical properties of this compound and its derivatives are critical for their application as fluorescent probes. The following table summarizes key quantitative data for naturally occurring this compound and representative synthetic analogues.

Compoundλmax (abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Emission (nm)Fluorescence Quantum Yield (Φ)Reference(s)
This compound (in acidic urea)495104,000505Not Reported[1]
Phycoerythrobilin (in acidic urea)55042,800575Not Reported[1]
Phycocyanobilin (in acidic urea)66235,500630-645Not Reported[1]

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the general synthetic workflow for phycobilins and the biosynthetic pathway of this compound.

experimental_workflow cluster_precursors Precursor Synthesis cluster_assembly Assembly cluster_purification Purification & Characterization cluster_invis_A cluster_invis_B amino_ester Amino Ester condensation_pre_A Condensation & Cyclization succinic_acid_deriv Succinic Acid Derivative pyrrolinone Chiral Pyrrolinone (A/D-ring) condensation Knoevenagel Condensation pyrrolinone->condensation pyrrole Substituted Pyrrole formylation Vilsmeier-Haack Formylation formylpyrrole Formylpyrrole (B/C-ring) formylpyrrole->condensation bilatriene Bilatriene-a,b,c condensation->bilatriene hplc HPLC Purification bilatriene->hplc final_product This compound Derivative hplc->final_product spectroscopy Spectroscopic Analysis (NMR, MS, UV-Vis) final_product->spectroscopy condensation_pre_A->pyrrolinone formylation->formylpyrrole

Figure 1: General workflow for the chemical synthesis of phycobilin (B1239373) derivatives.

biosynthetic_pathway heme Heme bvg Biliverdin IXα heme->bvg Heme Oxygenase peb Phycoerythrobilin bvg->peb PebA, PebB pub This compound peb->pub Lyase-Isomerase (RpcG/PecE/F)

Figure 2: Simplified biosynthetic pathway of this compound.

Applications in Drug Development and Cellular Signaling

Synthetic this compound derivatives hold considerable promise as fluorescent probes for investigating cellular processes, particularly those involving redox signaling. Their intrinsic fluorescence and potential for modification allow for the design of targeted probes to visualize specific cellular components or detect reactive species.

5.1. Probes for Reactive Oxygen and Nitrogen Species (ROS/RNS)

The electron-rich tetrapyrrole backbone of this compound derivatives makes them susceptible to oxidation by ROS and RNS, such as superoxide, nitric oxide, and peroxynitrite. This interaction can lead to a change in the fluorescence properties of the molecule, providing a basis for the development of "turn-on" or ratiometric fluorescent probes for these reactive species.[2][3] The ability to detect these transient signaling molecules in living cells is crucial for understanding their role in various physiological and pathological processes, including inflammation, apoptosis, and cardiovascular disease.

5.2. Cellular Imaging

The bright fluorescence of this compound derivatives makes them suitable for use in fluorescence microscopy to visualize cellular structures. By conjugating these molecules to specific targeting moieties, such as peptides or antibodies, it is possible to direct them to particular organelles or proteins within the cell. This enables the study of protein localization, trafficking, and interactions in living cells.

signaling_application cluster_cell Cellular Environment cluster_probe Probe Interaction cluster_invis_C cellular_stress Cellular Stress (e.g., Inflammation) ros_rns ROS/RNS Production (e.g., NO, O₂⁻) cellular_stress->ros_rns signaling_cascade Downstream Signaling (e.g., MAP Kinase) ros_rns->signaling_cascade pub_probe This compound Derivative Probe ros_rns->pub_probe Oxidation cellular_response Cellular Response (e.g., Apoptosis) signaling_cascade->cellular_response fluorescence_change Fluorescence Change (Turn-on / Ratiometric) pub_probe->fluorescence_change detection Detection by Fluorescence Microscopy

References

An In-depth Technical Guide to Phycourobilin: Precursors and Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orange tetrapyrrole chromophore, phycourobilin (PUB), focusing on its biosynthetic precursors and the intricate metabolic pathway responsible for its formation. The document delves into the key enzymes, quantitative data, and detailed experimental protocols relevant to its study, offering valuable insights for professionals in biochemical research and drug development.

Introduction to this compound

This compound (PUB) is a vital light-harvesting pigment found in cyanobacteria and red algae.[1] As a chromophore covalently bound to phycobiliproteins, specifically phycoerythrin, it plays a crucial role in photosynthesis, particularly in marine environments.[1] Organisms rich in PUB are adept at absorbing the blue-green light that penetrates deep into oceanic waters, a spectral range poorly captured by chlorophyll (B73375) a.[2][3] This adaptation makes PUB one of the most abundant phycobilins in the ocean.[2][3] The unique spectral properties and the biosynthetic pathway of PUB are of significant interest for applications ranging from fluorescent tagging in biomedical research to the development of novel therapeutic agents.[4][5][6]

This compound Precursors and Metabolic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the common precursor of all bilins, heme. The pathway involves a series of reduction and isomerization reactions to convert heme into the final PUB chromophore, which is then attached to an apoprotein.

The core metabolic pathway proceeds as follows:

  • Heme to Biliverdin IXα: The pathway initiates with the oxidative cleavage of the heme macrocycle by the enzyme Heme Oxygenase (HO) , yielding the green pigment Biliverdin IXα (BV) .[3][7][8]

  • Biliverdin IXα to 15,16-Dihydrobiliverdin: BV is then reduced by the ferredoxin-dependent bilin reductase (FDBR) 15,16-dihydrobiliverdin:ferredoxin oxidoreductase (PebA) . This two-electron reduction reaction forms 15,16-Dihydrobiliverdin (15,16-DHBV) .[5][7][9]

  • 15,16-Dihydrobiliverdin to Phycoerythrobilin (B231632): The intermediate 15,16-DHBV is subsequently reduced by a second FDBR, phycoerythrobilin:ferredoxin oxidoreductase (PebB) , in another two-electron reduction step to produce the red pigment (3Z)-Phycoerythrobilin (PEB) .[5][7][9] In some cyanophages, a single enzyme, phycoerythrobilin synthase (PebS) , can catalyze the entire four-electron reduction of BV to PEB.[8][10][11]

  • Phycoerythrobilin to this compound: The final and crucial step is the post-translational conversion of PEB to PUB. This reaction is catalyzed by a specialized phycoerythrobilin lyase-isomerase (e.g., RpcG, MpeV).[2][12] This enzyme simultaneously attaches the PEB precursor to a specific cysteine residue on the apophycobiliprotein and isomerizes it into this compound.[2][12] Free this compound has not been found; its formation is intrinsically linked to its attachment to the protein.[2][3]

Phycourobilin_Pathway Heme Heme HO Heme Oxygenase (HO) Heme->HO BV Biliverdin IXα PebA PebA BV->PebA PebS PebS (alternative) BV->PebS DHBV 15,16-Dihydrobiliverdin PebB PebB DHBV->PebB PEB Phycoerythrobilin (PEB) LyaseIsomerase PEB Lyase-Isomerase (e.g., RpcG) PEB->LyaseIsomerase PUB This compound (PUB) (protein-bound) HO->BV + O₂ PebA->DHBV + 2e⁻ PebB->PEB + 2e⁻ PebS->PEB + 4e⁻ LyaseIsomerase->PUB Apoprotein Apoprotein Apoprotein->LyaseIsomerase

Caption: Metabolic pathway of this compound biosynthesis from Heme.

Quantitative Data on this compound and Precursors

The distinct spectral properties of phycobilins are fundamental to their function and analytical detection. The absorption maxima are influenced by the chromophore's structure and its interaction with the apoprotein.

Table 1: Spectroscopic Properties of this compound and Related Phycobilins

Phycobilin (B1239373) Abbreviation Color Absorption Maximum (λmax) Reference
This compound PUB Orange/Yellow ~495 nm [1][2][3][7][13][14]
Phycoerythrobilin PEB Red ~550-565 nm [7][13][14]
Phycocyanobilin PCB Blue ~620-665 nm [7][13][15]
Phycoviolobilin PVB Violet ~561-570 nm [7][13][14][15]

| Biliverdin IXα | BV | Green | - | |

Table 2: Analytical Detection Ranges for Phycobiliproteins

Analytical Method Detection Range Reproducibility Reference
Spectrophotometry 0.001 to 10 µg/cm³ - [16][17][18]

| Spectrofluorometry | 0.001 to 10 µg/cm³ | 95% |[16][17][18] |

Experimental Protocols

Detailed methodologies are crucial for the study of this compound biosynthesis and characterization. Below are protocols for the heterologous expression of phycobiliproteins and their quantitative analysis.

This protocol is adapted from the methodology used to identify the function of the RpcG lyase-isomerase by expressing the necessary components in E. coli.[2] This system allows for the controlled production and study of specific chromophorylated proteins.

Experimental_Workflow Plasmids Multi-plasmid Co-transformation - Apoprotein (e.g., RpcA) - Lyase-Isomerase (RpcG) - PEB Synthesis Enzymes (ho1, pebA, pebB) Ecoli E. coli Host Plasmids->Ecoli Culture Culture Expression (16-20°C for balanced expression) Ecoli->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Ultrasonication in Tris-HCl buffer) Harvest->Lysis Clarify Clarification (Centrifugation to remove debris) Lysis->Clarify Purify Purification (Ni²⁺ Affinity Chromatography for His-tagged proteins) Clarify->Purify Analyze Analysis (Spectroscopy, SDS-PAGE, etc.) Purify->Analyze

Caption: Workflow for heterologous production and purification of phycobiliproteins.

A. Materials and Reagents:

  • E. coli expression host (e.g., BL21)

  • Expression plasmids containing genes for:

    • His-tagged apoprotein (e.g., RpcA)

    • Lyase-isomerase (e.g., RpcG)

    • Heme oxygenase (ho1)

    • PEB synthesis enzymes (pebA and pebB)

  • LB Broth and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Tris-HCl buffer (20 mM, pH 8) with NaCl (300 mM) and imidazole (B134444) (5 mM)

  • Ni²⁺ affinity chromatography resin

  • Wash Buffer (e.g., Tris-HCl with 20 mM imidazole)

  • Elution Buffer (e.g., Tris-HCl with 250 mM imidazole)

B. Procedure:

  • Transformation: Co-transform the E. coli host strain with the multiple expression plasmids.

  • Expression:

    • Grow the transformed cells in LB broth with appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.6-0.8.

    • Induce protein expression with IPTG.

    • To ensure balanced gene expression and proper protein folding, reduce the culture temperature to 16–20°C and continue incubation for 12-16 hours.[2]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in Tris-HCl buffer (pH 8) containing NaCl and imidazole.

    • Lyse the cells using ultrasonication on ice.[2]

  • Purification:

    • Centrifuge the lysate twice at 10,000 x g for 10 minutes to remove cell debris.[2]

    • Apply the supernatant containing the His-tagged chromoprotein to a Ni²⁺ affinity chromatography column.

    • Wash the column with Wash Buffer to remove unbound proteins.

    • Elute the bound protein using Elution Buffer.

  • Analysis:

    • Confirm the presence and purity of the chromophorylated protein using SDS-PAGE.

    • Characterize the purified protein using absorption and fluorescence spectroscopy to confirm the presence of the this compound chromophore (absorption max ~495 nm).[2]

This protocol provides a general method for extracting and quantifying phycobiliproteins from cyanobacterial cells, based on established spectrophotometric methods.[19]

A. Materials and Reagents:

  • Cyanobacterial cell culture

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0) or Phosphate Buffered Saline (PBS)

  • Liquid nitrogen (optional, for efficient cell breakage)

  • Lysozyme (B549824) (optional)

  • Spectrophotometer with a slit width of 0.5 nm[19]

  • Centrifuge

B. Procedure:

  • Cell Harvesting: Harvest a known volume of cell culture by centrifugation. Wash the pellet with the phosphate buffer to remove culture medium.

  • Extraction:

    • Resuspend the cell pellet in a known volume of cold phosphate buffer.

    • Disrupt the cells. This can be achieved by several methods:

      • Freeze-Thaw Cycles: Repeatedly freeze the cell suspension in liquid nitrogen and thaw at room temperature. This is a common and effective method.

      • Sonication: Use an ultrasonic probe to disrupt the cells on ice.

      • Enzymatic Lysis: Incubate with lysozyme to degrade the cell wall.

    • The goal is to release the water-soluble phycobiliproteins.

  • Clarification: Centrifuge the extract at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet cell debris. The brightly colored supernatant contains the extracted phycobiliproteins.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the clear supernatant against a phosphate buffer blank.

    • Scan a continuous spectrum from 280 nm to 720 nm to check for purity and potential chlorophyll contamination.[19]

    • Measure the absorbance at specific wavelengths to calculate the concentration of different phycobiliproteins. For a PUB-rich extract, the key absorbance peak will be around 495 nm. For mixtures, deconvolution using specific equations is necessary. For example, for phycocyanin (PC) and allophycocyanin (APC), the following equations are often used[19]:

      • PC (mg/mL) = [A₆₁₅ - 0.474(A₆₅₂)] / 5.34

      • APC (mg/mL) = [A₆₅₂ - 0.208(A₆₁₅)] / 5.09

    • NOTE: The extinction coefficients can vary between species, so these equations should be validated for the specific organism under study.[19]

  • Purity Estimation: The purity of the extract can be estimated by the ratio of absorbance at the phycobiliprotein maximum to the absorbance at 280 nm (protein absorption).[19] For example, a ratio of A₆₁₅/A₂₈₀ > 4.0 is considered analytical grade for phycocyanin.[19]

Relevance in Drug Development and Research

Phycobilins and their associated proteins are gaining traction in the pharmaceutical and biotechnology sectors.[5] Their intense fluorescence and water solubility make them excellent fluorescent labels for immunofluorescence, flow cytometry, and other bio-imaging techniques.[4] Furthermore, studies have indicated that phycobiliproteins possess significant antioxidant, anti-inflammatory, and potential anti-cancer properties, opening avenues for their exploration as therapeutic agents.[6] Understanding the biosynthesis of unique chromophores like this compound is critical for harnessing these properties, potentially through metabolic engineering to produce novel compounds or enhance yields of desirable pigments.

References

The Spectroscopic Landscape of Phycourobilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Phycourobilin (PUB), an orange linear tetrapyrrole (bilin) pigment, plays a crucial role in the light-harvesting machinery of cyanobacteria and red algae.[1] As a chromophore covalently bound to phycobiliproteins, particularly phycoerythrin, it is integral to the absorption of blue-green light, a spectral region often underutilized by chlorophylls.[1][2] This guide provides a comprehensive overview of the absorption and fluorescence properties of this compound, offering detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Core Spectroscopic Properties

This compound's spectral characteristics are intrinsically linked to its molecular environment, primarily its association with apoproteins. When integrated into the phycobilisome structure, its properties are finely tuned to optimize energy capture and transfer.

Quantitative Spectral Data

The following table summarizes the key quantitative spectroscopic parameters for this compound. These values are critical for the quantitative analysis and characterization of PUB-containing proteins.

ParameterValueConditionsReference
Absorption Maximum (λmax) ~495 nmBound to phycoerythrin[1]
498 nmIn phycobiliproteins[3]
495 nmIn R-PC V[4][5]
495 nmIn acidic urea (B33335) (8 M, pH 1.5)[6]
Fluorescence Emission Maximum (λem) 505 nmPUB-chromoproteins[6]
Molar Extinction Coefficient (ε) 104,000 M-1cm-1At 495 nm in acidic urea (8 M, pH 1.5)[6]

Experimental Protocols

Accurate determination of the spectral properties of this compound necessitates rigorous experimental procedures. The following sections detail the methodologies for pigment extraction, spectroscopic analysis, and quantum yield determination.

Phycobiliprotein Extraction

The initial step in studying this compound often involves its extraction from the native biological source, typically as part of the larger phycobiliprotein complex.

Objective: To isolate phycobiliproteins from cyanobacterial or red algal cells for subsequent spectroscopic analysis.

Methodology: A combination of mechanical and chemical lysis is generally most effective.[7]

  • Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.

  • Lysis Buffer: Resuspend the pellet in a suitable buffer, such as a phosphate (B84403) buffer at a physiological pH.

  • Cell Disruption: Employ one or more of the following techniques:

    • Sonication: Subject the cell suspension to cycles of sonication on ice to prevent overheating.

    • Freeze-Thaw Cycles: Repeatedly freeze the sample in liquid nitrogen and thaw at room temperature to disrupt cell membranes.

    • Mechanical Grinding: Use a mortar and pestle with glass beads or sand to physically break open the cells.[8]

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant, containing the water-soluble phycobiliproteins, is collected.[9]

  • Purification (Optional): For highly pure preparations, chromatographic techniques such as Ni2+ affinity chromatography (for tagged proteins) or ion-exchange chromatography can be employed.[6][10]

Absorption and Fluorescence Spectroscopy

Objective: To measure the absorption and fluorescence emission spectra of this compound-containing samples.

Methodology:

  • Sample Preparation: Dilute the extracted and clarified phycobiliprotein solution in the desired buffer to an appropriate concentration for spectroscopic measurements.

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer.

    • Record the absorbance spectrum across a wavelength range of 400 nm to 800 nm.[8]

    • Use the buffer solution as a blank for baseline correction.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at a wavelength close to its absorption maximum (e.g., 490 nm).

    • Record the emission spectrum over a suitable wavelength range, typically from 500 nm to 700 nm.[8]

    • The emission intensity of the buffer blank should be subtracted from the sample's emission spectrum.[8]

Determination of Molar Extinction Coefficient

Objective: To quantify the molar extinction coefficient of this compound, a crucial parameter for determining its concentration.

Methodology: This procedure is typically performed on denatured phycobiliproteins to ensure complete chromophore exposure.

  • Denaturation: Denature the phycobiliprotein sample in acidic urea (8 M, pH 1.5).[6]

  • Spectroscopy: Measure the absorbance of the denatured sample at the absorption maximum of this compound (495 nm).[6]

  • Quantification: The molar extinction coefficient is determined using a known concentration of the chromophore, often ascertained through other analytical methods or by using a previously established value for pure this compound.[6]

Fluorescence Quantum Yield Determination

Objective: To measure the efficiency of the fluorescence process of this compound.

Methodology: The comparative method (Williams et al.) is widely used and involves comparing the fluorescence of the sample to a well-characterized fluorescence standard.[11]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample.

  • Solution Preparation: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[11]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.[11]

  • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.[11]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns2 / nr2) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Signaling Pathways and Workflows

The biological function of this compound is defined by its role in two critical processes: its own biosynthesis and the subsequent transfer of captured light energy.

This compound Biosynthesis Pathway

This compound is not synthesized as a free molecule but is formed post-translationally on its apoprotein. This process involves the enzymatic modification of another phycobilin (B1239373), phycoerythrobilin (B231632) (PEB).[4][6]

Phycourobilin_Biosynthesis PEB Phycoerythrobilin (PEB) RpcG RpcG (Lyase-Isomerase) PEB->RpcG Apoprotein Apoprotein (e.g., α-subunit of R-PC V) Apoprotein->RpcG PEB_Apoprotein PEB covalently attached to Apoprotein RpcG->PEB_Apoprotein Attachment PUB_Apoprotein This compound-Apoprotein Complex PEB_Apoprotein->PUB_Apoprotein Isomerization

Caption: Biosynthesis of this compound via enzymatic attachment and isomerization of Phycoerythrobilin.

Energy Transfer in the Phycobilisome

Within the phycobilisome, this compound acts as a primary light absorber, funneling the captured energy towards the photosynthetic reaction center through a cascade of other phycobilins.

Energy_Transfer_Pathway cluster_Phycoerythrin Phycoerythrin cluster_Phycocyanin Phycocyanin cluster_Allophycocyanin Allophycocyanin Core PUB This compound (Absorbs ~495 nm) PEB Phycoerythrobilin (PEB) PUB->PEB Energy Transfer PCB Phycocyanobilin (PCB) PEB->PCB Energy Transfer APC Allophycocyanin (APC) PCB->APC Energy Transfer Photosystem Photosystem (Chlorophyll) APC->Photosystem Final Energy Transfer Light->PUB

References

The Role of Phycourobilin in Complementary Chromatic Adaptation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Complementary Chromatic Adaptation (CCA) is a sophisticated light-acclimation strategy employed by certain cyanobacteria to optimize their photosynthetic efficiency in response to changes in ambient light quality. This process involves altering the composition of their primary light-harvesting antennae, the phycobilisomes, to preferentially absorb the most abundant wavelengths of light. A key player in this vibrant display of adaptation is the orange tetrapyrrole chromophore, phycourobilin (PUB). This technical guide provides an in-depth exploration of the pivotal role of PUB in CCA, detailing the underlying molecular mechanisms, signaling pathways, and quantitative data. It also offers comprehensive experimental protocols for studying this fascinating biological phenomenon, aimed at researchers, scientists, and professionals in drug development who may leverage these natural light-sensing systems.

Introduction to Complementary Chromatic Adaptation

Certain cyanobacteria exhibit a remarkable ability to change their coloration from a brick-red to a blue-green hue depending on the surrounding light environment.[1][2] This phenomenon, known as complementary chromatic adaptation (CCA), is a direct consequence of the modulation of the composition of their phycobilisomes (PBS), the major light-harvesting complexes in these organisms.[3] In green light, the synthesis of the red-colored phycobiliprotein phycoerythrin (PE), which efficiently absorbs green light, is upregulated. Conversely, in red light, the synthesis of the blue-colored phycobiliprotein phycocyanin (PC), which absorbs red light, is enhanced.[2] This dynamic adjustment of the PE to PC ratio allows the cyanobacteria to maximize light capture for photosynthesis across a variable light spectrum.[4]

This compound (PUB), an orange-colored phycobilin, is a crucial chromophore that is covalently attached to phycoerythrin.[5][6] It is particularly abundant in marine cyanobacteria, such as Synechococcus, inhabiting oceanic waters where blue-green light penetrates deepest.[5][7] By absorbing light in the blue-green region of the spectrum (around 495 nm), PUB expands the light-harvesting capacity of these organisms into a spectral window that is poorly utilized by chlorophyll (B73375) a.[5][8]

The Molecular Basis of this compound's Role

This compound Biosynthesis and Ligation

Phycobilins, including PUB, are linear tetrapyrroles synthesized from heme.[9] The biosynthesis pathway begins with the conversion of heme to biliverdin (B22007) IXα by the enzyme heme oxygenase.[8] Subsequent enzymatic steps, involving ferredoxin-dependent bilin reductases, lead to the formation of various phycobilins.[8] this compound is not synthesized as a free molecule but is formed post-translationally through the isomerization of phycoerythrobilin (B231632) (PEB) as it is covalently attached to specific cysteine residues on the phycoerythrin apoprotein.[10] This crucial ligation and isomerization step is catalyzed by a specific lyase-isomerase enzyme.[10]

Spectral Properties of this compound and Other Phycobilins

The distinct absorption spectra of different phycobilins are fundamental to their function in light harvesting. These properties are determined by the extent of their conjugated double bond systems.[9] The absorption maxima of the key phycobilins involved in CCA are summarized in the table below.

PhycobilinColorAbsorption Maximum (λmax)Reference
This compound (PUB)Orange~495 nm[5][9]
Phycoerythrobilin (PEB)Red~550-560 nm[1][9]
Phycocyanobilin (PCB)Blue~620-665 nm[1][9]
Phycoviolobilin (PVB)Violet~570 nm[1]

Table 1: Spectral properties of key phycobilins.

Signaling Pathways Regulating Complementary Chromatic Adaptation

The expression of genes encoding the different phycobiliproteins and the enzymes involved in chromophore biosynthesis is tightly regulated by complex signaling pathways that respond to red and green light. Two key systems have been identified: the Rca (Regulators of Chromatic Adaptation) system and the Cca (Complementary Chromatic Adaptation) system.

The RcaE-RcaF-RcaC Phosphorelay

In cyanobacteria like Fremyella diplosiphon, the Rca system is a major regulator of CCA.[11] This system is a multi-step phosphorelay involving three key proteins:

  • RcaE: A sensor kinase with a chromophore-binding domain similar to phytochromes. It acts as the primary photoreceptor, sensing the ratio of red to green light.[11][12] Under red light, RcaE acts as a kinase, initiating a phosphorylation cascade. Under green light, it is proposed to have phosphatase activity, reversing the phosphorylation.[11]

  • RcaF: A small response regulator that acts as a phosphate (B84403) intermediary.

  • RcaC: A larger response regulator with a DNA-binding domain. When phosphorylated, RcaC binds to the promoter regions of target genes, activating the transcription of phycocyanin genes and repressing the transcription of phycoerythrin genes.[11]

Rca_Signaling cluster_red Red Light cluster_green Green Light RcaE_R RcaE (Active Kinase) RcaF_R RcaF RcaE_R->RcaF_R P RcaC_R RcaC RcaF_R->RcaC_R P RcaC_P_R RcaC-P RcaC_R->RcaC_P_R PC_genes_R Phycocyanin Genes (cpc operon) RcaC_P_R->PC_genes_R Binds Promoter PE_genes_R Phycoerythrin Genes (cpe operon) RcaC_P_R->PE_genes_R Binds Promoter Transcription_PC_R Transcription (Activation) PC_genes_R->Transcription_PC_R Transcription_PE_R Transcription (Repression) PE_genes_R->Transcription_PE_R RcaE_G RcaE (Active Phosphatase) RcaC_P_G RcaC-P RcaE_G->RcaC_P_G Dephosphorylates RcaC_G RcaC RcaC_P_G->RcaC_G PC_genes_G Phycocyanin Genes (cpc operon) Transcription_PC_G Transcription (Basal/Off) PC_genes_G->Transcription_PC_G PE_genes_G Phycoerythrin Genes (cpe operon) Transcription_PE_G Transcription (Activation) PE_genes_G->Transcription_PE_G

RcaE-RcaF-RcaC phosphorelay in CCA.
The CcaS-CcaR Two-Component System

Another important regulatory circuit is the CcaS-CcaR two-component system.[1][13]

  • CcaS: A sensor histidine kinase that perceives green light. Upon green light absorption, CcaS autophosphorylates.[1][13]

  • CcaR: A response regulator that is phosphorylated by CcaS. Phosphorylated CcaR then acts as a transcriptional activator for genes involved in green light acclimation, such as those encoding linker proteins for phycobilisomes.[1][13]

Cca_Signaling cluster_green_light Green Light cluster_red_light Red Light CcaS_G CcaS (Active Kinase) CcaS_G->CcaS_G CcaR_G CcaR CcaS_G->CcaR_G Phosphotransfer CcaR_P_G CcaR-P CcaR_G->CcaR_P_G Target_Genes_G Target Genes (e.g., cpcG2) CcaR_P_G->Target_Genes_G Binds Promoter Transcription_G Transcription (Activation) Target_Genes_G->Transcription_G CcaS_R CcaS (Inactive) CcaR_P_R CcaR-P CcaS_R->CcaR_P_R Dephosphorylation (putative) CcaR_R CcaR CcaR_P_R->CcaR_R Target_Genes_R Target Genes (e.g., cpcG2) Transcription_R Transcription (Basal/Off) Target_Genes_R->Transcription_R

CcaS-CcaR two-component system in CCA.

Quantitative Analysis of Chromatic Adaptation

The phenotypic changes during CCA can be quantified by measuring the relative amounts of phycoerythrin and phycocyanin. In marine Synechococcus, the ratio of PUB to PEB is a key indicator of adaptation to blue versus green light.

CyanobacteriumLight ConditionPE:PC RatioPUB:PEB RatioReference
Fremyella diplosiphonGreen LightHigh-[14]
Fremyella diplosiphonRed LightLow-[14]
Synechococcus sp. (PT3d)Blue Light-High (~1.9)[8]
Synechococcus sp. (PT3d)Green Light-Low (~0.7)[8]
Synechococcus sp. (PT3e)Blue Light-High (~0.8)[8]
Synechococcus sp. (PT3e)Green Light-Low (~0.6)[8]

Table 2: Quantitative changes in phycobiliprotein and chromophore ratios during complementary chromatic adaptation.

Experimental Protocols

A comprehensive understanding of the role of this compound in CCA requires a combination of biochemical and molecular biology techniques.

Phycobiliprotein Extraction and Quantification

This protocol describes the extraction of water-soluble phycobiliproteins from cyanobacterial cells and their subsequent quantification using spectrophotometry.

Materials:

  • Cyanobacterial cell culture

  • Phosphate buffer (0.1 M, pH 7.0)

  • Centrifuge

  • Spectrophotometer

  • -20°C or -80°C freezer

  • Bead beater or sonicator (optional)

Procedure:

  • Cell Harvesting: Harvest cyanobacterial cells from a liquid culture by centrifugation (e.g., 10,000 x g for 10 minutes). Discard the supernatant.

  • Cell Lysis:

    • Freeze-Thaw Method: Freeze the cell pellet at -20°C or -80°C. Thaw at room temperature. Repeat this cycle 3-5 times.

    • Mechanical Lysis (optional): For robust cells, resuspend the pellet in phosphate buffer and subject to bead beating or sonication on ice.

  • Extraction: Resuspend the lysed cell pellet in a known volume of phosphate buffer. Incubate on ice for 1-2 hours with occasional vortexing to facilitate the extraction of phycobiliproteins.

  • Clarification: Centrifuge the extract at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Spectrophotometric Analysis:

    • Transfer the clear, colored supernatant to a cuvette.

    • Measure the absorbance at the following wavelengths: 562 nm (for PE), 615 nm (for PC), 652 nm (for allophycocyanin), and 720 nm (for scattering correction).

    • Calculate the concentrations of PE and PC using the following equations (for Fremyella diplosiphon):

      • PC (mg/mL) = [A₆₁₅ - 0.474(A₆₅₂)] / 5.34

      • PE (mg/mL) = [A₅₆₂ - 2.41(PC) - 0.849(APC)] / 9.62

      • Note: Specific equations and extinction coefficients may vary between species.

PBP_Extraction_Workflow start Start: Cyanobacterial Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (Freeze-Thaw or Mechanical) harvest->lysis extraction Extraction (Phosphate Buffer) lysis->extraction clarification Clarification (Centrifugation) extraction->clarification spectro Spectrophotometric Analysis (Measure Absorbance) clarification->spectro quant Quantification (Calculate PE and PC concentrations) spectro->quant end End: PE:PC Ratio quant->end

Workflow for Phycobiliprotein Extraction and Quantification.
Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for quantifying the relative expression of genes involved in CCA, such as those encoding phycobiliprotein subunits.

Materials:

  • Cyanobacterial cells grown under different light conditions

  • RNA extraction kit suitable for bacteria

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells from cultures grown under red and green light.

    • Immediately stabilize the RNA (e.g., by flash-freezing in liquid nitrogen).

    • Extract total RNA using a commercial kit or a validated in-house method, following the manufacturer's instructions.[5][6][9]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative Real-Time PCR (qPCR):

    • Set up qPCR reactions containing cDNA template, gene-specific primers for your target genes (e.g., cpeA for phycoerythrin, cpcA for phycocyanin) and a validated reference gene (e.g., rnpB), and a suitable qPCR master mix.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion and Future Perspectives

This compound plays a critical and elegant role in the adaptation of cyanobacteria to their light environment. Its unique spectral properties and the intricate regulatory networks that control its synthesis and incorporation into phycobilisomes are a testament to the evolutionary success of these photosynthetic microorganisms. For researchers, a deeper understanding of these mechanisms can provide insights into light sensing and signal transduction in prokaryotes. For drug development professionals, the light-switchable nature of the photoreceptors and signaling proteins involved in CCA presents exciting opportunities for the development of novel optogenetic tools and light-activated therapeutic systems. Further research into the structural biology of the lyase-isomerases and the precise molecular interactions within the Rca and Cca signaling pathways will undoubtedly uncover new layers of complexity and potential applications for these fascinating natural systems.

References

Methodological & Application

Protocol for Phycourobilin Extraction from Cryptophytes: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the extraction and purification of phycourobilin, a valuable phycobilin (B1239373) pigment, from cryptophyte microalgae. This document is intended for researchers, scientists, and drug development professionals interested in the isolation of this potent antioxidant and fluorescent marker for various applications.

This compound is a yellow-orange linear tetrapyrrole chromophore found in the phycoerythrin of certain cryptophytes, contributing to their unique light-harvesting capabilities.[1][2][3] Its distinct spectral properties and potential biological activities make it a compound of significant interest for drug discovery, diagnostics, and as a natural colorant. This protocol outlines a comprehensive workflow from biomass cultivation to the purification of this compound-containing peptides.

I. Principle of the Method

The extraction and purification of this compound from cryptophytes involves a multi-step process. The cryptophyte cell wall, which is more susceptible to disruption compared to other algae, is first lysed to release the phycobiliproteins.[4] The target protein, phycoerythrin containing this compound, is then extracted using an aqueous buffer system. Subsequent purification steps, including ammonium (B1175870) sulfate (B86663) precipitation and chromatographic techniques, are employed to isolate the phycoerythrin from other cellular components and contaminating proteins. Finally, methods for the specific cleavage and isolation of this compound-bound peptides can be applied.

II. Materials and Reagents

  • Cryptophyte Culture: e.g., Rhodomonas salina[5][6]

  • Buffers:

    • Potassium phosphate (B84403) buffer (0.1 M, pH 6.7-7.2)[5]

    • Acetate buffer (0.1 M, pH 6.0)[7]

    • Tris-HCl buffer (0.05 M, pH 7.2)[7]

  • Precipitating Agent: Ammonium sulfate

  • Chromatography Resins:

    • DEAE-Cellulose or DEAE-Sepharose[5][8]

    • Sephadex G-100[4]

    • Hydroxyapatite[8]

  • Enzymes (for specific peptide cleavage):

    • Pepsin

    • Trypsin

  • Solvents:

    • Acetone

    • Methanol

  • Other Reagents:

    • Polyvinylpyrrolidone (PVP) or Polyvinylpolypyrrolidone (PVPP) (optional, for pigment removal)[9]

    • Liquid nitrogen

III. Experimental Protocols

Protocol 1: Cultivation and Harvesting of Cryptophyte Biomass
  • Cultivation: Cultivate the chosen cryptophyte species (e.g., Rhodomonas salina) in an appropriate growth medium (e.g., f/2 medium) under controlled conditions of light, temperature, and aeration.

  • Harvesting: Harvest the cells during the late logarithmic to early stationary growth phase by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove residual growth medium.

  • Storage: The cell pellet can be processed immediately or stored at -80°C for later use.[5]

Protocol 2: Cell Lysis and Extraction of Phycobiliproteins

Several methods can be employed for cell disruption. The choice of method may depend on the specific cryptophyte species and available equipment.

Method A: Freeze-Thaw Cycling [5][10]

  • Resuspend the washed cell pellet in cold extraction buffer (e.g., 50 mM phosphate buffer, pH 6.7).[5]

  • Freeze the cell suspension at -20°C or -80°C.[5]

  • Thaw the frozen suspension at 4°C.

  • Repeat the freeze-thaw cycle 3-5 times to ensure efficient cell lysis.[5]

Method B: Sonication [11][12]

  • Resuspend the washed cell pellet in cold extraction buffer.

  • Place the suspension in an ice bath to prevent overheating.

  • Apply ultrasonic disruption using a probe sonicator. Use short bursts (e.g., 30 seconds) followed by cooling periods (e.g., 30 seconds) to prevent protein denaturation.

  • Monitor cell lysis microscopically.

Method C: Homogenization

  • Resuspend the washed cell pellet in cold extraction buffer.

  • Disrupt the cells using a mechanical homogenizer (e.g., bead beater or high-pressure homogenizer).[13]

Post-Lysis Extraction

  • After cell disruption, incubate the lysate in the dark at 4°C for 12-24 hours with gentle agitation to facilitate the complete extraction of phycobiliproteins.[5]

  • Centrifuge the crude extract at a high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant containing the phycobiliproteins.

Protocol 3: Purification of Phycoerythrin

Step 1: Ammonium Sulfate Precipitation [4][8]

  • Slowly add solid ammonium sulfate to the crude phycobiliprotein extract while stirring gently on ice.

  • Initially, bring the saturation to 20-40% to precipitate contaminating proteins. Centrifuge to remove the precipitate.

  • Increase the ammonium sulfate saturation of the supernatant to 55-65% to precipitate the phycoerythrin.[14]

  • Collect the phycoerythrin precipitate by centrifugation.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.1) and dialyze against the same buffer to remove excess ammonium sulfate.[15]

Step 2: Chromatographic Purification [7][8]

Further purification is achieved using a combination of chromatographic techniques.

A. Ion-Exchange Chromatography [8][15]

  • Load the dialyzed phycoerythrin fraction onto a pre-equilibrated DEAE-Cellulose or DEAE-Sepharose anion-exchange column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound phycoerythrin using a linear salt gradient (e.g., 0-0.5 M NaCl in the equilibration buffer).

  • Collect fractions and monitor the absorbance at 280 nm (for total protein) and ~495 nm (for this compound) and ~545 nm (for phycoerythrobilin).

  • Pool the fractions containing pure phycoerythrin.

B. Size-Exclusion Chromatography [4]

  • Concentrate the pooled fractions from ion-exchange chromatography.

  • Load the concentrated sample onto a Sephadex G-100 or similar size-exclusion column equilibrated with a suitable buffer.

  • Elute the protein with the same buffer. Phycoerythrin will elute as a distinct colored peak.

  • Collect the purified phycoerythrin fractions.

Purity Assessment: The purity of the phycoerythrin can be assessed by calculating the ratio of the absorbance at the characteristic maximum (~545 nm) to the absorbance at 280 nm (A545/A280). A ratio greater than 4.0 is generally considered to indicate analytical grade purity.[7]

IV. Data Presentation

Table 1: Comparison of Cell Lysis Methods for Phycoerythrin Extraction

Lysis MethodExtraction BufferTemperature (°C)AdvantageDisadvantageReference
Freeze-Thaw50 mM Phosphate (pH 6.7)-20 to 4Simple, minimal equipmentTime-consuming, may be incomplete[5][10]
SonicationPhosphate Buffer4 (on ice)Rapid and efficientCan generate heat, potential for protein denaturation[11][12]
HomogenizationPhosphate Buffer4Highly efficient for tough cellsRequires specialized equipment[13]

Table 2: Purification of Phycoerythrin from Cryptophytes

Purification StepPrincipleTypical Reagents/ColumnPurity Index (A545/A280)Reference
Ammonium Sulfate PrecipitationSalting out20-65% (NH₄)₂SO₄~2.5 - 3.0[4]
Ion-Exchange ChromatographyCharge-based separationDEAE-Cellulose/Sepharose> 3.5[5][8]
Size-Exclusion ChromatographySize-based separationSephadex G-100> 4.0[4]

V. Visualizations

Phycourobilin_Extraction_Workflow cluster_0 Biomass Preparation cluster_1 Extraction cluster_2 Purification Cultivation Cryptophyte Cultivation Harvesting Harvesting (Centrifugation) Cultivation->Harvesting Washing Washing Harvesting->Washing Cell_Lysis Cell Lysis (Freeze-Thaw/Sonication) Washing->Cell_Lysis Extraction Extraction (4°C, dark) Cell_Lysis->Extraction Centrifugation1 Centrifugation (Remove Debris) Extraction->Centrifugation1 Crude_Extract Crude Phycobiliprotein Extract Centrifugation1->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Ion-Exchange Chromatography Dialysis->Ion_Exchange Size_Exclusion Size-Exclusion Chromatography Ion_Exchange->Size_Exclusion Pure_Phycoerythrin Purified Phycoerythrin (with this compound) Size_Exclusion->Pure_Phycoerythrin

Caption: Experimental workflow for the extraction and purification of this compound-containing phycoerythrin from cryptophytes.

Phycourobilin_Purification_Pathway Crude_Extract Crude Extract AS_Precipitation Ammonium Sulfate Precipitation Crude_Extract->AS_Precipitation Removes some contaminants Dialysis Dialysis AS_Precipitation->Dialysis Removes excess salt IEC Ion-Exchange Chromatography Dialysis->IEC Separates by charge SEC Size-Exclusion Chromatography IEC->SEC Separates by size Pure_PE Pure Phycoerythrin SEC->Pure_PE Final pure product

Caption: Logical relationship of the key purification steps for obtaining pure phycoerythrin.

VI. Concluding Remarks

This protocol provides a robust and reproducible method for the extraction and purification of this compound-containing phycoerythrin from cryptophytes. The specific conditions, such as buffer pH and salt concentrations for chromatography, may require optimization depending on the cryptophyte species and the specific phycoerythrin isoform being targeted. The successful isolation of this valuable phycobilin opens avenues for further research into its biological functions and potential applications in biotechnology and pharmacology.

References

Application Notes and Protocols for Phycourobilin Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin (PUB) is an orange tetrapyrrole chromophore found in the phycobiliproteins of certain cyanobacteria and red algae, playing a crucial role in their light-harvesting systems.[1] Specifically, it is a component of phycoerythrin, where it absorbs blue-green light, a wavelength that penetrates deeper into oceanic waters.[2] This adaptation allows organisms rich in this compound to thrive in marine environments.[1] The unique spectral properties of PUB and its role in photosynthesis make it a molecule of interest for researchers in various fields, including marine biology, photosynthesis research, and biotechnology. Furthermore, related phycobilins, such as phycocyanobilin (PCB), have demonstrated significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications for these natural products.[3]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phycobilins.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using HPLC, leveraging established methods for related compounds due to the limited availability of specific, validated protocols for PUB.

Experimental Protocols

Protocol 1: Extraction of Phycobilins from Cyanobacterial Biomass

This protocol outlines the cleavage of phycobilins from their apoproteins, a necessary step for their analysis by reverse-phase HPLC.

Materials:

Procedure:

  • Combine the lyophilized cyanobacterial powder with ethanol in a 1:50 (w/v) ratio in a light-protected container.[5]

  • Heat the mixture at 70°C for 15 hours in the dark to facilitate the cleavage of the thioether bond linking the phycobilins to the apoprotein.[5]

  • After incubation, allow the mixture to cool to room temperature.

  • Filter the solution through a 0.45 µm syringe filter to remove the precipitated apoprotein.[5]

  • Evaporate the solvent using a rotary evaporator to obtain a powdered, crude phycobilin (B1239373) extract.[2]

  • Store the powdered extract at -20°C in the dark until HPLC analysis.[5]

Protocol 2: Sample Preparation for HPLC Analysis

Materials:

  • Crude phycobilin extract

  • Methanol (20%)

  • Vortex mixer

  • Centrifuge (capable of 10,000 x g)

  • 0.2 µm PVDF syringe filter

Procedure:

  • Accurately weigh the crude phycobilin extract and dissolve it in 20% methanol to a known concentration (e.g., 100 mg/mL).[3]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge the solution at 10,416 × g at 4°C for 10 minutes to pellet any insoluble material.[3]

  • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.[3]

  • The sample is now ready for injection into the HPLC system.

Protocol 3: HPLC Method for this compound Analysis

This method is adapted from a validated method for the closely related phycocyanobilin and is expected to provide good separation for this compound.[3] Optimization may be required depending on the specific sample matrix and instrumentation.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., YMC-Pack Pro C18, 4.6 × 250 mm, 5 µm)[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 26°C[3]

  • PDA Detector Wavelength: 495 nm for this compound (based on its absorption maximum).[2] A broader range (e.g., 250-700 nm) should be scanned to monitor for other phycobilins and impurities.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0 - 77228
7 - 1372 → 6228 → 38
13 - 216238
21 - 2562 → 038 → 100
25 - 300100
30 - 320 → 72100 → 28
32 - 457228

Data Presentation

The following table summarizes the key validation parameters from a validated HPLC method for Phycocyanobilin (PCB), which can be used as a reference for the expected performance of the this compound method.[3][4]

Validation ParameterHPLC Method Performance (for PCB)
Linearity (R²) ≥1.0000
Limit of Detection (LOD) 0.22 µg/mL
Limit of Quantification (LOQ) 0.67 µg/mL
Accuracy (Recovery %) 97.75% - 103.36%
Precision (RSD %) Intra-day: 1.61%, Inter-day: 0.71%
Specificity High (separates PCB from other compounds)

Visualizations

This compound Biosynthesis and Role in Photosynthesis

Phycourobilin_Pathway cluster_synthesis Biosynthesis cluster_photosynthesis Role in Photosynthesis Heme Heme BV Biliverdin IXα Heme->BV Heme Oxygenase PEB Phycoerythrobilin (PEB) BV->PEB PEB Synthase PUB This compound (PUB) PEB->PUB PEB Lyase-Isomerase (e.g., RpcG) Phycoerythrin Phycoerythrin (with PUB) PUB->Phycoerythrin Incorporation Light Blue-Green Light (~495 nm) Light->Phycoerythrin Phycocyanin Phycocyanin Phycoerythrin->Phycocyanin Energy Transfer Allophycocyanin Allophycocyanin Phycocyanin->Allophycocyanin Energy Transfer Photosystem Photosynthetic Reaction Center Allophycocyanin->Photosystem Energy Transfer HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc_prep HPLC Sample Preparation cluster_analysis Analysis Biomass Cyanobacterial Biomass Extraction Ethanolysis (70°C, 15h, dark) Biomass->Extraction Filtration1 Filtration (0.45 µm) Extraction->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation CrudeExtract Crude Phycobilin Extract Evaporation->CrudeExtract Dissolution Dissolve in 20% Methanol CrudeExtract->Dissolution Centrifugation Centrifuge (10,416 x g, 10 min) Dissolution->Centrifugation Filtration2 Syringe Filter (0.2 µm) Centrifugation->Filtration2 HPLC_Vial Sample in HPLC Vial Filtration2->HPLC_Vial HPLC HPLC-PDA Analysis HPLC_Vial->HPLC Data Data Acquisition and Quantification HPLC->Data

References

Quantifying Phycourobilin in Cell Lysates: An Application Note and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin (PUB) is a yellow-orange linear tetrapyrrole chromophore found in certain phycobiliproteins, which are light-harvesting pigment-protein complexes in cyanobacteria and red algae. As a component of the photosynthetic machinery, PUB plays a role in absorbing light energy. Beyond its role in photosynthesis, interest in phycobilins is growing due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of this compound in biological samples, such as cell lysates, is crucial for understanding its physiological roles, for quality control in biotechnological applications, and for the development of novel therapeutics.

This application note provides detailed protocols for the quantification of this compound in cell lysates using spectrophotometry and High-Performance Liquid Chromatography (HPLC). Additionally, it outlines the biosynthetic pathway of phycobilins and presents a comprehensive workflow for sample preparation and analysis.

Biosynthetic Pathway of Phycobilins

Phycobilins, including this compound, are synthesized from heme. The initial step involves the oxidative cleavage of the heme ring by heme oxygenase to yield biliverdin (B22007) IXα. Biliverdin then serves as a common precursor for the synthesis of various phycobilins through the action of ferredoxin-dependent bilin reductases.[1][2][3][4] Phycoerythrobilin is a key intermediate that can be further converted to this compound.[2]

Phycourobilin_Biosynthesis Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase Phycoerythrobilin Phycoerythrobilin Biliverdin->Phycoerythrobilin Ferredoxin-dependent bilin reductases (e.g., PebA, PebB) This compound This compound Phycoerythrobilin->this compound Lyase-Isomerase (e.g., PecE/F)

Figure 1: Simplified biosynthetic pathway of this compound from Heme.

Experimental Protocols

The quantification of this compound from cell lysates involves three main stages: extraction of phycobiliproteins, cleavage of the this compound chromophore from the apoprotein, and subsequent quantification.

Overall Experimental Workflow

Experimental_Workflow cluster_extraction Phycobiliprotein Extraction cluster_cleavage Chromophore Cleavage cluster_quantification Quantification Cell_Culture Cell Culture (e.g., Cyanobacteria) Cell_Harvest Cell Harvesting (Centrifugation) Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Freeze-Thaw, Sonication) Cell_Harvest->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Crude_Extract Crude Phycobiliprotein Extract Clarification->Crude_Extract Ethanolysis Ethanolysis (Heat-assisted) Crude_Extract->Ethanolysis Precipitation Apoprotein Precipitation Ethanolysis->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration Crude_PUB Crude this compound Extract Filtration->Crude_PUB Spectrophotometry Spectrophotometry Crude_PUB->Spectrophotometry HPLC HPLC Analysis Crude_PUB->HPLC

Figure 2: Experimental workflow for this compound quantification.

Protocol 1: Extraction of Phycobiliproteins from Cell Lysates

This protocol describes the extraction of water-soluble phycobiliproteins from cyanobacterial cells.

Materials:

Procedure:

  • Resuspend the cell pellet in cold phosphate buffer (1:5 w/v).

  • (Optional) Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.

  • Disrupt the cells through sonication on ice or by using a homogenizer. Alternatively, perform 3-5 freeze-thaw cycles (-80°C/room temperature).[5]

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude phycobiliprotein extract. The supernatant should have a distinct color depending on the predominant phycobiliproteins.

Protocol 2: Cleavage of this compound from Phycobiliproteins

This protocol utilizes heat-assisted ethanolysis to cleave the thioether bond linking this compound to its apoprotein.

Materials:

  • Crude phycobiliprotein extract (from Protocol 1)

  • Ethanol (B145695) (95-100%)

  • Heating block or water bath

  • 0.45 µm syringe filter

Procedure:

  • Add ethanol to the crude phycobiliprotein extract to a final concentration of 80% (v/v).

  • Incubate the mixture in a light-protected container at 70°C for 1 hour to facilitate the cleavage of the chromophore.[6]

  • Cool the mixture on ice to precipitate the apoprotein.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Filter the supernatant through a 0.45 µm syringe filter to obtain the crude this compound extract.

  • Store the extract at -20°C in the dark until quantification.

Protocol 3: Quantification of this compound by Spectrophotometry

This protocol provides a rapid method to estimate the concentration of this compound based on its absorbance.

Materials:

  • Crude this compound extract (from Protocol 2)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Transfer the crude this compound extract to a quartz cuvette.

  • Use 80% ethanol as a blank.

  • Measure the absorbance spectrum from 400 nm to 700 nm.

  • Record the absorbance at 495 nm, which is the approximate absorption maximum for this compound.[7][8]

  • Calculate the concentration of this compound using the Beer-Lambert law:

    • Concentration (M) = Absorbance / (ε × l)

    • Where:

      • Absorbance is the reading at 495 nm.

      • ε (molar extinction coefficient) for PUB at 495 nm is 104,000 M⁻¹cm⁻¹.[8]

      • l is the path length of the cuvette (typically 1 cm).

Protocol 4: Quantification of this compound by HPLC

This protocol provides a more accurate and specific method for quantifying this compound by separating it from other components in the extract. This method is adapted from protocols for other phycobilins.[9][10]

Materials:

  • Crude this compound extract (from Protocol 2)

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard (if available)

Procedure:

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 495 nm

    • Gradient Elution (example):

      • Start with a higher percentage of Mobile Phase A.

      • Gradually increase the percentage of Mobile Phase B to elute this compound. A typical gradient might run from 20% B to 80% B over 20-30 minutes. The exact gradient should be optimized for the specific column and sample matrix.

  • Standard Curve:

    • If a this compound standard is available, prepare a series of dilutions to create a standard curve by plotting peak area against concentration.

  • Sample Analysis:

    • Inject the crude this compound extract into the HPLC system.

    • Identify the this compound peak based on its retention time (compared to a standard, if available) and its characteristic absorption spectrum from the PDA detector.

    • Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Data Presentation

The quantitative data obtained from spectrophotometry and HPLC analysis can be summarized in the following tables for clear comparison.

Table 1: Spectrophotometric Quantification of this compound

Sample IDAbsorbance at 495 nmCalculated Concentration (µM)
Control LysateA495Ccontrol
Treated Lysate 1A495Ctreated1
Treated Lysate 2A495Ctreated2

Table 2: HPLC Quantification of this compound

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)
Standard 1tRAreastd1Cstd1
Standard 2tRAreastd2Cstd2
Control LysatetRAreacontrolCcontrol
Treated Lysate 1tRAreatreated1Ctreated1
Treated Lysate 2tRAreatreated2Ctreated2

ELISA-Based Quantification

Currently, there are no commercially available ELISA kits specifically designed for the quantification of this compound. ELISA kits are typically developed for larger molecules like proteins.[11][12][13] The development of a competitive ELISA for a small molecule like this compound would require the production of specific anti-Phycourobilin antibodies and the synthesis of a this compound-conjugate for coating the ELISA plate, similar to kits for other small molecules.[14]

Conclusion

This application note provides a comprehensive guide for the quantification of this compound in cell lysates. Spectrophotometry offers a rapid and straightforward method for estimation, while HPLC provides a more accurate and specific quantification. The choice of method will depend on the specific research needs, available equipment, and the required level of accuracy. These protocols and the accompanying information will be valuable for researchers in various fields, including phycology, natural product chemistry, and drug development, who are interested in the quantitative analysis of this important bioactive molecule.

References

Application Notes: Phycourobilin in R-Phycoerythrin for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phycourobilin (PUB) is an orange, light-harvesting tetrapyrrole chromophore found in cyanobacteria and red algae.[1][2] In the context of cellular imaging, this compound is not used in its free form. Instead, it functions as an integral component of phycobiliproteins, which are highly fluorescent protein complexes.[3][4] Specifically, PUB is found in R-Phycoerythrin (R-PE) and B-Phycoerythrin (B-PE), where it plays a crucial role in the protein's exceptional light-absorbing and fluorescent properties.[3][5]

R-Phycoerythrin, in particular, is one of the brightest fluorescent probes available, significantly more intense than conventional organic dyes like fluorescein (B123965) and rhodamine.[3][5] This intensity stems from the efficient energy transfer between multiple phycobilin (B1239373) chromophores within the protein complex, including this compound and Phycoerythrobilin.[1][6] When bound to R-PE, PUB absorbs light maximally around 495 nm and acts as a donor, transferring energy to other chromophores within the protein, resulting in a strong fluorescence emission in the orange-red spectrum.[1][7][8] These protein probes are water-soluble and can be conjugated to specific targeting molecules, such as antibodies or streptavidin, making them powerful tools for fluorescence microscopy, flow cytometry, and immunoassays.[4][9][10]

Principle of Fluorescence

The exceptional fluorescence of R-Phycoerythrin is a result of Förster resonance energy transfer (FRET) between the different phycobilins it contains. Light energy absorbed by this compound (at ~495 nm) is efficiently transferred to phycoerythrobilin, which then emits the energy as orange-red fluorescence at a longer wavelength (~575-580 nm). This process gives R-PE its characteristically large Stokes shift, which is highly advantageous for minimizing spectral overlap in multicolor imaging experiments.

Principle of R-Phycoerythrin Fluorescence cluster_0 R-Phycoerythrin Protein Complex Excitation Light Absorption (Excitation at ~495 nm) PUB This compound (PUB) Donor Chromophore Excitation->PUB Energy Input PEB Phycoerythrobilin (PEB) Acceptor Chromophore PUB->PEB FRET Emission Fluorescence Emission (~575 nm) PEB->Emission Energy Release

Caption: Energy transfer within the R-Phycoerythrin complex.

Spectroscopic and Photophysical Properties

The quantitative properties of R-Phycoerythrin (containing this compound) make it a superior fluorescent probe for a variety of applications. Its high molar extinction coefficient and quantum yield contribute to its signature brightness.

PropertyR-Phycoerythrin (R-PE)Reference(s)
Absorption Maxima (λabs) 496 nm, 545 nm, 565 nm[3][5]
Emission Maximum (λem) ~575 nm[3][7]
Molar Extinction Coefficient ~2.4 x 106 M-1cm-1[10]
Fluorescence Quantum Yield (Φ) > 0.90[5]
Molecular Weight ~240,000 Daltons[5]
Advantages for Cell Imaging
  • Exceptional Brightness : R-PE conjugates are significantly brighter than single organic fluorophores, enabling the detection of low-abundance targets.[5]

  • High Photostability : Phycobiliproteins are generally more resistant to photobleaching compared to many conventional dyes, allowing for longer imaging sessions.[11]

  • Large Stokes Shift : The wide separation between the main absorption and emission peaks minimizes self-quenching and simplifies filter set selection.[4]

  • Water Solubility : As natural proteins, they are highly soluble in aqueous buffers, eliminating the need for organic solvents and preventing aggregation.[3][9]

  • Multiple Labeling Sites : The large protein structure offers numerous sites for stable conjugation to antibodies and other biomolecules.[5]

  • Low Endogenous Background : The orange-red emission occurs in a spectral region where cellular autofluorescence is typically lower, leading to higher signal-to-noise ratios.[10]

Applications in Research and Drug Development

The use of R-PE conjugates is well-established in applications requiring high sensitivity.

  • Immunofluorescence Microscopy : Used to visualize the localization of specific proteins and cellular structures by conjugating R-PE to primary or secondary antibodies.[10]

  • Flow Cytometry : A standard fluorophore for identifying and sorting cell populations based on surface marker expression due to its intense brightness.[11]

  • High-Content Screening (HCS) : The bright and stable signal is ideal for automated imaging platforms used to screen compound libraries for effects on cellular targets.[11]

  • Cell Tracking : Genetically engineered far-red fluorescent proteins derived from phycobiliproteins can be used to track cell fate and gene expression over time.[3][9]

Application: Indirect Immunofluorescence cell Cell Target Antigen primary_ab Primary Antibody (Unlabeled) cell:f1->primary_ab Binds to secondary_ab Secondary Antibody (R-PE Conjugated) primary_ab->secondary_ab Binds to signal Fluorescent Signal (~575 nm) secondary_ab->signal Emits

Caption: Logical workflow for detecting a target antigen with R-PE.

Protocols: Using R-Phycoerythrin Conjugates for Cell Imaging

This section provides a detailed protocol for the immunofluorescent staining of cell surface antigens on live or fixed cells using an R-Phycoerythrin conjugated antibody.

Experimental Protocol Workflow

The following diagram outlines the key steps for performing an immunofluorescence experiment with R-PE conjugates.

Immunofluorescence Staining Workflow start Start prep_cells Prepare Cells (Plate and culture on coverslips) start->prep_cells fix_perm Fix and Permeabilize (For intracellular targets, optional) prep_cells->fix_perm blocking Blocking Step (Reduce non-specific binding) fix_perm->blocking primary_ab Primary Antibody Incubation (Binds to target antigen) blocking->primary_ab wash1 Wash Step 1 (Remove unbound primary Ab) primary_ab->wash1 secondary_ab R-PE Secondary Ab Incubation (Binds to primary Ab) wash1->secondary_ab wash2 Wash Step 2 (Remove unbound secondary Ab) secondary_ab->wash2 mount Mount Coverslip (Use anti-fade mounting medium) wash2->mount image Image Sample (Fluorescence Microscope) mount->image end End image->end

Caption: Step-by-step experimental workflow for immunofluorescence.

Materials and Reagents
  • Cells : Adherent or suspension cells cultured on glass coverslips or imaging plates.

  • Primary Antibody : Specific to the target of interest, raised in a species different from the R-PE conjugated secondary antibody.

  • Secondary Antibody : R-Phycoerythrin (R-PE) conjugated antibody directed against the host species of the primary antibody (e.g., R-PE Goat Anti-Mouse IgG).

  • Phosphate-Buffered Saline (PBS) : pH 7.4.

  • Fixation Buffer (for fixed cells) : 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic.

  • Permeabilization Buffer (for intracellular targets) : 0.1-0.5% Triton X-100 or Saponin in PBS.

  • Blocking Buffer : 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.

  • Mounting Medium : Anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

Detailed Staining Procedure

This protocol is optimized for adherent cells on coverslips. Modifications may be needed for suspension cells or different sample types.

  • Cell Preparation :

    • Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).

    • Gently wash the cells twice with PBS.

  • Fixation (Optional - for fixed cells) :

    • For cell surface targets, this step can often be skipped, and staining can be performed on live cells on ice.

    • Remove PBS and add Fixation Buffer to cover the cells.

    • Incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional - for intracellular targets) :

    • Only perform this step if your target antigen is inside the cell.

    • Remove PBS and add Permeabilization Buffer.

    • Incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking :

    • Add Blocking Buffer to the cells, ensuring they are fully covered.

    • Incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation :

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Remove the Blocking Buffer from the cells (do not wash).

    • Add the diluted primary antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash Step 1 :

    • Remove the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each to remove all unbound primary antibody.

  • R-PE Conjugated Secondary Antibody Incubation :

    • Dilute the R-PE conjugated secondary antibody to its recommended concentration in Blocking Buffer.

    • Important: Protect the sample from light from this point forward to prevent photobleaching.

    • Add the diluted R-PE antibody solution to the cells.

    • Incubate for 1 hour at room temperature in the dark.

  • Wash Step 2 :

    • Remove the secondary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting :

    • Briefly rinse the coverslip in deionized water to remove salt crystals.

    • Carefully remove the coverslip from the well using fine-tipped forceps.

    • Wick away excess water from the edge of the coverslip with a lab wipe.

    • Place a small drop of anti-fade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid introducing air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging :

    • Store slides at 4°C in the dark until ready for imaging. For best results, image within 24 hours.

    • Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for R-PE (e.g., Excitation: ~530-560 nm, Emission: ~570-600 nm).

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[11]

References

Application of Phycourobilin in Photosensitizer Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin (PUB) is a linear tetrapyrrole (bilin) chromophore found in cyanobacteria and red algae, where it functions as a light-harvesting pigment within phycobiliprotein complexes, particularly phycoerythrin.[1][2] Its chemical structure and photophysical properties, including a strong absorption in the blue-green region of the visible spectrum (around 495 nm), make it a molecule of interest for the development of novel photosensitizers for Photodynamic Therapy (PDT).[1][3] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), leading to localized cell death and tumor ablation.[4][5][6]

These application notes provide an overview of the potential of this compound as a photosensitizer and detailed protocols for its preclinical evaluation. While research on isolated this compound for PDT is still emerging, data from related phycobiliproteins and other bilin photosensitizers suggest its promise in this therapeutic area.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is largely determined by its photophysical and photochemical characteristics. An ideal photosensitizer should possess a high molar extinction coefficient in the therapeutic window (600-850 nm for deeper tissue penetration), a high quantum yield of singlet oxygen generation, and minimal dark toxicity.[5] While this compound's primary absorption is not in the traditional therapeutic window, its potential for two-photon excitation or energy transfer systems could be explored. Furthermore, chemical modifications of the bilin structure could shift its absorption to longer wavelengths.

Table 1: Photophysical Properties of this compound and Related Phycobiliproteins

PropertyThis compound (Bound to Phycoerythrin)Allophycocyanin (APC)C-Phycocyanin (C-PC)R-Phycoerythrin (R-PE)Reference
Absorption Maximum (λmax) ~495 nm~650-655 nm~610-620 nm~490 nm, ~567 nm[1][7]
Relative Singlet Oxygen Quantum Yield (ΦΔ) Not ReportedHighModerateLow[8]

Note: The singlet oxygen quantum yield for isolated this compound has not been extensively reported. The relative yields are based on studies of the intact phycobiliproteins.

Mechanism of Action in Photodynamic Therapy

The mechanism of PDT-induced cell death is multifactorial, involving direct cytotoxicity to tumor cells, damage to the tumor vasculature, and the induction of an inflammatory and immune response.[4][9] Upon light activation, the photosensitizer transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II reaction) to generate highly reactive singlet oxygen, which is the primary cytotoxic agent in PDT.[5] Singlet oxygen can also be generated via Type I reactions, which involve electron transfer to produce superoxide (B77818) anions and other ROS.[5] These ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis, necrosis, or autophagy.[1][10][11]

Experimental Protocols

The following are detailed protocols for the preclinical evaluation of this compound or its derivatives as photosensitizers for PDT.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes the indirect measurement of singlet oxygen generation using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.[12][13][14]

Materials:

  • This compound (or derivative) stock solution

  • Reference photosensitizer with known ΦΔ (e.g., Rose Bengal, Methylene Blue)[15]

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer-compatible solvent (e.g., ethanol, DMSO)

  • Quartz cuvettes

  • Light source with a specific wavelength for excitation (e.g., laser, filtered lamp)

Procedure:

  • Prepare solutions of the reference photosensitizer and this compound in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a quartz cuvette, mix the photosensitizer solution (either reference or this compound) with the DPBF solution. The final concentration of DPBF should be such that its absorbance at ~410 nm is around 1.0.

  • Measure the initial absorbance of the DPBF at its maximum absorption wavelength (~410 nm).

  • Irradiate the solution with the light source at a constant intensity.

  • At regular time intervals, stop the irradiation and record the absorbance of DPBF at ~410 nm.

  • Continue this process until the DPBF absorbance has significantly decreased.

  • Plot the natural logarithm of the absorbance (ln(A)) of DPBF versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.

  • The singlet oxygen quantum yield of this compound (ΦΔ_PUB) can be calculated using the following equation:

    ΦΔ_PUB = ΦΔ_ref * (k_PUB / k_ref) * (I_abs_ref / I_abs_PUB)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference photosensitizer.

    • k_PUB and k_ref are the rates of DPBF photobleaching for this compound and the reference, respectively (obtained from the slopes of the plots).

    • I_abs_PUB and I_abs_ref are the rates of light absorption by this compound and the reference, respectively (can be calculated from the absorbance at the excitation wavelength).

Protocol 2: In Vitro Cellular Uptake

This protocol details the quantification of intracellular this compound accumulation using flow cytometry, leveraging its intrinsic fluorescence.[16][17][18]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere overnight.

  • Prepare working solutions of this compound in complete cell culture medium at various concentrations.

  • Remove the medium from the wells and replace it with the this compound-containing medium. Include a control group with medium only.

  • Incubate the cells for different time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • After incubation, wash the cells twice with ice-cold PBS to remove extracellular this compound.

  • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

  • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Analyze the cell suspension using a flow cytometer. Excite the cells with a laser appropriate for this compound's absorption spectrum (e.g., 488 nm laser) and detect the emission in the appropriate channel.

  • Quantify the cellular uptake by measuring the mean fluorescence intensity of the cell population.

Protocol 3: In Vitro Phototoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the phototoxic effect of this compound on cancer cells.[6][19][20]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound in complete cell culture medium. Include control wells with medium only ("cells only") and wells with this compound but no light exposure ("dark toxicity").

  • Incubate the cells for a predetermined time to allow for this compound uptake (based on the results of Protocol 2).

  • Wash the cells with PBS and replace the medium with fresh, phenol (B47542) red-free medium.

  • Irradiate the designated wells with a specific light dose. Keep the "dark toxicity" and "cells only" plates in the dark.

  • After irradiation, incubate the plates for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

Protocol 4: In Vivo Photodynamic Therapy Efficacy in a Murine Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound-mediated PDT in a subcutaneous tumor model.[9][21][22][23]

Materials:

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • Cancer cell line for tumor induction (e.g., 4T1, U87)

  • This compound formulation for intravenous or intratumoral injection

  • Light source with appropriate wavelength and fiber optic delivery system

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the tumor-bearing mice to different treatment groups:

    • Control (no treatment)

    • This compound only (no light)

    • Light only (no this compound)

    • This compound + Light (PDT group)

  • Administer the this compound formulation to the mice in the "this compound only" and "PDT" groups via the chosen route of injection.

  • After a predetermined drug-light interval (time for the photosensitizer to accumulate in the tumor), anesthetize the mice in the "Light only" and "PDT" groups.

  • Deliver a specific light dose to the tumor area using the fiber optic system.

  • Monitor the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).

Visualizing Cellular Response to this compound-PDT

The cellular response to PDT is complex, involving multiple signaling pathways that dictate the mode of cell death. The following diagrams illustrate the key pathways involved in apoptosis, necrosis, and autophagy, which can be triggered by this compound-mediated PDT.

PDT_Apoptosis_Pathway PUB_Light This compound + Light ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) PUB_Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Bcl2 Bcl-2 Inactivation ROS->Bcl2 CytoC Cytochrome c Release Mitochondria->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PDT_Necrosis_Pathway PUB_Light This compound + Light High_ROS High Levels of ROS PUB_Light->High_ROS ATP_Depletion Severe ATP Depletion High_ROS->ATP_Depletion Membrane_Damage Plasma Membrane Damage High_ROS->Membrane_Damage Organelle_Swelling Organelle Swelling ATP_Depletion->Organelle_Swelling Ca_Influx Ca²⁺ Influx Membrane_Damage->Ca_Influx Ca_Influx->Organelle_Swelling Cell_Lysis Cell Lysis Organelle_Swelling->Cell_Lysis Necrosis Necrosis Cell_Lysis->Necrosis PDT_Autophagy_Pathway PUB_Light This compound + Light ROS Reactive Oxygen Species (ROS) PUB_Light->ROS ER_Stress ER Stress ROS->ER_Stress AMPK AMPK Activation ER_Stress->AMPK mTOR mTOR Inhibition AMPK->mTOR ULK1 ULK1 Complex Activation mTOR->ULK1 Autophagosome Autophagosome Formation ULK1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Cell_Fate Cell Survival or Death Autophagy->Cell_Fate Experimental_Workflow_PDT start Start: this compound as PS Candidate photophys Photophysical Characterization (ΦΔ Measurement) start->photophys invitro In Vitro Studies photophys->invitro uptake Cellular Uptake (Flow Cytometry) invitro->uptake phototox Phototoxicity (MTT Assay) invitro->phototox invivo In Vivo Studies (Murine Tumor Model) uptake->invivo phototox->invivo efficacy Tumor Growth Inhibition & Survival Analysis invivo->efficacy end Conclusion: PDP Efficacy efficacy->end

References

Application Notes and Protocols for Phycourobilin-Containing Phycobiliprotein Labeling of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycobiliproteins are a class of highly fluorescent proteins derived from cyanobacteria and red algae.[1] Their exceptional brightness, high quantum yields, and large Stokes shifts make them superior fluorescent labels for a variety of biological assays.[2][3] This document focuses on protein labeling techniques utilizing phycourobilin (PUB)-containing phycobiliproteins, such as R-phycoerythrin (R-PE) and B-phycoerythrin (B-PE).[4] this compound is an orange tetrapyrrole chromophore that, when bound to the phycoerythrin protein scaffold, exhibits a strong absorption maximum around 495 nm.[5][6]

It is important to note that direct labeling with the this compound chromophore itself is not the standard method. Instead, the entire phycobiliprotein, which contains covalently bound this compound and other chromophores like phycoerythrobilin (B231632) (PEB), is conjugated to the protein of interest.[7] These proteins are particularly valuable in applications requiring high sensitivity, such as flow cytometry, immunofluorescence, and immunoassays.[2][6]

Phycobiliprotein Properties and Composition

R-PE and B-PE are the most commonly used phycobiliproteins for fluorescent labeling.[8] They are large protein complexes with molecular weights around 240 kDa.[9] Their complex structure, composed of α, β, and γ subunits, contributes to their stability and intense fluorescence.[4] The α subunit of R-PE contains only PEB, while the β and γ subunits contain both PEB and PUB.[4] In contrast, the α and β subunits of B-PE contain only PEB, while the γ subunit contains both PEB and PUB.[4]

Table 1: Quantitative Properties of Common Phycobiliproteins

PhycobiliproteinAbbreviationMolecular Weight (kDa)Excitation Maxima (nm)Emission Maximum (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
R-PhycoerythrinR-PE~240496, 546, 565[6]578[6]1.96 x 10⁶ at 565 nm[9]>0.9[4]
B-PhycoerythrinB-PE~240545, 567[8]~575Not specified>0.9[4]
AllophycocyaninAPC~105650[10]~6607.0 x 10⁵ at 650 nm0.68
C-PhycocyaninC-PC70-110620[10]~6507.0 x 10⁵ at 620 nm0.51

Protein Labeling Strategies

There are two primary strategies for labeling target proteins with phycobiliproteins: direct and indirect labeling.

  • Direct Labeling: The phycobiliprotein is covalently conjugated directly to the primary antibody or protein of interest. This method is faster as it involves fewer incubation and wash steps.

  • Indirect Labeling: An unlabeled primary antibody is first bound to the target antigen. Subsequently, a secondary antibody or another reagent (like streptavidin) conjugated to a phycobiliprotein is used to detect the primary antibody. This approach offers signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[6]

Logical Relationship of Labeling Methods

G cluster_direct Direct Labeling cluster_indirect Indirect Labeling Target Protein Target Protein PBP-labeled Primary Antibody PBP-labeled Primary Antibody Target Protein->PBP-labeled Primary Antibody binds to Primary Antibody Primary Antibody Target Protein->Primary Antibody binds to PBP-labeled Secondary Antibody PBP-labeled Secondary Antibody Primary Antibody->PBP-labeled Secondary Antibody is detected by

Caption: Comparison of direct and indirect protein labeling workflows.

Experimental Protocols

The following protocols provide detailed methodologies for conjugating R-phycoerythrin (R-PE) to an antibody using a heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This two-step process involves first activating the antibody with SMCC and then reacting the maleimide-activated antibody with the free sulfhydryl groups on R-PE.

Protocol 1: Antibody Reduction (if necessary)

Some conjugation chemistries require free sulfhydryl groups on the antibody. If your antibody does not have accessible free thiols, the disulfide bonds in the hinge region can be gently reduced.

Materials:

  • Antibody (1-4 mg/mL in amine-free buffer like PBS, pH 6.5-8.5)[2]

  • Dithiothreitol (DTT) stock solution (10 mM)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)[11]

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2)[12]

Procedure:

  • To your antibody solution, add DTT to a final concentration of 0.5-1 mM.[7]

  • Incubate for 30 minutes at room temperature.[9]

  • Remove excess DTT using a desalting column equilibrated with Reaction Buffer.[11] Follow the manufacturer's instructions for the desalting column.

  • The reduced antibody should be used immediately in the conjugation reaction.[7]

Protocol 2: Two-Step R-PE Conjugation using SMCC

This protocol is adapted for researchers who are not using a pre-packaged kit.

Materials:

  • Reduced Antibody (from Protocol 1) or a sulfhydryl-containing protein

  • Amine-containing protein (to be activated with SMCC)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)[13]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[13]

  • Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)[13]

  • Desalting column[13]

  • R-Phycoerythrin (R-PE)

  • Quenching reagent (e.g., N-ethylmaleimide - NEM)[9]

Step 1: Activation of Protein with SMCC

  • Equilibrate the SMCC vial to room temperature before opening.[13]

  • Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.[13]

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to your amine-containing protein solution (e.g., an antibody at 1-10 mg/mL in Conjugation Buffer).[11]

  • Incubate the reaction for 30-60 minutes at room temperature.[11]

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.[13]

Step 2: Conjugation of Maleimide-Activated Protein to R-PE

  • Combine the desalted, maleimide-activated protein with R-PE in a desired molar ratio. A 1:1 to 1:3 molar ratio of activated protein to R-PE is a common starting point.

  • Incubate the mixture for 1-2 hours at room temperature, protected from light.[9]

  • To quench the reaction, add a quenching reagent like N-ethylmaleimide (NEM) to block any unreacted sulfhydryl groups on the R-PE.[9] Incubate for an additional 20-30 minutes at room temperature.[9]

  • The conjugate can be purified from unconjugated R-PE and protein by size exclusion chromatography or affinity chromatography if necessary.[]

  • Store the final conjugate at 4°C, protected from light. Do not freeze.[9]

Experimental Workflow for R-PE Antibody Conjugation

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Storage Antibody_Buffer_Exchange Antibody Buffer Exchange (amine-free buffer) Antibody_Reduction Antibody Reduction (optional) (e.g., with DTT) Antibody_Buffer_Exchange->Antibody_Reduction SMCC_Activation React Antibody with SMCC Crosslinker Antibody_Reduction->SMCC_Activation Desalting_1 Remove Excess SMCC (Desalting Column) SMCC_Activation->Desalting_1 Conjugation_Reaction Combine Activated Antibody with R-PE Desalting_1->Conjugation_Reaction Quenching Quench Reaction (e.g., with NEM) Conjugation_Reaction->Quenching Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Quenching->Purification Storage Store at 4°C (Protected from light) Purification->Storage

Caption: Workflow for the covalent conjugation of an antibody to R-PE.

Application: Indirect Immunofluorescence

A common application for R-PE labeled antibodies is indirect immunofluorescence, often analyzed by flow cytometry or fluorescence microscopy.

Indirect Immunofluorescence Workflow

G Sample_Prep Sample Preparation (e.g., Cell Culture) Fixation Fixation (e.g., with PFA) Sample_Prep->Fixation Permeabilization Permeabilization (for intracellular targets) (e.g., with Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., with BSA or serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash_1 Wash Primary_Ab->Wash_1 Secondary_Ab R-PE Labeled Secondary Antibody Incubation Wash_1->Secondary_Ab Wash_2 Wash Secondary_Ab->Wash_2 Analysis Analysis (Flow Cytometry or Microscopy) Wash_2->Analysis

Caption: Steps in a typical indirect immunofluorescence protocol.

Conclusion

Labeling proteins with this compound-containing phycobiliproteins like R-PE provides an exceptionally bright and sensitive tool for various research and diagnostic applications. The choice between direct and indirect labeling methods will depend on the specific requirements of the experiment, such as the need for signal amplification or a more streamlined protocol. The provided protocols offer a foundation for the successful conjugation of these powerful fluorescent reporters to proteins of interest. Proper handling and storage of the phycobiliprotein conjugates are crucial to maintain their fluorescence and stability.

References

Method for Isolating Phycourobilin-Containing Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin is a type of phycobilin, a water-soluble tetrapyrrole chromophore, responsible for the characteristic orange fluorescence of certain phycobiliproteins. These proteins, primarily specific types of phycoerythrin (PE), play a crucial role as accessory light-harvesting pigments in cyanobacteria and red algae.[1] The unique spectral properties of this compound-containing proteins, particularly R-phycoerythrin (R-PE) and B-phycoerythrin (B-PE), make them valuable tools in various biotechnological and biomedical applications, including fluorescent labeling, immunofluorescence assays, and as natural colorants. This document provides detailed protocols for the isolation and purification of these proteins and summarizes key quantitative data to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Comparison of Purification Methods

The efficiency of isolating this compound-containing proteins, such as R-phycoerythrin, can vary significantly depending on the source organism and the extraction and purification techniques employed. The purity of the final product is often assessed by the ratio of absorbance at 565 nm (characteristic of phycoerythrin) to the absorbance at 280 nm (characteristic of total protein). A higher ratio indicates a higher purity.

OrganismExtraction MethodPurification MethodPurity (A565/A280)YieldReference
Porphyra yezoensisFreeze-thawing, Phosphate (B84403) BufferAmmonium (B1175870) Sulfate (B86663) Precipitation, DES-ATPS3.82569.99%[2]
Pyropia yezoensisNot SpecifiedFPLC5.4~10% of total biomass (crude)[3]
Anabaena variabilisNot SpecifiedAmmonium Sulfate Precipitation, DEAE-Cellulose Chromatography4.9562.5% (after chromatography)[4]
Heterosiphonia japonicaPhosphate BufferGel Filtration, Ion Exchange Chromatography4.89Not Specified[5]
Porphyridium purpureumMembrane FiltrationNot Specified6.050.3 mg/mL (concentration)[6]
Gracilaria corticataPhosphate BufferAmmonium Sulfate Precipitation, DEAE-Cellulose Chromatography1.100.024% (w/w)[7]

Experimental Protocols

The isolation of this compound-containing proteins generally involves three main stages: cell disruption, crude extraction, and purification.

Protocol 1: Extraction and Purification of R-Phycoerythrin from Red Algae

This protocol is a common method for obtaining high-purity R-phycoerythrin.

Materials:

  • Fresh or frozen red algae (e.g., Porphyra, Grateloupia)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ammonium sulfate

  • DEAE-Sepharose or DEAE-Cellulose

  • Sodium chloride

  • Dialysis tubing (12-14 kDa MWCO)

  • Centrifuge and rotor

  • Chromatography columns

  • Spectrophotometer

Procedure:

  • Cell Disruption and Extraction:

    • Thoroughly wash the algal biomass with distilled water to remove salts and debris.

    • Homogenize the biomass in 0.1 M phosphate buffer (pH 7.0) at a ratio of 1:5 (w/v) using a blender or mortar and pestle at 4°C.

    • Subject the homogenate to three cycles of freezing at -20°C and thawing at 4°C to ensure complete cell lysis.[8]

    • Centrifuge the crude extract at 10,000 x g for 20 minutes at 4°C. Collect the supernatant containing the phycobiliproteins.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant with gentle stirring at 4°C to achieve 50-65% saturation.[4][7]

    • Allow the protein to precipitate for at least 4 hours or overnight at 4°C.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the pellet in a minimal volume of phosphate buffer (0.01 M, pH 7.0).

  • Dialysis:

    • Transfer the resuspended pellet to a dialysis bag and dialyze against the same phosphate buffer overnight at 4°C with at least two changes of buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography:

    • Pack a chromatography column with DEAE-Sepharose or DEAE-Cellulose and equilibrate with 0.01 M phosphate buffer (pH 7.0).

    • Load the dialyzed sample onto the column.

    • Wash the column with the equilibration buffer until the unbound proteins are removed (monitor absorbance at 280 nm).

    • Elute the bound R-phycoerythrin using a linear gradient of NaCl (0 to 0.5 M) in the equilibration buffer.[7]

    • Collect the brightly colored pink/red fractions.

  • Purity Assessment:

    • Measure the absorbance of the collected fractions at 280 nm and 565 nm.

    • Calculate the purity ratio (A565/A280). Fractions with a ratio greater than 4.0 are considered to be of high purity.[2]

    • Pool the high-purity fractions and store at 4°C in the dark. For long-term storage, consider adding sodium azide (B81097) to 0.02% or storing at -20°C.

Visualizations

Experimental Workflow

experimental_workflow start Algal Biomass cell_disruption Cell Disruption (e.g., Freeze-Thaw, Homogenization) start->cell_disruption extraction Crude Extraction (Phosphate Buffer) cell_disruption->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Supernatant (Crude Phycobiliprotein Extract) centrifugation1->supernatant precipitation Ammonium Sulfate Precipitation supernatant->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Resuspended Pellet centrifugation2->pellet dialysis Dialysis pellet->dialysis chromatography Ion-Exchange Chromatography (e.g., DEAE-Sepharose) dialysis->chromatography purified_protein Purified this compound- Containing Protein chromatography->purified_protein phycourobilin_biosynthesis heme Heme biliverdin Biliverdin IXα heme->biliverdin Heme Oxygenase peb Phycoerythrobilin biliverdin->peb PebA & PebB or PebS peb_apoprotein Phycoerythrobilin-Apoprotein peb->peb_apoprotein Lyase apoprotein Apoprotein (α-subunit) apoprotein->peb_apoprotein pub_protein This compound-Containing Protein peb_apoprotein->pub_protein Lyase-Isomerase (e.g., RpcG)

References

Application Notes and Protocols: Phycourobilin as a Biomarker for Cyanobacterial Blooms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanobacterial harmful algal blooms (cyanoHABs) are a growing global concern, posing significant threats to aquatic ecosystems and public health through the production of cyanotoxins. Effective monitoring and management of these blooms require rapid, sensitive, and specific methods for the detection and quantification of cyanobacterial biomass. While chlorophyll (B73375) a is a traditional indicator of total phytoplankton biomass, it does not distinguish between cyanobacteria and other algae. Phycobiliproteins, accessory photosynthetic pigments unique to cyanobacteria, red algae, and cryptomonads, offer a more specific alternative.

Phycourobilin (PUB), an orange tetrapyrrole chromophore, is a component of the phycobiliprotein phycoerythrin.[1] It exhibits a distinct absorption maximum around 495 nm, making it particularly useful for detecting cyanobacteria in marine environments where blue-green light penetrates deeply.[1][2] In oceanic cyanobacteria such as Synechococcus, the concentration of this compound is correlated with their ecological niche, with offshore strains being particularly rich in this pigment.[1] This makes this compound a highly specific and ecologically relevant biomarker for monitoring certain cyanobacterial populations.

These application notes provide detailed protocols for the extraction and quantification of this compound from water samples and cyanobacterial cultures, targeting researchers, environmental scientists, and public health professionals.

Biochemical Pathway and Significance

This compound is not synthesized as a free molecule but is formed post-translationally. An enzyme, a lyase-isomerase designated RpcG in Synechococcus sp. WH8102, catalyzes the attachment of the green-absorbing phycoerythrobilin (B231632) (PEB) to a specific cysteine residue on the apoprotein (the protein part of the phycobiliprotein) and concurrently isomerizes it into the blue-green absorbing this compound.[2] This adaptation allows organisms to efficiently harvest light in the 450-550 nm range, a significant advantage in clear oceanic waters.[2][3]

Simplified this compound Biosynthesis PEB Phycoerythrobilin (PEB) (Green-absorbing) RpcG RpcG Enzyme (Lyase-Isomerase) PEB->RpcG Substrate ApoPC Apoprotein (e.g., R-PC V α-subunit) ApoPC->RpcG Substrate PUB_Protein Holo-Phycobiliprotein with this compound (PUB) (Blue-green absorbing) RpcG->PUB_Protein Catalyzes Attachment & Isomerization Workflow for In Situ Cyanobacterial Monitoring cluster_field Field Operations cluster_lab Laboratory Analysis cluster_analysis Data Analysis Deploy Deploy Calibrated Fluorescence Probe CollectData Collect Real-Time Fluorescence Data (RFU) Deploy->CollectData GrabSample Collect Grab Samples for Validation CollectData->GrabSample Concurrent Correlate Correlate RFU with Lab Data CollectData->Correlate LabAnalysis Lab Analysis of Grab Sample (Cell Counts, HPLC, etc.) GrabSample->LabAnalysis LabAnalysis->Correlate Model Develop Site-Specific Calibration Model Correlate->Model Interpret Interpret Real-Time Data (Estimate Biomass) Model->Interpret Phycobiliprotein Extraction Workflow Sample Water Sample (Known Volume) Filter Filter through GF/F Filter Sample->Filter Freeze Flash Freeze Filter in Liquid N₂ (Store at -80°C) Filter->Freeze Extract Add Extraction Buffer (e.g., Phosphate Buffer) Freeze->Extract Disrupt Cell Disruption (Freeze-Thaw Cycles, Sonication) Extract->Disrupt Centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) Disrupt->Centrifuge Supernatant Collect Supernatant (Crude Pigment Extract) Centrifuge->Supernatant Analysis Proceed to Quantification (Spectroscopy, HPLC) Supernatant->Analysis

References

Mass Spectrometry Analysis of Phycourobilin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of phycourobilin (PUB), an orange tetrapyrrole chromophore integral to the light-harvesting machinery of cyanobacteria and red algae. This document outlines detailed protocols for the extraction, purification, and mass spectrometric analysis of PUB, including both qualitative and quantitative approaches.

Introduction to this compound and its Significance

This compound is a key phycobilin, a class of open-chain tetrapyrroles that function as accessory pigments in photosynthesis. Covalently bound to the phycoerythrin protein, PUB plays a crucial role in absorbing blue-green light, a wavelength that penetrates deeper into aquatic environments.[1] This adaptation allows organisms containing PUB to thrive in oceanic waters where other photosynthetic pigments are less effective.[1] The unique spectral properties of PUB and its parent phycobiliproteins have also led to their use as fluorescent labels in various biomedical research applications. The molecular weight of this compound, an isomer of phycoerythrobilin (B231632), is 586 Da.[2][3]

Experimental Protocols

Protocol 1: Extraction and Cleavage of this compound from Phycobiliproteins

This protocol describes the liberation of this compound from its associated phycoerythrin protein.

Materials:

Procedure:

  • Cell Lysis: Resuspend the lyophilized biomass in phosphate buffer. Disrupt the cells using sonication or a French press.

  • Phycobiliprotein Extraction: Centrifuge the cell lysate to pellet cellular debris. The supernatant contains the water-soluble phycobiliproteins.

  • Chromophore Cleavage: Add the supernatant to a round-bottom flask and add a sufficient volume of methanol or butan-1-ol. Heat the mixture to boiling and reflux for 4-6 hours.[2] This process cleaves the thioether bond linking the this compound to the cysteine residues of the apoprotein.

  • Solvent Evaporation: After cleavage, cool the mixture and remove the solvent using a rotary evaporator.

  • Resuspension: Resuspend the dried extract in a small volume of methanol for further purification and analysis.

Protocol 2: Purification of this compound using Reversed-Phase Liquid Chromatography

This protocol details the purification of the cleaved this compound from the crude extract.

Materials:

  • Reversed-phase C18 HPLC column

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid (FA)

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Sample Preparation: Filter the resuspended extract from Protocol 1 through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: Acetonitrile with 0.1% FA

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 20-30 minutes to elute the this compound.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: Monitor the elution profile at the absorption maximum of this compound, which is around 495 nm.[4]

  • Fraction Collection: Collect the fraction corresponding to the this compound peak for subsequent mass spectrometry analysis.

Protocol 3: Qualitative Analysis of this compound by LC-MS/MS

This protocol outlines the use of liquid chromatography-tandem mass spectrometry for the identification and structural characterization of this compound.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Procedure:

  • LC Conditions: Use a similar LC method as described in Protocol 2, but with a lower flow rate (e.g., 0.2-0.4 mL/min) suitable for the MS interface.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Full Scan MS: Acquire full scan mass spectra over a mass range of m/z 100-1000 to detect the protonated molecular ion of this compound ([M+H]⁺) at m/z 587.[2][3]

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ion at m/z 587. The fragmentation pattern is predicted to be similar to that of structurally related phyllobilins.[5]

Protocol 4: Quantitative Analysis of this compound by LC-MS/MS (Multiple Reaction Monitoring - MRM)

This protocol describes a targeted approach for the sensitive and specific quantification of this compound.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Procedure:

  • Method Development:

    • Infuse a purified this compound standard into the mass spectrometer to determine the optimal precursor ion and product ions. The precursor ion will be [M+H]⁺ at m/z 587.

    • Perform product ion scans to identify the most intense and specific fragment ions. Based on the fragmentation of similar compounds, key product ions are expected from the cleavage of the tetrapyrrole backbone.[5]

    • Optimize the collision energy for each precursor-to-product ion transition to maximize the signal intensity.

  • Sample Analysis:

    • Prepare a calibration curve using a series of known concentrations of purified this compound.

    • Analyze the samples using the optimized MRM method.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Data Presentation

Predicted Mass Spectral Data for this compound

The following table summarizes the expected mass-to-charge ratios for this compound in high-resolution mass spectrometry.

Ion SpeciesPredicted m/zNotes
[M+H]⁺587.28Protonated molecular ion. This will be the precursor ion for MS/MS experiments.
[M+Na]⁺609.26Sodium adduct.
[M-H]⁻585.26Deprotonated molecular ion in negative ion mode.
Predicted MS/MS Fragmentation of this compound

The fragmentation of this compound is expected to be analogous to that of other linear tetrapyrroles like phyllobilins.[5] The primary fragmentation events involve the cleavage of the pyrrole (B145914) rings and losses of small neutral molecules.

Precursor Ion (m/z)Predicted Product Ions (m/z)Predicted Neutral Loss
587.28555.2532 Da (Methanol)
587.28464.23123 Da (Ring D)
587.28432.20155 Da (Ring D + Methanol)

Note: The exact m/z values of product ions may vary slightly depending on the instrument and experimental conditions.

Quantitative Analysis Performance (Representative)

The following table presents typical performance characteristics for a validated LC-MS/MS method for the quantification of small molecules, which can be expected for a this compound assay.

ParameterRepresentative Value
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Recovery85 - 115%
Precision (%RSD)< 15%

Visualizations

This compound Biosynthesis Pathway

Phycourobilin_Biosynthesis Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase PEB Phycoerythrobilin Biliverdin->PEB PEB Synthase PEB_Apoprotein PEB-Apoprotein PEB->PEB_Apoprotein Phycobilin Lyase Apoprotein Apo-phycoerythrin Apoprotein->PEB_Apoprotein PUB_Apoprotein This compound- Apoprotein PEB_Apoprotein->PUB_Apoprotein Lyase-Isomerase

Caption: Biosynthesis of this compound from Heme.

Experimental Workflow for this compound Analysis

Phycourobilin_Workflow cluster_extraction Extraction & Purification cluster_analysis Mass Spectrometry Analysis Biomass Biomass Lysis Lysis Biomass->Lysis Cell Disruption Cleavage Cleavage Lysis->Cleavage Methanolysis RPLC Reversed-Phase LC Cleavage->RPLC Purification LCMS LC-MS/MS RPLC->LCMS Injection Qualitative Qualitative LCMS->Qualitative Full Scan & MS/MS Quantitative Quantitative LCMS->Quantitative MRM Structure Structure Qualitative->Structure Identification Concentration Concentration Quantitative->Concentration Quantification

Caption: Workflow for this compound Analysis.

References

Application Note: Protocol for Phycourobilin Purification via Phycoerythrin Isolation Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phycourobilin (PUB) is an orange, open-chain tetrapyrrole chromophore involved in the light-harvesting process of photosynthesis in cyanobacteria and red algae.[1][2] It is covalently bound to the phycobiliprotein phycoerythrin (PE), where it efficiently absorbs blue-green light (~495 nm), a wavelength that penetrates deep into oceanic waters.[1] The purification of this compound is typically achieved by isolating the intact phycoerythrin protein to which it is attached. This protocol details a multi-step chromatographic method for obtaining high-purity phycoerythrin rich in this compound, suitable for downstream research and developmental applications. The process involves initial extraction and concentration, followed by sequential column chromatography techniques to separate the target protein from other cellular components and phycobiliproteins.

Experimental Protocols

This protocol outlines a comprehensive workflow for the purification of phycoerythrin containing this compound (PE-PUB) from cyanobacterial or red algal biomass.

Biomass Preparation and Cell Lysis

The initial step involves releasing the water-soluble phycobiliproteins from the cells.

  • Source: Marine cyanobacteria, such as Synechococcus species, are excellent sources as they are often rich in this compound as an adaptation to their light environment.[1]

  • Protocol:

    • Harvest cell paste by centrifugation (e.g., 5,000 x g for 10 minutes).

    • Wash the pellet twice with a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0) to remove media components.

    • Resuspend the cell pellet in 4 volumes of extraction buffer (e.g., 0.1 M Sodium Acetate Buffer, pH 6.0).[3][4]

    • Disrupt the cells. A common and effective method is repeated freeze-thaw cycles.[4] Freeze the suspension in liquid nitrogen or at -20°C and thaw at 4°C. Repeat this process for at least three cycles to ensure efficient cell lysis.[4]

    • Alternatively, use sonication or a French press for mechanical disruption.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris.

    • Collect the brightly colored supernatant, which contains the crude phycobiliprotein extract.

Ammonium (B1175870) Sulfate (B86663) Precipitation

This step concentrates the phycobiliproteins and removes some contaminating proteins.

  • Protocol:

    • Place the crude extract in a beaker on a magnetic stirrer at 4°C.

    • Slowly add solid ammonium sulfate to the stirring solution to achieve 20% saturation. Allow it to stir for 1 hour. Centrifuge to remove precipitated proteins.

    • Increase the ammonium sulfate concentration of the supernatant to 40-55% saturation by slowly adding more solid ammonium sulfate.[3]

    • Allow the solution to stir gently for at least 4 hours or overnight at 4°C to allow for complete precipitation of phycobiliproteins.

    • Collect the precipitate by centrifugation (e.g., 12,000 x g for 20 minutes at 4°C).

    • Discard the supernatant. Resuspend the pellet in a minimal volume of a starting chromatography buffer (e.g., 20 mM Sodium Phosphate Buffer, pH 7.0).

    • Dialyze the resuspended pellet extensively against the same buffer to remove excess ammonium sulfate.

Column Chromatography Purification

A sequential, multi-step chromatography approach is required to achieve high purity.

This is the most common and effective primary purification step, separating proteins based on charge.

  • Materials:

    • Resin: DEAE-Sepharose or DEAE-Cellulose (anion exchanger).[4][5]

    • Buffer A (Binding): 20 mM Sodium Phosphate Buffer, pH 7.0.

    • Buffer B (Elution): 20 mM Sodium Phosphate Buffer + 1.0 M NaCl, pH 7.0.

  • Protocol:

    • Pack a column with the chosen anion-exchange resin and equilibrate it with Buffer A until the pH and conductivity of the eluate match the buffer.

    • Load the dialyzed sample from the precipitation step onto the column.

    • Wash the column with Buffer A until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.

    • Elute the bound proteins using a linear gradient of 0-100% Buffer B (0 to 1.0 M NaCl) over several column volumes.[6]

    • Collect fractions and monitor the absorbance at 280 nm (for total protein), ~565 nm (for phycoerythrin), and ~620 nm (for phycocyanin). Phycoerythrin (pink/red fractions) typically elutes at a higher salt concentration than phycocyanin (blue fractions).[6]

    • Pool the fractions containing the highest A565/A280 ratio.

This step separates molecules based on their size and is effective for removing remaining protein contaminants of different molecular weights.

  • Materials:

    • Resin: Sephacryl S-300 or an equivalent gel filtration medium.[3]

    • Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Protocol:

    • Concentrate the pooled IEX fractions if necessary.

    • Equilibrate the SEC column with the buffer.

    • Load the concentrated sample onto the column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.

    • Elute the sample with the same buffer at a constant, slow flow rate.[7]

    • Collect fractions and monitor absorbance at 280 nm and 565 nm. Phycoerythrin will elute as a single, colored peak.

    • Pool the purest fractions based on the A565/A280 ratio.

HIC can be used as an alternative or additional polishing step, separating proteins based on their surface hydrophobicity.[8]

  • Materials:

    • Resin: Phenyl-Sepharose or Butyl-Sepharose.[4][9]

    • Buffer A (Binding): 50 mM Sodium Phosphate + 1.0 M Ammonium Sulfate, pH 7.0.

    • Buffer B (Elution): 50 mM Sodium Phosphate, pH 7.0.

  • Protocol:

    • Add ammonium sulfate to the pooled fractions from the previous step to a final concentration of 1.0 M.

    • Load the sample onto an HIC column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A to remove unbound proteins.

    • Elute the bound proteins with a decreasing salt gradient (0-100% Buffer B).

    • Collect and pool the pure phycoerythrin fractions. Dialyze against a final storage buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).

Analysis and Quantification
  • Purity Assessment: The purity of phycoerythrin is determined by the ratio of its maximum absorbance (~565 nm) to the absorbance at 280 nm (aromatic amino acids). A ratio (A565/A280) greater than 4.0 is considered analytical grade.[3][4]

  • This compound Identification: The presence of this compound is confirmed by measuring the full absorption spectrum of the purified phycoerythrin. A distinct peak or shoulder around 495 nm indicates the presence of PUB.[1][10]

  • Quantification of Covalently Bound PUB: The concentration of this compound can be determined spectrophotometrically after denaturing the protein.

    • Denature the purified protein in 8 M urea (B33335) acidified to pH 1.5.[11]

    • Measure the absorbance at 495 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) for PUB at 495 nm, which is 104,000 M⁻¹cm⁻¹.[11]

Data Presentation

Table 1: Summary of Chromatographic Steps for Phycoerythrin Purification.

Chromatography Step Resin Type Principle Binding Buffer Elution Condition Typical Purity (A565/A280)
Ion-Exchange (IEX) DEAE-Sepharose Anion Exchange Low Salt (e.g., 20 mM Phosphate) Increasing Salt Gradient (0-1.0 M NaCl) 2.5 - 3.5[3][4]
Size-Exclusion (SEC) Sephacryl S-300 Size/MW Isocratic (e.g., 50 mM Phosphate, 150 mM NaCl) Isocratic Elution > 4.0[3]

| Hydrophobic Interaction (HIC) | Phenyl-Sepharose | Hydrophobicity | High Salt (e.g., 1.0 M (NH₄)₂SO₄) | Decreasing Salt Gradient | > 4.0[4][12] |

Table 2: Spectral Properties of this compound and Related Phycobilins.

Phycobilin Abbreviation Associated Protein Color Absorption Max (λmax) Molar Extinction Coefficient (ε)
This compound PUB Phycoerythrin Orange ~495 nm[1] 104,000 M⁻¹cm⁻¹ at 495 nm[11]
Phycoerythrobilin PEB Phycoerythrin Red ~550-565 nm[10] 42,800 M⁻¹cm⁻¹ at 550 nm[11]

| Phycocyanobilin | PCB | Phycocyanin | Blue | ~610-620 nm[4] | 35,500 M⁻¹cm⁻¹ at 662 nm[11] |

Visualizations

Purification_Workflow cluster_upstream Upstream Processing cluster_midstream Concentration cluster_downstream Downstream Chromatography cluster_analysis Analysis Biomass 1. Biomass Source (e.g., Synechococcus sp.) Lysis 2. Cell Lysis (Freeze-Thaw) Biomass->Lysis CrudeExtract Crude Extract (Supernatant) Lysis->CrudeExtract Precipitation 3. Ammonium Sulfate Precipitation (40-55%) CrudeExtract->Precipitation Dialysis 4. Dialysis Precipitation->Dialysis IEX 5. Ion-Exchange (DEAE-Sepharose) Dialysis->IEX SEC 6. Size-Exclusion (Sephacryl S-300) IEX->SEC HIC 7. Optional: HIC (Phenyl-Sepharose) SEC->HIC PurePE Pure Phycoerythrin (with PUB) HIC->PurePE Analysis Purity Check (A565/A280) Spectrum (check for 495 nm) SDS-PAGE PurePE->Analysis

Caption: Experimental workflow for Phycoerythrin-Phycourobilin purification.

Energy_Transfer_Pathway Energy Transfer in Phycobilisome cluster_PE Phycoerythrin (PE) cluster_PC Phycocyanin (PC) cluster_APC Allophycocyanin (APC) Light Sunlight (Blue-Green, ~495nm) PUB This compound (PUB) Light->PUB Absorption PEB Phycoerythrobilin (PEB) PUB->PEB Energy Transfer PCB1 Phycocyanobilin (PCB) PEB->PCB1 PCB2 Phycocyanobilin (PCB) PCB1->PCB2 RC Photosystem II Reaction Center (Chlorophyll) PCB2->RC

Caption: Light energy transfer pathway within the phycobilisome complex.

References

In Vitro Assays for Testing Phycourobilin Antioxidant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycourobilin (PUB) is a yellow, open-chain tetrapyrrole chromophore found in certain phycobiliproteins, which are accessory light-harvesting pigments in cyanobacteria and red algae.[1] Like other phycobilins, such as phycocyanobilin (PCB) and phycoerythrobilin (B231632) (PEB), this compound is gaining attention for its potential antioxidant properties.[2] These properties are largely attributed to the conjugated double bond system in their molecular structure, which enables them to effectively scavenge free radicals.[2] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Natural antioxidants like this compound are therefore of significant interest for their therapeutic and nutraceutical potential.

This document provides detailed protocols for a suite of in vitro assays to evaluate the antioxidant activity of this compound. While direct experimental data on isolated this compound is limited in the current scientific literature, the methodologies presented here are widely accepted for assessing the antioxidant capacity of the closely related and extensively studied phycobilin, phycocyanobilin.[3][4] It is widely suggested that the antioxidant activity of phycobiliproteins is primarily attributable to their chromophore content.[3]

Mechanisms of Antioxidant Action

Phycobilins are believed to exert their antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]

  • Inhibition of Pro-oxidant Enzymes: Phycocyanobilin has been shown to inhibit NADPH oxidase, a major source of cellular ROS.[4]

  • Upregulation of Endogenous Antioxidant Defenses: Phycobilins may activate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response, leading to the increased expression of antioxidant enzymes.[5]

Data Presentation: Antioxidant Activity of Phycocyanobilin (as a reference for this compound)

Direct and consistent IC50 values for isolated this compound are not extensively reported. However, numerous studies have quantified the antioxidant capacity of C-phycocyanin, the protein to which the closely related phycocyanobilin (PCB) is attached. It is widely suggested that PCB is the primary contributor to C-phycocyanin's antioxidant activity.[3] The following tables summarize representative data for C-phycocyanin and PCB, which can serve as a benchmark when evaluating the antioxidant potential of this compound.

Table 1: IC50 Values of C-Phycocyanin in Various Antioxidant Assays

Antioxidant AssayC-Phycocyanin IC50Reference CompoundReference Compound IC50
DPPH Radical Scavenging158.3 µg/mLAscorbic Acid112.9 µg/mL
ABTS Radical Scavenging82.86 mg/L--
FRAP152.7 µg/mLAscorbic Acid91.47 µg/mL
Hydroxyl Radical Scavenging88.67 µg/mLAscorbic Acid57.78 µg/mL
Hydrogen Peroxide Scavenging110.9 µg/mLAscorbic Acid44.63 µg/mL
Total Antioxidant Capacity (TAC)164.78 µg/mLAscorbic Acid26.76 µg/mL

Note: IC50 values are dependent on experimental conditions and should be used for comparative purposes within the same study.[4]

Table 2: ORAC Values for Phycocyanobilin and C-Phycocyanin

SampleORAC Value (µmol TE/µmol)Reference Compound
Phycocyanobilin (PCB)22.18Trolox
C-Phycocyanin20.33Trolox

TE: Trolox Equivalents. The ORAC assay indicates a high peroxyl radical scavenging capacity for PCB.[6][7]

Experimental Protocols

The following are detailed protocols for commonly used in vitro antioxidant assays. These protocols are described for a 96-well microplate format for high-throughput screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which is measured spectrophotometrically at 517 nm.[4]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (ACS grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in a dark, airtight container at 4°C. Before use, dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[3]

  • Sample and Standard Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

  • Assay Protocol:

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the blank (control), add 100 µL of the solvent used for the samples instead of the sample solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of this compound. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from this graph.[3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green color of the ABTS•+ solution is reduced, and the decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[4]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (as a positive control)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS radical cation.[3]

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample and Standard Preparation: Dissolve the this compound sample in a suitable solvent to prepare a stock solution. Prepare a series of dilutions of the stock solution. Prepare a similar dilution series for the positive control (Trolox).

  • Assay Protocol:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.[4]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm. The change in absorbance is proportional to the antioxidant capacity.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

  • Sample and Standard Preparation: Prepare a series of dilutions of this compound in a suitable solvent. Prepare a standard curve using known concentrations of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 10 µL of the sample or standard to each well.

    • Add 220 µL of the FRAP working solution to each well.[9]

    • Mix and incubate for 4 minutes with continuous stirring.[9]

  • Measurement: Read the absorbance at 593 nm.[9]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[10]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (as a standard)

  • 75 mM phosphate (B84403) buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Trolox.

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer immediately before use.[4]

  • Sample and Standard Preparation: Dissolve this compound in the phosphate buffer. Prepare a series of dilutions for the sample and the Trolox standard.

  • Assay Protocol:

    • In a 96-well black microplate, add 25 µL of either blank (phosphate buffer), Trolox standards, or this compound samples.[4]

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[4]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[4]

  • Measurement: Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60 minutes with excitation at 485 nm and emission at 520 nm.

  • Calculation: Calculate the Area Under the Curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank. The antioxidant capacity is expressed as Trolox equivalents.[10]

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.[5]

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells (or other suitable cell line)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH

  • 96-well black-walled microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well black-walled microplate and grow to confluence.

  • Assay Protocol:

    • Remove the culture medium and wash the cells with PBS.

    • Load the cells with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[5]

    • Remove the DCFH-DA solution, wash the cells with PBS, and then add the this compound sample at various concentrations.

    • After a suitable incubation period, add AAPH to induce oxidative stress.

  • Measurement: Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Calculation: The antioxidant capacity is determined by the ability of the this compound to suppress the AAPH-induced fluorescence compared to control cells.

Mandatory Visualizations

G General Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample This compound Sample Stock Prepare Stock Solution Sample->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions Plate Add Sample/Standard to 96-well Plate Dilutions->Plate Reagent Add Assay Reagent (e.g., DPPH, ABTS) Plate->Reagent Incubate Incubate under Specific Conditions Reagent->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro antioxidant capacity assessment.

G This compound-Mediated Activation of the Nrf2/ARE Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces modification of Keap1 PUB This compound PUB->Keap1_Nrf2 May induce Nrf2 release Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Transcription of Antioxidant Genes ARE->Transcription

Caption: Postulated activation of the Nrf2/ARE pathway by this compound.

References

Application of Phycourobilin in FRET-Based Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential application of Phycourobilin (PUB) as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based assays. While presenting a unique spectral niche, the practical implementation of PUB in FRET biosensors faces challenges, primarily due to its inherently low fluorescence quantum yield in its free form.

This compound, a blue-green absorbing phycobilin (B1239373) found in marine cyanobacteria, captures light in a spectral region (around 495 nm) that is often underutilized by common fluorescent proteins.[1] This property makes it an intriguing candidate for developing novel FRET-based assays to study molecular interactions, enzymatic activities, and conformational changes in biological systems.

Introduction to this compound in FRET

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that occurs when they are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful "spectroscopic ruler" for studying molecular dynamics.[2]

This compound's potential as a FRET donor stems from its distinct spectral properties. However, a significant hurdle is the low fluorescence quantum yield of free phycobilins, which are prone to quenching.[3] This characteristic can diminish the donor's brightness and, consequently, the overall FRET signal. To overcome this, this compound would ideally be incorporated into a protein scaffold that enhances its quantum yield, a strategy naturally employed in phycobiliproteins.

Quantitative Data for this compound in FRET Assay Design

The design of a robust FRET assay requires precise knowledge of the photophysical properties of the donor and acceptor fluorophores. The following table summarizes the available data for this compound and provides a theoretical framework for FRET pair selection.

PropertyThis compound (PUB)Notes
Excitation Maximum (λex) ~495 nm[1]
Emission Maximum (λem) ~500 nmEmission is significantly quenched in its free form.
Molar Extinction Coefficient (ε) Data for isolated PUB is not readily available.This value is crucial for calculating the Förster distance.
Fluorescence Quantum Yield (ΦD) Very low in free form.[3]Enhancement is necessary for practical FRET applications.
Förster Distance (R0) Dependent on acceptor choice.See section on FRET pair selection and R0 calculation.

Selecting a Suitable FRET Acceptor for this compound

The selection of an appropriate acceptor is critical for a successful FRET assay. The acceptor's absorption spectrum must overlap with the donor's emission spectrum. Given this compound's emission peak around 500 nm, several classes of fluorophores could potentially serve as acceptors.

Potential Acceptor Classes for this compound:

  • Green Fluorescent Proteins (e.g., EGFP, mClover): These proteins have excitation maxima in the blue-green region, which could provide good spectral overlap with PUB emission.

  • Cyanine Dyes (e.g., Cy3): These synthetic dyes offer a wide range of spectral properties and can be chemically conjugated to biomolecules.

  • Rhodamine Dyes (e.g., TAMRA): These are another class of bright and photostable synthetic dyes.

Calculating the Förster Distance (R0):

The Förster distance is the distance at which FRET efficiency is 50% and is a key parameter for predicting the dynamic range of a FRET biosensor. It can be calculated using the following equation:

R0 = 0.211 * (κ2 * n-4 * QYD * J(λ))1/6 (in Å)[4]

Where:

  • κ2 is the dipole orientation factor (typically assumed to be 2/3 for freely rotating fluorophores).

  • n is the refractive index of the medium.

  • QYD is the quantum yield of the donor (this compound).

  • J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.

Due to the lack of a reliable quantum yield for isolated this compound, an experimental determination of R0 for any given FRET pair would be essential.

Experimental Protocols

The development of a this compound-based FRET assay involves several key steps, from the preparation of the labeled biomolecules to the final FRET measurement. The following sections outline general protocols that would need to be adapted and optimized for specific applications.

Preparation of a this compound-Labeled Biomolecule (Conceptual)

As isolated this compound is not commercially available with reactive groups for direct conjugation, a strategy involving the expression of an apoprotein that can covalently bind an externally supplied phycobilin precursor, followed by enzymatic conversion, would be necessary. This is a complex biochemical process that would require significant research and development.

A more feasible, though indirect, approach would be to use a phycobiliprotein fragment containing this compound.

General Protocol for Protein Labeling with a Maleimide-Activated Phycobiliprotein (as an example):

This protocol describes the general steps for labeling a protein containing a free sulfhydryl group with a maleimide-activated phycobiliprotein. This could be conceptually adapted if a maleimide-activated this compound were available.

Materials:

  • Protein to be labeled (containing a free cysteine) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).

  • Maleimide-activated this compound (hypothetical).

  • Reducing agent (e.g., DTT or TCEP) to ensure the cysteine is reduced.

  • Desalting column.

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be reduced to generate a free sulfhydryl group, incubate the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with a nitrogen-purged, degassed labeling buffer.

  • Labeling Reaction:

    • Immediately after desalting, determine the protein concentration.

    • Add a 10- to 20-fold molar excess of the maleimide-activated this compound to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of this compound at its absorption maximum (~495 nm).

In Vitro FRET Assay Protocol (General)

This protocol provides a general framework for an in vitro FRET assay to study the interaction between two proteins, one labeled with this compound (Donor) and the other with a suitable Acceptor.

Materials:

  • This compound-labeled Protein A (Donor).

  • Acceptor-labeled Protein B (Acceptor).

  • Assay buffer.

  • Microplate reader with fluorescence intensity detection capabilities.

Procedure:

  • Prepare a dilution series of the acceptor-labeled protein B in the assay buffer.

  • To the wells of a microplate, add a fixed concentration of the this compound-labeled protein A.

  • Add the different concentrations of the acceptor-labeled protein B to the wells.

  • Incubate the plate for a sufficient time to allow for protein-protein interaction to reach equilibrium.

  • Measure the fluorescence emission of the donor (at ~500 nm) and the acceptor at its emission maximum upon excitation at the donor's excitation wavelength (~495 nm).

  • Calculate the FRET efficiency or the ratio of acceptor to donor emission as a function of the acceptor concentration.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize the experimental workflows and conceptual signaling pathways for this compound-based FRET assays.

FRET_Assay_Workflow cluster_prep Biomolecule Preparation cluster_assay FRET Assay cluster_analysis Data Analysis ProteinA Protein A PUB_label Labeling with This compound (Donor) ProteinA->PUB_label ProteinB Protein B Acceptor_label Labeling with Acceptor ProteinB->Acceptor_label PurifyA Purification PUB_label->PurifyA PurifyB Purification Acceptor_label->PurifyB Mix Mix Labeled Proteins PurifyA->Mix PurifyB->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate FRET Efficiency/Ratio Measure->Calculate Interpret Interpret Results Calculate->Interpret

General workflow for a this compound-based FRET assay.

Kinase_Activity_Biosensor cluster_inactive Inactive State cluster_active Active State Inactive_Biosensor PUB - Substrate - FHA - Acceptor PUB1 PUB Acceptor1 Acceptor Kinase Kinase Inactive_Biosensor->Kinase Active_Biosensor PUB - pSubstrate - FHA - Acceptor PUB2 PUB Acceptor2 Acceptor FRET FRET Active_Biosensor->FRET Kinase->Active_Biosensor ADP ADP Kinase->ADP ATP ATP ATP->Kinase

References

Application Notes and Protocols for Incorporating Phycourobilin into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phycourobilin, a yellow phycobilin (B1239373) pigment found in cyanobacteria and red algae, has garnered significant interest for its potent antioxidant and potential therapeutic properties.[1] However, its inherent instability under certain conditions such as exposure to heat, light, and extreme pH necessitates the development of protective delivery systems to enhance its bioavailability and efficacy.[2][3] Liposomes, as biocompatible and biodegradable lipid vesicles, present an excellent platform for the encapsulation and delivery of bioactive molecules like this compound.[4][5][6]

These application notes provide a comprehensive overview of the techniques for incorporating this compound into liposomes, methods for their characterization, and protocols to guide researchers in the successful formulation of this compound-loaded liposomes. The inclusion of a chitosan (B1678972) coating is also detailed as a strategy to improve the stability and encapsulation efficiency of the liposomal formulation.[7][8]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of this compound-loaded liposomes, with and without chitosan coating.

Table 1: Physicochemical Properties of this compound-Loaded Nanoliposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Uncoated Nanoliposomes336.9 ± 21.30.28-10.238Not Specified
0.5% Chitosan Coated450.2 ± 18.90.27+15.12Not Specified
1.0% Chitosan Coated557.7 ± 25.90.26+25.45Not Specified
1.5% Chitosan Coated577.7 ± 23.10.25+30.3383.98

Data compiled from studies on phycobiliprotein-loaded nanoliposomes.[7][8]

Table 2: Stability of Phycobiliprotein in Solution vs. Liposomes under Different Conditions

ConditionPBP in Solution (% Fluorescence Loss)PBP in Liposomes (% Fluorescence Loss)
pH 1.09020
pH 11.0302
Temperature (60°C)Significant Loss~60-70%
Temperature (80°C)Complete LossComplete Loss
Illumination (72 hours)8530 (70% retained)

Data adapted from studies on the stability of phycobiliproteins.[2][3][9]

Experimental Protocols

Materials and Reagents
  • This compound (or phycobiliprotein extract)

  • Phosphatidylcholine (e.g., Soya lecithin)

  • Cholesterol

  • Chloroform

  • Methanol

  • Glycerol

  • Chitosan (low molecular weight)

  • Acetic acid

  • Distilled or deionized water

  • Phosphate buffered saline (PBS)

Protocol 1: Preparation of this compound-Loaded Nanoliposomes using Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.[10][11]

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • The molar ratio of phosphatidylcholine to cholesterol can be varied, for instance, a 1.0:0.6 ratio has been shown to be effective.[12]

    • For incorporating lipophilic this compound derivatives, dissolve them in the organic solvent along with the lipids.[13]

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 30-45°C) to form a thin, uniform lipid film on the flask wall.[10]

    • Further dry the film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution (e.g., distilled water or PBS) containing the hydrophilic this compound. The hydration buffer should be pre-heated to a temperature above the lipid's phase transition temperature.

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[14]

  • Sonication:

    • To produce small unilamellar vesicles (SUVs) and reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator or a bath sonicator.[7][14]

    • Sonication should be performed in an ice bath to prevent overheating and degradation of this compound.

  • Purification:

    • Separate the encapsulated this compound from the unencapsulated material by centrifugation or size exclusion chromatography.[]

Protocol 2: Chitosan Coating of this compound-Loaded Nanoliposomes

Chitosan coating is applied to improve the stability and modify the surface charge of the liposomes.[7][8]

Procedure:

  • Prepare Chitosan Solution:

    • Prepare a 0.5%, 1.0%, or 1.5% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with gentle stirring.[4]

  • Coating Process:

    • Add the prepared this compound-loaded nanoliposome suspension dropwise to the chitosan solution while stirring.

    • Continue stirring the mixture at room temperature for at least 1 hour to allow for the electrostatic interaction between the positively charged chitosan and the negatively charged liposome (B1194612) surface.[7]

  • Final Sonication and Storage:

    • Sonicate the coated liposome solution briefly to ensure homogeneity.[7]

    • Store the final formulation at 4°C for further analysis and use.[14]

Protocol 3: Characterization of this compound-Loaded Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are crucial for assessing the quality and stability of the liposomal formulation.
  • Use Dynamic Light Scattering (DLS) to determine the mean particle size and PDI.[16]
  • Measure the zeta potential to evaluate the surface charge and predict the stability of the liposomal dispersion. A higher absolute zeta potential value generally indicates greater stability.[16]

2. Encapsulation Efficiency (EE%):

  • EE% determines the amount of this compound successfully encapsulated within the liposomes.[]
  • Procedure:
  • Separate the unencapsulated (free) this compound from the liposomes using methods like centrifugation or dialysis.[]
  • Quantify the amount of free this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or fluorescence spectroscopy.
  • Calculate the EE% using the following formula:[] EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

3. Morphological Analysis:

  • Visualize the shape and surface morphology of the liposomes using techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[12][17]

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_coating Optional Chitosan Coating cluster_char Characterization A 1. Lipid Film Formation (Phosphatidylcholine, Cholesterol, This compound in Organic Solvent) B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Hydration (Aqueous this compound Solution) B->C D 4. Sonication (Size Reduction) C->D E 5. Prepare Chitosan Solution D->E H Particle Size & PDI (DLS) D->H I Zeta Potential (DLS) D->I J Encapsulation Efficiency (EE%) D->J K Morphology (TEM/SEM) D->K F 6. Add Liposomes to Chitosan Solution E->F G 7. Stir for 1 hour F->G G->H G->I G->J G->K

Caption: Workflow for this compound-Liposome Formulation and Characterization.

Encapsulation_Logic cluster_components Components cluster_process Encapsulation Process cluster_result Resulting Liposome Structure This compound This compound (Hydrophilic) Hydration Hydration of Lipid Film This compound->Hydration Lipids Phospholipids & Cholesterol Lipids->Hydration Liposome Liposome Hydration->Liposome AqueousCore Aqueous Core Liposome->AqueousCore encapsulates Bilayer Lipid Bilayer Liposome->Bilayer forms

Caption: Encapsulation of hydrophilic this compound within the aqueous core of a liposome.

References

Application Notes and Protocols for Studying Phycourobilin Energy Transfer Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phycourobilin (PUB) is a key light-harvesting pigment in many marine cyanobacteria and red algae, playing a crucial role in capturing blue-green light, which penetrates deeper into the water column. Understanding the dynamics of energy transfer from PUB to other chromophores within the phycobilisome antenna complex is essential for comprehending the high efficiency of photosynthesis in these organisms. These insights can inform the development of novel bio-inspired light-harvesting technologies and provide tools for drug development, particularly in targeting photosynthetic pathogens.

These application notes provide an overview of the primary spectroscopic techniques and detailed protocols for investigating PUB energy transfer dynamics. The focus is on Time-Resolved Fluorescence Spectroscopy (TRFS) and Femtosecond Transient Absorption Spectroscopy (fs-TAS), powerful methods for tracking the flow of excitation energy on ultrafast timescales.

Key Spectroscopic Techniques

  • Time-Resolved Fluorescence Spectroscopy (TRFS): This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. By selectively exciting the donor chromophore (PUB) and monitoring the emission of the acceptor chromophore, the rate of energy transfer can be determined.

  • Femtosecond Transient Absorption Spectroscopy (fs-TAS): This pump-probe technique provides information on the excited-state dynamics of molecules. A pump pulse excites the sample, and a subsequent probe pulse measures the change in absorption. This allows for the direct observation of the decay of the excited donor and the rise of the excited acceptor, providing a detailed picture of the energy transfer process.

Energy Transfer Pathway in Phycoerythrin

This compound is a donor chromophore in phycobiliproteins like phycoerythrin (PE). Upon absorption of a photon, PUB transfers its excitation energy to a neighboring phycoerythrobilin (B231632) (PEB) molecule, which has a lower energy level. This energy is then funneled through other PEB and phycocyanobilin (PCB) chromophores towards the allophycocyanin (APC) core of the phycobilisome, and ultimately to the reaction center.

Energy_Transfer_Pathway cluster_PE Phycoerythrin (PE) cluster_Rod Phycobilisome Rod cluster_Core Phycobilisome Core PUB This compound (PUB) (Absorbs ~495 nm) PEB1 Phycoerythrobilin (PEB) (Acceptor) PUB->PEB1 < 10 ps PEB2 PEB Chain PEB1->PEB2 ps timescale PC Phycocyanobilin (PCB) PEB2->PC 10-50 ps APC Allophycocyanin (APC) PC->APC 50-100 ps RC Reaction Center APC->RC >100 ps Photon Photon (495 nm) Photon->PUB Protocol_1_Workflow start Start: Algal/Cyanobacterial Biomass cell_lysis Cell Lysis (Sonication/French Press) start->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification precipitation Ammonium Sulfate Precipitation clarification->precipitation dialysis Dialysis precipitation->dialysis ion_exchange Ion-Exchange Chromatography dialysis->ion_exchange size_exclusion Size-Exclusion Chromatography ion_exchange->size_exclusion purity_check Purity Assessment (A565/A280 > 4.0) size_exclusion->purity_check end End: Purified Phycoerythrin purity_check->end Data_Analysis_Workflow start Start: Raw Time-Resolved Data (TRFS or fs-TAS) data_processing Data Pre-processing (Background subtraction, IRF deconvolution) start->data_processing global_analysis Global Analysis (Simultaneous fitting of all decay traces) data_processing->global_analysis das Decay-Associated Spectra (DAS) (Identifies kinetic components) global_analysis->das target_analysis Target Analysis (Applies a kinetic model) das->target_analysis sas Species-Associated Spectra (SAS) (Spectra of individual components) target_analysis->sas rates Energy Transfer Rates target_analysis->rates kinetic_model Kinetic Model (e.g., A -> B -> C) kinetic_model->target_analysis end End: Mechanistic Insights sas->end rates->end

Application Notes: Phycourobilin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

Phycourobilin, an orange tetrapyrrole chromophore, is a key component of phycoerythrin, a phycobiliprotein found in red algae and certain cyanobacteria. It offers a vibrant, natural alternative to synthetic food colorants, with the added benefits of potential antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound.

Introduction to this compound

This compound is a linear tetrapyrrole that, when covalently bound to its apoprotein phycoerythrin, exhibits a characteristic orange-red color with an absorption maximum around 495 nm. This property allows the host organism to efficiently capture blue-green light for photosynthesis. As a natural colorant, this compound, as part of the phycoerythrin complex, offers excellent water solubility and a vibrant hue, making it suitable for a wide range of food and beverage applications. Beyond its coloring capacity, this compound has garnered interest for its potential health benefits, which are primarily attributed to its antioxidant and anti-inflammatory activities.

Physicochemical Properties and Stability

The application of this compound as a food colorant is largely dependent on the stability of the phycoerythrin protein to which it is attached.

Table 1: Physicochemical Properties of this compound and Phycoerythrin

PropertyDescription
This compound
Chemical FormulaC₃₃H₄₂N₄O₆
Molar Mass590.71 g/mol
ColorOrange
Phycoerythrin (containing this compound)
AppearanceRed-colored protein
SolubilityHigh in aqueous solutions
Absorption Maxima (λmax)~495 nm (due to this compound), ~565 nm (due to phycoerythrobilin)

Table 2: Stability of Phycoerythrin in Various Conditions

ConditionObservationImpact on Application
pH Stable in the range of 4.0-9.0. Color fades outside this range.Suitable for a wide range of food products, including acidic beverages and neutral dairy products.
Temperature Stable at refrigerated temperatures (-20°C to 4°C). Degradation begins above 40°C.Best suited for products with cold-chain distribution. Can be used in some heated products with careful process control.
Light Sensitive to light exposure; degradation occurs with prolonged exposure.Opaque packaging is recommended to maintain color stability during storage.
Food Additives Stability can be enhanced by the addition of ascorbic acid, sodium benzoate, and disodium (B8443419) EDTA.Formulation with these additives can extend shelf life and color retention.
Application in Food Matrices

The stability of phycoerythrin has been demonstrated in various food systems, making it a versatile natural colorant.

Table 3: Application and Stability of Phycoerythrin in Food Products

Food MatrixStability PerformanceReference
Dairy Products (Milk, Yogurt) Remained stable throughout an 11-day analysis period under cold storage with no significant color changes.Excellent for use in refrigerated dairy products.
Beverages Stable in a pH range of 3-8, beneficial for acidic beverages.Suitable for fruit juices and other acidic drinks.
Gels and Confections Approved for use in gelatin, custards, puddings, candy, and chewing gum.Provides a vibrant red-orange color in these applications.
Bioactivity and Potential for Drug Development

Phycobilins, including this compound, exhibit significant antioxidant and anti-inflammatory properties, making them attractive candidates for drug development.

Antioxidant Mechanism: Phycobilins act as potent free radical scavengers. Their linear tetrapyrrole structure allows them to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress. This antioxidant activity is central to their potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Signaling Pathways: Phycobilins have been shown to modulate key inflammatory signaling pathways:

  • NF-κB Pathway: Phycobilins can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By preventing the phosphorylation and degradation of IκBα, phycobilins block the nuclear translocation of NF-κB.

  • MAPK Pathway: Phycobilins can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK and p38 signaling cascades, which are activated by cellular stress and play a crucial role in inflammation.

anti_inflammatory_pathway cluster_stress Cellular Stress (e.g., ROS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stress Stress MAPKKK MAPKKK Stress->MAPKKK IKK IKK Stress->IKK MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK/p38 MAPKK->JNK_p38 Inflammation Inflammation JNK_p38->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation nuclear translocation Phycobilins Phycobilins Phycobilins->JNK_p38 inhibits Phycobilins->IKK inhibits

Figure 1: Phycobilins inhibit inflammation by targeting the MAPK and NF-κB signaling pathways.

Regulatory Status

In the United States, spirulina extract, which contains phycobiliproteins like phycoerythrin, is approved by the Food and Drug Administration (FDA) as a color additive for various food products. The regulation, found in 21 CFR 73.530, specifies the identity, specifications, uses, and restrictions for spirulina extract. It is exempt from certification, but must be negative for microcystin (B8822318) toxin.

Experimental Protocols

Protocol 1: Extraction and Purification of Phycoerythrin

This protocol describes a general procedure for obtaining a purified phycoerythrin extract from red algae.

extraction_workflow Start Start: Red Algae Biomass Homogenization 1. Homogenization in Phosphate (B84403) Buffer Start->Homogenization Cell_Lysis 2. Freeze-Thaw Cycles (3x) Homogenization->Cell_Lysis Clarification 3. Centrifugation (10,000 x g, 20 min) Cell_Lysis->Clarification Supernatant Crude Extract Clarification->Supernatant Precipitation 4. Ammonium (B1175870) Sulfate (B86663) Precipitation (20-60%) Supernatant->Precipitation Pellet Phycoerythrin Pellet Precipitation->Pellet Dialysis 5. Dialysis Pellet->Dialysis Chromatography 6. Gel Filtration Chromatography Dialysis->Chromatography End Purified Phycoerythrin Chromatography->End

Figure 2: Workflow for the extraction and purification of phycoerythrin.

Materials:

  • Fresh or frozen red algal biomass

  • 0.1 M Phosphate buffer (pH 7.0)

  • Ammonium sulfate

  • Dialysis tubing (12-14 kDa MWCO)

  • Gel filtration column (e.g., Sephadex G-100)

  • Centrifuge, Spectrophotometer

Procedure:

  • Homogenization: Thoroughly wash the algal biomass with distilled water. Homogenize the biomass in cold phosphate buffer (1:5 w/v).

  • Cell Lysis: Subject the homogenate to three cycles of freezing (-20°C) and thawing (4°C).

  • Clarification: Centrifuge the lysate at 10,000 × g for 20 minutes at 4°C. Collect the supernatant containing the phycobiliproteins.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 20% saturation while gently stirring at 4°C. After 1 hour, centrifuge at 10,000 × g for 20 minutes and discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 60% saturation and stir for another hour at 4°C.

  • Protein Recovery: Centrifuge at 10,000 × g for 20 minutes to pellet the phycoerythrin. Resuspend the pellet in a minimal volume of phosphate buffer.

  • Dialysis: Dialyze the resuspended protein against phosphate buffer overnight at 4°C to remove residual ammonium sulfate.

  • Purification: Purify the dialyzed sample using gel filtration chromatography. Monitor the eluate at 280 nm (for total protein) and 565 nm (for phycoerythrin).

  • Purity Assessment: Calculate the purity ratio (A₅₆₅/A₂₈₀). A ratio greater than 4.0 indicates a high degree of purity.

Protocol 2: Cleavage and Separation of this compound

This protocol details the cleavage of phycobilins from the purified phycoerythrin and their subsequent separation by HPLC.

Materials:

  • Purified phycoerythrin

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column and a photodiode array (PDA) detector

Procedure:

  • Cleavage (Methanolysis): Lyophilize the purified phycoerythrin. Resuspend the dried protein in absolute methanol. Heat the suspension under reflux for 16 hours to cleave the thioether bonds between the phycobilins and the apoprotein.

  • Extraction of Phycobilins: After cooling, centrifuge the mixture to remove the precipitated apoprotein. Collect the supernatant containing the free phycobilins. Evaporate the methanol under a stream of nitrogen.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-7 min: 28% B

      • 7-13 min: 28-38% B

      • 13-21 min: 38% B

      • 21-25 min: 38-100% B

      • 25-30 min: 100% B

      • 30-32 min: 100-28% B

      • 32-45 min: 28% B

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the eluate with a PDA detector, focusing on the 495 nm wavelength for this compound.

  • Quantification: Inject a known concentration of a this compound standard (if available) to create a calibration curve for quantification.

Protocol 3: Determination of Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging activity of the phycoerythrin extract.

Materials:

  • Phycoerythrin extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the phycoerythrin extract and ascorbic acid in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage of inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion

This compound, as a component of phycoerythrin, holds significant promise as a natural orange-red food colorant. Its stability in a range of food-relevant conditions, coupled with its potential health benefits, makes it a valuable ingredient for the food and pharmaceutical industries. The protocols provided herein offer a foundation for the extraction, purification, and characterization of this vibrant and functional pigment. Further research into optimizing its stability in various food matrices and exploring its full therapeutic potential is warranted.

Troubleshooting & Optimization

How to prevent Phycourobilin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phycourobilin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction of this valuable phycobiliprotein.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: this compound degradation during extraction is primarily caused by a combination of physical and chemical factors. The covalent bond between the this compound chromophore and its apoprotein is susceptible to harsh conditions.[1] Key factors include:

  • Extreme pH: Both highly acidic and highly alkaline conditions can denature the protein and alter the chromophore's structure.

  • High Temperatures: Elevated temperatures can lead to protein denaturation and subsequent degradation of this compound.[2]

  • Oxidative Stress: The presence of reactive oxygen species (ROS) can lead to the oxidative breakdown of the this compound molecule. Phycobiliproteins are known for their antioxidant properties, which implies their susceptibility to oxidation.[3][4][5][6]

  • Enzymatic Degradation: Endogenous proteases released during cell lysis can break down the protein backbone to which this compound is attached.

Q2: What is the optimal pH range for extracting this compound?

A2: The optimal pH for extracting phycobiliproteins, including those containing this compound, is generally between 6.0 and 7.5.[2][7] Maintaining a stable pH within this range is crucial for protein stability. The choice of buffer is also important, with phosphate (B84403) and Tris-HCl buffers being commonly used.[7][8]

Q3: Can repeated freeze-thaw cycles damage this compound?

A3: While freeze-thaw cycles are a common and effective method for cell lysis to release phycobiliproteins, repeated cycles can be detrimental.[1][9] While a limited number of cycles (typically 1-3) are effective for extraction, excessive cycling can lead to protein denaturation and aggregation, which can entrap and degrade this compound.

Q4: Are there any additives that can help stabilize this compound during extraction?

A4: Yes, several additives can be included in the extraction buffer to enhance the stability of this compound:

  • Protease Inhibitors: A cocktail of protease inhibitors can be added to the lysis buffer to prevent enzymatic degradation of the apoprotein.

  • Antioxidants: The addition of antioxidants like ascorbic acid, dithiothreitol (B142953) (DTT), or β-mercaptoethanol can help to mitigate oxidative damage to the this compound chromophore.

  • Chelating Agents: EDTA can be included to chelate metal ions that might catalyze oxidative reactions.[10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction and provides potential solutions.

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete cell lysis.Combine mechanical disruption (e.g., sonication, bead beating) with freeze-thaw cycles for more efficient cell breakage.[1][2]
Inefficient extraction from cell debris.Increase the volume of extraction buffer and ensure thorough mixing and sufficient incubation time (e.g., overnight at 4°C).
Color of Extract Fades Quickly Oxidative degradation of the chromophore.Add antioxidants (e.g., 1-5 mM DTT or ascorbic acid) to the extraction buffer. Perform extraction under dim light and keep samples on ice.
Unstable pH.Ensure the buffer capacity is sufficient to maintain a stable pH between 6.0 and 7.5 throughout the extraction process.[2][7]
Precipitation of Protein in Extract Protein denaturation and aggregation.Avoid high temperatures during all steps.[2] Consider adding stabilizing agents like glycerol (B35011) (5-10%) to the extraction buffer.
Incorrect buffer ionic strength.Optimize the salt concentration in the extraction buffer. Typically, a concentration between 50-150 mM is a good starting point.
Inconsistent Results Between Batches Variability in starting material (e.g., algal culture age, growth conditions).Standardize the growth and harvesting protocols for your algal cultures to ensure consistent starting material.
Inconsistent application of extraction protocol.Adhere strictly to a validated standard operating procedure (SOP) for all extractions.

Experimental Protocols

Protocol 1: Basic this compound Extraction using Freeze-Thaw

This protocol is suitable for a general-purpose extraction of this compound-containing proteins.

  • Harvesting: Centrifuge the algal culture to pellet the cells. Wash the pellet twice with a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Cell Lysis: Resuspend the cell pellet in the extraction buffer (100 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and a protease inhibitor cocktail) at a 1:5 (w/v) ratio.

  • Freeze-Thaw Cycles: Subject the cell suspension to three cycles of freezing in liquid nitrogen or at -80°C, followed by thawing at room temperature or in a 4°C water bath.[1][9]

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the crude extract of phycobiliproteins.

  • Storage: Store the extract at 4°C in the dark and use it for downstream purification as soon as possible. For longer-term storage, consider adding glycerol to 10% (v/v) and storing at -20°C or -80°C.

Protocol 2: Enhanced Stability this compound Extraction

This protocol incorporates additional steps to minimize degradation.

  • Harvesting and Washing: Follow step 1 from Protocol 1.

  • Lysis Buffer Preparation: Prepare the extraction buffer: 100 mM Tris-HCl, pH 7.2, 150 mM NaCl, 1 mM EDTA, 2 mM DTT (or 5 mM ascorbic acid), and a protease inhibitor cocktail.[8]

  • Cell Disruption: Resuspend the cell pellet in the lysis buffer. Perform sonication on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to disrupt the cells. Monitor the temperature to ensure it does not rise significantly.

  • Incubation: Incubate the lysate on a rocker or shaker at 4°C for 1-2 hours in the dark to allow for complete extraction.

  • Clarification: Centrifuge the lysate at high speed (>15,000 x g) for 45 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining fine debris.

  • Storage: Store the clarified extract at 4°C, protected from light.

Visualizations

experimental_workflow start Start: Algal Culture harvest Harvest & Wash Cells start->harvest lysis Cell Lysis (Freeze-Thaw or Sonication) harvest->lysis extraction Extraction in Buffer (with stabilizers) lysis->extraction clarification Clarification (Centrifugation) extraction->clarification collection Collect Supernatant (Crude Extract) clarification->collection end Downstream Purification collection->end

Caption: A generalized workflow for the extraction of this compound.

troubleshooting_workflow start Problem Identified low_yield Low Yield? start->low_yield degradation Rapid Degradation? low_yield->degradation No check_lysis Optimize Cell Lysis (e.g., add sonication) low_yield->check_lysis Yes precipitation Precipitation? degradation->precipitation No check_buffer Check Buffer pH & Add Antioxidants degradation->check_buffer Yes check_temp Control Temperature & Check Buffer Ionic Strength precipitation->check_temp Yes end Problem Resolved precipitation->end No check_lysis->end check_buffer->end check_temp->end

Caption: A troubleshooting decision tree for common this compound extraction issues.

degradation_pathways This compound Intact this compound (Covalently linked to protein) physical_stress Physical Stress (Heat, Extreme pH) This compound->physical_stress chemical_stress Chemical Stress (Oxidants, Metal Ions) This compound->chemical_stress enzymatic_stress Enzymatic Stress (Proteases) This compound->enzymatic_stress denaturation Protein Denaturation physical_stress->denaturation oxidation Chromophore Oxidation chemical_stress->oxidation proteolysis Protein Cleavage enzymatic_stress->proteolysis degraded Degraded Products (Loss of color & function) denaturation->degraded oxidation->degraded proteolysis->degraded

Caption: Key pathways leading to the degradation of this compound during extraction.

References

Troubleshooting low yield of Phycourobilin purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of Phycourobilin (PUB), with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of Initial Phycobiliprotein Extract

Question: My initial extract containing the this compound-precursor protein has a low yield and appears pale. What could be the problem?

Possible Causes and Solutions:

  • Inefficient Cell Lysis: The first critical step is to efficiently break open the cyanobacterial cells to release the phycobiliproteins.

    • Recommended Action: Employ a combination of lysis methods. Repeated freeze-thaw cycles (-20°C to 4°C) are gentle and effective.[1] For more robust cells, sonication on ice can be used, but care must be taken to avoid overheating, which can denature the protein.[1]

  • Suboptimal Extraction Buffer: The choice of buffer and its pH are crucial for protein stability and solubility.

    • Recommended Action: A sodium phosphate (B84403) buffer with a pH around 7.0 is commonly effective for extracting phycobiliproteins.[2][3] Using buffers with optimized pH can significantly increase extraction yields.[2] For instance, an acetate (B1210297) buffer at pH 6.0 has been shown to yield high amounts of phycoerythrin.[2]

  • Degradation During Extraction: Phycobiliproteins are sensitive to heat and light.

    • Recommended Action: Perform all extraction steps at low temperatures (e.g., 4°C) and in the dark or under dim light to minimize degradation.[3][4]

  • Incorrect Biomass to Buffer Ratio: Using too little buffer can result in an incomplete extraction.

    • Recommended Action: A common starting ratio is 1 part dry cyanobacterial powder to 25 parts buffer (w/v).[3][5]

Issue 2: Contamination in the Phycobiliprotein Extract

Question: My extract has a low purity ratio (A620/A280 for phycocyanin-containing precursors) and/or appears greenish. How can I improve the purity?

Possible Causes and Solutions:

  • Contamination with Other Proteins: A low A620/A280 ratio indicates the presence of other proteins that absorb at 280 nm.

    • Recommended Action: Ammonium (B1175870) sulfate (B86663) precipitation is an effective method to concentrate the target phycobiliprotein and remove some contaminating proteins.[1][6] A fractional precipitation approach can further enhance purity.[3]

  • Chlorophyll (B73375) Contamination: A greenish tint in the extract is a sign of chlorophyll contamination.

    • Recommended Action: Ensure that cell debris, which contains chlorophyll, is thoroughly removed by centrifugation after cell lysis.[3] A second centrifugation step may be necessary.

  • Insufficient Purification: For high-purity applications, a multi-step purification process is essential.

    • Recommended Action: After initial extraction and precipitation, employ chromatographic techniques such as ion-exchange chromatography (IEC) or gel filtration chromatography to achieve high purity.[1][6] An A620/A280 ratio of ≥ 4.0 is considered analytical grade for C-phycocyanin.[1][7]

Issue 3: Low Yield of this compound After Cleavage

Question: I have a pure phycobiliprotein extract, but the final yield of this compound after the cleavage step is very low. What went wrong?

Possible Causes and Solutions:

  • Inefficient Cleavage Reaction: The method used to cleave the this compound from its apoprotein is critical for the final yield.

    • Recommended Action: Traditional methods like refluxing in methanol (B129727) can be time-consuming (up to 16 hours).[3] Pressurized liquid extraction (PLE) with ethanol (B145695) at elevated temperatures (e.g., 125°C) has been shown to be an efficient method for cleaving the chromophore.[8]

  • Degradation of Free this compound: The free this compound chromophore can be sensitive to harsh conditions.

    • Recommended Action: Avoid excessively high temperatures during cleavage, as this can lead to degradation.[4] It is also important to promptly neutralize the reaction mixture after cleavage to prevent acid-catalyzed degradation.[4]

  • Formation of Adducts: Side reactions during cleavage can lead to the formation of unwanted adducts, reducing the yield of the desired this compound.

    • Recommended Action: The choice of cleavage reagent and reaction conditions should be carefully optimized to minimize the formation of side products.[3]

  • Starting with Low Purity Material: The purity of the initial phycobiliprotein directly impacts the final yield and purity of the cleaved this compound.

    • Recommended Action: Ensure that your starting phycobiliprotein is of high purity (e.g., reactive grade with an A620/A280 ratio of ≥ 3.9) before proceeding with the cleavage reaction.[3][4]

Quantitative Data Summary

The following table summarizes expected purity ratios and yields at different stages of the purification process. Note that yields can vary significantly depending on the starting material and the specific protocols used.

Purification StageParameterTypical ValueReference(s)
C-Phycocyanin Purity A620/A280 Ratio (Food Grade)> 0.7[4][7]
A620/A280 Ratio (Reactive Grade)> 3.9[4][7]
A620/A280 Ratio (Analytical Grade)> 4.0[1][7]
This compound Yield Cleavage from Phycocyanin (Methanolysis)~40-50%[8]
Cleavage from Phycocyanin (PLE)~50%[8]

Experimental Protocols

Protocol 1: Extraction and Purification of C-Phycocyanin (this compound Precursor)

  • Crude Extraction:

    • Suspend dry cyanobacterial biomass (e.g., Spirulina platensis) in 0.1 M sodium phosphate buffer (pH 7.0) at a 1:25 (w/v) ratio at 4°C.[1][5]

    • Lyse the cells using 3-5 cycles of freezing (-20°C) and thawing (4°C).[1]

    • Centrifuge the lysate to pellet cell debris and collect the blue supernatant.[5]

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract at 4°C with gentle stirring to achieve 65-75% saturation.[1]

    • Allow precipitation to occur overnight with continuous stirring.

    • Centrifuge to collect the precipitated C-phycocyanin pellet.

  • Purification:

    • Resuspend the pellet in a minimal volume of phosphate buffer and dialyze against the same buffer to remove excess ammonium sulfate.

    • For higher purity, perform ion-exchange chromatography on a DEAE column, eluting with a pH gradient.[1][6]

    • Assess purity using the A620/A280 ratio.[1][7]

Protocol 2: Cleavage of this compound from C-Phycocyanin

  • Methanolysis (Conventional Method):

    • Reflux the purified C-phycocyanin in methanol for an extended period (e.g., 16 hours) to cleave the thioether linkage.[3]

  • Pressurized Liquid Extraction (PLE):

    • Perform consecutive extraction cycles with ethanol at 125°C and 100 bar.[8] This method is faster and can be more efficient.

    • Collect the ethanol extract containing the cleaved this compound.

    • Concentrate the extract under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Phycobiliprotein Extraction & Purification cluster_cleavage This compound Cleavage & Purification Biomass Cyanobacterial Biomass Lysis Cell Lysis (Freeze-Thaw/Sonication) Biomass->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 CrudeExtract Crude Extract Centrifugation1->CrudeExtract Precipitation Ammonium Sulfate Precipitation CrudeExtract->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Dialysis Dialysis Centrifugation2->Dialysis Chromatography Ion-Exchange Chromatography Dialysis->Chromatography PureProtein Pure Phycobiliprotein (A620/A280 > 4.0) Chromatography->PureProtein Cleavage Cleavage Reaction (Methanolysis/PLE) PureProtein->Cleavage Extraction Solvent Extraction Cleavage->Extraction Concentration Concentration Extraction->Concentration FinalPurification Final Purification (e.g., HPLC) Concentration->FinalPurification PurePUB Pure this compound FinalPurification->PurePUB

Caption: Experimental workflow for this compound purification.

troubleshooting_low_yield Start Low this compound Yield CheckExtract Check Initial Phycobiliprotein Extract Start->CheckExtract LowYield Low Yield / Pale Color CheckExtract->LowYield No LowPurity Low Purity / Greenish CheckExtract->LowPurity No GoodExtract Good Yield & Purity CheckExtract->GoodExtract Yes TroubleshootLysis Optimize Cell Lysis & Extraction Buffer LowYield->TroubleshootLysis TroubleshootDegradation Control Temperature & Light LowYield->TroubleshootDegradation TroubleshootPurification Improve Purification Steps (Precipitation, Chromatography) LowPurity->TroubleshootPurification CheckCleavage Evaluate Cleavage Step GoodExtract->CheckCleavage TroubleshootLysis->CheckExtract TroubleshootDegradation->CheckExtract TroubleshootPurification->CheckExtract TroubleshootCleavage Optimize Cleavage Method & Conditions CheckCleavage->TroubleshootCleavage Low Final Yield FinalYield Improved Yield CheckCleavage->FinalYield Good Final Yield TroubleshootCleavage->FinalYield

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing HPLC-MS for Phycourobilin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Phycourobilin.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound, and what m/z value should I look for?

A1: this compound has a molecular formula of C₃₃H₄₂N₄O₆ and a molar mass of 590.71 g/mol .[1] In positive ion mode electrospray ionization (ESI+), you should primarily look for the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 591.7.

Q2: What type of HPLC column is suitable for this compound analysis?

A2: A reversed-phase C18 column is a good starting point for the separation of phycobilins. A column with specifications such as 4.6 x 250 mm and a 5 µm particle size has been shown to be effective for the related compound, phycocyanobilin.[2]

Q3: What are the recommended mobile phases for this compound analysis?

A3: A common mobile phase composition for related compounds consists of a gradient of water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) with the same acid concentration as solvent B.[2] The acid helps to improve peak shape by protonating the analyte.

Q4: How can I improve the stability of this compound during sample preparation and analysis?

A4: Phycobilins, the class of compounds this compound belongs to, are known to be sensitive to light, temperature, and pH.[3][4] To enhance stability, it is recommended to work with samples protected from light, maintain low temperatures (e.g., using a cooled autosampler), and keep the pH of solutions within a stable range, generally between 5.5 and 6.0.[3]

Troubleshooting Guides

Issue 1: No or Low Signal Intensity
Possible Cause Troubleshooting Step
Incorrect m/z settings Confirm you are monitoring for the correct [M+H]⁺ ion of this compound (m/z 591.7). Also, check for the presence of other adducts (e.g., [M+Na]⁺).
Analyte Degradation Prepare fresh samples and standards, ensuring they are protected from light and kept at a low temperature.[3][4] Check the pH of your sample and mobile phases to ensure they are within the optimal stability range (pH 5.5-6.0).
Poor Ionization Ensure the mobile phase contains an appropriate modifier like formic acid or acetic acid to promote protonation. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
MS Detector Issue Perform a system suitability test with a known standard to ensure the mass spectrometer is functioning correctly.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Troubleshooting Step
Secondary Interactions with Column Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to minimize interactions with residual silanols on the column.
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.
Pump Performance Issues Check for leaks in the HPLC system and ensure the pumps are delivering a consistent flow rate.
Changes in Mobile Phase Composition Prepare fresh mobile phases daily to avoid changes in composition due to evaporation.
Temperature Fluctuations Use a column oven to maintain a consistent column temperature.

Experimental Protocols

Suggested HPLC-MS Method for this compound (Adaptation from Phycocyanobilin Method)

This protocol is a starting point and requires optimization and validation.

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A starting point could be a linear gradient from 20% B to 100% B over 20-30 minutes. This needs to be optimized for your specific column and system.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Positive (ESI+).

  • Scan Mode: Full scan to identify the precursor ion (m/z 591.7), followed by product ion scans (MS/MS) to identify characteristic fragments.

  • Collision Energy: This will need to be optimized for your specific instrument. A starting point could be a ramp from 10-40 eV to find the optimal fragmentation energy.

Quantitative Data

Parameter Result
Retention Time (min)
Precursor Ion (m/z) 591.7
Product Ion(s) (m/z) To be determined
Linearity Range (µg/mL)
Correlation Coefficient (r²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Recovery (%)
Precision (%RSD)

Visualizations

hplc_ms_workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis extraction Extraction from Cyanobacteria filtration Filtration extraction->filtration dilution Dilution filtration->dilution injection Injection dilution->injection column C18 Column injection->column gradient Gradient Elution column->gradient esi ESI Source gradient->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2 integration Peak Integration ms2->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC-MS analysis of this compound.

phycourobilin_biosynthesis heme Heme biliverdin Biliverdin IXα heme->biliverdin Heme Oxygenase peb Phycoerythrobilin biliverdin->peb PEB Synthase pub This compound peb->pub Lyase-Isomerase

Caption: Biosynthetic pathway of this compound.[5][6]

References

Technical Support Center: Improving the Stability of Phycourobilin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to enhancing the stability of Phycourobilin (PUB) and other phycobiliproteins in aqueous solutions. This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges of working with these light-sensitive molecules.

Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation with this compound.

Issue Potential Cause(s) Recommended Solutions
Rapid loss of color or change from blue/violet to a greenish or colorless solution. Oxidative Degradation: The open-chain tetrapyrrole structure of phycobilins is highly susceptible to oxidation, which is accelerated by light and the presence of reactive oxygen species.[1][2]- Work under dim light or use amber-colored vials to minimize light exposure.[1]- Degas aqueous solutions to remove dissolved oxygen.- Add antioxidants such as ascorbic acid, citric acid, or benzoic acid to the solution.[3][4]
Precipitation or aggregation of the phycobiliprotein. Suboptimal pH: Phycobiliproteins have an optimal pH range for stability, and deviations can lead to denaturation and aggregation.[5]- Adjust the pH of the solution to a range of 5.5-6.0 for optimal stability.[5]- If using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent in the aqueous buffer is low.
Inconsistent experimental results. Environmental Fluctuations: Temperature, light exposure, and pH can all impact the stability of this compound, leading to variability in results.[1][5]- Use a temperature-controlled environment such as a water bath or incubator.[1]- Standardize light conditions for all experiments or perform them in the dark.[1]- Prepare fresh buffers for each experiment and verify the pH before use.[1]
Degradation during storage. Improper Storage Conditions: Long-term storage without appropriate measures can lead to significant degradation.- For short-term storage, keep aqueous solutions at 4°C in the dark.[1]- For long-term storage, consider freezing at -20°C or lower.[6]- Encapsulation techniques can also enhance long-term stability.[5]

Frequently Asked Questions (FAQs)

1. What are the primary factors that cause this compound degradation in aqueous solutions?

The primary cause of this compound degradation is oxidation, which is significantly accelerated by exposure to light and elevated temperatures.[1] The linear tetrapyrrole structure of phycobilins makes them susceptible to attack by reactive oxygen species.

2. What is the optimal pH for maintaining the stability of phycobiliproteins like this compound?

The optimal pH range for the stability of phycocyanin, a closely related phycobiliprotein, is between 5.5 and 6.0.[5] It is recommended to maintain the pH within this range to minimize degradation.

3. How does temperature affect the stability of this compound?

Phycobiliproteins are sensitive to heat. While they are generally stable at temperatures up to 45°C, higher temperatures lead to denaturation and accelerated degradation.[5] For instance, the half-life of phycocyanin decreases significantly as the temperature rises above this threshold.

4. Can I use preservatives to stabilize my this compound solution?

Yes, several preservatives can enhance the stability of phycobiliproteins. Sugars such as glucose and sucrose, as well as acids like citric acid and benzoic acid, have been shown to be effective.[3][4][7] These agents can protect the protein structure and chelate metal ions that may catalyze degradation.

5. What is encapsulation and how can it improve this compound stability?

Encapsulation involves entrapping the phycobiliprotein within a protective matrix, such as nanofibers, microparticles, or nanoparticles.[5] This technique can shield the molecule from environmental stressors like light, heat, and oxygen, thereby significantly enhancing its stability.[5]

Quantitative Data on Phycobiliprotein Stability

The following tables summarize key data on the stability of phycocyanin, which serves as a valuable reference for this compound.

Table 1: Effect of Temperature on the Half-Life of C-Phycocyanin at pH 6.0

Temperature (°C)Half-life (t1/2) in minutes
47309.4 ± 12.0[5]
5514.5 ± 4.2[5]

Table 2: Effect of pH on the Stability of Phycocyanin

pHStability
3.0 - 4.0Lower stability, color changes to green[5]
5.5 - 6.0Optimal stability[5]
7.0Less stable than at pH 5.5-6.0[5][8]

Experimental Protocols

Protocol 1: General Procedure for Enhancing this compound Stability with Additives

  • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0).

  • Prepare stock solutions of the desired additives (e.g., 1 M glucose, 1 M sucrose, 100 mM citric acid).

  • To the this compound solution, add the desired concentration of the additive. For example, for a final concentration of 20% glucose, add the appropriate volume of the 1 M glucose stock.

  • Gently mix the solution.

  • Store the stabilized solution in an amber-colored vial at 4°C.

  • Monitor the stability over time by measuring the absorbance at the characteristic wavelength of this compound.

Visualizations

DegradationPathway PUB This compound (Aqueous Solution) Degradation Oxidative Degradation PUB->Degradation Stressor Stressors Stressor->Degradation Light, Heat, Oxygen Products Degradation Products (Colorless) Degradation->Products TroubleshootingFlowchart start Start: This compound solution is unstable check_light Is the solution protected from light? start->check_light protect_light Use amber vials and work in dim light check_light->protect_light No check_temp Is the temperature controlled and below 45°C? check_light->check_temp Yes protect_light->check_temp control_temp Use a temperature- controlled environment check_temp->control_temp No check_ph Is the pH between 5.5 and 6.0? check_temp->check_ph Yes control_temp->check_ph adjust_ph Adjust pH to 5.5-6.0 check_ph->adjust_ph No add_stabilizers Consider adding stabilizers (sugars, acids) check_ph->add_stabilizers Yes adjust_ph->add_stabilizers end Stable Solution add_stabilizers->end

References

Technical Support Center: Phycourobilin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phycourobilin (PUB) quantification. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: this compound is one of four types of phycobilins, which are light-capturing pigments.[1] The primary challenges in its quantification stem from its inherent instability and the complexity of biological matrices. Like other phycobilins, PUB is sensitive to factors such as temperature, light, and pH, which can lead to degradation and inaccurate measurements.[2] Furthermore, its quantification is often indirect, inferred from the analysis of the phycoerythrin (PE) protein to which it is covalently bound.[3] Separating PUB from other spectrally similar phycobilins like phycoerythrobilin (B231632) (PEB) also presents a significant analytical hurdle.[3]

Q2: Which analytical methods are most suitable for this compound quantification?

A2: The choice of method depends on the required specificity and sensitivity.

  • Spectrophotometry: This is a rapid method for estimating the concentration of the parent phycobiliprotein (phycoerythrin), from which PUB content can be inferred. However, it is prone to interference from other pigments like chlorophyll (B73375) and other phycobilins that have overlapping absorption spectra.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector, offers high specificity by separating the phycobiliproteins or their constituent chromophores before quantification.[4][2][7] This is the preferred method for accurate and validated quantification.

  • Mass Spectrometry (MS): Techniques like top-down MS can be used to characterize the different chromophores, including PUB, that are bound to the protein subunits, providing detailed structural and quantitative information.[3]

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is intrinsically linked to the stability of its parent phycobiliprotein. For instance, phycocyanin, a related phycobiliprotein, is most stable within a pH range of 5.5 to 6.0.[8] Deviations into more acidic or alkaline conditions can lead to protein denaturation and subsequent degradation of the attached chromophore.[8] For free phycocyanobilin, a related pigment, oxidation rates increase with rising pH, while aggregation and low solubility are issues at lower pH levels.[9][10]

Q4: What are recommended storage conditions for samples containing this compound?

A4: To ensure the stability of this compound and its parent protein, samples should be stored at low temperatures (4°C for short-term and -20°C or lower for long-term) and protected from light.[2][8] Maintaining an optimal pH between 5.5 and 6.0 in buffered solutions can also enhance stability.[8] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the protein structure.[11]

Troubleshooting Guides

Issue 1: Low Yield or Recovery After Extraction
Possible CauseRecommended Solution
Inefficient Cell Lysis The polysaccharides in algal cell walls can hinder extraction. Employ mechanical disruption methods like sonication, homogenization, or repeated freeze-thaw cycles in combination with enzymatic digestion for more effective cell lysis.[12]
Incorrect Extraction Buffer The choice of buffer and its pH are critical. A sodium phosphate (B84403) buffer (0.1 M, pH 7.0) is commonly effective. However, optimization may be required for different species; for example, an acetate (B1210297) buffer (0.1 M, pH 6.0) yielded better results for Microchaete.
Degradation During Extraction Phycobiliproteins are sensitive to heat.[4] Perform all extraction steps at low temperatures (e.g., 4°C) and in low light conditions to minimize thermal and photo-degradation.[2]
Issue 2: Inaccurate Spectrophotometric Readings
Possible CauseRecommended Solution
Contamination with Chlorophyll Chlorophyll has an absorption spectrum that can overlap with phycobiliproteins, leading to overestimation.[4][13] Measure a full spectrum (e.g., 280-750 nm) to detect chlorophyll contamination. If present, further purification of the extract is necessary.[4]
Incorrect Wavelengths or Extinction Coefficients The absorption maxima of phycobiliproteins can vary between species.[4][6] It is recommended to validate the spectrophotometric method for each specific strain by determining the precise absorption maxima and, if possible, the specific extinction coefficients.[6][14]
Light Scattering from Particulates Suspended particles in the extract can cause light scattering, leading to an artificially high and noisy baseline. Centrifuge the sample and filter the supernatant through a 0.2 or 0.45 µm filter before measurement.
Issue 3: Poor Peak Resolution or Tailing in HPLC Analysis
Possible CauseRecommended Solution
Sample Degradation Phycobilins are unstable.[2] Prepare samples fresh, keep them cool (e.g., in an autosampler set to 4°C), and work under low light conditions to prevent degradation during the analysis sequence.[2]
Suboptimal Mobile Phase An incorrect mobile phase composition or pH can lead to poor separation. A common starting point is a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), which helps to reduce peak tailing by minimizing secondary interactions with the column.[2]
Column Contamination or Damage Accumulation of matrix components can damage the column, causing peak distortion.[2] Always use a guard column and flush the system thoroughly between runs. If the problem persists, replace the column.[2][15]
Air Bubbles in the System Air bubbles in the pump or detector can cause baseline noise and affect retention times.[2][16] Degas the mobile phase before use and purge the system to remove any trapped air.[2]

Experimental Protocols & Data

Protocol: HPLC-PDA Method for Phycocyanobilin (PCB) Analysis

This protocol is adapted from a validated method for the quantification of Phycocyanobilin (PCB), a closely related and structurally similar phycobilin (B1239373), and serves as an excellent starting point for developing a PUB-specific method.[17]

  • Sample Preparation:

    • Accurately weigh 2.0 g of the dried extract and dissolve it in 10 mL of 20% methanol.

    • Vortex the solution thoroughly.

    • Centrifuge at 10,416 × g at 4°C for 10 minutes.

    • Filter the supernatant through a 0.2 μm PVDF syringe filter before HPLC analysis.[17]

  • HPLC-PDA Conditions:

    • Column: YMC-Pack Pro C18 (4.6 × 250 mm, 5 μm).[17]

    • Mobile Phase: Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 10 μL.[17]

    • Column Temperature: 26°C.[17]

    • Gradient Program:

      • 0-7 min: 28% B

      • 7-13 min: Increase to 38% B

      • 13-21 min: Hold at 38% B

      • 21-25 min: Increase to 100% B

      • 25-30 min: Hold at 100% B

      • 30-32 min: Return to 28% B

      • 32-45 min: Hold at 28% B[17]

    • Detection: Monitor at the specific absorbance maximum for PUB. For reference, PCB is detected at 375 nm.[2]

Table 1: HPLC Method Validation Data for Phycocyanobilin (PCB)

This data provides typical performance metrics for a well-validated phycobilin quantification method.

ParameterResult
Linearity Range3.125 - 50 µg/mL
Correlation Coefficient (r²)1.0000
Limit of Detection (LOD)0.22 µg/mL
Limit of Quantification (LOQ)0.67 µg/mL
Recovery97.75 - 103.36%
Intra-day Precision (RSD)1.61%
Inter-day Precision (RSD)0.71%
Source: Adapted from a validated HPLC-PDA method for PCB.[17]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Biomass Algal Biomass Lysis Cell Lysis (Freeze-Thaw / Sonication) Biomass->Lysis Extraction Extraction (Aqueous Buffer, 4°C) Lysis->Extraction Clarification Clarification (Centrifugation / Filtration) Extraction->Clarification Purification Purification (Optional) (e.g., Chromatography) Clarification->Purification For high purity Quant_Spec Spectrophotometry Clarification->Quant_Spec Rapid screening Quant_HPLC HPLC-PDA/MS Analysis Purification->Quant_HPLC High specificity Data Data Analysis & Quantification Quant_HPLC->Data Quant_Spec->Data

Caption: General workflow for the extraction and quantification of this compound.

Troubleshooting Logic: Low HPLC Peak Intensity

G start Low or No Peak Detected in HPLC Analysis check_sample Is the sample degraded? start->check_sample check_method Is the HPLC method optimized? check_sample->check_method No sol_sample Solution: Prepare fresh samples, use refrigerated autosampler, work in low light. check_sample->sol_sample Yes check_system Is the instrument functioning correctly? check_method->check_system Yes sol_method Solution: Verify column, mobile phase, gradient, and detector wavelength. check_method->sol_method No sol_system Solution: Check for leaks, bubbles. Verify detector lamp. Run system suitability test. check_system->sol_system No end_node Problem Resolved check_system->end_node Yes sol_sample->end_node sol_method->end_node sol_system->end_node

Caption: Troubleshooting flowchart for low peak intensity in HPLC analysis.

Simplified Heme Catabolism Pathway

G heme Heme biliverdin Biliverdin heme->biliverdin Heme Oxygenase pcb Phycocyanobilin (PCB) biliverdin->pcb PCB Synthase peb Phycoerythrobilin (PEB) pcb->peb PEB Synthase phycobiliproteins Assembly into Phycobiliproteins pcb->phycobiliproteins pub This compound (PUB) peb->pub Isomerase (?) peb->phycobiliproteins pub->phycobiliproteins

Caption: Simplified biosynthetic pathway leading to different phycobilins.

References

How to resolve Phycourobilin peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phycourobilin (PUB) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

This compound (PUB) is a yellow, open-chain tetrapyrrole chromophore found in certain phycobiliproteins, such as phycoerythrin.[1] Its analysis can be challenging due to its structural similarity to other phycobilins like phycoerythrobilin (B231632) (PEB), leading to potential co-elution. Furthermore, as a polar and potentially ionizable molecule, its chromatographic behavior is sensitive to mobile phase pH and composition, which can lead to issues like peak tailing and broadening if not properly controlled.[2][3]

Q2: What is a good starting point for developing an HPLC method for this compound?

A good starting point is to adapt a validated method for a similar compound, Phycocyanobilin (PCB). A reversed-phase C18 column is a common choice.[4] The mobile phase typically consists of a gradient of water and acetonitrile (B52724) (ACN), with an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape and retention.[4][5] Detection is usually performed using a photodiode array (PDA) detector, monitoring at the maximum absorbance of PUB (around 495 nm).[6]

Q3: How does mobile phase pH affect the separation of this compound?

The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like this compound.[3][7] Using an acidic mobile phase (e.g., with 0.1% TFA, resulting in a pH of about 2-3) ensures that the carboxylic acid groups on the molecule are protonated, reducing their polarity and leading to better retention on a reversed-phase column.[2][8] This also minimizes interactions with residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing.[2]

Q4: Should I use a C18 or a C8 column for this compound analysis?

Both C18 and C8 columns can be used for reversed-phase chromatography of phycobilins.[9]

  • C18 columns have longer alkyl chains and are more hydrophobic, providing stronger retention for non-polar compounds.[10][11] They are a good first choice for separating complex mixtures of phycobilins.[4]

  • C8 columns have shorter alkyl chains and are less hydrophobic, resulting in shorter retention times.[10][11] They can be advantageous if you need a faster analysis time and your sample is not overly complex.

The choice between C18 and C8 will depend on the specific sample matrix and the other phycobilins present.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution with Phycoerythrobilin (PEB)

Q: My this compound peak is not well-separated from the Phycoerythrobilin peak. How can I improve the resolution?

A: Co-elution of structurally similar compounds is a common challenge. Here are several strategies to improve resolution:

  • Optimize the Gradient Profile: A shallower gradient (a slower increase in the percentage of organic solvent) can increase the interaction time of the analytes with the stationary phase, often leading to better separation.[12]

  • Adjust the Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or using a mixture of both. Different organic solvents can alter the selectivity of the separation.

    • Modify the Acidic Additive: While TFA is common, other acidic modifiers like formic acid can be tested.[13] Different counter-ions can influence the retention behavior of the analytes differently.

  • Change the Stationary Phase: If mobile phase optimization is unsuccessful, consider trying a column with a different selectivity, for instance, a phenyl-hexyl column, which can provide alternative interactions.[14]

  • Lower the Temperature: Reducing the column temperature can sometimes increase selectivity and improve the resolution of closely eluting peaks.

Issue 2: Peak Tailing

Q: The peak for this compound is showing significant tailing. What are the causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Check the Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3) by using an additive like 0.1% TFA.[2][8] This suppresses the ionization of both the this compound and the residual silanol groups on the column packing, minimizing unwanted interactions.

  • Use an End-Capped Column: Modern, high-quality, end-capped C18 columns have fewer free silanol groups, which reduces the likelihood of peak tailing for polar and ionizable compounds.

  • Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base to the mobile phase can help to mask the active silanol sites. However, this is a more advanced technique and should be approached with caution as it can affect the overall chromatography.

Issue 3: Peak Broadening

Q: My this compound peak is broad, which is affecting sensitivity and resolution. What can I do?

A: Peak broadening can be caused by several factors related to the column, the HPLC system, or the method itself.

  • Column Efficiency:

    • Column Age: Over time, columns can lose efficiency. If the column is old or has been used extensively, it may need to be replaced.

    • Column Contamination: A blocked frit or contamination at the head of the column can cause peak broadening. Try flushing the column or, if possible, reversing it and washing it according to the manufacturer's instructions.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to peak broadening. Ensure that the tubing is as short and narrow as possible.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the peak to broaden. Whenever possible, dissolve your sample in the initial mobile phase.[15]

  • Injection Volume: Injecting too large a volume of sample can overload the column and lead to broad peaks. Try reducing the injection volume.

Data Presentation

The following table summarizes typical starting conditions and expected (illustrative) results for the HPLC analysis of this compound (PUB) and its common co-eluent, Phycoerythrobilin (PEB). These values are based on methods for similar compounds and are intended as a guide for method development.[4]

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient 20-50% B in 20 min20-50% B in 30 min25-60% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Temperature 30 °C25 °C35 °C
Retention Time PUB ~12.5 min~14.8 min~10.2 min
Retention Time PEB ~13.2 min~15.8 min~11.0 min
Resolution (PUB/PEB) ~1.3~1.8~1.4

Experimental Protocols

Protocol 1: Cleavage of Phycobilins from Phycobiliproteins

This protocol describes the cleavage of phycobilin (B1239373) chromophores from their apoproteins using methanolysis, adapted from methods for related compounds.[16][17]

  • Preparation: Lyophilize the purified phycobiliprotein (e.g., phycoerythrin) to obtain a dry powder.

  • Methanolysis: Resuspend the dried protein in boiling methanol in a round-bottom flask fitted with a reflux condenser.

  • Reflux: Heat the mixture under reflux for 4-16 hours. The progress of the cleavage can be monitored by taking small aliquots of the solution over time and analyzing them by HPLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool and then remove the methanol using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for HPLC analysis, such as the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC.

Protocol 2: HPLC Analysis of this compound

This protocol provides a starting method for the HPLC analysis of this compound, based on a validated method for Phycocyanobilin.[4]

  • HPLC System: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and a PDA detector.

  • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length).

  • Mobile Phase:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B (linear gradient)

    • 25-30 min: 50% to 90% B (linear gradient for column wash)

    • 30-35 min: 90% B (hold)

    • 35-36 min: 90% to 20% B (return to initial conditions)

    • 36-45 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detection: PDA detector monitoring at 495 nm for this compound.

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution for this compound issue Identify the Issue start->issue tailing tailing issue->tailing Peak Tailing broadening broadening issue->broadening Peak Broadening coelution coelution issue->coelution Co-elution check_ph check_ph tailing->check_ph Check Mobile Phase pH check_column_broadening check_column_broadening broadening->check_column_broadening Check Column Condition optimize_gradient optimize_gradient coelution->optimize_gradient Optimize Gradient ph_ok ph_ok check_ph->ph_ok pH is acidic (2-3) adjust_ph adjust_ph check_ph->adjust_ph pH is not optimal check_column_tailing check_column_tailing ph_ok->check_column_tailing Check Column reanalyze_tailing reanalyze_tailing adjust_ph->reanalyze_tailing Add 0.1% TFA/Formic Acid end_tailing Problem Resolved reanalyze_tailing->end_tailing old_column old_column check_column_tailing->old_column Old/non-endcapped column column_ok_tailing column_ok_tailing check_column_tailing->column_ok_tailing Column is appropriate replace_column_tailing replace_column_tailing old_column->replace_column_tailing Use new end-capped column replace_column_tailing->end_tailing consider_additives consider_additives column_ok_tailing->consider_additives Consider competing base (advanced) consider_additives->end_tailing flush_column flush_column check_column_broadening->flush_column Contaminated/Blocked column_ok_broadening column_ok_broadening check_column_broadening->column_ok_broadening Column is OK reanalyze_broadening reanalyze_broadening flush_column->reanalyze_broadening Flush or replace column end_broadening Problem Resolved reanalyze_broadening->end_broadening check_system check_system column_ok_broadening->check_system Check HPLC System extra_column_vol extra_column_vol check_system->extra_column_vol Excessive extra-column volume system_ok system_ok check_system->system_ok System is OK optimize_tubing optimize_tubing extra_column_vol->optimize_tubing Use shorter/narrower tubing optimize_tubing->end_broadening check_method_broadening check_method_broadening system_ok->check_method_broadening Check Method Parameters sample_solvent sample_solvent check_method_broadening->sample_solvent Sample solvent too strong inj_vol inj_vol check_method_broadening->inj_vol Injection volume too high change_sample_solvent change_sample_solvent sample_solvent->change_sample_solvent Dissolve sample in mobile phase change_sample_solvent->end_broadening reduce_inj_vol reduce_inj_vol inj_vol->reduce_inj_vol Reduce injection volume reduce_inj_vol->end_broadening shallower_gradient shallower_gradient optimize_gradient->shallower_gradient Make gradient shallower gradient_ok gradient_ok optimize_gradient->gradient_ok Gradient optimized reanalyze_coelution reanalyze_coelution shallower_gradient->reanalyze_coelution Re-analyze end_coelution Problem Resolved reanalyze_coelution->end_coelution optimize_mobile_phase optimize_mobile_phase gradient_ok->optimize_mobile_phase Optimize Mobile Phase change_modifier change_modifier optimize_mobile_phase->change_modifier Change organic modifier (ACN to MeOH) change_additive change_additive optimize_mobile_phase->change_additive Change acidic additive (TFA to Formic Acid) mobile_phase_ok mobile_phase_ok optimize_mobile_phase->mobile_phase_ok Mobile phase optimized change_modifier->reanalyze_coelution change_additive->reanalyze_coelution change_column change_column mobile_phase_ok->change_column Change Column different_selectivity different_selectivity change_column->different_selectivity Use column with different selectivity (e.g., Phenyl-Hexyl) different_selectivity->reanalyze_coelution

Caption: A logical workflow for troubleshooting common this compound peak issues in HPLC.

ExperimentalWorkflow start Start: Purified Phycobiliprotein (e.g., Phycoerythrin) step1 Lyophilize to obtain dry powder start->step1 step2 Cleavage: Reflux in boiling methanol step1->step2 step3 Remove solvent by rotary evaporation step2->step3 step4 Reconstitute in initial mobile phase step3->step4 step5 Filter sample (0.22 µm) step4->step5 step6 Inject into HPLC system step5->step6 step7 Analyze with PDA detector at 495 nm step6->step7 end End: Chromatogram with this compound peak step7->end

Caption: Experimental workflow for this compound analysis from purified phycobiliproteins.

References

Technical Support Center: Optimization of Phycourobilin Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of phycourobilin (PUB) to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PUB) and why is it used for antibody conjugation?

This compound is a yellow-orange tetrapyrrole chromophore found in phycobiliproteins, which are fluorescent proteins derived from cyanobacteria and red algae.[1][2] It is used as a fluorescent label for antibodies due to its unique spectral properties, including a strong absorption maximum around 495 nm.[3][4] This makes it a valuable tool for various immunoassays, including flow cytometry and fluorescence microscopy.[1]

Q2: What are the most common chemical methods for conjugating PUB to antibodies?

The most prevalent methods for antibody conjugation involve targeting primary amines (e.g., on lysine (B10760008) residues) or free sulfhydryl groups (from reduced cysteine residues). Amine-reactive conjugations often utilize N-hydroxysuccinimide (NHS) esters of the fluorophore, which form stable amide bonds with the antibody.[3] Thiol-reactive conjugations typically employ maleimide (B117702) chemistry to create stable thioether bonds.

Q3: What is the ideal Dye-to-Protein (D:P) or Degree of Labeling (DOL) ratio for PUB-antibody conjugates?

The optimal Degree of Labeling (DOL) for antibody conjugates generally falls between 2 and 10.[4] However, the ideal ratio is dependent on the specific antibody and the intended application. Over-labeling can lead to fluorescence quenching and potential loss of antibody binding affinity, while under-labeling may result in a weak signal.[3][4] It is recommended to perform small-scale test conjugations with varying molar ratios to determine the optimal DOL for your experiment.

Q4: How do I calculate the Degree of Labeling (DOL) for my PUB-antibody conjugate?

The DOL can be determined spectrophotometrically after removing all unconjugated this compound. You will need to measure the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of PUB (~495 nm).

The formula for calculating the DOL is:

Where:

  • A_max : Absorbance of the conjugate at the wavelength maximum of PUB (~495 nm).

  • ε_protein : Molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

  • A_280 : Absorbance of the conjugate at 280 nm.

  • CF : Correction Factor (A₂₈₀ of dye / Aₘₐₓ of dye). This should be determined experimentally with your specific PUB.

  • ε_dye : Molar extinction coefficient of PUB at its A_max (ε = 104,000 M⁻¹cm⁻¹ at 495 nm).[3]

Q5: How should I purify my PUB-antibody conjugate after the reaction?

Purification is crucial to remove unconjugated PUB, which can interfere with accurate DOL determination and downstream applications. The most common method for purifying antibody conjugates is size-exclusion chromatography (SEC), which effectively separates the larger antibody conjugate from the smaller, free dye molecules.[1][5]

Q6: What are the recommended storage conditions for PUB-antibody conjugates?

For long-term storage, it is recommended to store the conjugate undiluted.[6][7] Phycobiliprotein conjugates like those with R-Phycoerythrin (RPE) and Allophycocyanin (APC) should not be frozen at -20°C without a cryoprotectant like 50% glycerol (B35011).[6] In the presence of 50% glycerol, conjugates can be stable for up to 2 years at -20°C.[6] For short-term storage (up to 18 months), 4°C is suitable, and the addition of stabilizers like BSA or antimicrobial agents like sodium azide (B81097) may be beneficial, depending on the antibody's tolerance.[6] Always protect fluorescently labeled antibodies from light.[8]

Troubleshooting Guide

Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal Inefficient Conjugation: Interfering substances in the antibody buffer (e.g., Tris, glycine, sodium azide), low antibody concentration (<0.5 mg/mL), or impure antibody (>95% purity recommended).[7]Perform buffer exchange to remove interfering substances. Concentrate the antibody if necessary. Use a highly purified antibody.
Fluorescence Quenching: Over-labeling of the antibody (high DOL).Optimize the dye:protein molar ratio by performing trial conjugations with lower ratios.
Incorrect pH for Conjugation: NHS-ester reactions require a slightly basic pH (8.0-9.0) to be efficient.Ensure the conjugation buffer is at the optimal pH for the chosen chemistry.
Precipitation of the Conjugate Aggregation: Phycobiliproteins are large, and conjugation can increase the hydrophobicity of the antibody, leading to aggregation.[3][9] This can be exacerbated by high concentrations of the labeling reagent, unfavorable buffer conditions, or the use of organic solvents to dissolve the dye.[2][9]Add the dissolved PUB-NHS ester to the antibody solution slowly with gentle mixing.[2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] Optimize the buffer by adding stabilizing agents like glycerol or arginine.[2] Perform the conjugation at a lower protein concentration.[2]
Loss of Antibody Activity/Specificity Modification of Antigen-Binding Site: The conjugation chemistry may have modified critical amino acid residues within the antibody's antigen-binding site.Consider using site-specific conjugation methods that target regions of the antibody away from the binding site.
Conformational Changes: The attachment of the bulky this compound molecule may have altered the antibody's structure.This is an inherent risk with random conjugation. Optimizing for a lower DOL may help mitigate this.
Difficulty Resuspending Lyophilized Reagent Moisture Contamination: The lyophilized pellet may have absorbed moisture, causing it to shrink and become difficult to resuspend.[7]Store lyophilized reagents in a desiccator at the recommended temperature (e.g., -20°C).[7]

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

Objective: To prepare a purified antibody solution in a conjugation-compatible buffer.

Materials:

  • Antibody solution

  • Buffer exchange column (e.g., spin column with an appropriate molecular weight cut-off)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS-ester chemistry)

  • Microcentrifuge

Procedure:

  • Equilibrate the buffer exchange column with the conjugation buffer according to the manufacturer's instructions.

  • Load the antibody solution onto the column.

  • Centrifuge the column to exchange the buffer.

  • Repeat the buffer exchange process 2-3 times to ensure complete removal of any interfering substances.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm. The antibody concentration should ideally be between 2-10 mg/mL for optimal labeling.

Protocol 2: this compound-NHS Ester Conjugation to an Antibody

Objective: To covalently link an NHS-ester activated this compound to an antibody.

Materials:

  • Purified antibody in conjugation buffer (from Protocol 1)

  • This compound-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction tubes

  • Rotator or shaker

Procedure:

  • Prepare a stock solution of the PUB-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL) immediately before use.

  • Calculate the required volume of the PUB-NHS ester stock solution to achieve the desired molar excess (e.g., a starting point of 10:1 dye:antibody molar ratio).

  • While gently vortexing, add the calculated volume of the PUB-NHS ester stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle rotation.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

Protocol 3: Purification of the PUB-Antibody Conjugate

Objective: To remove unconjugated this compound from the conjugation reaction mixture.

Materials:

  • Conjugation reaction mixture

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Fraction collection tubes

Procedure:

  • Equilibrate the SEC column with the elution buffer according to the manufacturer's instructions.

  • Carefully load the conjugation reaction mixture onto the center of the column bed.

  • Allow the sample to enter the column bed, then begin adding the elution buffer.

  • Collect fractions as the colored conjugate band moves down the column. The first colored band to elute will be the PUB-antibody conjugate.

  • Pool the fractions containing the purified conjugate.

Data Presentation

Table 1: Recommended Starting Molar Ratios for PUB-Antibody Conjugation

Molar Ratio (PUB:Antibody)Expected Outcome
5:1Lower degree of labeling, may be optimal for sensitive antibodies.
10:1Good starting point for most antibodies.
15:1Higher degree of labeling, may increase signal but also risk of quenching and aggregation.
20:1High degree of labeling, increased risk of negative effects on antibody function.

Table 2: Key Parameters for DOL Calculation of PUB-Antibody Conjugates

ParameterValueReference
Molar Extinction Coefficient of IgG (ε_protein) at 280 nm~210,000 M⁻¹cm⁻¹[4]
Molar Extinction Coefficient of PUB (ε_dye) at ~495 nm104,000 M⁻¹cm⁻¹[3]
Correction Factor (CF) for PUB at 280 nmTo be determined experimentally (A₂₈₀ of dye / Aₘₐₓ of dye)[4]

Visualizations

experimental_workflow cluster_pre_conjugation Pre-Conjugation cluster_conjugation Conjugation cluster_post_conjugation Post-Conjugation antibody_prep Antibody Preparation buffer_exchange Buffer Exchange antibody_prep->buffer_exchange concentration_check Concentration Check buffer_exchange->concentration_check reaction Conjugation Reaction concentration_check->reaction dye_prep PUB-NHS Ester Preparation dye_prep->reaction purification Purification (SEC) reaction->purification characterization Characterization (DOL) purification->characterization storage Storage characterization->storage

Caption: Overview of the this compound-Antibody Conjugation Workflow.

troubleshooting_logic start Start Troubleshooting low_signal Low/No Fluorescence Signal? start->low_signal precipitation Precipitation Occurred? low_signal->precipitation No check_buffer Check Antibody Buffer for Interfering Substances low_signal->check_buffer Yes activity_loss Loss of Antibody Activity? precipitation->activity_loss No slow_addition Slow Reagent Addition & Gentle Mixing precipitation->slow_addition Yes site_specific Consider Site-Specific Conjugation activity_loss->site_specific Yes end Problem Resolved activity_loss->end No optimize_ratio Optimize Dye:Protein Ratio (Lower Ratio) check_buffer->optimize_ratio check_ph Verify Conjugation Buffer pH optimize_ratio->check_ph check_ph->end lower_temp Lower Reaction Temperature (e.g., 4°C) slow_addition->lower_temp add_stabilizers Add Stabilizers (Glycerol, Arginine) lower_temp->add_stabilizers add_stabilizers->end site_specific->end

Caption: Decision tree for troubleshooting common conjugation issues.

References

Technical Support Center: Phycourobilin and Phycobiliprotein Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with phycourobilin and associated phycobiliproteins. The following information addresses common issues related to aggregation and stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing solution (phycoerythrin) is showing visible precipitates. What is the likely cause?

A1: Precipitation of this compound-containing proteins, such as phycoerythrin, is often due to aggregation. This can be triggered by several factors including suboptimal pH, high temperatures, high protein concentration, or repeated freeze-thaw cycles.[1][2][3][4] this compound itself has low solubility at lower pH, which can also contribute to aggregation.[3]

Q2: What is the optimal pH range for working with phycobiliproteins to avoid aggregation?

A2: Phycobiliproteins generally exhibit maximum stability in a pH range of 6.0 to 7.0.[1] Stability decreases significantly at pH values below 4.0 and above 8.0, which can lead to aggregation and loss of the protein's characteristic color and fluorescence.[1][3] For instance, near the isoelectric point (around pH 3-4), the protein is highly unstable and tends to precipitate.[3]

Q3: Can temperature fluctuations during my experiment cause this compound aggregation?

A3: Yes, temperature is a critical factor. Phycobiliproteins are generally stable at temperatures between 4°C and 40°C.[1] Exposing the proteins to temperatures above 45°C can lead to denaturation, degradation, and subsequent aggregation.[2][3]

Q4: Are there any additives that can help improve the stability of my this compound solutions?

A4: Several additives can enhance stability. Mono- and di-saccharides, citric acid, and sodium chloride have been shown to be effective stabilizing agents.[2] Cysteine has also been reported to increase the thermal stability of phycocyanin.[4] While compounds like sodium azide (B81097) and dithiothreitol (B142953) (DTT) have been used to improve stability, they are toxic and may not be suitable for all applications.[1][4]

Q5: How should I properly store my this compound and phycobiliprotein samples to prevent aggregation?

A5: For long-term storage, it is recommended to keep samples at -80°C.[5][6] To prevent degradation from repeated freeze-thaw cycles, store solutions in small, single-use aliquots.[7][8] It is also crucial to protect the samples from light to prevent degradation.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound aggregation issues.

Issue: Precipitation observed after diluting a stock solution.

  • Cause: The change in solvent environment, especially when diluting a stock from an organic solvent like DMSO into an aqueous buffer, can cause the compound to precipitate.[10] Additionally, the pH of the dilution buffer may not be optimal for stability.

  • Solution:

    • Ensure the final pH of the solution is between 6.0 and 7.0.[1][2]

    • Perform a stepwise dilution, gradually introducing the aqueous buffer to the stock solution.[10]

    • Consider the use of stabilizing agents in your final buffer (see table below).

Issue: Aggregation occurs during a lengthy experiment at room temperature.

  • Cause: Prolonged exposure to ambient temperatures and light can lead to protein degradation and aggregation. Phycobiliproteins are sensitive to light and temperatures above 40°C.[1][2]

  • Solution:

    • Whenever possible, perform experimental steps on ice or at 4°C.[8]

    • Protect the solution from light by using amber tubes or covering the container with foil.

    • Prepare fresh solutions for each experiment to avoid degradation of stored solutions.[10]

Factors Affecting Phycobiliprotein Stability
FactorOptimal Range/ConditionSuboptimal Range/Condition Leading to AggregationCitations
pH 6.0 - 7.0< 4.0 and > 8.0[1][2][3]
Temperature 4°C - 40°C> 45°C[1][2]
Light Minimal exposure (darkness)Prolonged exposure to light[2]
Oxidizing Agents AvoidPresence of agents like H₂O₂[1]
Storage -80°C for long-termRepeated freeze-thaw cycles[5][6][7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Phycoerythrin Solution

This protocol describes how to prepare a working solution of phycoerythrin (which contains this compound) with enhanced stability.

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate (B84403) buffer and adjust the pH to 7.0.

  • Stabilizer Addition (Optional): For enhanced stability, consider adding a stabilizer such as 0.5 M sodium chloride or 5% (w/v) sucrose (B13894) to the phosphate buffer.

  • Reconstitution: If starting with a lyophilized powder, allow the vial to reach room temperature before opening to prevent condensation. Reconstitute the phycoerythrin in the prepared buffer to your desired stock concentration.

  • Dissolution: Gently vortex or pipette to dissolve the protein completely. Avoid vigorous shaking, which can cause denaturation. If needed, brief sonication in a water bath can aid dissolution.

  • Dilution: For your working solution, dilute the stock in the same stabilized buffer. Perform dilutions on ice.

  • Storage: Store the stock solution in small aliquots at -80°C and protected from light.

Protocol 2: Spectrophotometric Analysis of this compound Aggregation

This protocol provides a method to quantitatively assess aggregation by measuring changes in absorbance.

  • Sample Preparation: Prepare your phycoerythrin solution in the desired buffer. Create several aliquots to test different conditions (e.g., varying pH, temperature).

  • Initial Absorbance Scan: Immediately after preparation, measure the full absorbance spectrum of a control sample from 250 nm to 700 nm using a spectrophotometer. This compound, when bound to phycoerythrin, has an absorption maximum around 495 nm.[11] Note the absorbance at 280 nm (for protein concentration) and at the peak wavelength.

  • Incubation: Incubate the test aliquots under the desired experimental conditions (e.g., different pH values, temperatures, or for different time durations).

  • Centrifugation: After incubation, centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes to pellet any aggregates.

  • Post-Incubation Absorbance: Carefully collect the supernatant without disturbing the pellet and measure the absorbance spectrum again.

  • Analysis: A decrease in the absorbance at the peak wavelength (around 495 nm) in the supernatant is indicative of protein aggregation and precipitation. The purity can be estimated by the ratio of the absorbance at the visible maximum to the absorbance at 280 nm.[12]

Diagrams

Aggregation_Troubleshooting_Workflow start Precipitation Observed check_ph Is pH between 6.0 and 7.0? start->check_ph adjust_ph Adjust pH to 6.0-7.0 using a suitable buffer (e.g., Phosphate Buffer) check_ph->adjust_ph No check_temp Was the solution exposed to temperatures > 40°C? check_ph->check_temp Yes adjust_ph->check_temp control_temp Maintain temperature at 4-25°C. Work on ice when possible. check_temp->control_temp Yes check_concentration Is the protein concentration too high? check_temp->check_concentration No control_temp->check_concentration dilute Dilute the sample. Consider a solubility test. check_concentration->dilute Yes check_storage Were there multiple freeze-thaw cycles? check_concentration->check_storage No dilute->check_storage aliquot Prepare single-use aliquots for storage at -80°C. check_storage->aliquot Yes add_stabilizers Consider adding stabilizers (e.g., NaCl, sucrose, cysteine) check_storage->add_stabilizers No aliquot->add_stabilizers end_ok Solution Stable add_stabilizers->end_ok

Caption: Troubleshooting workflow for this compound aggregation.

Phycourobilin_Stability_Factors center This compound/ Phycobiliprotein Stability ph pH (Optimal: 6.0-7.0) center->ph temp Temperature (Optimal: 4-40°C) center->temp light Light Exposure (Minimize) center->light concentration Concentration (Avoid Excess) center->concentration storage Storage (Aliquot, -80°C) center->storage additives Additives (e.g., Sugars, Salts) center->additives

Caption: Key factors influencing this compound stability.

References

Technical Support Center: Enhancing Phycourobilin Production in Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize phycourobilin production in your algal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (PUB) is a type of phycobilin (B1239373), a water-soluble photosynthetic pigment found in certain algae, particularly cyanobacteria and red algae.[1][2] It is a chromophore that attaches to phycobiliproteins, which are part of the light-harvesting antenna complexes in these organisms.[1][3] PUB is particularly efficient at absorbing blue-green light, a wavelength that penetrates deeper into oceanic waters and is poorly absorbed by chlorophyll (B73375) a.[1] This makes it a crucial pigment for algae thriving in such environments. For researchers, its unique fluorescent properties make it valuable as a fluorescent label in various bioassays and imaging techniques.

Q2: What is the general biosynthetic pathway for this compound?

This compound biosynthesis begins with the common precursor heme.[2][3] Heme is converted to biliverdin (B22007) IXα by the enzyme heme oxygenase (HO).[3] Biliverdin IXα is then reduced in a series of steps by ferredoxin-dependent bilin reductases to form other phycobilins, such as phycoerythrobilin (B231632) (PEB).[1][3][4] this compound is ultimately synthesized from phycoerythrobilin through the action of a lyase-isomerase enzyme, such as RpcG or PecE/F, which attaches the precursor to a phycobiliprotein and then isomerizes it into this compound.[3] Free this compound does not appear to exist in the cell; it is formed after its precursor is attached to an apoprotein.[1]

Q3: Which algal species are known to be good producers of this compound?

Marine cyanobacteria adapted to oceanic waters are particularly rich in this compound.[1] This is likely an adaptation to the blue-green light that predominates in these environments. While specific species are not always highlighted for this compound production alone, organisms known for high phycobiliprotein content, especially those containing phycoerythrin, are good candidates for investigation.

Q4: What are the main strategies to increase this compound production?

There are three primary strategies to enhance this compound production in algal cultures:

  • Optimization of Cultivation Conditions: This involves adjusting environmental parameters such as light intensity and quality, temperature, pH, and nutrient composition to favor the synthesis of phycobiliproteins containing this compound.[5][6][7]

  • Metabolic Engineering: This approach focuses on modifying the metabolic pathways of the algae to increase the flux towards this compound biosynthesis.[8][9] This can involve upregulating the expression of key enzymes in the pathway or downregulating competing pathways.

  • Genetic Engineering: This involves the direct manipulation of the algal genome to introduce or enhance genes responsible for this compound production.[10][11][12] This could include introducing genes for more efficient enzymes or engineering regulatory elements to increase the expression of the entire biosynthetic pathway.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low or no detectable this compound Inappropriate algal species or strain.Select marine cyanobacteria or red algae known for high phycobiliprotein content.
Suboptimal light conditions.Optimize light quality (blue-green light may be beneficial) and intensity.[13][14]
Nutrient limitation.Ensure adequate supply of nitrogen and other essential nutrients, as phycobiliproteins are nitrogen-rich.[15]
Incorrect pH of the culture medium.Maintain the optimal pH for the specific algal species, typically between 7.5 and 8.0.[6][16]
Low overall phycobiliprotein yield Inefficient extraction method.Employ a combination of mechanical (e.g., sonication, freeze-thaw) and chemical (e.g., buffer extraction) methods for cell disruption.[17][18]
Degradation of phycobiliproteins during extraction.Perform extraction at low temperatures (e.g., 4°C) and in the dark to minimize degradation.[19]
Incorrect buffer composition or pH for extraction.Use a phosphate (B84403) buffer with a pH around 7.0 for efficient extraction.[20]
Difficulty in quantifying this compound Inappropriate analytical method.Use spectrophotometric or spectrofluorometric methods with appropriate wavelength settings for this compound-containing proteins.[17]
Co-extraction of interfering pigments.Purify the phycobiliprotein extract using methods like ammonium (B1175870) sulfate (B86663) precipitation or chromatography before quantification.

Data Presentation

Table 1: Effect of Light Quality on Phycobiliprotein Content in Nostoc sphaeroides

Light QualityPhycoerythrin (PE) RatioPhycocyanin (PC) RatioAllophycocyanin (APC) Ratio
Initial HighModerateLow
Red Light DecreasedSubstantially IncreasedSubstantially Increased
Blue Light DecreasedModerately IncreasedModerately Increased
Green Light DecreasedRemained Close to InitialSignificantly Increased

Source: Adapted from data presented in a study on Nostoc sphaeroides.[14]

Table 2: Influence of Light Intensity on Phycobiliprotein Production in Leptolyngbya sp.

Light ColorLight Intensity (μmol photons m⁻² s⁻¹)Biomass Accumulation (gDW L⁻¹)Phycoerythrin Content (mg gDW⁻¹)Phycoerythrin Productivity
White 501.66 ± 0.13~40Moderate
Green 25Lower than White Light87.70 ± 3.1671% Greater than White Light

Source: Adapted from a study on Leptolyngbya sp.[13]

Table 3: Effect of pH on Total Phycobiliprotein Production in Various Cyanobacteria

CyanobacteriumOptimal pHMaximum Total Phycobiliprotein (µg/ml)
Synechocystis sp.857.8
Gloeocapsa sp.865.2
Anabaena sp.886.5
Lyngbya sp.8104.1

Source: Adapted from a study on factors regulating phycobiliprotein production.[6]

Experimental Protocols

Protocol 1: General Method for Phycobiliprotein Extraction

This protocol provides a general method for the extraction of phycobiliproteins from algal biomass.

Materials:

  • Algal biomass (fresh, frozen, or dried)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Liquid nitrogen

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Harvesting: Harvest algal cells by centrifugation.

  • Cell Disruption (Freeze-Thaw):

    • Resuspend the cell pellet in phosphate buffer.

    • Freeze the suspension at -20°C or in liquid nitrogen.

    • Thaw the suspension at 4°C in the dark.

    • Repeat the freeze-thaw cycle 3-4 times for efficient cell lysis.[20]

  • Cell Disruption (Mechanical):

    • Alternatively, for robust cells, grind the frozen cell pellet with a mortar and pestle in the presence of liquid nitrogen until a fine powder is obtained.

    • Resuspend the powder in phosphate buffer.

  • Extraction:

    • Incubate the disrupted cell suspension at 4°C in the dark with gentle agitation for 1-2 hours.

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Quantification:

    • Carefully collect the supernatant containing the phycobiliproteins.

    • Measure the absorbance of the supernatant at specific wavelengths to determine the concentration of different phycobiliproteins. For C-phycocyanin, use the following equation: C-PC (mg/mL) = [(A615 - 0.474 * A652) / 5.34].[20]

    • The purity of the extract can be estimated by the ratio of absorbance at the phycobiliprotein's maximum absorbance to the absorbance at 280 nm (protein).

Protocol 2: Spectrophotometric Quantification of Phycobiliproteins

This protocol details the spectrophotometric method for quantifying major phycobiliproteins.

Materials:

  • Phycobiliprotein extract (supernatant from Protocol 1)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Blank Measurement: Use the extraction buffer (e.g., phosphate buffer) as a blank to zero the spectrophotometer.

  • Absorbance Readings: Measure the absorbance of the phycobiliprotein extract at the following wavelengths:

    • 562 nm (for Phycoerythrin - PE)

    • 615 nm (for Phycocyanin - PC)

    • 652 nm (for Allophycocyanin - APC)

  • Concentration Calculation: Use the following equations (or similar validated equations for your specific organism) to calculate the concentration of each phycobiliprotein:

    • C-Phycocyanin (C-PC) (mg/mL) = [(A615 - 0.474 * A652) / 5.34] [20]

    • Note: Specific equations for this compound-containing proteins may need to be determined empirically or sourced from literature specific to the organism being studied, as they can vary.

Visualizations

Phycourobilin_Biosynthesis_Pathway Heme Heme Biliverdin Biliverdin IXα Heme->Biliverdin Heme Oxygenase (HO) PEB_precursor 15,16-Dihydrobiliverdin Biliverdin->PEB_precursor PebA PEB Phycoerythrobilin (PEB) PEB_precursor->PEB PebB PEB_Apoprotein PEB-Apoprotein PEB->PEB_Apoprotein Apoprotein Apoprotein (Phycobiliprotein) Apoprotein->PEB_Apoprotein PUB_Apoprotein This compound-Apoprotein PEB_Apoprotein->PUB_Apoprotein Lyase-Isomerase (e.g., RpcG, PecE/F)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow_Optimization Start Start: Select Algal Strain Cultivation Cultivation under Various Conditions Start->Cultivation Light Light (Intensity & Quality) Cultivation->Light Nutrients Nutrients (N, P, etc.) Cultivation->Nutrients pH_Temp pH & Temperature Cultivation->pH_Temp Harvest Harvest Biomass Light->Harvest Nutrients->Harvest pH_Temp->Harvest Extraction Phycobiliprotein Extraction Harvest->Extraction Quantification Quantification (Spectrophotometry) Extraction->Quantification Analysis Data Analysis & Optimization Quantification->Analysis End Optimized Protocol Analysis->End

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Logic Problem Low this compound Yield Check_Species Is the algal species appropriate? Problem->Check_Species Check_Culture Are cultivation conditions optimal? Check_Species->Check_Culture Yes Select_New_Species Select a known PUB-producing strain Check_Species->Select_New_Species No Check_Extraction Is the extraction efficient? Check_Culture->Check_Extraction Yes Optimize_Light Optimize light quality and intensity Check_Culture->Optimize_Light No Optimize_Nutrients Adjust nutrient concentrations (esp. Nitrogen) Check_Culture->Optimize_Nutrients No Optimize_Extraction Improve cell disruption and extraction protocol Check_Extraction->Optimize_Extraction No Solution Improved this compound Yield Check_Extraction->Solution Yes Select_New_Species->Problem Optimize_Light->Problem Optimize_Nutrients->Problem Optimize_Extraction->Problem

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Refinement of Protocols for Phycourobilin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the crystallization of Phycourobilin-containing proteins.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crystallization experiments in a question-and-answer format.

Q1: I am not getting any crystals. What are the initial troubleshooting steps?

A1: A complete lack of crystal formation is a common issue. Here are the primary factors to investigate:

  • Protein Purity and Homogeneity: Ensure your this compound-containing protein is highly pure (>95%).[1] Impurities or the presence of aggregates can significantly hinder crystal lattice formation. Consider an additional purification step, such as size-exclusion or ion-exchange chromatography.

  • Supersaturation: Crystallization requires a supersaturated solution. If no precipitation or crystals are observed, the protein concentration or the precipitant concentration may be too low. Try gradually increasing the concentration of both.

  • Screening Conditions: The initial screening conditions may not be suitable. It is advisable to use a broad range of sparse-matrix screens that test different precipitants (salts, polymers), pH levels, and additives.

Q2: My protein is precipitating amorphously instead of forming crystals. What should I do?

A2: Amorphous precipitation indicates that the supersaturation level is too high, causing the protein to crash out of solution too quickly. To address this:

  • Lower Supersaturation:

    • Decrease Protein Concentration: Try a range of lower protein concentrations.

    • Decrease Precipitant Concentration: Reduce the concentration of the precipitant in your crystallization drops.

    • Modify Drop Ratio: Adjust the ratio of protein to reservoir solution in your crystallization setup (e.g., from 1:1 to 2:1 or 1:2).

  • Slow Down Equilibration:

    • Vapor Diffusion Rate: For vapor diffusion methods, increasing the distance between the drop and the reservoir or using a larger drop volume can slow down the equilibration process.

    • Temperature: Vary the crystallization temperature. Some proteins crystallize better at lower temperatures (e.g., 4°C), while others prefer room temperature.[2]

Q3: The crystals I have are very small or needle-like. How can I grow larger, higher-quality crystals?

A3: Small or poorly formed crystals are often a result of rapid nucleation and slow growth. To improve crystal quality:

  • Optimize Precipitant and pH: Fine-tune the precipitant concentration and pH around the condition that produced the initial crystals. Small, incremental changes can have a significant impact on crystal growth.

  • Additive Screening: Introduce a screen of additives at low concentrations. Additives can influence crystal packing and habit. Common additives include salts, detergents, and small organic molecules.

  • Seeding: Use micro or macro seeding techniques. Introducing a tiny, pre-existing crystal into a new, equilibrated drop can promote the growth of a larger, single crystal.

Q4: My this compound-containing protein appears unstable and degrades during the crystallization experiment. How can I improve its stability?

A4: Phycobiliproteins can be sensitive to environmental conditions. To enhance stability:

  • pH Control: Maintain the pH within the optimal range for your specific protein. For many phycobiliproteins, a pH range of 5.0-7.0 is optimal.[3]

  • Temperature: Avoid high temperatures, as they can lead to denaturation. Most purification and crystallization steps should be performed at 4°C.

  • Reducing Agents: The addition of reducing agents like DTT or β-mercaptoethanol can prevent oxidation, which may be a cause of instability.

  • Protease Inhibitors: If proteolysis is suspected, add a cocktail of protease inhibitors to your protein solution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity of a this compound-containing protein for crystallization?

A1: A purity of greater than 95% is highly recommended for successful crystallization.[1] Homogeneity of the sample, meaning all protein molecules are in the same conformational state, is also crucial.

Q2: What are the common precipitants used for phycobiliprotein crystallization?

A2: Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 4000, PEG 6000) and salts like ammonium (B1175870) sulfate (B86663) or magnesium sulfate are commonly used as precipitants for phycobiliproteins.[2][3]

Q3: How does pH affect the crystallization of this compound-containing proteins?

A3: pH is a critical parameter that influences the surface charge of the protein, which in turn affects protein-protein interactions necessary for crystal formation. The optimal pH for crystallization needs to be determined empirically for each protein, but a starting point for many phycobiliproteins is in the range of 5.0 to 7.5.[3]

Q4: What is the typical protein concentration for setting up crystallization trials?

A4: A common starting concentration for protein crystallization trials is between 5 and 15 mg/mL.[2] However, the optimal concentration is protein-dependent and may need to be adjusted.

Q5: How long should I wait for crystals to appear?

A5: The timeframe for crystal growth can vary significantly, from a few hours to several weeks. It is important to regularly inspect the crystallization drops under a microscope and to be patient.

Experimental Protocols

Detailed Methodology: Purification of this compound-Containing Phycoerythrin

This protocol is a general guideline for the purification of B-phycoerythrin, which is known to contain this compound.[4] Optimization will be required for specific species and experimental setups.

  • Cell Lysis:

    • Harvest cyanobacterial or algal cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.1).[4]

    • Disrupt the cells using a method such as sonication, French press, or repeated freeze-thaw cycles.[5] Perform all steps at 4°C to minimize protein degradation.

    • Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant from the previous step to a final saturation of 40-50%.

    • Stir gently on ice for 30-60 minutes to allow the protein to precipitate.

    • Collect the precipitate by centrifugation.

    • Resuspend the pellet in a minimal amount of the lysis buffer.

  • Chromatography:

    • Ion-Exchange Chromatography: Load the resuspended pellet onto a DEAE-cellulose or Q-Sepharose anion-exchange column pre-equilibrated with the lysis buffer.[1][5] Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the lysis buffer). Collect fractions and identify those containing the this compound-containing protein by UV-Vis spectroscopy (look for the characteristic absorbance peaks).

    • Size-Exclusion Chromatography: Pool the fractions containing the protein of interest and concentrate them. Load the concentrated sample onto a size-exclusion chromatography column (e.g., Sephadex G-150) to separate proteins based on their size and to remove aggregates.[3]

  • Purity Assessment:

    • Assess the purity of the final protein sample by SDS-PAGE. A single band should be observed.

    • Determine the purity index by measuring the ratio of absorbance at the characteristic wavelength for phycoerythrin (around 565 nm) to the absorbance at 280 nm. A ratio greater than 4.0 is generally considered to indicate high purity.[4]

Detailed Methodology: Crystallization of this compound-Containing Protein

This protocol describes the hanging-drop vapor diffusion method, a common technique for protein crystallization.

  • Prepare the Reservoir Solution: Prepare a range of reservoir solutions containing different precipitants (e.g., 10-25% PEG 6000), buffers (e.g., 100 mM Tris/Boric acid, pH 7.9), and salts (e.g., 100 mM MgSO4).[2]

  • Set Up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution into each well of a 24-well crystallization plate.

    • Place a siliconized glass coverslip over each well.

  • Prepare the Drop:

    • On the underside of the coverslip, pipette a 1-2 µL drop of your purified protein solution (e.g., at 10-15 mg/mL).[2]

    • Add 1-2 µL of the reservoir solution to the protein drop.

  • Seal and Incubate:

    • Carefully invert the coverslip and place it over the well, sealing it with vacuum grease.

    • Incubate the plate at a constant temperature (e.g., 17°C) in a vibration-free environment and protect it from light.[2]

  • Monitor Crystal Growth: Regularly inspect the drops under a microscope for the formation of crystals over several days to weeks.

Data Presentation

Table 1: General Starting Conditions for Phycobiliprotein Crystallization

ParameterCondition 1Condition 2
Protein C-PhycocyaninAllophycocyanin
Protein Concentration 15 mg/mLNot Specified
Precipitant 7.5% PEG 6000Magnesium Chloride followed by PEG 6000
Buffer 100 mM Tris/Boric acidNot Specified
pH 7.9Not Specified
Salt 100 mM MgSO4Not Specified
Temperature 17°CNot Specified
Method Hanging-drop vapor diffusionGel-acupuncture
Reference [2][6]

Note: Specific crystallization conditions for this compound are not widely reported. The conditions listed above for related phycobiliproteins serve as a starting point for screening.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound Crystallization cluster_purification Protein Purification cluster_crystallization Crystallization cluster_analysis Analysis CellLysis Cell Lysis AmmoniumSulfate Ammonium Sulfate Precipitation CellLysis->AmmoniumSulfate IonExchange Ion-Exchange Chromatography AmmoniumSulfate->IonExchange SizeExclusion Size-Exclusion Chromatography IonExchange->SizeExclusion PurityCheck Purity Assessment (SDS-PAGE, A565/A280) SizeExclusion->PurityCheck Screening Initial Crystallization Screening PurityCheck->Screening Optimization Optimization of Conditions Screening->Optimization CrystalHarvesting Crystal Harvesting Optimization->CrystalHarvesting XRayDiffraction X-ray Diffraction CrystalHarvesting->XRayDiffraction

Caption: Workflow for this compound protein purification and crystallization.

Troubleshooting_Tree Troubleshooting this compound Crystallization Start Start Crystallization Trial CheckCrystals Observe Drops: Crystals Present? Start->CheckCrystals NoCrystals No Crystals or Precipitate CheckCrystals->NoCrystals No Amorphous Amorphous Precipitate CheckCrystals->Amorphous No SmallCrystals Small/Needle-like Crystals CheckCrystals->SmallCrystals Yes, but poor quality GoodCrystals Good Quality Crystals CheckCrystals->GoodCrystals Yes, good quality IncreaseConc Increase Protein/ Precipitant Concentration NoCrystals->IncreaseConc ChangeScreen Broaden Screening Conditions NoCrystals->ChangeScreen IncreaseConc->Start ChangeScreen->Start LowerSuper Lower Supersaturation: - Decrease Concentrations - Adjust Drop Ratio Amorphous->LowerSuper SlowEquil Slow Down Equilibration: - Change Temperature Amorphous->SlowEquil LowerSuper->Start SlowEquil->Start Optimize Fine-tune Precipitant/pH SmallCrystals->Optimize Additives Screen Additives SmallCrystals->Additives Seeding Use Seeding SmallCrystals->Seeding Optimize->Start Additives->Start Seeding->Start Proceed Proceed to X-ray Diffraction GoodCrystals->Proceed

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Addressing Matrix Effects in Phycourobilin Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Phycourobilin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: In mass spectrometry, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] Matrix effects are the alteration of this compound's ionization efficiency by these co-eluting components.[2][3] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[4]

Q2: What are the common sources of matrix effects in this compound analysis?

A2: When analyzing this compound, which is often derived from complex biological systems like cyanobacteria or red algae, several components can contribute to matrix effects. These include:

  • Residual proteins and peptides: From the phycobiliproteins to which this compound is naturally bound.[5]

  • Other pigments: Such as chlorophylls (B1240455) and carotenoids, which are often co-extracted.

  • Lipids and phospholipids: From cellular membranes.[6]

  • Salts and buffers: Used during extraction and sample preparation.

  • Metabolites: Other small molecules present in the biological extract.

Q3: What are the typical signs of matrix effects in my this compound analysis?

A3: Common indicators that your this compound analysis may be affected by matrix effects include:

  • Poor reproducibility of results across different samples or dilutions.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: How can I quantitatively assess matrix effects for this compound?

A4: The presence and magnitude of matrix effects can be quantitatively assessed using the post-extraction spike method. This involves comparing the signal response of this compound in a pure solvent to its response in a sample matrix extract where the analyte has been spiked after the extraction process.[7] The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[7]

Troubleshooting Guides

Problem: Low signal intensity or complete signal loss for this compound.

Possible Cause Troubleshooting Step
Ion Suppression Perform a post-extraction spike experiment to confirm and quantify the degree of suppression.
Improve sample cleanup to remove interfering matrix components. Consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1]
Optimize chromatographic conditions to separate this compound from co-eluting interferences.[1]
Dilute the sample to reduce the concentration of matrix components.[5]

Problem: Poor reproducibility and high variability in this compound quantification.

Possible Cause Troubleshooting Step
Variable Matrix Effects Ensure your sample preparation is consistent and reproducible.
Use a stable isotope-labeled internal standard (if available) to compensate for variations in matrix effects.
Employ the standard addition method for quantification, which can correct for matrix effects on a per-sample basis.
Prepare matrix-matched calibration standards to mimic the matrix of the unknown samples.[1]

Illustrative Quantitative Data

The following tables provide examples of how to present quantitative data when assessing matrix effects. Please note that this data is for illustrative purposes only.

Table 1: Assessment of Matrix Effect on this compound in a Cyanobacterial Extract

Sample Type Mean Peak Area (n=3) Matrix Effect (%) Interpretation
This compound in Solvent1,500,000100%No Matrix Effect
Post-extraction Spike900,00060%Significant Ion Suppression

Table 2: Comparison of Calibration Methods for this compound Quantification

Calibration Method Calculated Concentration (µg/mL) Accuracy (%)
Solvent-Based Calibration0.5050%
Matrix-Matched Calibration0.9595%
Standard Addition0.9898%

Experimental Protocols

Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects

Objective: To determine the extent of ion suppression or enhancement on the this compound signal from the sample matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known concentration of this compound standard in the initial mobile phase or reconstitution solvent.

    • Set B (Blank Matrix): An extract of a blank matrix sample (containing no this compound) processed through your entire sample preparation procedure.

    • Set C (Post-Extraction Spike): An aliquot of the blank matrix extract (from Set B) spiked with the same known concentration of this compound standard as in Set A.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Data Analysis: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Standard Addition Method for this compound Quantification

Objective: To accurately quantify this compound in a complex sample by correcting for matrix effects.

Methodology:

  • Sample Aliquoting: Divide your unknown sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is your unknown).

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard.

  • LC-MS Analysis: Analyze all prepared samples.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area against the added concentration of the this compound standard.

    • Determine the absolute concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept.[5]

Visualizations

workflow This compound Analysis Workflow and Matrix Effect Sources cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interferences Potential Matrix Interferences Harvesting Cell Harvesting Extraction Extraction of Phycobiliproteins Harvesting->Extraction Cleavage Cleavage of this compound Extraction->Cleavage Cleanup Sample Cleanup (e.g., SPE) Cleavage->Cleanup LC LC Separation Cleanup->LC Ionization Ionization (ESI) LC->Ionization Detection MS Detection Ionization->Detection Proteins Proteins/Peptides Proteins->Ionization Lipids Lipids Lipids->Ionization Pigments Other Pigments Pigments->Ionization Salts Salts/Buffers Salts->Ionization

Caption: Workflow for this compound analysis highlighting potential sources of matrix effects.

standard_addition Standard Addition Method Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Unknown Unknown Sample Aliquot1 Aliquot 1 (0 ng/mL added) Unknown->Aliquot1 Aliquot2 Aliquot 2 (+10 ng/mL added) Unknown->Aliquot2 Aliquot3 Aliquot 3 (+20 ng/mL added) Unknown->Aliquot3 Aliquot4 Aliquot 4 (+30 ng/mL added) Unknown->Aliquot4 LCMS LC-MS Analysis Aliquot1->LCMS Aliquot2->LCMS Aliquot3->LCMS Aliquot4->LCMS Plot Plot Peak Area vs. Added Concentration LCMS->Plot Extrapolate Extrapolate to X-intercept Plot->Extrapolate Result Determine Original Concentration Extrapolate->Result

Caption: Experimental workflow for the standard addition method to correct for matrix effects.

troubleshooting_tree Troubleshooting Decision Tree for Matrix Effects Start Inaccurate or Irreproducible Results AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME IsME Is Matrix Effect > ±20%? AssessME->IsME NoME Matrix Effect is Not Significant. Investigate Other Issues. IsME->NoME No Optimize Optimize Sample Prep & Chromatography IsME->Optimize Yes Reassess Re-assess Matrix Effect Optimize->Reassess IsME2 Is Matrix Effect Still Significant? Reassess->IsME2 UseCorrection Use Correction Method IsME2->UseCorrection Yes Done Accurate Quantification IsME2->Done No CorrectionMethod Choose Correction Method: - Stable Isotope Standard - Standard Addition - Matrix-Matched Calibrants UseCorrection->CorrectionMethod CorrectionMethod->Done

Caption: A decision tree to guide troubleshooting of matrix effects in this compound analysis.

References

Technical Support Center: Improving Phycourobilin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions, frequently asked questions (FAQs), and detailed protocols to address the common challenge of Phycourobilin (PUB) solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound (PUB) stock solution?

A1: For initial stock solution preparation, anhydrous Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. This recommendation is based on established protocols for the structurally similar phycobilin, Phycocyanobilin (PCB), which also has poor aqueous solubility.[1] Using fresh, anhydrous DMSO is critical, as trace amounts of water can cause precipitation over time.[1] Other organic solvents like ethanol (B145695) or methanol (B129727) may also be considered, though solubility in these is also limited.[1][2]

Q2: My this compound is not dissolving completely, even in DMSO. What can I do?

A2: This is a known issue for many phycobilins due to their tendency to aggregate.[1] To improve dissolution, you can employ the following techniques:

  • Gentle Heating: Warm the solution in a water bath or heat block set to 37°C for 10-15 minutes.[1][3]

  • Sonication: Place the tube in an ultrasonic bath for 15-30 minutes to break up aggregates.[1][3]

  • Lower the Concentration: It is advisable to start with a lower concentration, such as 1 mg/mL, to ensure complete dissolution before attempting higher concentrations.[1]

Q3: Can I dissolve this compound directly in an aqueous buffer for my experiment?

A3: this compound, like other free phycobilins, is generally considered insoluble in neutral aqueous solutions (pH 7.0).[1] However, its solubility markedly increases in basic (alkaline) conditions.[1] If an aqueous stock is required, consider using a buffer with a pH above 7.0 or adding a small amount of a base like NaOH to facilitate dissolution.[1][3]

Q4: My this compound precipitates when I dilute my DMSO stock into cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous environment is a common problem when using a high-concentration organic stock. This occurs because the compound is no longer soluble as the percentage of the organic solvent decreases. To mitigate this:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (typically well below 0.5%) to avoid cytotoxicity and precipitation.

  • Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.

  • Promote Rapid Mixing: Add the stock solution dropwise into the medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

Q5: How does pH affect the solubility and stability of this compound?

A5: The pH of the solution is a critical factor. Based on data from parent phycobiliproteins, acidic conditions (e.g., pH 3.0-4.8) should be avoided as they can lead to aggregation and instability.[4] As noted in Q3, alkaline pH enhances the solubility of free phycobilins.[1] For the parent protein complexes, a pH range of 5.5 to 8.0 is often optimal for stability.[5][6] Therefore, for in vitro studies, maintaining a neutral to slightly basic pH is recommended for the final working solution.

Solvent and Condition Summary

The following table summarizes the recommended solvents and conditions for solubilizing this compound, primarily based on data from the analogous compound, Phycocyanobilin.

Solvent/MethodRecommended UseProcedure & ConditionsProsConsCitations
Anhydrous DMSO Primary stock solutionDissolve at ≤1 mg/mL. Use gentle heat (37°C) and sonication to aid dissolution.High dissolving power for many organic molecules.Hydrophobic; can cause precipitation in aqueous media. Potential cytotoxicity at high concentrations.[1][3]
Basic Aqueous Buffer Aqueous stock solutionDissolve in a buffer with pH > 7.0. A small amount of NaOH can be added to facilitate dissolution.Directly compatible with many biological assays; avoids organic solvents.May not be suitable for all experimental conditions; high pH can affect other components.[1]
Ethanol / Methanol Alternative stock solutionUse when DMSO is not suitable for the downstream application.Less cytotoxic than DMSO for some cell lines; volatile.Generally lower dissolving power for phycobilins compared to DMSO.[1]

Experimental Protocols & Workflows

Protocol: Preparing a this compound Stock Solution in DMSO

This protocol provides a standardized method for preparing a this compound stock solution using best practices to maximize solubility.[1]

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), fresh bottle

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Weigh Compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder. Perform this step quickly to minimize exposure to air and moisture.

  • Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 1 mg/mL).

  • Initial Mixing: Tightly cap the tube and vortex the mixture for 1-2 minutes.

  • Heating (Optional): Place the tube in a water bath or heat block set to 37°C for 10-15 minutes.

  • Sonication: Following the optional heating step, place the tube in an ultrasonic bath for 15-30 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Workflow for Solubilizing this compound

The following diagram outlines the decision-making process for preparing a soluble this compound solution for in vitro use.

G start_node start_node decision_node decision_node process_node process_node success_node success_node fail_node fail_node start This compound Powder q1 Is an organic solvent acceptable? start->q1 p1 Use Anhydrous DMSO (1 mg/mL) q1->p1 Yes p4 Use Basic Buffer (pH > 7.0) q1->p4 No p2 Vortex vigorously p1->p2 p3 Gentle Heat (37°C) + Sonication p2->p3 q2 Is solution clear? p3->q2 q2->p1 No, retry or lower concentration s1 High-Concentration Stock Solution q2->s1 Yes p6 Dilute stock into final assay medium s1->p6 p5 Vortex + Sonicate p4->p5 q3 Is solution clear? p5->q3 q3->p4 No, increase pH or consider DMSO s2 Aqueous Stock Solution q3->s2 Yes s2->p6 s3 Soluble Working Solution p6->s3

Caption: Workflow for selecting a this compound solubilization strategy.

Troubleshooting Guide

Use this guide to diagnose and solve common solubility issues encountered during your experiments.

Logical Diagram for Troubleshooting Solubility

G problem_node problem_node cause_node cause_node solution_node solution_node problem1 Problem: Precipitate observed in stock solution cause1a Supersaturated Solution problem1->cause1a cause1b Moisture in Solvent (DMSO) problem1->cause1b cause1c Compound Aggregation problem1->cause1c solution1b Solution: Prepare a new, less concentrated stock cause1a->solution1b solution1c Solution: Use fresh, anhydrous DMSO cause1b->solution1c solution1a Solution: Re-dissolve with gentle heat (37°C) & sonication cause1c->solution1a problem2 Problem: Precipitate forms upon dilution into aqueous media cause2a Poor Aqueous Solubility problem2->cause2a cause2b Localized High Concentration problem2->cause2b solution2a Solution: Ensure final medium pH is neutral or slightly basic cause2a->solution2a solution2b Solution: Add stock slowly while vortexing cause2b->solution2b solution2c Solution: Use intermediate dilution steps cause2b->solution2c

Caption: Troubleshooting guide for this compound solubility issues.

References

Technical Support Center: Process Improvements for Large-Scale Phycourobilin Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale isolation of Phycourobilin. Our aim is to facilitate process improvements, enhancing yield, purity, and stability of the final product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation from phycobiliproteins necessary?

A1: this compound (PUB) is a yellow, open-chain tetrapyrrole chromophore.[1] It is covalently bound to phycobiliproteins, such as phycoerythrin, which are part of the light-harvesting complexes in cyanobacteria and red algae.[2][3] Isolating this compound from its apoprotein (the protein portion) is often necessary because the stability of the parent phycobiliprotein can be compromised by factors like heat, light, and pH.[4] The free chromophore may offer improved stability and has significant antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.

Q2: Which organisms are the best sources for large-scale this compound production?

A2: this compound is a chromophore found in phycoerythrin (PE), a type of phycobiliprotein. Therefore, organisms rich in phycoerythrin, particularly R-Phycoerythrin (R-PE) and B-Phycoerythrin (B-PE), are ideal sources.[5] These include various species of red algae (Rhodophyta) and certain cyanobacteria.[2] Commercially, species like Porphyridium cruentum and various red seaweeds are utilized for phycoerythrin extraction.[2]

Q3: What are the critical factors affecting the stability of the parent phycobiliprotein during initial extraction?

A3: The stability of phycobiliproteins is paramount for a high yield of intact chromophores. The primary factors influencing stability are:

  • Temperature: Temperatures should be kept low, ideally around 4°C, during extraction as degradation significantly increases above 45°C.[6]

  • pH: The optimal pH range for stability is generally between 5.5 and 6.0.[6] Deviations into more acidic or alkaline conditions can lead to protein denaturation and precipitation.

  • Light: Exposure to light can cause degradation of phycobiliproteins. It is recommended to perform extraction in the dark or under dim light conditions.[6]

Q4: What purity grade of the parent phycobiliprotein is required for efficient this compound cleavage?

A4: While there isn't a strict purity requirement for the parent phycobiliprotein before cleavage, a higher purity will result in a cleaner final product and fewer downstream purification steps for the isolated this compound. For applications in the food and cosmetic industries, a purity ratio (A565/A280 for phycoerythrin) of 0.7 is considered food-grade, while a ratio of 3.9 is reactive-grade, and greater than 4.0 is analytical-grade.[2][7] Aiming for at least a reactive-grade purity of the parent protein is advisable for more efficient this compound isolation.

Q5: How is free this compound quantified after cleavage and purification?

A5: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the most accurate and specific method for quantifying free this compound.[8] This technique allows for the separation of this compound from other pigments and degradation products.[9] Spectrophotometric methods can also be used for estimation, but they are less specific as they measure the total absorbance of compounds that absorb light at a particular wavelength.[9]

Troubleshooting Guides

Section 1: Phycobiliprotein Extraction and Purification
ProblemPossible CausesRecommended Solutions
Low Phycobiliprotein Yield Incomplete cell lysis.Employ more rigorous cell disruption methods such as high-pressure homogenization or enzymatic treatment with lysozyme (B549824) in addition to freeze-thaw cycles.[10]
Inefficient extraction solvent.Use a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.0) for extraction.[2]
Degradation of phycobiliproteins.Maintain low temperatures (4°C), optimal pH (5.5-6.0), and protect from light throughout the extraction process.[6]
Low Purity of Phycobiliprotein Extract (Low A565/A280 Ratio for PE) Co-extraction of other proteins (e.g., chlorophyll-binding proteins).Purify the crude extract using methods like ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange or hydrophobic interaction chromatography.[11][12]
Presence of contaminating pigments (e.g., chlorophylls).Perform a pre-wash of the biomass with an organic solvent like ethanol (B145695) to remove lipid-soluble pigments before aqueous extraction of phycobiliproteins.[6]
Section 2: this compound Cleavage and Purification
ProblemPossible CausesRecommended Solutions
Incomplete Cleavage of this compound from Apoprotein Suboptimal reaction conditions for cleavage.For methanolysis or ethanolysis, ensure the reaction is carried out under reflux for a sufficient duration (e.g., 16-24 hours) or utilize pressurized liquid extraction (PLE) at optimized temperatures and pressures (e.g., 125°C and 100 bar in ethanol).[6][13]
Insufficient reagent concentration.Ensure the correct concentration of the cleaving agent (e.g., acid in methanolysis) is used as specified in the protocol.[6]
Degradation of Free this compound Harsh cleavage conditions (high temperatures, strong acids).Avoid excessively high temperatures during cleavage. Neutralize the reaction mixture promptly after cleavage to prevent acid-catalyzed degradation.[6]
Oxidation of the free chromophore.Perform cleavage and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon). Store the purified this compound in the dark and at low temperatures (-20°C or -80°C).[6]
Low Purity of Isolated this compound Incomplete separation from the apoprotein.Utilize appropriate chromatographic techniques such as silica (B1680970) gel chromatography or reversed-phase HPLC for the purification of the cleaved this compound.[6]
Presence of other cleaved phycobilins (e.g., phycoerythrobilin).Optimize the chromatographic separation method to resolve different phycobilins. This may involve adjusting the solvent gradient in HPLC.

Quantitative Data Summary

Table 1: Comparison of Phycobiliprotein Extraction and Purification Methods

MethodSource OrganismYieldPurity (A620/A280 for PC)Reference
Ammonium Sulfate Precipitation & Ion-Exchange ChromatographyGeitlerinema sp.62.11 mg/g2.79[14]
Ion-Exchange Chromatography (DEAE-Cellulose & Q-Sepharose)Geitlerinema sp.48.9% recovery4.12[14]
Hydrophobic Interaction, Ion-Exchange, & Gel Filtration ChromatographySpirulina platensis42.03% recovery5.32[10]
Aqueous Two-Phase Extraction & Ion-Exchange ChromatographySpirulina platensisNot specified6.69[7]

Table 2: Comparison of Phycobilin Cleavage Methods

MethodStarting MaterialCleavage TimeYieldPurityReference
Conventional Reflux (Methanolysis)Phycocyanin16 hoursComparable to sealed vesselLower than sealed vessel[13]
Sealed Vessel (Ethanolysis)Phycocyanin30 minutes at 120°CComparable to refluxImproved over reflux[13]
Pressurized Liquid Extraction (Ethanol)Phycocyanin15 minutes (3 cycles) at 125°CHighHigh[6][15]
Microwave-Assisted ReactionPhycocyaninShortIncreased product degradationLower[13]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Purification of Phycoerythrin

Objective: To extract and purify Phycoerythrin from red algae biomass.

Materials:

  • Frozen red algae biomass (e.g., Porphyridium cruentum)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ammonium sulfate

  • DEAE-Sepharose or other anion-exchange chromatography resin

  • Sodium chloride

  • Centrifuge, spectrophotometer, chromatography system

Methodology:

  • Cell Lysis: Thaw the frozen biomass and resuspend it in cold phosphate buffer. Disrupt the cells using high-pressure homogenization. Centrifuge at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 50% saturation while stirring at 4°C. Allow precipitation for at least 4 hours. Centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Dialysis: Resuspend the pellet in a minimal volume of phosphate buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column pre-equilibrated with phosphate buffer. Wash the column with the same buffer to remove unbound proteins. Elute the bound Phycoerythrin using a linear gradient of sodium chloride (0-1.0 M) in the phosphate buffer.

  • Purity Assessment: Collect the colored fractions and measure the absorbance at 565 nm and 280 nm. Pool the fractions with a purity ratio (A565/A280) greater than 3.9.

Protocol 2: Cleavage and Purification of this compound

Objective: To cleave this compound from purified Phycoerythrin and purify the free chromophore.

Materials:

  • Purified Phycoerythrin powder

  • Anhydrous methanol (B129727) or ethanol

  • Hydrochloric acid (HCl)

  • Silica gel for chromatography

  • Hexane, ethyl acetate (B1210297), and other organic solvents

  • Rotary evaporator, HPLC system with a PDA detector

Methodology:

  • Cleavage by Methanolysis: Suspend the purified Phycoerythrin powder in anhydrous methanol containing 5% (v/v) concentrated HCl. Reflux the mixture for 16-24 hours under an inert atmosphere (nitrogen or argon) in the dark.

  • Solvent Evaporation: After the reaction, cool the mixture and evaporate the methanol under reduced pressure using a rotary evaporator.

  • Extraction of Free this compound: Resuspend the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). The free this compound will partition into the organic layer. Separate the organic layer and wash it with water to remove residual acid and salts.

  • Silica Gel Chromatography: Concentrate the organic layer and load it onto a silica gel column. Elute the this compound using a gradient of increasingly polar solvents (e.g., a hexane-ethyl acetate gradient).

  • HPLC Analysis and Purification: Analyze the collected fractions by HPLC to identify those containing pure this compound. For higher purity, a preparative HPLC can be used for final purification.

  • Quantification and Storage: Quantify the purified this compound using a validated HPLC method with a standard curve.[8] Evaporate the solvent and store the dried this compound at -80°C in the dark under an inert atmosphere.[6]

Visualizations

Experimental_Workflow cluster_0 Step 1: Phycobiliprotein Extraction cluster_1 Step 2: Phycobiliprotein Purification cluster_2 Step 3: this compound Cleavage cluster_3 Step 4: this compound Purification Biomass Cyanobacterial/Algal Biomass CellLysis Cell Lysis (Freeze-Thaw, Homogenization) Biomass->CellLysis CrudeExtract Crude Phycobiliprotein Extract CellLysis->CrudeExtract Purification Purification (Ammonium Sulfate Precipitation, Ion-Exchange Chromatography) CrudeExtract->Purification PureProtein Purified Phycobiliprotein (e.g., Phycoerythrin) Purification->PureProtein Cleavage Chromophore Cleavage (Methanolysis/Ethanolysis) PureProtein->Cleavage CrudePUB Crude this compound Cleavage->CrudePUB FinalPurification Purification (Silica Gel Chromatography, HPLC) CrudePUB->FinalPurification PurePUB Pure this compound FinalPurification->PurePUB

Caption: Overall experimental workflow for this compound isolation.

Troubleshooting_Low_Yield Start Low this compound Yield CheckCleavage Was cleavage reaction complete? Start->CheckCleavage CheckPurity Was parent protein pure? CheckCleavage->CheckPurity Yes OptimizeCleavage Optimize cleavage conditions: - Increase reaction time - Adjust temperature/pressure - Check reagent concentration CheckCleavage->OptimizeCleavage No ImproveProteinPurification Improve parent protein purification: - Additional chromatography steps - Optimize elution gradients CheckPurity->ImproveProteinPurification No CheckDegradation Was there evidence of degradation? CheckPurity->CheckDegradation Yes End Improved Yield OptimizeCleavage->End ImproveProteinPurification->End ImplementProtectiveMeasures Implement protective measures: - Use inert atmosphere - Protect from light - Maintain low temperatures CheckDegradation->ImplementProtectiveMeasures Yes CheckDegradation->End No ImplementProtectiveMeasures->End

Caption: Troubleshooting decision tree for low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Properties of Phycourobilin and Phycocyanobilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycobilins are open-chain tetrapyrrole pigments found in cyanobacteria and red algae, where they function as accessory light-harvesting chromophores. Beyond their role in photosynthesis, these molecules have garnered significant attention for their potent antioxidant properties. Two prominent phycobilins, phycourobilin (PUB) and phycocyanobilin (PCB), are of particular interest for their potential applications in the pharmaceutical and nutraceutical industries. This guide provides an objective comparison of the antioxidant capacities of PUB and PCB, supported by available experimental data, detailed methodologies for key assays, and an exploration of their underlying mechanisms of action.

Quantitative Antioxidant Activity: A Comparative Overview

Direct comparative studies on the antioxidant activity of isolated this compound and phycocyanobilin are limited in the current scientific literature. The available data primarily focuses on the antioxidant capacities of their parent phycobiliproteins: phycoerythrin (PE), which can contain PUB, and phycocyanin (PC), which contains PCB. While this provides an indirect comparison, it is important to note that the protein scaffold may influence the overall antioxidant activity.

Antioxidant AssayPhycocyanin (containing Phycocyanobilin)R-Phycoerythrin (containing Phycoerythrobilin and potentially this compound)Reference Compound
DPPH Radical Scavenging Activity (IC50) ~158.3 µg/mL~7.66 µg/mL Ascorbic Acid: ~112.9 µg/mL
Peroxyl Radical Scavenging (Crocin Bleaching Assay) (IC50) ~5.0 µMData not availableUric Acid: ~2.15 µM
Oxygen Radical Absorbance Capacity (ORAC) 20.33 µmol TE/µmolData not availableTrolox: 1.0 µmol TE/µmol

Note: A lower IC50 value indicates higher antioxidant activity. TE = Trolox Equivalents. Data is compiled from multiple sources and experimental conditions may vary.

Mechanisms of Antioxidant Action

Both phycocyanobilin and, by extension, this compound exert their antioxidant effects through direct and indirect mechanisms. They are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Phycocyanobilin (PCB): The antioxidant activity of phycocyanin is largely attributed to its PCB chromophore.[1][2] PCB is a potent free radical scavenger and has been shown to inhibit NADPH oxidase, a major source of cellular ROS.[1] Furthermore, PCB can activate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

This compound (PUB): While less is known about the specific signaling pathways activated by PUB, studies on phycoerythrin suggest that its antioxidant activity is primarily through direct scavenging of existing ROS.[1] One study directly comparing the protein complexes found that R-phycoerythrin exhibited antioxidant potential similar to, if not better than, that of phycocyanins.[1] Further research is needed to elucidate the detailed molecular mechanisms of PUB, including its potential interaction with cellular signaling pathways like the Keap1-Nrf2 system.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Nrf2 Signaling Pathway Activation by Phycocyanobilin Phycocyanobilin-Mediated Nrf2 Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCB Phycocyanobilin ROS Reactive Oxygen Species (ROS) PCB->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex PCB->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Phycocyanobilin's antioxidant signaling pathway.

Experimental Workflow for In Vitro Antioxidant Capacity Assessment General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare Phycobilin (B1239373) Solutions (PUB and PCB) and Reference Standards Reaction Mix Phycobilin/Standard with Assay Reagent Sample_Prep->Reaction Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS, ORAC reagents) Reagent_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance or Fluorescence using a Spectrophotometer/Plate Reader Incubation->Measurement Calculation Calculate Percentage Inhibition Measurement->Calculation IC50 Determine IC50 or ORAC Value Calculation->IC50 Comparison Compare Antioxidant Capacities IC50->Comparison

Caption: Experimental workflow for antioxidant assessment.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the phycobilin samples (PUB and PCB) and a reference standard (e.g., Ascorbic Acid) in a suitable solvent.

  • Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A control well should contain the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the reduction in absorbance at 734 nm.

Protocol:

  • Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark for 12-16 hours. Dilute the resulting solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the phycobilin samples and a reference standard (e.g., Trolox).

  • Reaction: Add 10 µL of the sample or standard to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a reference standard (Trolox) in a phosphate (B84403) buffer (75 mM, pH 7.4).

  • Sample Preparation: Prepare dilutions of the phycobilin samples in the phosphate buffer.

  • Reaction: In a black 96-well plate, add 25 µL of the sample, standard, or blank (buffer) to 150 µL of the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for 10 minutes in the plate reader.

  • Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is expressed as Trolox Equivalents (TE).

Conclusion

References

A Comparative Analysis of Phycourobilin and Phycoerythrobilin for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of photosynthetic pigments, phycourobilin (PUB) and phycoerythrobilin (B231632) (PEB) stand out for their crucial roles in light harvesting in cyanobacteria and red algae. Beyond their natural functions, these open-chain tetrapyrroles, known as bilins, are gaining significant attention from researchers, scientists, and drug development professionals for their potential applications as fluorescent probes and photosensitizers. This guide provides a comprehensive comparative analysis of this compound and phycoerythrobilin, supported by experimental data, detailed methodologies, and visual representations of their biochemical pathways and applications.

Executive Summary

This compound and phycoerythrobilin are structurally related chromophores that are covalently attached to phycobiliproteins, forming the light-harvesting antennae in certain photosynthetic organisms. Their distinct spectral properties, governed by their molecular structures, make them valuable tools in various biotechnological and therapeutic fields. This compound, with an absorption maximum in the blue-green region of the spectrum, is particularly abundant in marine cyanobacteria adapted to deep-water environments where blue light penetrates most effectively. In contrast, phycoerythrobilin absorbs green light, playing a vital role in capturing light energy in different spectral niches. This guide delves into a side-by-side comparison of their key characteristics, performance in experimental settings, and the protocols to assess them.

Data Presentation: A Comparative Overview

The following tables summarize the key biochemical and spectral properties of this compound and phycoerythrobilin, providing a clear, quantitative comparison for researchers.

Table 1: Biochemical and Structural Properties

PropertyThis compound (PUB)Phycoerythrobilin (PEB)
Chemical Formula C₃₃H₄₀N₄O₆C₃₃H₄₀N₄O₆
Molar Mass 584.70 g/mol 586.71 g/mol
Color Orange-Yellow[1]Red[1]
Number of Conjugated Double Bonds 5[2]6[1][2]
Apoprotein Linkage Typically doubly-linked via thioether bonds to cysteine residues on phycoerythrin.[3]Primarily singly-linked via a thioether bond to a cysteine residue on phycoerythrin.[4]

Table 2: Spectroscopic Properties

PropertyThis compound (PUB)Phycoerythrobilin (PEB)
Maximum Absorption (λmax) ~495 nm[2][5]~540-570 nm[6]
Maximum Emission (λem) ~505 nm[7]~575-580 nm[8][9]
Molar Extinction Coefficient (ε) ~105,000 M⁻¹ cm⁻¹ at 495 nm (in acidic urea)[7][10]~136,000 M⁻¹ cm⁻¹ at 550 nm (in acidic urea)[7][10]
Fluorescence Quantum Yield (Φf) Generally lower than PEB-containing proteins.High, with R-Phycoerythrin (containing PEB) having a quantum yield that can exceed 90%.[5]

Table 3: Functional Comparison

Function/ApplicationThis compound (PUB)Phycoerythrobilin (PEB)
Primary Role in Photosynthesis Absorbs blue-green light, crucial for marine cyanobacteria in oceanic waters.[5]Absorbs green light, a major chromophore in phycoerythrin.
Antioxidant Activity Contributes to the overall antioxidant capacity of phycoerythrin.R-phycoerythrin (containing PEB) has demonstrated potent antioxidant activity, comparable to or greater than other phycobiliproteins.[11]
Fluorescent Labeling Its presence in R-Phycoerythrin contributes to the broad absorption spectrum of this highly fluorescent protein, making it useful in applications like flow cytometry and immunofluorescence.[5][8][12]A key component of R-Phycoerythrin, one of the brightest fluorescent probes available for biological research.[5][8]
Photodynamic Therapy Less studied directly, but as a component of phycoerythrin, it can contribute to photosensitizing activity.Phycoerythrin, containing PEB, has been investigated as a photosensitizer in photodynamic therapy for cancer, showing significant inhibition of tumor cell growth upon laser irradiation.[13]

Experimental Protocols

Detailed methodologies for the extraction, purification, and characterization of phycobilins are crucial for their application in research and development.

Protocol 1: Extraction and Purification of Phycobiliproteins

This protocol outlines a general procedure for the extraction and purification of phycobiliproteins from algal biomass, which is the source of this compound and phycoerythrobilin.

Objective: To isolate phycobiliproteins from cyanobacterial or red algal cells.

Materials:

Procedure:

  • Cell Lysis:

    • For cyanobacteria, resuspend the cell pellet in phosphate buffer containing lysozyme and incubate to digest the cell wall.[14]

    • Alternatively, freeze the algal biomass in liquid nitrogen and grind it to a fine powder using a mortar and pestle.[14]

    • Another common method involves repeated freeze-thaw cycles to disrupt the cells.[14]

  • Extraction:

    • Resuspend the lysed cells or cell powder in cold phosphate buffer.

    • Stir the suspension gently in the dark at 4°C for several hours.

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude phycobiliprotein extract.[14]

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract with constant stirring to achieve a desired saturation level (e.g., 50-75%) to precipitate the phycobiliproteins.

    • Centrifuge to collect the precipitated protein pellet.

  • Dialysis:

    • Resuspend the pellet in a minimal volume of phosphate buffer and transfer it to dialysis tubing.

    • Dialyze against a large volume of phosphate buffer at 4°C with several buffer changes to remove excess ammonium sulfate.

  • Chromatographic Purification:

    • Further purify the dialyzed sample using ion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography to separate different phycobiliproteins.[15]

    • Monitor the elution profile by measuring absorbance at the respective maxima for the target proteins.

Protocol 2: Measurement of Fluorescence Spectra

This protocol describes how to measure the fluorescence emission spectra of purified phycobiliproteins.

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • Phosphate buffer (0.1 M, pH 7.0)

  • Purified phycobiliprotein solution

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified phycobiliprotein in phosphate buffer. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength appropriate for the phycobiliprotein being analyzed (e.g., ~490 nm for R-PE to excite PUB, ~545 nm to excite PEB).[16]

    • Set the emission scan range to cover the expected fluorescence (e.g., 500-700 nm).

  • Measurement:

    • Fill a clean quartz cuvette with the sample solution and place it in the spectrofluorometer.

    • Record the fluorescence emission spectrum.

  • Data Analysis: The resulting spectrum will show fluorescence intensity as a function of emission wavelength. The wavelength at which the fluorescence intensity is highest is the λem.[6][9]

Protocol 3: DPPH Radical Scavenging Assay

This protocol details a common method for assessing the antioxidant activity of phycobiliproteins.

Objective: To quantify the ability of a phycobiliprotein to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Phycobiliprotein solution at various concentrations

  • Methanol

  • Spectrophotometer or microplate reader

  • Positive control (e.g., ascorbic acid or Trolox)

Procedure:

  • Reaction Mixture: In a microplate well or a test tube, mix a specific volume of the phycobiliprotein solution with the DPPH solution.[17]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.[17]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 Determination: The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows related to this compound and phycoerythrobilin.

cluster_biosynthesis Biosynthesis of Phycobilins Heme Heme Biliverdin_IXa Biliverdin_IXa Heme->Biliverdin_IXa Heme Oxygenase PEB_precursor 15,16-Dihydrobiliverdin Biliverdin_IXa->PEB_precursor PEB Synthase PEB Phycoerythrobilin PEB_precursor->PEB PEB Synthase PUB This compound PEB->PUB PEB Lyase-Isomerase Holo_Phycoerythrin Holo-Phycoerythrin PEB->Holo_Phycoerythrin PUB->Holo_Phycoerythrin Apo_Phycoerythrin Apo-Phycoerythrin Apo_Phycoerythrin->Holo_Phycoerythrin Phycobilin Lyases

Caption: Biosynthetic pathway of Phycoerythrobilin and this compound.

cluster_workflow Antioxidant Activity Assay Workflow (DPPH) start Prepare Sample and DPPH Reagent mix Mix Sample with DPPH Solution start->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate end Determine IC50 Value calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

cluster_pdt Mechanism of Photodynamic Therapy PS Photosensitizer (e.g., PEB) PS_excited Excited Photosensitizer PS->PS_excited Absorption Light Light Light->PS PS_excited->PS Fluorescence ROS Reactive Oxygen Species (¹O₂) PS_excited->ROS Energy Transfer O2 Oxygen (³O₂) Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death Oxidative Stress

Caption: Simplified signaling pathway for photodynamic therapy.

Conclusion

This compound and phycoerythrobilin, while sharing a common biosynthetic origin, exhibit distinct spectral and functional properties that make them valuable for different research and development applications. Phycoerythrobilin, as a major component of the highly fluorescent phycoerythrin, is a cornerstone of fluorescence-based assays. This compound, with its unique absorption of blue-green light, offers opportunities for studying light-harvesting mechanisms in marine ecosystems and for the development of novel photosensitizers. The detailed protocols and comparative data presented in this guide are intended to facilitate the work of researchers in harnessing the potential of these remarkable natural pigments.

References

A Comparative Guide to Phycourobilin: Assessing its Sensitivity as a Fluorescent Marker

Author: BenchChem Technical Support Team. Date: December 2025

Phycourobilin (PUB) is a naturally occurring orange tetrapyrrole chromophore integral to the light-harvesting machinery in cyanobacteria and red algae.[1] It functions as a component of phycobiliproteins, most notably phycoerythrin (PE), where it plays a crucial role in absorbing blue-green light and transferring that energy to other chromophores.[1][2] This guide provides an objective comparison of PUB's performance, primarily within its native protein context (R-Phycoerythrin), against other common fluorescent markers. The data presented is intended for researchers, scientists, and drug development professionals seeking to evaluate the suitability of phycobilin-based fluorophores for their applications.

Quantitative Data Summary: Performance Metrics

The efficacy of a fluorescent marker is determined by several key photophysical properties. The following tables summarize the performance of this compound (PUB) and its host protein R-Phycoerythrin (R-PE) in comparison to other widely used phycobilins and the synthetic dye, Fluorescein.

Table 1: Spectroscopic Properties of Selected Fluorophores

Fluorophore Absorption Max (λmax) Emission Max (λem) Molar Extinction Coefficient (ε) (M-1cm-1) Stokes Shift (nm)
This compound (PUB) ~495 nm[1] ~505 nm[3] 104,000 at 495 nm[3] ~10 nm
R-Phycoerythrin (R-PE) * 496, 546, 565 nm[4] ~578 nm[4] 1,960,000 at 565 nm 13 nm (from 565 nm peak)
Phycoerythrobilin (PEB) ~550 nm[3] ~576 nm[5] 42,800 at 550 nm[3] ~26 nm
Phycocyanobilin (PCB) ~620 nm[6] ~640 nm[6] 35,500 at 662 nm[3] ~20 nm
Fluorescein (FITC) ~495 nm ~525 nm 75,000 at 495 nm ~30 nm

*R-PE contains both this compound (PUB) and Phycoerythrobilin (PEB) chromophores.[7]

Table 2: Comparative Performance of Fluorescent Markers

Fluorophore Fluorescence Quantum Yield (Φf) Relative Photostability Key Advantages
R-Phycoerythrin (R-PE) >0.90[7] High; Photodestruction Yield = 1.1 x 10-5[8] Extremely high brightness, large Stokes shift, water-soluble.
C-Phycocyanin (contains PCB) ~0.51 Very High; 10.8x more stable than Fluorescein[8] Excellent photostability, good brightness.

| Fluorescein (FITC) | ~0.90 | Low; Prone to photobleaching. | Small size, well-established conjugation chemistry. |

Visualizing Key Processes and Workflows

To better understand the function and application of this compound, the following diagrams illustrate the energy transfer pathway it participates in, a standard workflow for its validation, and the chemical process for its conjugation to antibodies.

FRET_in_RPE cluster_info Energy Transfer in R-Phycoerythrin Light Light Absorption (495 nm) PUB This compound (PUB) Donor Chromophore Light->PUB Excitation PEB Phycoerythrobilin (PEB) Acceptor Chromophore PUB->PEB FRET Emission Fluorescence Emission (~578 nm) PEB->Emission Energy Release info1 Fluorescent_Marker_Validation_Workflow A Marker Selection (e.g., R-PE, FITC) B Spectroscopic Analysis (Absorbance, Emission) A->B E Bioconjugation (e.g., to Antibody) A->E C Quantum Yield Determination (Comparative Method) B->C D Photostability Assay (Photobleaching Rate) B->D C->E D->E F Purification (e.g., Chromatography) E->F G Application Testing (e.g., Flow Cytometry, Microscopy) F->G H Performance Comparison (Signal-to-Noise, Sensitivity) G->H Antibody_Conjugation antibody Antibody (Ab) -NH2 groups activated_ab Ab-Maleimide - Maleimide group antibody->activated_ab + SMCC smcc SMCC Linker conjugate {Antibody-R-PE Conjugate|Stable Thioether Bond} activated_ab->conjugate rpe R-Phycoerythrin (R-PE) -NH2 groups thiolated_rpe Thiolated R-PE -SH group rpe->thiolated_rpe + SPDP, then DTT spdp SPDP Linker thiolated_rpe->conjugate React

References

Phycourobilin vs. Synthetic Dyes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the choice of fluorescent probes is critical for the accuracy and reliability of experimental outcomes. While synthetic dyes have long been the standard, natural pigments are emerging as powerful alternatives. This guide provides a detailed comparison of Phycourobilin, a natural phycobilin (B1239373) pigment, with commonly used synthetic dyes, focusing on their performance in bioimaging and related applications.

Executive Summary

This compound, a constituent of the phycobiliprotein phycoerythrin, offers significant advantages over many synthetic dyes, primarily owing to its natural origin and inherent biocompatibility.[1][2][3] This translates to lower cytotoxicity, making it particularly suitable for live-cell imaging and in vivo studies where cell viability is paramount. Furthermore, phycobiliproteins exhibit excellent water solubility and possess unique photophysical properties, including high fluorescence quantum yields and large Stokes shifts, which contribute to brighter signals and reduced spectral overlap in multicolor imaging experiments.[4] While synthetic dyes have been engineered for high brightness and photostability, they often raise concerns regarding their potential toxicity and environmental impact.[1][3]

Quantitative Comparison of Photophysical and Biocompatibility Properties

The selection of a fluorescent dye is often a balance between performance and biocompatibility. The following tables summarize key quantitative data from comparative studies of this compound (within phycoerythrin) and representative synthetic dyes.

Dye Excitation Max (nm) Emission Max (nm) **Molar Extinction Coefficient (cm⁻¹M⁻¹) **Fluorescence Quantum Yield (Φ) Relative Brightness (ε x Φ)
R-Phycoerythrin (containing this compound) 495, 545, 565575~2,000,000~0.82~1,640,000
Alexa Fluor 488 49551971,0000.9265,320
Cy5 649666250,0000.2050,000
Fluorescein (FITC) 49451875,0000.3627,000

Table 1: Comparison of Photophysical Properties. This table highlights the superior brightness of R-Phycoerythrin, which is largely attributed to its exceptionally high molar extinction coefficient.

Dye Cell Line Assay Concentration Cell Viability (%)
Phycobiliproteins Hep-2CMTT10⁻⁴ dilution~240% (Proliferation)
Phycobiliproteins Hep-2CMTT10⁻¹ dilution~40%
Tamoxifen (as a cytotoxic control) ZFLMTT10 µM~50%

Table 2: Comparative Cytotoxicity Data. This table demonstrates the dose-dependent effect of phycobiliproteins on cell viability, with lower concentrations even promoting cell proliferation, indicating high biocompatibility.[5] In contrast, many synthetic compounds exhibit significant cytotoxicity at similar concentrations.[6]

Experimental Protocols

Measurement of Photobleaching Quantum Yield

To assess and compare the photostability of fluorescent dyes, the photobleaching quantum yield (Φb) is a key metric. A lower Φb indicates higher photostability.[7]

Materials:

  • Fluorimeter or fluorescence microscope with a sensitive detector.

  • Stable light source (e.g., laser or stabilized lamp).

  • Solutions of the dyes at known concentrations.

  • Quantum yield standard (for relative measurements).

  • Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent. The absorbance at the excitation wavelength should be below 0.05 to minimize inner filter effects.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀).

  • Photobleaching: Continuously illuminate the sample with a constant and known light intensity.

  • Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until it has significantly decreased.

  • Data Analysis: Determine the photobleaching rate constant (kb) by fitting the fluorescence decay to an exponential function: F(t) = F₀ * e^(-kb*t). The photobleaching quantum yield can then be calculated relative to a standard.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells cultured in 96-well plates.

  • Test compounds (this compound-containing proteins and synthetic dyes).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test dyes for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical experimental workflow for immunofluorescence and a simplified G-Protein Coupled Receptor (GPCR) signaling pathway where fluorescent probes are often employed.

experimental_workflow General Immunofluorescence Workflow cell_culture Cell Culture & Seeding fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (for intracellular targets) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (with fluorescent dye conjugate) primary_ab->secondary_ab mounting Mounting & Imaging secondary_ab->mounting

Caption: General workflow for immunofluorescence staining.

gpcr_signaling Simplified GPCR Signaling Pathway ligand Ligand gpcr GPCR ligand->gpcr g_protein G-Protein gpcr->g_protein activates effector Effector Enzyme g_protein->effector activates second_messenger Second Messenger effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response

Caption: Simplified G-Protein Coupled Receptor signaling.

Conclusion

This compound, as a component of phycobiliproteins, presents a compelling natural alternative to synthetic fluorescent dyes for a range of applications in research and drug development. Its high biocompatibility, coupled with excellent photophysical properties, makes it an ideal choice for live-cell imaging and other sensitive biological assays. While synthetic dyes continue to play a crucial role, the demonstrable advantages of natural pigments like this compound warrant their consideration for experiments where minimizing cellular perturbation and maximizing signal intensity are critical. The provided data and protocols serve as a guide for researchers to make informed decisions in the selection of fluorescent probes for their specific experimental needs.

References

A Comparative Guide to Phycourobilin from Diverse Algal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phycourobilin (PUB), a key light-harvesting pigment, from various algal sources. This compound is an orange, open-chain tetrapyrrole (bilin) chromophore covalently bound to the phycobiliprotein phycoerythrin (PE), which is a major component of the phycobilisome light-harvesting antennae in cyanobacteria and red algae.[1][2] Its primary function is to absorb light in the blue-green region of the spectrum, a wavelength range that chlorophylls (B1240455) do not absorb well, and transfer this energy to the photosynthetic reaction centers.[2][3] This adaptation is particularly crucial for marine species in oceanic waters where blue-green light penetrates deepest.[1][4]

The spectral properties of this compound are intrinsically linked to its protein environment within phycoerythrin.[5] Therefore, this guide focuses on comparing the characteristics of PUB-containing phycoerythrins from different algal species, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound-Containing Phycoerythrins

The quantity and spectral characteristics of this compound vary between algal species, reflecting adaptations to their native light environments.[1] The following table summarizes key quantitative data for phycoerythrins known to contain this compound. The purity index, a ratio of the pigment's maximum absorbance to the protein absorbance at 280 nm, is a critical measure of purity for the entire phycobiliprotein complex.[6]

Algal SpeciesPhycobiliproteinPUB Abs. Max (λmax)Other ChromophoresPurity Index (Amax/A280)Reference
Gracilaria chilensis (Red Alga)R-Phycoerythrin (R-PE)~498 nmPhycoerythrobilin (PEB)>4.0 (Analytical Grade)[6][7]
Marine Synechococcus spp.Phycoerythrin (PE)~495 nmPhycoerythrobilin (PEB)Varies by species & prep.[1][8]
Polysiphonia urceolata (Red Alga)R-PhycocyaninNot a primary chromophorePhycocyanobilin (PCB)N/A for PUB[9]
Porphyridium purpureum (Red Alga)B-Phycoerythrin (B-PE)Can be presentPhycoerythrobilin (PEB)N/A for PUB[10]

Note: The absorption maximum of this compound is heavily influenced by its covalent linkage and interaction with the surrounding apoprotein. The values presented are for the chromophore in its native protein environment.

Functional Role in Photosynthesis: The Phycobilisome Energy Funnel

This compound functions as an initial energy captor in the sophisticated phycobilisome (PBS) antenna complex.[9] These complexes are anchored to the thylakoid membranes and are designed to efficiently capture light energy and channel it unidirectionally to the photosystems.[11] The energy transfer follows a specific gradient from higher-energy pigments (absorbing shorter wavelengths) to lower-energy pigments (absorbing longer wavelengths).

The process is as follows:

  • Absorption: this compound (PUB) and Phycoerythrobilin (PEB) within the outer Phycoerythrin (PE) rods of the phycobilisome absorb incoming photons (blue-green to yellow light).[12]

  • Transfer to Phycocyanin: The captured energy is rapidly transferred via Förster Resonance Energy Transfer (FRET) to Phycocyanin (PC), which absorbs in the orange-red region (~620 nm).[13]

  • Transfer to Allophycocyanin: Energy then flows to the Allophycocyanin (APC) core of the phycobilisome, which absorbs at a longer wavelength (~650 nm).[11][14]

  • Delivery to Photosystems: Finally, terminal emitters in the APC core transfer the energy to Chlorophyll a in the reaction centers of Photosystem I and Photosystem II, initiating the photochemical reactions of photosynthesis.[11][15]

This highly efficient cascade ensures that over 95% of absorbed light energy reaches the reaction centers.[12]

G cluster_PBS Phycobilisome (PBS) Rods cluster_Core PBS Core cluster_PS Thylakoid Membrane PE Phycoerythrin (PE) PC Phycocyanin (PC) PE->PC ~576 nm APC Allophycocyanin (APC) PC->APC ~644 nm PSII Photosystem II (PSII) APC->PSII ~660 nm PSI Photosystem I (PSI) APC->PSI ~660 nm Light Light (495-565 nm) PUB PUB Light->PUB PEB PEB PUB->PEB

Energy transfer pathway within the phycobilisome.

Experimental Protocols

The analysis of this compound is typically performed on its parent phycobiliprotein, Phycoerythrin. The following is a generalized protocol for the extraction and purification of Phycoerythrin from algal biomass.[6][8][16]

Objective: To isolate high-purity Phycoerythrin from red algae or cyanobacteria.

Materials:

  • Frozen or fresh algal biomass

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0) with protease inhibitors

  • Solid Ammonium (B1175870) Sulfate (B86663) [(NH₄)₂SO₄]

  • Dialysis tubing (12-14 kDa MWCO)

  • Anion-exchange chromatography column (e.g., DEAE-Cellulose)

  • Elution buffers (e.g., phosphate or acetate (B1210297) buffers with a salt gradient)

  • Spectrophotometer

Methodology:

  • Cell Disruption & Crude Extraction:

    • Suspend the algal biomass in cold phosphate buffer (1:5 w/v).

    • Disrupt the cells using methods such as freeze-thawing cycles, sonication on ice, or high-pressure homogenization.[6]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet cell debris.

    • Collect the brightly colored supernatant, which is the crude phycobiliprotein extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract while gently stirring at 4°C to achieve a specific saturation level (typically 25-50% to precipitate many contaminating proteins, followed by 50-75% to precipitate Phycoerythrin). The optimal percentages should be determined empirically.

    • After precipitation, centrifuge to collect the protein pellet.[8]

    • Resuspend the pellet in a minimal volume of the initial buffer.

  • Dialysis:

    • Transfer the resuspended pellet to dialysis tubing.

    • Dialyze against the initial buffer overnight at 4°C with several buffer changes to remove excess ammonium sulfate.[8]

  • Anion-Exchange Chromatography:

    • Equilibrate an anion-exchange column with the starting buffer.

    • Load the dialyzed sample onto the column. Phycobiliproteins will bind to the matrix.

    • Wash the column with the starting buffer to remove unbound contaminants.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1.0 M NaCl in the buffer) or by decreasing the pH.[8]

    • Collect fractions and monitor the absorbance at the characteristic maximum for Phycoerythrin (~565 nm for R-PE) and at 280 nm for total protein.

  • Purity Assessment and Concentration:

    • Pool the fractions with the highest purity ratio (A_max / A_280). A ratio greater than 4.0 is considered analytical grade for R-PE.[6]

    • Concentrate the purified protein solution using ultrafiltration if necessary.

    • Store the purified protein at 4°C in the dark or frozen for long-term stability.

G A Algal Biomass B Cell Lysis (e.g., Sonication, Freeze-Thaw) A->B C Centrifugation B->C D Crude Extract (Supernatant) C->D P1 C->P1 Cell Debris (Discard) E Ammonium Sulfate Precipitation D->E F Centrifugation E->F G Resuspended Pellet F->G P2 F->P2 Supernatant (Discard) H Dialysis G->H I Anion-Exchange Chromatography H->I J Purity Check (Amax/A280) & Concentration I->J K Purified Phycoerythrin (containing PUB) J->K

Workflow for Phycoerythrin extraction and purification.

References

Comparative Guide to Phycourobilin Antibody Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of antibodies targeting Phycourobilin (PUB), a key light-harvesting pigment. Due to the limited availability of antibodies raised specifically against the PUB chromophore, this document focuses on the characterization of antibodies developed against R-phycoerythrin (R-PE), a protein that contains PUB. We present a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to enable researchers to generate their own comparative cross-reactivity data.

Introduction to this compound and Associated Antibodies

This compound is a yellow phycobilin (B1239373) that, along with other bilins like phycoerythrobilin (B231632) (PEB) and phycocyanobilin (PCB), plays a crucial role in the light-harvesting machinery of cyanobacteria and red algae. Antibodies targeting these molecules are valuable tools in various immunoassays. However, the structural similarity among different phycobilins necessitates a thorough evaluation of antibody cross-reactivity to ensure assay specificity.

Currently, commercially available antibodies are typically raised against the entire phycobiliprotein, such as R-phycoerythrin, rather than the isolated this compound chromophore. For the purpose of this guide, we will consider a representative polyclonal antibody raised against R-phycoerythrin.

Representative Antibody:

  • Product: Anti-R-Phycoerythrin (R-PE) Antibody (Polyclonal)

  • Immunogen: Highly purified R-Phycoerythrin from red algae.

  • Known Cross-Reactivity: This antibody is known to cross-react with B-phycoerythrin (B-PE). Its reactivity with other phycobiliproteins and individual phycobilins is not fully characterized and requires experimental determination.[1]

Quantitative Data on Antibody Cross-Reactivity

To date, there is a lack of publicly available quantitative data comparing the binding of anti-R-PE antibodies to this compound versus other phycobilins. The following table is a template designed to be populated with data generated from the competitive ELISA protocol provided in this guide. This structured format allows for a clear and direct comparison of antibody specificity.

Competitor AntigenIC50 (nM)% Cross-Reactivity
This compound (PUB) User-determined100% (Reference)
Phycoerythrobilin (PEB)User-determinedCalculated
Phycocyanobilin (PCB)User-determinedCalculated
BiliverdinUser-determinedCalculated

Note: The IC50 is the concentration of the competitor antigen that inhibits 50% of the antibody binding to the coated antigen. The % Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Competitor Antigen) x 100.

Experimental Protocols

A competitive ELISA is the recommended method for determining the cross-reactivity of an anti-R-PE antibody with various phycobilins. This assay measures the ability of a soluble antigen (the competitor) to inhibit the binding of the antibody to an antigen coated on a microplate.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Materials:

  • High-binding 96-well microtiter plates

  • Anti-R-Phycoerythrin (R-PE) antibody

  • R-Phycoerythrin (for coating)

  • Competitor antigens: this compound (PUB), Phycoerythrobilin (PEB), Phycocyanobilin (PCB), Biliverdin

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute R-phycoerythrin to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted R-PE solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of the competitor antigens (this compound, Phycoerythrobilin, etc.) in Blocking Buffer.

    • In a separate plate or tubes, pre-incubate a constant, pre-determined dilution of the anti-R-PE antibody with an equal volume of each competitor dilution for 1-2 hours at room temperature.

    • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the R-PE coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Signal Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process starting from heme. Understanding this pathway can provide insights into the structural similarities between different phycobilins, which is the basis for potential antibody cross-reactivity.

Phycourobilin_Biosynthesis Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase DHBV 15,16-Dihydrobiliverdin Biliverdin->DHBV PebA PEB Phycoerythrobilin DHBV->PEB PebB PUB This compound PEB->PUB Lyase-Isomerase Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_inhibition Competitive Inhibition cluster_detection Detection coat_plate Coat Plate with R-PE wash1 Wash coat_plate->wash1 block_plate Block Non-specific Sites wash1->block_plate wash2 Wash block_plate->wash2 pre_incubate Pre-incubate Anti-R-PE Ab with Competitor Bilin add_to_plate Add Mixture to Plate pre_incubate->add_to_plate incubate1 Incubate add_to_plate->incubate1 wash3 Wash incubate1->wash3 add_secondary_ab Add Secondary Ab-HRP wash3->add_secondary_ab incubate2 Incubate add_secondary_ab->incubate2 wash4 Wash incubate2->wash4 add_substrate Add TMB Substrate wash4->add_substrate incubate3 Incubate (Dark) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450nm add_stop->read_plate

References

A Comparative Guide to Phycourobilin Detection: Validating Advanced HPLC Methods Against Traditional Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Phycourobilin (PUB), an orange tetrapyrrole chromophore with significant interest in photosynthesis research and potential applications in biotechnology. We compare the performance of a highly specific, validated High-Performance Liquid Chromatography (HPLC) method with traditional spectroscopic techniques—UV-Visible Spectrophotometry and Fluorescence Spectroscopy. This comparison is supported by experimental data from relevant literature, offering a clear perspective on the advantages and limitations of each approach.

Data Presentation: A Comparative Summary

The selection of an appropriate analytical method for this compound quantification is critical and depends on the specific requirements for sensitivity, specificity, and throughput. While traditional spectroscopic methods are rapid and accessible, modern chromatographic techniques offer superior performance in complex matrices.

Validation ParameterHPLC-PDA Method (for Phycocyanobilin, a related bilin)UV-Visible SpectrophotometryFluorescence Spectroscopy
Linearity (R²) ≥1.0000[1]Method-dependent, generally high for purified samplesMethod-dependent, generally high for purified samples
Limit of Detection (LOD) 0.22 µg/mL[1]Generally in the µg/mL rangeCan reach lower detection limits than spectrophotometry (down to 0.001 µg/cm³)[2]
Limit of Quantification (LOQ) 0.67 µg/mL[1]Typically higher than LOD, in the µg/mL rangeTypically higher than LOD, in the ng/mL to µg/mL range
Accuracy (Recovery %) 97.75% - 103.36%[1]Lower, susceptible to interference from other pigmentsModerate, can be affected by quenching and scattering
Precision (RSD %) Intra-day: 1.61%, Inter-day: 0.71%[1]Higher RSD due to lower specificityModerate RSD
Specificity High (separates PUB from other bilins and contaminants)[1]Low (measures total absorbance at λmax, prone to spectral overlap)Moderate (can distinguish based on excitation/emission spectra, but still susceptible to overlap)
Analysis Time Longer (requires chromatographic separation, ~45 min per sample)[1]Rapid (seconds per sample)Rapid (seconds to minutes per sample)

This compound Biosynthesis Pathway

This compound is not a signaling molecule but a light-harvesting pigment. Its biosynthesis is a multi-step enzymatic process starting from heme. Understanding this pathway is crucial for studies involving its production and regulation.

Phycourobilin_Biosynthesis Heme Heme Biliverdin Biliverdin IXα Heme->Biliverdin Heme Oxygenase PEB_Z 3(Z)-Phycoerythrobilin Biliverdin->PEB_Z PebA & PebB (Ferredoxin-dependent bilin reductases) PEB_E 3(E)-Phycoerythrobilin PEB_Z->PEB_E Bilin Isomerase (or spontaneous) PUB_Protein This compound-Protein Adduct PEB_E->PUB_Protein RpcG (Lyase-Isomerase) Attaches PEB and isomerizes to PUB Apoprotein Apoprotein (e.g., R-Phycocyanin α-subunit) Apoprotein->PUB_Protein Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cyanobacterial Cell Culture Centrifugation Centrifugation & Cell Pellet Collection Cell_Culture->Centrifugation Extraction Phobiliprotein Extraction (Buffer, Ice Incubation) Centrifugation->Extraction Clarification Centrifugation to Remove Debris Extraction->Clarification PBP_Extract Phycobiliprotein Extract (Supernatant) Clarification->PBP_Extract Spectrophotometry UV-Vis Spectrophotometry (Measure Absorbance at ~495 nm) PBP_Extract->Spectrophotometry Fluorometry Fluorescence Spectroscopy (Excite at ~495 nm, Measure Emission) PBP_Extract->Fluorometry HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis PBP_Extract Phycobiliprotein Extract Cleavage Chromophore Cleavage (Ethanol, 70°C, 15h) PBP_Extract->Cleavage Filtration1 Filtration (0.45 µm) Cleavage->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation PUB_Powder Crude PUB Powder Evaporation->PUB_Powder Dissolution Dissolve in 20% Methanol PUB_Powder->Dissolution Filtration2 Filtration (0.2 µm) Dissolution->Filtration2 Injection Inject into HPLC System Filtration2->Injection Separation C18 Column Separation Injection->Separation Detection PDA Detection at ~495 nm Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

A Comparative Guide to Phycourobilin and Chlorophyll as Photosynthetic Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phycourobilin and chlorophyll (B73375), two critical pigments in the process of photosynthesis. We will delve into their structural and functional differences, supported by experimental data, to illuminate their distinct roles in capturing light energy.

Introduction to Photosynthetic Pigments

Photosynthesis is the cornerstone of life on Earth, converting light energy into chemical energy. This process is initiated by the absorption of light by pigment molecules. The most well-known of these is chlorophyll, the pigment responsible for the green color of most plants and algae.[1][2][3][4] However, a diverse array of accessory pigments exists, enabling photosynthetic organisms to thrive in various light environments. Among these is this compound, an orange tetrapyrrole pigment found in cyanobacteria and red algae.[5] This guide will compare and contrast these two vital pigments.

Structural and Chemical Distinctions

The fundamental difference between chlorophyll and this compound lies in their molecular architecture. Chlorophyll features a porphyrin ring with a central magnesium atom, a structure that is crucial for its light-absorbing properties. In contrast, this compound is a linear tetrapyrrole, lacking a central metal ion.[6] This structural variation is a key determinant of their differing absorption spectra and functions within the photosynthetic apparatus.

Light Absorption Properties

Chlorophyll and this compound absorb light at different wavelengths. Chlorophyll strongly absorbs light in the blue and red regions of the visible spectrum, while reflecting green light, which is why chlorophyll-rich organisms appear green.[2][3] this compound, on the other hand, has an absorption maximum around 495 nm, in the blue-green part of the spectrum.[5]

This difference in absorption spectra is ecologically significant. Blue-green light penetrates deeper into aquatic environments than red light. Organisms like cyanobacteria that contain this compound are therefore well-adapted to live in deeper waters where light available for photosynthesis is limited to these wavelengths.[5][6] The presence of this compound allows these organisms to capture light energy that is not accessible to organisms that rely solely on chlorophyll.[6]

Role and Location in the Photosynthetic Apparatus

Chlorophyll molecules are located within the thylakoid membranes of chloroplasts, arranged in and around protein complexes called photosystems.[1][2] The majority of chlorophyll molecules act as an antenna, absorbing light energy and transferring it to a special pair of chlorophyll molecules in the reaction center of the photosystem.[1]

This compound is a component of phycobilisomes, which are intricate light-harvesting antennae anchored to the thylakoid membranes of cyanobacteria and red algae.[5][7] These structures are composed of phycobiliproteins, which are proteins covalently bonded to phycobilin (B1239373) chromophores like this compound.[6][8] The arrangement of different phycobiliproteins within the phycobilisome creates an energy funnel, directing the absorbed light energy with remarkable efficiency to the chlorophyll a in the photosystem's reaction center.[7][9][10]

Energy Transfer Pathway

The following diagram illustrates the unidirectional flow of energy from this compound within the phycobilisome to the chlorophyll in the photosystem reaction center.

EnergyTransfer cluster_Phycobilisome Phycobilisome cluster_Photosystem Photosystem This compound This compound (absorbs ~495nm) Phycoerythrin Phycoerythrin This compound->Phycoerythrin Energy Transfer Phycocyanin Phycocyanin Phycoerythrin->Phycocyanin Energy Transfer Allophycocyanin Allophycocyanin Phycocyanin->Allophycocyanin Energy Transfer Chlorophyll Chlorophyll a (Reaction Center) Allophycocyanin->Chlorophyll Energy Transfer to Photosystem ExperimentalWorkflow Sample Freeze-Dried Sample Extraction Maceration with Cold Solvent Sample->Extraction Sonication Sonication Extraction->Sonication Incubation Incubation (-20°C, Dark) Sonication->Incubation Filtration Filtration (0.2 µm filter) Incubation->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Analysis (Identification & Quantification) HPLC->Data

References

Unveiling the Potential of Phycourobilin in FRET Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of molecular biology and drug development, Förster Resonance Energy Transfer (FRET) stands as a powerful technique for elucidating molecular interactions. The choice of fluorescent probes is paramount to the success of FRET assays. This guide provides a comprehensive comparison of Phycourobilin (PUB) with other common phycobilins—Phycoerythrobilin (PEB), Phycocyanobilin (PCB), and Allophycocyanobilin (APB)—assessing their performance in FRET applications.

Executive Summary

Phycobilins are natural, water-soluble fluorescent pigments found in cyanobacteria and red algae. Their brilliant colors and favorable photophysical properties make them attractive candidates for various fluorescence-based applications, including FRET. Among them, this compound (PUB), with its unique spectral characteristics, offers distinct advantages as a FRET donor. This guide delves into a detailed comparison of the key performance indicators of these phycobilins, supported by experimental data and protocols to aid researchers in selecting the optimal probe for their specific needs.

Quantitative Comparison of Phycobilin (B1239373) Photophysical Properties

The efficacy of a fluorophore in FRET is determined by several key photophysical parameters. The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that these values can be influenced by the protein environment and solvent conditions.

Table 1: Comparison of Absorption and Emission Maxima and Stokes Shift

PhycobilinAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Stokes Shift (nm)
This compound (PUB)~495[1]~520~25
Phycoerythrobilin (PEB)~545-565[2]~575[2]~10-30
Phycocyanobilin (PCB)~610-620~640~20-30
Allophycocyanobilin (APB)~650~660~10

Table 2: Comparison of Molar Extinction Coefficients and Quantum Yields

PhycobilinMolar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φ)
This compound (PUB)105,000 (native)Data not readily available
Phycoerythrobilin (PEB)1,530,000 (in R-Phycoerythrin)up to 0.98[3][4]
Phycocyanobilin (PCB)37,900 (in acidified methanol)[5]Very low (free), increases upon protein binding
Allophycocyanobilin (APB)280,000 (trimer)~0.68

Note: The molar extinction coefficient for PEB is for the entire R-Phycoerythrin protein, which contains multiple PEB and PUB chromophores. The value for PCB is for the free chromophore in a denaturing solvent and may differ in a protein context. The quantum yield for PCB is significantly lower in its free form compared to when it is protein-bound.

Performance in FRET: A Comparative Analysis

This compound (PUB) as a FRET Donor:

With an absorption maximum around 495 nm, PUB is well-suited as a donor for FRET pairs with acceptors that absorb in the green-yellow region of the spectrum, such as Phycoerythrobilin (PEB) or various green fluorescent proteins. Its relatively large Stokes shift is advantageous in minimizing direct excitation of the acceptor and reducing spectral bleed-through from the donor emission into the acceptor channel. The high molar extinction coefficient of native PUB suggests efficient light absorption, a desirable characteristic for a FRET donor.

Comparison with Other Phycobilins:

  • Phycoerythrobilin (PEB): PEB exhibits an exceptionally high quantum yield, making it an excellent fluorophore.[3][4] In FRET, it can function as a highly efficient acceptor for donors like PUB or as a bright donor for red-shifted acceptors. Its absorption spectrum significantly overlaps with the emission of PUB, creating a potentially efficient FRET pair.

  • Phycocyanobilin (PCB): PCB absorbs and emits at longer wavelengths compared to PUB and PEB. While its quantum yield in the free form is low, it increases upon incorporation into a phycobiliprotein. PCB is a common FRET acceptor for PEB in the natural light-harvesting systems of cyanobacteria.

  • Allophycocyanobilin (APB): APB has the most red-shifted absorption and emission spectra among the four, making it a suitable terminal acceptor in a FRET cascade involving other phycobilins. Its high quantum yield contributes to its effectiveness as a FRET acceptor.

The choice of phycobilin for a FRET experiment will ultimately depend on the specific application, the availability of suitable acceptor fluorophores, and the instrumentation available. PUB's spectral properties position it as a promising donor for studying a wide range of biological interactions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable FRET experiments. Below are generalized protocols for two common FRET microscopy techniques that can be adapted for use with phycobilin-based probes.

Protocol 1: Sensitized Emission FRET Microscopy

This method quantifies FRET by measuring the fluorescence emitted by the acceptor upon excitation of the donor.

1. Sample Preparation:

  • Prepare cells co-expressing the donor- and acceptor-tagged proteins of interest.
  • Prepare control samples expressing only the donor and only the acceptor.

2. Image Acquisition:

  • Use a fluorescence microscope equipped with appropriate filter sets for the chosen donor and acceptor phycobilins.
  • Acquire three images of the co-expressing sample:
  • Donor image: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
  • Acceptor image: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
  • FRET image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
  • Acquire corresponding images for the donor-only and acceptor-only control samples to determine spectral bleed-through and direct acceptor excitation correction factors.

3. Data Analysis:

  • Correct the raw FRET image for donor bleed-through and direct acceptor excitation using the control images.
  • Calculate a normalized FRET (nFRET) index to represent the FRET efficiency. Various algorithms are available for this calculation, which typically normalize the corrected FRET signal to the donor and/or acceptor concentrations.

Protocol 2: Acceptor Photobleaching FRET Microscopy

This technique measures the increase in donor fluorescence after photobleaching the acceptor, which indicates that FRET was occurring.

1. Sample Preparation:

  • Prepare cells co-expressing the donor- and acceptor-tagged proteins.

2. Image Acquisition:

  • Acquire a pre-bleach image of the donor fluorescence by exciting at the donor's excitation wavelength and collecting at the donor's emission wavelength.
  • Select a region of interest (ROI) containing the interacting proteins.
  • Selectively photobleach the acceptor fluorophore within the ROI using a high-intensity laser at the acceptor's excitation wavelength until its fluorescence is significantly reduced.
  • Acquire a post-bleach image of the donor fluorescence using the same settings as the pre-bleach image.

3. Data Analysis:

  • Measure the average donor fluorescence intensity in the photobleached ROI before and after bleaching.
  • Calculate the FRET efficiency (E) using the following formula: E = 1 - (Ipre / Ipost) where Ipre is the donor intensity before photobleaching and Ipost is the donor intensity after photobleaching.

Visualizing FRET Principles and Applications

FRET Experimental Workflow

FRET_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells with Donor & Acceptor Constructs acq_pre Acquire Pre-FRET (Donor & Acceptor Channels) prep_cells->acq_pre acq_fret Perform FRET Measurement (e.g., Sensitized Emission or Acceptor Photobleaching) acq_pre->acq_fret acq_post Acquire Post-FRET (if applicable) acq_fret->acq_post correction Image Correction (Background, Bleed-through) acq_post->correction calculation Calculate FRET Efficiency or Index correction->calculation interpretation Biological Interpretation calculation->interpretation

A typical workflow for a FRET microscopy experiment.

FRET-based Kinase Activity Biosensor

Phycobilins can be genetically fused to proteins to create biosensors that report on cellular activities, such as kinase signaling pathways, through changes in FRET.

Kinase_Biosensor cluster_inactive Inactive State (Low FRET) cluster_active Active State (High FRET) inactive_donor Donor (PUB) substrate Substrate inactive_donor->substrate kinase Kinase Activity (e.g., PKA) inactive_acceptor Acceptor (PEB) pabd PAABD substrate->pabd pabd->inactive_acceptor active_donor Donor (PUB) active_acceptor Acceptor (PEB) active_donor->active_acceptor FRET phos_substrate Phosphorylated Substrate phosphatase Phosphatase Activity phos_substrate->phosphatase Dephosphorylation kinase->phos_substrate Phosphorylation

Mechanism of a FRET-based kinase activity biosensor.

Conclusion

This compound presents a compelling option as a FRET donor, particularly for pairing with green-yellow emitting acceptors. Its favorable spectral properties, including a significant Stokes shift and high molar extinction coefficient, make it a valuable tool for researchers studying molecular interactions. While more comprehensive data on its quantum yield in various protein contexts is needed for a complete picture, the available information highlights its potential. By carefully considering the photophysical properties of each phycobilin and employing rigorous experimental protocols, researchers can harness the power of these natural fluorophores to gain deeper insights into complex biological processes.

References

A Comparative Analysis of Phycourobilin's Photostability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based biological research and diagnostics, the photostability of a fluorophore is a critical parameter that dictates its utility in applications requiring intense or prolonged light exposure. This guide provides a comparative study of the photostability of phycourobilin (PUB), a key light-harvesting chromophore in certain photosynthetic organisms. Due to the limited availability of data on isolated PUB, this guide will focus on the photostability of phycobiliproteins containing this chromophore, primarily R-phycoerythrin (R-PE) and B-phycoerythrin (B-PE), and compare them with other relevant phycobilins and commonly used synthetic fluorescent dyes.

Quantitative Photostability Comparison

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule being destroyed per absorbed photon. A lower Φb value indicates higher photostability. The following table summarizes the available quantitative data for phycobiliproteins and other common fluorophores.

Fluorophore/ChromophoreHost Protein/SolventPhotodestruction Quantum Yield (Φb)Relative PhotostabilityReference
This compound (in R-PE) R-Phycoerythrin1.1 x 10⁻⁵Moderate[1]
This compound (in B-PE) B-Phycoerythrin6.6 x 10⁻⁶High[1]
Phycocyanobilin (in C-PC) C-Phycocyanin2.5 x 10⁻⁶Very High[1]
Phycoerythrobilin (B231632) (in R-PE) R-Phycoerythrin1.1 x 10⁻⁵Moderate[1]
Phycoerythrobilin (in B-PE) B-Phycoerythrin6.6 x 10⁻⁶High[1]
Fluorescein Aqueous Solution~2.7 x 10⁻⁵Low[1]
Rhodamine B Aqueous Solution~10⁻⁶ - 10⁻⁷Very High[2]

Note: The photostability of phycobilins is presented within their native phycobiliprotein complexes, as data for isolated chromophores is scarce. The protein environment significantly influences the photophysical properties of the chromophore.

Detailed Experimental Protocols

Accurate assessment of fluorophore photostability is crucial for the selection of appropriate probes and the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Photobleaching Quantum Yield (Φb)

This protocol outlines a method to determine the photobleaching quantum yield of a fluorescent molecule in solution.

Materials:

  • Fluorophore solution of interest (e.g., purified phycobiliprotein, synthetic dye) at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Spectrofluorometer with a stable, high-intensity light source (e.g., Xenon arc lamp).

  • Spectrophotometer for absorbance measurements.

  • Quartz cuvettes.

  • Actinometer solution (for absolute measurements) or a reference standard with a known Φb (for relative measurements).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore with an absorbance at the excitation wavelength between 0.01 and 0.05 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectrum of the solution using a spectrophotometer to determine the exact absorbance at the excitation wavelength.

  • Fluorescence Measurement and Photobleaching:

    • Place the sample cuvette in the spectrofluorometer.

    • Continuously illuminate the sample with a constant, high-intensity excitation light at its absorption maximum.

    • Record the fluorescence emission intensity over time at the emission maximum. Continue until the fluorescence has significantly decreased (e.g., by 50% or more).

  • Data Analysis:

    • Plot the natural logarithm of the fluorescence intensity (ln(F)) versus time.

    • The initial slope of this plot is proportional to the photobleaching rate constant (k_b).

    • The photobleaching quantum yield (Φb) can be calculated using the following equation: Φb = k_b / (σ * I) where:

      • k_b is the photobleaching rate constant.

      • σ is the absorption cross-section of the fluorophore at the excitation wavelength.

      • I is the photon flux of the excitation light.

Protocol 2: Determination of Photobleaching Half-life (t½)

This protocol describes a method to determine the photobleaching half-life of a fluorophore using fluorescence microscopy, which is particularly relevant for imaging applications.

Materials:

  • Fluorescently labeled sample (e.g., cells expressing a fluorescent protein, immunostained tissue).

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare the sample on a microscope slide.

  • Microscope Setup:

    • Select the appropriate objective and filter set for the fluorophore.

    • Adjust the illumination intensity to a level relevant to the intended application. It is critical to keep the illumination intensity constant across all experiments for comparison.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate a specific region of interest (ROI).

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity in the ROI has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity versus time.

    • The photobleaching half-life (t½) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualization of Relevant Pathways and Workflows

Biosynthesis of Phycobilins

This compound is biosynthetically derived from heme. The pathway involves the opening of the heme ring to form biliverdin (B22007) IXα, which is then converted to phycoerythrobilin. A specific lyase-isomerase enzyme then acts on phycoerythrobilin to form this compound.[3][4]

Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase PEB Phycoerythrobilin Biliverdin->PEB PEB Synthase PUB This compound PEB->PUB Lyase-Isomerase

Caption: Biosynthetic pathway of this compound from Heme.

Antioxidant and Anti-inflammatory Signaling of Phycobiliproteins

Phycobiliproteins, including those containing this compound like phycoerythrin, have been shown to possess antioxidant and anti-inflammatory properties.[5][6][7][8][9][10][11][12] They can scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory cytokines.

cluster_stress Oxidative Stress cluster_phyco Phycobiliproteins (e.g., Phycoerythrin) cluster_pathways Inflammatory Pathways cluster_response Cellular Response ROS ROS NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Phyco Phycoerythrin (containing this compound) Phyco->ROS Scavenging Phyco->NFkB Inhibition Phyco->MAPK Inhibition Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inflammation Inflammation Cytokines->Inflammation cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare standardized fluorophore solutions/ samples Illuminate Continuous illumination with constant intensity Prep->Illuminate Acquire Time-lapse image acquisition Illuminate->Acquire Measure Measure fluorescence intensity over time Acquire->Measure Plot Plot normalized intensity vs. time Measure->Plot Calculate Calculate t½ or Φb Plot->Calculate

References

Unraveling the Structure of Phycourobilin: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of natural products is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of phycourobilin, a key light-harvesting chromophore. Due to the limited availability of published, peer-reviewed NMR data for isolated this compound, this guide will also discuss alternative and complementary analytical techniques and provide a generalized experimental framework based on established methods for related compounds.

This compound is a yellow tetrapyrrole chromophore found in phycobiliproteins, such as phycoerythrin, which are crucial for the light-harvesting capabilities of cyanobacteria and red algae. Its unique structure allows for the absorption of blue-green light, a vital adaptation for marine organisms. Elucidating its precise chemical structure is essential for understanding its photophysical properties and for potential applications in biotechnology and drug development.

The Power of NMR in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of information, including:

  • Chemical Shift (δ): Indicates the chemical environment of each nucleus (e.g., ¹H, ¹³C), offering clues about functional groups and neighboring atoms.

  • Coupling Constants (J): Reveal the connectivity between neighboring nuclei, helping to piece together the molecular skeleton.

  • Nuclear Overhauser Effect (NOE): Provides information about the spatial proximity of nuclei, which is crucial for determining stereochemistry and conformation.

A complete structural assignment of this compound would typically involve a suite of 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Challenges in Acquiring NMR Data for this compound

Despite the power of NMR, a comprehensive search of scientific literature reveals a notable absence of detailed, publicly available ¹H and ¹³C NMR data specifically for isolated and purified this compound. While studies on the parent phycobiliproteins and related chromophores like phycocyanobilin exist, the specific chemical shifts and coupling constants for this compound remain largely unpublished. This data gap hinders a direct, data-driven guide to its NMR-based structural confirmation.

A Comparative Look: Alternative and Complementary Techniques

Given the challenges in obtaining direct NMR data for this compound, a multi-faceted analytical approach is essential. The following table compares NMR with other common techniques used for the characterization of bilin chromophores.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, and conformation.Non-destructive; provides unambiguous structural information.Lower sensitivity compared to MS; requires highly pure sample in sufficient quantity.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS); fragmentation patterns provide structural clues.High sensitivity; requires very small sample amounts; can be coupled with chromatography (LC-MS).Does not provide detailed connectivity or stereochemistry; isomers can be difficult to distinguish.
UV-Visible Spectroscopy Information about the conjugated π-electron system; characteristic absorption maxima.Simple, rapid, and sensitive; useful for quantification and monitoring purification.Provides limited structural information; spectra can be broad and non-specific.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Provides a "fingerprint" of the molecule.Complex spectra can be difficult to interpret fully for large molecules.
X-ray Crystallography Precise three-dimensional structure in the solid state.Provides the most definitive structural information.Requires the ability to grow high-quality crystals, which can be challenging.

Experimental Protocols: A Generalized Approach

Isolation and Purification of R-Phycoerythrin

The starting material for obtaining this compound is typically R-phycoerythrin, which can be isolated from red algae.

  • Extraction: Algal biomass is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to extract the phycobiliproteins.

  • Clarification: The crude extract is clarified by centrifugation and/or filtration to remove cell debris.

  • Purification: The R-phycoerythrin is purified using a combination of chromatographic techniques, such as ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange and/or size-exclusion chromatography. The purity is monitored by measuring the ratio of absorbance at 565 nm to 280 nm (A565/A280).

Cleavage of the this compound Chromophore

Once pure R-phycoerythrin is obtained, the covalently bound this compound chromophore must be cleaved from the apoprotein.

  • Methanolysis: A common method involves refluxing the purified protein in methanol. This process cleaves the thioether bond linking the chromophore to cysteine residues of the protein.

  • Purification of the Chromophore: The released this compound is then extracted from the reaction mixture and purified using techniques like high-performance liquid chromatography (HPLC).

NMR Sample Preparation and Analysis
  • Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated chloroform, CDCl₃).

  • NMR Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

Visualizing the Workflow

The logical workflow for confirming the structure of isolated this compound using NMR and complementary techniques can be visualized as follows:

experimental_workflow cluster_isolation Isolation & Purification cluster_cleavage Chromophore Cleavage cluster_analysis Structural Analysis algae Red Algal Biomass extraction Extraction in Buffer algae->extraction clarification Centrifugation/ Filtration extraction->clarification chromatography Chromatography (Ion-Exchange, Size-Exclusion) clarification->chromatography rpe Pure R-Phycoerythrin chromatography->rpe methanolysis Methanolysis rpe->methanolysis hplc HPLC Purification methanolysis->hplc pub Isolated this compound hplc->pub nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) pub->nmr ms Mass Spectrometry pub->ms uvvis UV-Vis Spectroscopy pub->uvvis structure Structure Confirmation nmr->structure ms->structure uvvis->structure

Workflow for this compound Structural Confirmation

Conclusion

Confirming the structure of isolated this compound is a critical step for its further study and application. While a complete set of published NMR data remains elusive, a combination of established isolation and cleavage protocols, coupled with a multi-technique analytical approach, provides a robust framework for its characterization. NMR spectroscopy, in conjunction with mass spectrometry and UV-Visible spectroscopy, remains the gold standard for the unambiguous structural elucidation of such complex natural products. Further research dedicated to the full NMR characterization of this compound is needed to fill the current data gap and facilitate future advancements in this field.

A Comparative Guide to Biliverdin Reductase Assays and Phycourobilin-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of biliverdin (B22007) metabolism is crucial for understanding its roles in cellular signaling, antioxidant defense, and various disease states. This guide provides an objective comparison between established methods for assaying biliverdin reductase (BVR) activity and methodologies centered around phycourobilin (PUB), a product of an alternative biliverdin reduction pathway. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.

Data Presentation: Quantitative Comparison of Assays

The following tables summarize the key quantitative parameters of established biliverdin reductase assays and this compound detection methods.

Table 1: Comparison of Biliverdin Reductase (BVR) Assays

ParameterSpectrophotometric AssayFluorescence-Based Assay (UnaG)
Principle Measures the increase in absorbance at ~450-468 nm due to bilirubin (B190676) formation.[1][2]Measures the fluorescence of the UnaG protein upon binding to bilirubin.[1][3]
Sensitivity Lower sensitivity, in the range of 100–500 nM bilirubin.[1]High sensitivity, can detect bilirubin as low as 1 nM.[1]
Throughput Can be adapted for 96-well plate format.Well-suited for high-throughput screening.[1]
Complexity Relatively simple and requires a standard spectrophotometer.Requires expression/purification of UnaG protein and a fluorescence plate reader.
Interference Potential for interference from other molecules that absorb in the same wavelength range.Highly specific for bilirubin, minimizing interference.[3]
Applications Measurement of BVR activity in cell lysates and purified enzyme preparations.Measurement of intracellular bilirubin levels and BVR activity in small quantities of cells or tissues.[1][3]

Table 2: Characteristics of this compound (PUB) Detection

ParameterSpectrophotometric DetectionHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the absorbance of PUB at its maximum absorption wavelength (~492 nm).[4]Separates PUB from other components in a sample for quantification.[4]
Primary Use Monitoring the production of PUB in enzymatic reactions with PubS.[4]Quantification and purification of PUB.[4]
Specificity Can be prone to interference from other molecules absorbing at a similar wavelength.High specificity and can resolve PUB from its precursors and other bilins.
Quantification Relative quantification based on absorbance changes.Absolute quantification with the use of standards.
Equipment Spectrophotometer.HPLC system with a diode array detector.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

Established Method 1: Spectrophotometric Biliverdin Reductase (BVR) Activity Assay

This protocol is adapted from established methods for measuring BVR activity by monitoring the formation of bilirubin.[2][5][6]

Materials:

  • Cell lysate or purified BVR enzyme

  • Biliverdin IXα solution (10 mM stock in DMSO)

  • NADPH (100 mM stock in buffer)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.7

  • Bovine Serum Albumin (BSA)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 453 nm and 670 nm.[2]

Procedure:

  • Prepare the reaction mixture in each well of the microplate:

    • 50 µg of cell lysate or an appropriate amount of purified BVR.

    • 10 µM biliverdin IXα.

    • 400 µg/ml BSA.

    • Reaction Buffer to a final volume of 180 µL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of 1 mM NADPH to each well (final concentration of 100 µM).

  • Immediately begin measuring the absorbance every 2 minutes for 60 minutes at 453 nm (for bilirubin) and 670 nm (for biliverdin).[2]

  • Calculate the BVR activity by determining the rate of change in the ratio of absorbance at 453 nm to 670 nm over the linear portion of the reaction.[2]

Established Method 2: Fluorescence-Based Biliverdin Reductase (BVR) Assay using UnaG

This protocol is based on a novel fluorescence assay for sensitive detection of bilirubin.[1][3]

Materials:

  • Cell lysates or tissue homogenates

  • Biliverdin solution (10 µM)

  • Purified UnaG protein

  • RIPA buffer

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission: 485/535 nm)

Procedure:

  • For an in-cell BVR assay, treat cultured cells with 10 µM biliverdin for 1 hour.[1]

  • Wash the cells with PBS and lyse with RIPA buffer.

  • In a black 96-well plate, add a standardized amount of protein from the cell lysate to each well.

  • Add the purified UnaG protein to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • The bilirubin concentration is determined by comparing the fluorescence signal to a standard curve generated with known concentrations of bilirubin.

This compound (PUB) Detection Protocol (for PubS Activity)

This protocol outlines the detection of PUB, the product of the this compound:ferredoxin oxidoreductase (PubS) reaction.[4]

Materials:

  • Purified PubS enzyme

  • Biliverdin (BV)

  • Ferredoxin

  • Ferredoxin:NADP+ oxidoreductase

  • NADPH

  • Anaerobic reaction buffer (e.g., 25 mM TES-KOH, pH 8.5, with 100 mM KCl and 10 µM BSA)[4]

  • Spectrophotometer or HPLC system

Procedure:

  • Set up the reaction mixture under anaerobic conditions in a septum-stoppered quartz cuvette. The mixture should contain PubS, ferredoxin, ferredoxin:NADP+ oxidoreductase, and biliverdin in the anaerobic buffer.[4]

  • Initiate the reaction by adding NADPH.

  • Spectrophotometric Detection: Monitor the reaction by taking absorbance spectra at different time points. A decrease in the biliverdin peak (around 690 nm) and an increase in the PUB peak (around 492 nm) indicates PubS activity.[4]

  • HPLC Analysis: At specific time points, quench the reaction and analyze the sample by HPLC. Use a C18 column and a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with formic acid) to separate biliverdin, the intermediate 15,16-dihydrobiliverdin (B1205345) (15,16-DHBV), and PUB. Monitor the elution profile at 492 nm for PUB.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows.

Biliverdin_Reductase_Pathway Biliverdin Reductase Signaling Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Heme Degradation Biliverdin Biliverdin HO1->Biliverdin BVR Biliverdin Reductase (BVR) Biliverdin->BVR NAD(P)H Bilirubin Bilirubin BVR->Bilirubin NAD(P)+ Cell_Signaling Cell Signaling (e.g., MAPK, PI3K pathways) BVR->Cell_Signaling Kinase/Scaffold Function Antioxidant_Response Antioxidant Response (ROS Scavenging) Bilirubin->Antioxidant_Response

Caption: The Biliverdin Reductase (BVR) pathway in heme catabolism and cell signaling.

Phycourobilin_Synthesis_Pathway This compound Synthesis Pathway Biliverdin Biliverdin IXα PubS This compound:ferredoxin oxidoreductase (PubS) Biliverdin->PubS 2e- reduction DHBV 15,16-Dihydrobiliverdin (15,16-DHBV) PubS->DHBV PUB This compound (PUB) PubS->PUB DHBV->PubS 2e- reduction Phycobiliprotein Attachment to Phycobiliproteins PUB->Phycobiliprotein Photomorphogenesis Photomorphogenesis (in non-vascular plants) PUB->Photomorphogenesis Assay_Workflow_Comparison Experimental Workflow Comparison cluster_BVR BVR Assay cluster_PubS PubS Assay (PUB Detection) Sample_BVR Sample (Cell lysate/Purified BVR) Incubation_BVR Incubate with Biliverdin & NADPH Sample_BVR->Incubation_BVR Detection_BVR Detection Incubation_BVR->Detection_BVR Spectro Spectrophotometry (Absorbance at 453 nm) Detection_BVR->Spectro Fluoro Fluorescence (UnaG-based) Detection_BVR->Fluoro Sample_PubS Sample (Purified PubS) Incubation_PubS Incubate with Biliverdin, Ferredoxin, NADPH (anaerobic) Sample_PubS->Incubation_PubS Detection_PubS Detection Incubation_PubS->Detection_PubS Spectro_PubS Spectrophotometry (Absorbance at 492 nm) Detection_PubS->Spectro_PubS HPLC_PubS HPLC Analysis Detection_PubS->HPLC_PubS

References

Validation of Phycourobilin's therapeutic efficacy in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the therapeutic efficacy of phycobilins, with a primary focus on the well-documented Phycocyanobilin, a close structural relative of Phycourobilin, in preclinical models of disease. This guide provides a comparative overview against other natural antioxidants, supported by experimental data and detailed methodologies.

Introduction

This compound (PUB) is a linear tetrapyrrole, a member of the phycobilin (B1239373) family of chromophores found in cyanobacteria and red algae.[1] While direct preclinical studies on the therapeutic efficacy of isolated this compound are limited, extensive research on its close structural analog, Phycocyanobilin (PCB), has demonstrated significant antioxidant and anti-inflammatory properties.[2][3] This guide will provide a comprehensive overview of the preclinical validation of PCB as a surrogate for understanding the potential therapeutic efficacy of PUB. The performance of PCB will be compared with other well-established natural antioxidants, namely Resveratrol and Curcumin.[4]

Phycobilins, including PCB and PUB, are covalently attached to proteins to form phycobiliproteins, which are involved in light harvesting in photosynthetic organisms.[1] The therapeutic effects of these molecules are largely attributed to their potent antioxidant and anti-inflammatory activities.[5][6] The structural similarity between PCB and biliverdin, a breakdown product of heme with known protective effects, is thought to be the basis for its bioactivity.[7] Preclinical evidence strongly suggests that PCB's mechanism of action involves the inhibition of NADPH oxidase, a key source of reactive oxygen species (ROS), and the modulation of inflammatory signaling pathways such as NF-κB.[2]

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of phycobilins.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from various preclinical studies, showcasing the therapeutic efficacy of Phycocyanobilin (via Phycocyanin administration) and other natural antioxidants in models of inflammation and oxidative stress.

Table 1: Efficacy in Preclinical Models of Inflammation

CompoundAnimal ModelDosageKey Anti-inflammatory EffectsReference
Phycocyanin (containing Phycocyanobilin) Carrageenan-induced rat paw edema50-300 mg/kg, p.o.Dose-dependent reduction in paw edema[8]
Phycocyanin (containing Phycocyanobilin) TPA-induced mouse ear edema50-300 mg/kg, p.o.Dose-dependent reduction in ear edema and myeloperoxidase (MPO) activity[8]
Phycocyanobilin Antigen-induced arthritis in mice0.1 or 1 mg/kg, i.p.Reduction in nociception and synovial neutrophil infiltration[9]
Curcumin Streptozotocin-induced diabetic rats100 mg/kg BW, daily by gavage for 7 weeksAttenuation of chronic inflammation[4]

Table 2: Efficacy in Preclinical Models of Oxidative Stress

CompoundAnimal ModelDosageKey Antioxidant EffectsReference
Phycocyanin (containing Phycocyanobilin) Diabetic (db/db) mice300 mg/kg, p.o. for 10 weeksNormalized urinary and renal oxidative stress markers[7]
Phycocyanobilin Diabetic (db/db) mice15 mg/kg, p.o. for 2 weeksSimilar antioxidant effects to Phycocyanin[7]
Phycocyanin (containing Phycocyanobilin) Intracerebroventricular streptozotocin-injected rats50 and 100 mg/kgIncreased levels of SOD and GSH; Decreased LPO in cortex and hippocampus[4]
Resveratrol --Activates Sirtuin 1 (SIRT1), a key regulator of cellular antioxidant responses[4]
Astaxanthin --Scavenges free radicals and reinforces endogenous antioxidant defenses[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Phycocyanobilin are underpinned by its interaction with key cellular signaling pathways involved in oxidative stress and inflammation.

cluster_0 Oxidative Stress cluster_1 Inflammation cluster_2 Antioxidant Response NADPH Oxidase NADPH Oxidase ROS ROS NADPH Oxidase->ROS generates Cellular Damage Cellular Damage ROS->Cellular Damage NF-κB NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines promotes transcription of PCB Phycocyanobilin PCB->NADPH Oxidase inhibits PCB->NF-κB inhibits Nrf2 Nrf2 PCB->Nrf2 activates HO1 Heme Oxygenase-1 Nrf2->HO1 activates Antioxidant Enzymes Antioxidant Enzymes HO1->Antioxidant Enzymes induces

Figure 1. Simplified signaling pathway of Phycocyanobilin's antioxidant and anti-inflammatory actions.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Models of Inflammation

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of a compound.

  • Procedure:

    • Male Sprague Dawley rats are used.

    • The test compound (e.g., Phycocyanin at 50-300 mg/kg) or vehicle is administered orally (p.o.).

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

    • Paw volume or thickness is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or a digital caliper.

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume of the treated group with the vehicle control group.[8]

2. TPA-Induced Ear Edema in Mice

  • Objective: To evaluate the topical or systemic anti-inflammatory effects of a compound.

  • Procedure:

    • OF1 mice are used.

    • The test compound (e.g., Phycocyanin at 50-300 mg/kg, p.o.) or vehicle is administered.

    • After a set time, a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to one ear to induce inflammation.

    • After a specific duration (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both the treated and untreated ears.

    • The weight difference between the two biopsies is used as an index of edema.

    • Myeloperoxidase (MPO) activity in the ear tissue can also be measured as an indicator of neutrophil infiltration.[8]

Animal Model Animal Model Induction of Inflammation Induction of Inflammation Animal Model->Induction of Inflammation Treatment Treatment Animal Model->Treatment Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Biochemical Analysis Biochemical Analysis Induction of Inflammation->Biochemical Analysis Treatment->Measurement of Edema Data Analysis Data Analysis Measurement of Edema->Data Analysis Biochemical Analysis->Data Analysis

Figure 2. General experimental workflow for in vivo anti-inflammatory assays.

In Vitro Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To measure the free radical scavenging capacity of a compound.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[10]

2. Lipid Peroxidation (LPO) Assay

  • Objective: To assess the ability of a compound to inhibit lipid peroxidation, a marker of oxidative damage.

  • Procedure:

    • Tissue homogenates (e.g., from the brain cortex and hippocampus) are prepared.

    • Lipid peroxidation is induced in the homogenates using an inducing agent (e.g., ferrous sulfate (B86663) and ascorbic acid).

    • The test compound is added to the reaction mixture.

    • The reaction is incubated at 37°C for a specific time.

    • The extent of lipid peroxidation is determined by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method. The absorbance is read at 532 nm.[10]

Conclusion

The available preclinical data strongly supports the therapeutic potential of Phycocyanobilin as a potent antioxidant and anti-inflammatory agent. Its efficacy in various animal models of disease, coupled with a well-defined mechanism of action, makes it a promising candidate for further drug development. While direct experimental validation of this compound is still needed, the extensive research on its close analog, PCB, provides a solid foundation for its potential therapeutic applications. Further comparative studies between purified phycobilins are warranted to delineate their specific activities and therapeutic advantages.

References

Comparative Transcriptomics of High vs. Low Phycourobilin Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of phycourobilin (PUB) production in cyanobacteria is crucial for harnessing its potent antioxidant and fluorescent properties. This guide provides a comparative overview of the transcriptomic landscapes that differentiate high and low PUB-producing strains, supported by detailed experimental protocols and pathway visualizations.

This compound, a yellow-orange phycobilin, is a key chromophore in the phycobilisomes of many marine cyanobacteria, enabling them to efficiently capture blue-green light prevalent in oceanic environments.[1][2] Its unique spectral properties and potential health benefits have made it a target for biotechnological applications. The differential production of PUB between strains is fundamentally governed by the expression levels of genes within its biosynthetic pathway.

Comparative Analysis of Gene Expression

While direct comparative transcriptomic studies between strains definitively characterized as high versus low PUB producers are not extensively available in public literature, we can infer the expected transcriptomic shifts based on the known biosynthetic pathway. A hypothetical comparison of gene expression profiles between a high-producing strain (e.g., a marine Synechococcus species rich in phycoerythrin containing PUB) and a low-producing or non-producing strain (e.g., a freshwater cyanobacterium primarily containing phycocyanin) would likely reveal significant upregulation of genes involved in the multi-step conversion of heme to PUB.

The table below summarizes the key genes in the this compound biosynthesis pathway and their hypothetical differential expression in a high-producing strain compared to a low-producing strain.

GeneEnzyme/ProteinFunction in PUB BiosynthesisExpected Fold Change (High vs. Low Strain)
ho1Heme oxygenase 1Catalyzes the oxidative cleavage of heme to produce biliverdin (B22007) IXα, the common precursor for all phycobilins.[3][4]> 2.0
pebA15,16-dihydrobiliverdin:ferredoxin oxidoreductasePart of the two-step reduction of biliverdin IXα to phycoerythrobilin (B231632) (PEB).[1]> 4.0
pebBPhycoerythrobilin:ferredoxin oxidoreductaseCompletes the reduction of the intermediate from PebA to form PEB.[3]> 4.0
rpcGPhycoerythrobilin lyase-isomeraseCatalyzes the attachment of PEB to the α-subunit of phycocyanin and its subsequent isomerization to PUB.[2]> 8.0
cpcAApophycocyanin α-subunitThe specific apoprotein to which PEB is attached and isomerized to form PUB in some phycocyanins.[2][3]> 2.0

Signaling and Biosynthetic Pathways

The production of this compound is a multi-step enzymatic process that begins with the degradation of heme and culminates in a post-translational modification of a phycobiliprotein. The core pathway involves the sequential action of several key enzymes, whose expression is tightly regulated in response to environmental cues such as light quality and nutrient availability.

Phycourobilin_Biosynthesis_Pathway cluster_isomerization Post-translational Modification heme Heme bv Biliverdin IXα heme->bv Heme Oxygenase (ho1) peb_intermediate 15,16-Dihydrobiliverdin bv->peb_intermediate PebA peb Phycoerythrobilin (PEB) peb_intermediate->peb PebB pub_protein PUB-Phycobiliprotein peb->pub_protein Phycoerythrobilin Lyase-Isomerase (rpcG) apoprotein Apoprotein (e.g., α-phycocyanin) apoprotein->pub_protein

Caption: Biosynthetic pathway of this compound from heme.

Experimental Protocols

Reproducible and accurate quantification of both gene expression and this compound content is essential for comparative studies. The following sections detail standardized protocols for these analyses.

Quantification of this compound Content

This compound is covalently attached to phycobiliproteins, most notably phycoerythrin and some types of phycocyanin.[2] Therefore, its quantification involves the extraction and spectroscopic analysis of these proteins.

1. Phycobiliprotein Extraction:

  • Harvest cyanobacterial cells (e.g., 50 mL of culture at an OD₇₃₀ of ~1.0) by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Resuspend the pellet in 2-5 mL of the same buffer.

  • Lyse the cells to release the phycobiliproteins. This can be achieved by methods such as:

    • Sonication: Perform on ice with short bursts to prevent heating.

    • Freeze-thaw cycles: Repeatedly freeze the cell suspension in liquid nitrogen and thaw at room temperature (at least 3 cycles).[5]

    • Bead beating: Use a bead beater with glass beads for mechanical disruption.

  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble phycobiliproteins.

2. Spectrophotometric Quantification:

  • Measure the absorbance of the phycobiliprotein extract in a spectrophotometer.

  • This compound has a characteristic absorption maximum around 495 nm.[1] The presence of a peak or shoulder at this wavelength in the spectrum of the extracted phycobiliproteins indicates the presence of PUB.

  • The concentration of different phycobiliproteins can be calculated using specific equations that account for the overlapping spectra of the pigments. For an extract containing phycoerythrin (PE), phycocyanin (PC), and allophycocyanin (APC), the concentrations can be estimated using the following equations after correcting for light scattering by subtracting the absorbance at 750 nm:

    • PC (mg/mL) = [(A₆₁₅ - 0.474 * A₆₅₂) / 7.3][6]
    • APC (mg/mL) = [(A₆₅₂ - 0.208 * A₆₁₅) / 7.3][6]
    • PE (mg/mL) = [(A₅₆₂ - 2.41 * PC - 0.849 * APC) / 9.62] (Note: This equation is a general estimation and may need to be adapted based on the specific extinction coefficients for the organism under study).

Comparative Transcriptomics Workflow (RNA-Seq)

The following workflow outlines the key steps for performing a comparative transcriptomic analysis of high versus low PUB-producing cyanobacterial strains.

RNASeq_Workflow cluster_strains Strain Culturing high_strain High PUB Strain harvest Cell Harvesting & RNA Stabilization high_strain->harvest low_strain Low PUB Strain low_strain->harvest rna_extraction Total RNA Extraction harvest->rna_extraction quality_control1 RNA Quality Control (QC) rna_extraction->quality_control1 library_prep rRNA Depletion & Library Preparation quality_control1->library_prep sequencing Next-Generation Sequencing (NGS) library_prep->sequencing quality_control2 Sequencing Data QC sequencing->quality_control2 mapping Read Mapping to Reference Genome quality_control2->mapping dge_analysis Differential Gene Expression (DGE) Analysis mapping->dge_analysis pathway_analysis Pathway & Functional Analysis dge_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

1. Cyanobacterial Culturing and Harvesting:

  • Grow high and low PUB-producing strains under identical, controlled conditions (e.g., light intensity, temperature, CO₂ supply, and media composition) to ensure that observed differences in gene expression are due to genetic factors rather than environmental variables.[6]

  • Harvest cultures during the mid-exponential growth phase.

  • Immediately stabilize the RNA by either flash-freezing the cell pellet in liquid nitrogen or by using a commercial RNA stabilization solution.

2. Total RNA Extraction:

  • Extract total RNA using a method optimized for cyanobacteria, which often have tough cell walls. A common and effective method is the hot phenol-chloroform extraction.[7][8]

  • Briefly, resuspend the cell pellet in a suitable buffer, add hot phenol, and incubate at 65°C.[7]

  • Perform phase separation with chloroform (B151607) and precipitate the RNA from the aqueous phase using isopropanol (B130326) or ethanol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[8]

3. RNA Quality Control:

  • Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 and an A260/230 ratio between 2.0-2.2 indicate high purity.[9]

  • Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of > 7 is recommended for RNA-seq.

4. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples, as it constitutes the vast majority of RNA in the cell.[8][10]

  • Construct cDNA libraries from the rRNA-depleted RNA using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).[8]

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NovaSeq).

5. Bioinformatic Analysis:

  • Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.

  • Align the high-quality reads to a reference genome of the cyanobacterial species.

  • Quantify the number of reads mapping to each annotated gene.

  • Perform differential gene expression analysis using software packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in the high PUB strain compared to the low PUB strain.[11]

  • Conduct pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify biological processes and pathways that are significantly affected.

By employing these methodologies, researchers can effectively dissect the transcriptomic landscape of this compound production, paving the way for metabolic engineering strategies to enhance the yield of this valuable bioproduct.

References

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of Phycourobilin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. Phycourobilin, an orange tetrapyrrole vital in photosynthesis research, requires adherence to specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe management of this compound waste.

Hazard Identification and Safety Precautions

Before beginning any disposal procedures, it is imperative to wear the correct Personal Protective Equipment (PPE).

PPE ComponentSpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Use safety glasses with side shields or goggles.
Skin and Body Protection Wear a protective lab coat.
Respiratory Protection Work in a well-ventilated area. If exposure limits may be exceeded or irritation occurs, use NIOSH/MSHA-approved respiratory protection.[1]

This compound Waste Disposal Workflow

The proper disposal of this compound waste should follow a structured procedure to minimize risks and ensure regulatory compliance. The following workflow outlines the key steps from waste generation to final disposal.[1]

cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Containment & Storage cluster_3 Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Solid Waste Container A->B Segregate C Liquid Waste Container A->C Segregate D Sharps Container A->D Segregate E Seal & Label Containers B->E C->E D->E F Store in Designated Secure Area E->F G Contact Institutional EHS for Pickup F->G

Caption: A visual guide to the this compound waste disposal workflow.

Detailed Disposal Procedures

1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated weigh boats, gloves, and other disposable personal protective equipment should be collected in a designated and clearly labeled solid waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled liquid waste container.[1] It is crucial to avoid mixing this waste with other incompatible chemical streams.[1] Do not pour this compound solutions down the drain.[3]

  • Contaminated Sharps: Any needles, broken glass, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container.[1]

  • Empty Containers: Triple rinse empty this compound containers with a suitable solvent such as ethanol (B145695) or acetone.[3] The rinsate should be collected as hazardous liquid waste.[3] After rinsing, deface the label on the empty container before disposing of it in regular trash.[3]

2. Containment and Storage:

  • All waste containers must be sealable, chemically compatible, and clearly labeled with their contents.[1]

  • Store sealed waste containers in a designated and secure area, such as a satellite waste accumulation area or a main chemical storage facility, in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • The storage area should be well-ventilated, and it is recommended to store the product locked up.[1][2]

3. Spill and Leak Management:

In the event of a spill, ensure personal safety before addressing the cleanup.

  • Solid Spills: Carefully sweep or vacuum the material to avoid generating dust and place it in the designated solid waste container.[1]

  • Liquid Spills: Absorb the spill with an inert material and place the contaminated absorbent into the appropriate waste container.[1]

  • Prevent spilled material from entering drains or water courses.[1][2]

  • Thoroughly clean the contaminated surface after the spill has been removed.[1]

4. Final Disposal:

The final step in the disposal process is to follow your institution's established procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the this compound waste.[1] All disposal activities must be conducted in accordance with local, state, and federal regulations.[3]

References

Personal protective equipment for handling Phycourobilin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Phycourobilin

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures and protocols are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure and compliant laboratory environment.

Hazard Identification and Safety Precautions

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided in the table below.

PPESpecificationPurpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or goggles.To protect the eyes from dust and potential splashes of the substance.
Body Protection A laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator.Recommended when handling the powder outside of a fume hood or if aerosolization is possible.

Operational Plan: From Receipt to Experiment

Proper handling and storage are vital for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Receiving and Storage:

Upon receiving the compound, inspect the container for any signs of damage. This compound should be stored in a securely locked, well-ventilated area and protected from light.[2] It is also sensitive to heat and pH, with optimal stability at temperatures below 45°C.

Experimental Protocol: Preparing a this compound Solution

Due to its limited water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound solutions. This procedure should be performed in a chemical fume hood.

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Appropriate glassware (e.g., volumetric flask, beaker)

  • Magnetic stirrer and stir bar or a vortex mixer

  • Water bath or incubator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Take precautions to avoid creating dust.

  • Dissolving:

    • Transfer the weighed solid to a clean, dry glass container.

    • Add a small amount of DMSO to wet the powder and form a paste.

    • Gradually add the remaining volume of DMSO while stirring or vortexing.

    • If necessary, gentle heating to 37°C and sonication can assist in the dissolution process.

  • Storage of Stock Solution:

    • Store the prepared stock solution in a tightly sealed, light-protected container.

    • For short-term storage, a temperature of 4°C is suitable.

    • For long-term storage, it is advisable to create aliquots and freeze them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Disposal Plan

The disposal of this compound and any associated waste must be carried out in strict accordance with all local, state, and federal regulations.

  • Unused Solid this compound: Collect in a clearly labeled, sealed container and dispose of it through your institution's designated hazardous waste program.

  • Liquid Waste (this compound in DMSO): Collect in a designated, labeled, and sealed container for chemical waste. Do not pour this waste down the drain.

  • Contaminated Labware (e.g., pipette tips, gloves): Dispose of these items in a designated solid waste container for chemically contaminated materials.

  • Empty Containers: Triple rinse the empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash.

Safe Handling Workflow for this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

A 1. Preparation & Precaution Don appropriate PPE: - Lab coat - Safety goggles - Nitrile gloves B 2. Weighing this compound - Perform in a fume hood - Use a calibrated balance - Avoid dust generation A->B C 3. Dissolution - Add DMSO to form a paste - Gradually add remaining solvent - Stir/vortex until dissolved B->C D 4. Experimental Use - Handle solution with care - Avoid splashes and aerosols C->D E 5. Waste Segregation D->E F Solid Waste (Unused chemical, contaminated gloves, etc.) E->F G Liquid Waste (this compound in DMSO, contaminated rinsate) E->G H Contaminated Sharps (Needles, broken glass) E->H I 6. Waste Containment - Use labeled, sealed containers - Store in a designated area F->I G->I H->I J 7. Final Disposal - Follow institutional EHS guidelines - Arrange for hazardous waste pickup I->J

Caption: A visual guide to the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phycourobilin
Reactant of Route 2
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